molecular formula C7H14O7 B15547444 L-Glycero-D-mannoheptose

L-Glycero-D-mannoheptose

Katalognummer: B15547444
Molekulargewicht: 210.18 g/mol
InChI-Schlüssel: BGWQRWREUZVRGI-OLLRPPRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

L-Glycero-D-mannoheptose is a useful research compound. Its molecular formula is C7H14O7 and its molecular weight is 210.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C7H14O7

Molekulargewicht

210.18 g/mol

IUPAC-Name

(3S,4S,5S,6R)-6-[(1S)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol

InChI

InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2-,3-,4-,5-,6+,7?/m0/s1

InChI-Schlüssel

BGWQRWREUZVRGI-OLLRPPRZSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Molecular Architecture and Biosynthesis of L-Glycero-D-mannoheptose: A Cornerstone of Bacterial Lipopolysaccharides

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

L-glycero-D-mannoheptose is a crucial carbohydrate component of the inner core region of lipopolysaccharides (LPS) in many Gram-negative bacteria. Its presence is vital for the structural integrity and function of the bacterial outer membrane. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and the intricate biosynthetic pathway of this compound. Detailed experimental protocols for its synthesis and characterization are outlined, and key enzymatic steps in its biosynthesis are illustrated. This document is intended for researchers, scientists, and professionals in the fields of microbiology, biochemistry, and drug development who are interested in the fundamental aspects of bacterial cell wall biosynthesis and the identification of novel antimicrobial targets.

Introduction

Gram-negative bacteria possess a complex cell envelope characterized by an outer membrane, a significant portion of which is composed of lipopolysaccharides (LPS). LPS molecules are tripartite structures consisting of lipid A, a core oligosaccharide, and an O-antigen polysaccharide chain. The core oligosaccharide can be further divided into an outer and an inner core. This compound is a highly conserved constituent of the inner core of LPS in a wide range of Gram-negative bacteria.[1] The biosynthesis of this heptose and its incorporation into the LPS is a critical process for bacterial viability and pathogenesis, making the enzymes involved in this pathway attractive targets for the development of novel antimicrobial agents. This guide will delve into the detailed structure of this compound and elucidate the enzymatic cascade responsible for its synthesis.

Structure and Physicochemical Properties of this compound

This compound is a seven-carbon monosaccharide (heptose). Its systematic IUPAC name is (3S,4S,5S,6R)-6-[(1S)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol.[2] The structure is characterized by a manno-configuration of the pyranose ring and a specific stereochemistry at the C6 position, which distinguishes it as the L-glycero epimer.

Chemical Structure

The chemical structure of this compound in its pyranose form is depicted below:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₄O₇[2]
Molecular Weight210.18 g/mol [2]
IUPAC Name(3S,4S,5S,6R)-6-[(1S)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol[2]
Boiling Point592.1 °C at 760 mmHg[1]
Density1.637 g/cm³[1]

Table 2: NMR Spectroscopic Data for Methyl L-glycero-α-D-manno-heptopyranoside in CD₃OD

Atom¹H Chemical Shift (δ, ppm)Coupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
H-14.565 (d)J₁,₂ = 1.5101.42
H-23.68 (dd)J₂,₃ = 3.470.68
H-33.58 (dd)71.39
H-43.75 (app. t)J₃,₄ = J₄,₅ = 9.766.33
H-53.44 (dd)71.03
H-63.88 (ddd)J₅,₆ = 1.2, J₇b,₆ = 6.5, J₇a,₆ = 7.469.30
H-7a3.595 (dd)J₇a,₇b = 10.863.03
H-7b3.54 (dd)
OMe3.26 (s)53.91
Data from reference[3]

Biosynthesis of ADP-L-glycero-D-manno-heptose

The biosynthesis of this compound for incorporation into LPS occurs via its activated nucleotide sugar precursor, ADP-L-glycero-β-D-manno-heptose. This multi-step enzymatic pathway begins with a metabolite from the pentose phosphate pathway, sedoheptulose-7-phosphate.

Enzymatic Pathway

The biosynthesis of ADP-L-glycero-β-D-manno-heptose in Escherichia coli involves the sequential action of four key enzymes: GmhA, HldE (a bifunctional enzyme), GmhB, and HldD.[4]

Biosynthesis_Pathway S7P Sedoheptulose-7-phosphate DDH7P D-glycero-D-manno-heptose-7-phosphate S7P->DDH7P GmhA DDHBP D-glycero-D-manno-heptose-1,7-bisphosphate DDH7P->DDHBP HldE (kinase domain) DDH1P D-glycero-D-manno-heptose-1-phosphate DDHBP->DDH1P GmhB ADP_DDH ADP-D-glycero-D-manno-heptose DDH1P->ADP_DDH HldE (adenylyltransferase domain) ADP_LDH ADP-L-glycero-D-manno-heptose ADP_DDH->ADP_LDH HldD

Caption: Biosynthesis of ADP-L-glycero-D-manno-heptose.

Key Enzymes and their Functions

Table 3: Enzymes in the Biosynthesis of ADP-L-glycero-D-manno-heptose

EnzymeGene NameFunction
Sedoheptulose-7-phosphate isomerasegmhACatalyzes the isomerization of sedoheptulose-7-phosphate to D-glycero-D-manno-heptose-7-phosphate.[5]
D-glycero-β-D-manno-heptose-7-phosphate kinase / D-glycero-β-D-manno-heptose 1-phosphate adenylyltransferasehldE (rfaE)A bifunctional enzyme. The kinase domain phosphorylates D-glycero-D-manno-heptose-7-phosphate to D-glycero-D-manno-heptose-1,7-bisphosphate. The adenylyltransferase domain converts D-glycero-D-manno-heptose-1-phosphate to ADP-D-glycero-D-manno-heptose.[4]
D-glycero-D-manno-heptose-1,7-bisphosphate phosphatasegmhBCatalyzes the dephosphorylation of D-glycero-D-manno-heptose-1,7-bisphosphate at the C7 position to yield D-glycero-D-manno-heptose-1-phosphate.
ADP-L-glycero-D-manno-heptose 6-epimerasehldD (rfaD)Catalyzes the epimerization of ADP-D-glycero-D-manno-heptose at the C6 position to form ADP-L-glycero-D-manno-heptose.[4]
Enzyme Kinetics

The kinetic parameters of the enzymes involved in this pathway are crucial for understanding the regulation of LPS biosynthesis.

Table 4: Kinetic Parameters of GmhB from E. coli

SubstrateKₘ (µM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)
D-glycero-D-manno-heptose-1β,7-bisphosphate1.8 ± 0.23.5 ± 0.1(1.9 ± 0.2) x 10⁶
Data from reference

Note: Detailed kinetic parameters for GmhA, HldE, and HldD from a single, consistent source were not available in the reviewed literature.

Experimental Protocols

The study of this compound and its biosynthetic pathway often requires its chemical synthesis or the expression and purification of the involved enzymes.

Chemical Synthesis of 1,2,3,4,6,7-hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose

This protocol is adapted from a scalable synthesis method.[5]

Workflow Diagram:

Synthesis_Workflow start L-lyxose step1 Indium-mediated acyloxyallylation start->step1 step2 Ozonolysis step1->step2 step3 Reduction step2->step3 step4 Acetylation step3->step4 end 1,2,3,4,6,7-hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose step4->end

Caption: Workflow for chemical synthesis.

Materials:

  • L-lyxose

  • Indium powder

  • Allyl bromide

  • Acetic anhydride

  • Pyridine

  • Ozone

  • Sodium borohydride

  • Appropriate solvents (e.g., THF, methanol, dichloromethane)

Procedure:

  • Indium-mediated acyloxyallylation: L-lyxose is reacted with an allylating agent, such as allyl bromide, in the presence of indium powder. This reaction elongates the carbon chain.

  • Ozonolysis: The resulting alkene is subjected to ozonolysis to cleave the double bond and form an aldehyde.

  • Reduction: The aldehyde is then reduced to a primary alcohol using a reducing agent like sodium borohydride.

  • Acetylation: The final heptose is peracetylated using acetic anhydride in pyridine to yield the stable, crystalline 1,2,3,4,6,7-hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose, which can be purified by recrystallization.

For detailed reaction conditions and purification procedures, refer to the primary literature.[5]

Overexpression and Purification of Biosynthetic Enzymes

The enzymes of the ADP-L-glycero-D-manno-heptose pathway can be overexpressed in E. coli and purified using affinity chromatography.

Workflow Diagram:

Protein_Purification_Workflow start Clone gene of interest into an expression vector (e.g., with a His-tag) step1 Transform E. coli expression host start->step1 step2 Induce protein expression (e.g., with IPTG) step1->step2 step3 Cell lysis step2->step3 step4 Clarification of lysate (centrifugation) step3->step4 step5 Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) step4->step5 step6 Elution of purified protein step5->step6 step7 Buffer exchange and concentration step6->step7 end Purified enzyme step7->end

Caption: General workflow for enzyme purification.

General Protocol:

  • The gene encoding the enzyme of interest (e.g., gmhA) is cloned into a suitable expression vector, often with an affinity tag such as a polyhistidine-tag.

  • The expression vector is transformed into a suitable E. coli host strain.

  • The culture is grown to a desired optical density, and protein expression is induced (e.g., with IPTG).

  • Cells are harvested and lysed.

  • The cell lysate is clarified by centrifugation.

  • The supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins).

  • After washing, the purified protein is eluted.

  • The purified enzyme is then dialyzed into a suitable storage buffer.

Specific conditions for expression and purification will vary for each enzyme and should be optimized accordingly.[4]

Conclusion

This compound is a fundamentally important monosaccharide in the biology of Gram-negative bacteria. Its unique structure and the intricate enzymatic pathway responsible for its synthesis highlight key differences between bacterial and mammalian cellular processes. A thorough understanding of the structure of this heptose and the mechanisms of the enzymes involved in its biosynthesis is critical for the rational design of novel therapeutics that can disrupt the integrity of the bacterial outer membrane. The experimental protocols and data presented in this guide provide a valuable resource for researchers dedicated to this area of study. Further investigation into the kinetics and regulation of the biosynthetic enzymes will undoubtedly pave the way for the development of new strategies to combat bacterial infections.

References

The Discovery and Initial Isolation of L-Glycero-D-mannoheptose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

L-glycero-D-mannoheptose, a seven-carbon sugar, is a crucial and highly conserved component of the inner core of lipopolysaccharides (LPS) in most Gram-negative bacteria.[1][2] Its discovery and initial characterization, primarily in the 1980s, were pivotal in understanding the intricate architecture of the bacterial outer membrane and its role in host-pathogen interactions. This technical guide provides an in-depth overview of the historical context of the discovery of this compound and details the seminal methods for its initial isolation from bacterial sources. The content is tailored for researchers, scientists, and drug development professionals, offering a foundation for further investigation into this significant bacterial monosaccharide.

Introduction: The Unveiling of a Core Bacterial Sugar

The journey to identify this compound is intrinsically linked to the structural elucidation of the lipopolysaccharide (LPS) core region. Early research on LPS, a major component of the outer membrane of Gram-negative bacteria, identified a conserved inner core region containing unusual sugars.[1][2] By the 1980s, researchers, notably from the Forschungsinstitut Borstel in Germany, were making significant strides in dissecting the complex carbohydrate structures of the LPS inner core.[3] It was within this context that this compound was identified as a fundamental building block.[4]

The discovery was not a single event but rather a culmination of meticulous chemical analyses of LPS from various bacterial species, including Escherichia coli and Salmonella. These studies revealed a consistent presence of a particular heptose, which was later confirmed to be this compound. Its presence in this highly conserved region of LPS pointed to its critical role in the structural integrity of the bacterial outer membrane.

The Initial Source and Isolation

The initial isolation of this compound in a characterizable form was achieved by degrading the LPS macromolecule and then separating the resulting monosaccharides. A key advancement in this area was the use of bacterial mutants with defects in their LPS structure, which simplified the starting material.

Source Organism

One of the foundational studies on the isolation of an this compound derivative utilized a UDP-galactose epimerase-less mutant (J-5) of Escherichia coli. This mutant produces an incomplete LPS, making the isolation of specific core components more manageable.

Experimental Protocol for Isolation

The following protocol is based on the methodologies described in the late 1980s for the isolation of a derivative of this compound from the LPS of E. coli J-5. This process involves the hydrolysis of the LPS, followed by chromatographic separation of the resulting sugar derivatives.

2.2.1. Methanolysis of Lipopolysaccharide

  • Preparation: A sample of purified LPS from E. coli J-5 is dried thoroughly.

  • Reaction: The dried LPS is suspended in a solution of methanolic hydrogen chloride.

  • Hydrolysis: The suspension is heated under reflux. This process cleaves the glycosidic linkages within the LPS, releasing the constituent monosaccharides as their methyl glycosides.

  • Neutralization: After cooling, the reaction mixture is neutralized.

  • Evaporation: The solvent is removed under reduced pressure to yield a syrup containing a mixture of methyl glycosides.

2.2.2. Purification by High-Voltage Paper Electrophoresis

  • Sample Application: The resulting syrup is dissolved in a suitable buffer and applied to chromatography paper.

  • Electrophoresis: The paper is subjected to a high voltage electric field. The separation is based on the differential migration of the charged molecules in the electric field.

  • Elution: The band corresponding to the methyl glycoside of the this compound derivative is identified, cut out, and the compound is eluted from the paper using an appropriate solvent.

  • Final Purification: The eluted sample is further purified by paper chromatography to yield the isolated methyl glycoside of the this compound derivative.

The logical workflow for this isolation process is depicted in the following diagram:

experimental_workflow cluster_hydrolysis LPS Hydrolysis cluster_purification Purification lps Purified LPS from E. coli J-5 methanolysis Methanolysis (Methanolic HCl, Reflux) lps->methanolysis syrup Syrup of Methyl Glycosides methanolysis->syrup hvpe High-Voltage Paper Electrophoresis syrup->hvpe elution Elution of Target Band hvpe->elution pc Paper Chromatography elution->pc isolated_product Isolated Methyl Glycoside of this compound derivative pc->isolated_product biosynthesis_pathway cluster_pathway Biosynthesis of ADP-L-glycero-D-manno-heptose s7p Sedoheptulose 7-Phosphate ddh7p D-glycero-D-manno-heptose 7-Phosphate s7p->ddh7p Isomerase ddh17bp D-glycero-D-manno-heptose 1,7-Bisphosphate ddh7p->ddh17bp Kinase ddh1p D-glycero-D-manno-heptose 1-Phosphate ddh17bp->ddh1p Phosphatase adp_ddh ADP-D-glycero-D-manno-heptose ddh1p->adp_ddh Adenylyltransferase adp_ldh ADP-L-glycero-D-manno-heptose adp_ddh->adp_ldh Epimerase

References

A Technical Guide to the Role of L-Glycero-D-manno-heptose in Bacterial Physiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: L-glycero-D-manno-heptose is a conserved seven-carbon sugar that is a critical structural component of the inner core of lipopolysaccharide (LPS) in the majority of Gram-negative bacteria.[1][2][3] Its biosynthesis and incorporation into LPS are essential for maintaining the integrity and stability of the bacterial outer membrane, which acts as a crucial barrier against environmental stressors and antimicrobial agents.[1][2][4] Bacteria with defects in the heptose biosynthesis pathway exhibit a "deep rough" phenotype, characterized by truncated LPS, increased susceptibility to hydrophobic antibiotics, and often, attenuated virulence.[2][5] Beyond its structural role, the biosynthesis intermediate ADP-L-glycero-β-D-manno-heptose and its precursors have been identified as novel Pathogen-Associated Molecular Patterns (PAMPs).[6][7][8] These molecules are sensed by the host's innate immune system within the cytosol, triggering a potent inflammatory response through the ALPK1-TIFA signaling axis. This guide provides an in-depth examination of the biosynthesis of L-glycero-D-manno-heptose, its physiological functions, its role in pathogenesis, and the experimental methodologies used for its study.

Biosynthesis of ADP-L-glycero-β-D-manno-heptose

The precursor for the incorporation of heptose into the LPS core is ADP-L-glycero-β-D-manno-heptose.[1][9] Its synthesis is a multi-step enzymatic pathway that is highly conserved across Gram-negative bacteria.[5] The pathway begins with sedoheptulose 7-phosphate, a product of the pentose phosphate pathway.[5]

The key enzymatic steps in Escherichia coli are as follows:

  • Isomerization: The enzyme GmhA (sedoheptulose 7-phosphate isomerase) converts the ketose sedoheptulose 7-phosphate into the aldose D-glycero-D-manno-heptose 7-phosphate.[1][2][10]

  • Phosphorylation: The N-terminal kinase domain of the bifunctional enzyme HldE phosphorylates D-glycero-D-manno-heptose 7-phosphate at the C-1 position, yielding D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP).[1][4][11]

  • Dephosphorylation: The phosphatase GmhB removes the phosphate group from the C-7 position of HBP to produce D-glycero-β-D-manno-heptose 1-phosphate.[1][9][11]

  • Adenylylation: The C-terminal adenylyltransferase domain of HldE transfers an adenylyl moiety from ATP to the C-1 phosphate, forming ADP-D-glycero-β-D-manno-heptose.[1][4][11]

  • Epimerization: Finally, the epimerase HldD (also known as WaaD or RfaD) converts ADP-D-glycero-β-D-manno-heptose into the final product, ADP-L-glycero-β-D-manno-heptose .[1][9][12]

In some bacteria, such as Neisseria species, the bifunctional HldE enzyme is replaced by two independent enzymes: HldA (kinase) and HldC (adenylyltransferase).[6][11]

ADP_L_glycero_D_manno_heptose_Biosynthesis S7P Sedoheptulose 7-Phosphate GmhA GmhA S7P->GmhA D_D_H7P D-glycero-D-manno-Heptose 7-Phosphate HldE1 HldE (Kinase) D_D_H7P->HldE1 HBP D-glycero-β-D-manno-Heptose 1,7-Bisphosphate (HBP) GmhB GmhB HBP->GmhB D_D_H1P D-glycero-β-D-manno-Heptose 1-Phosphate HldE2 HldE (Adenylyltransferase) D_D_H1P->HldE2 ADP_D_D_Hep ADP-D-glycero-β-D-manno-Heptose HldD HldD ADP_D_D_Hep->HldD ADP_L_D_Hep ADP-L-glycero-β-D-manno-Heptose GmhA->D_D_H7P HldE1->HBP ATP→ADP GmhB->D_D_H1P Pi HldE2->ADP_D_D_Hep ATP→PPi HldD->ADP_L_D_Hep

Caption: Biosynthesis pathway of ADP-L-glycero-β-D-manno-heptose in E. coli.

Incorporation into the Lipopolysaccharide (LPS) Inner Core

LPS is a major component of the outer membrane of Gram-negative bacteria, consisting of three domains: Lipid A, the core oligosaccharide, and the O-antigen.[2] L-glycero-D-manno-heptose is a fundamental constituent of the inner core region, which is generally conserved among related bacterial species.[3][5][13]

The assembly of the inner core begins with the sequential transfer of heptose residues from the donor molecule, ADP-L-glycero-β-D-manno-heptose, to the Kdo₂-Lipid A acceptor. This process is catalyzed by a series of specific heptosyltransferases:

  • Heptosyltransferase I (WaaC or HepI): Transfers the first heptose residue to the Kdo₂-Lipid A molecule.[14][15]

  • Heptosyltransferase II (WaaF or HepII): Adds the second heptose residue to the first.[14]

  • Heptosyltransferase III (WaaQ or HepIII): In many bacteria, this enzyme adds a third heptose residue.[14]

These heptose residues can be further modified, often by phosphorylation, which is critical for the structural integrity of the outer membrane.[3][4]

LPS_Inner_Core_Assembly Kdo2LipidA Kdo₂-Lipid A WaaC WaaC (HepI) Kdo2LipidA->WaaC Hep1 Hep(I)-Kdo₂-Lipid A WaaF WaaF (HepII) Hep1->WaaF Hep2 Hep(II)-Hep(I)-Kdo₂-Lipid A ADPHep ADP-L-glycero-β-D- manno-heptose ADPHep->WaaC ADP ADP WaaC->Hep1 WaaC->ADP WaaF->Hep2 ADP2 ADP WaaF->ADP2 ADPHep2 ADP-L-glycero-β-D- manno-heptose ADPHep2->WaaF

Caption: Initial heptosylation steps in LPS inner core biosynthesis.

Physiological Roles and Impact on Virulence

The heptose-containing inner core of LPS is indispensable for bacterial survival and pathogenesis.

3.1. Outer Membrane Stability The inner core heptose residues, along with Kdo, form a negatively charged region due to phosphorylation.[3][4] These phosphate groups are crucial for stabilizing the outer membrane by forming ionic bridges with divalent cations (e.g., Mg²⁺, Ca²⁺).[1][4] This cross-linking of adjacent LPS molecules creates a tightly packed, semi-rigid lattice that functions as a selective permeability barrier, preventing the entry of hydrophobic substances such as detergents, bile salts, and many antibiotics.[2]

3.2. The "Deep Rough" Phenotype and Antibiotic Sensitivity Mutations in the genes responsible for heptose biosynthesis (e.g., gmhA, hldE, waaC) result in the production of a severely truncated LPS molecule, often consisting of only Kdo₂-Lipid A.[1][4][5] This leads to a "deep rough" phenotype, which has profound consequences for the bacterium, summarized in the table below.

FeatureWild-Type Phenotype"Deep Rough" Mutant PhenotypeReference(s)
LPS Structure Complete core oligosaccharideTruncated core (heptose-deficient)[1][4]
Outer Membrane Stability High; effective barrierLow; compromised integrity[2][4]
Sensitivity to Hydrophobic Agents ResistantHypersensitive (e.g., novobiocin, detergents, bile salts)[2][4][16]
Virulence Fully virulentAttenuated or avirulent[2][5]

3.3. Role in Bacterial Virulence The structural integrity of the outer membrane is paramount for bacterial survival within a host. Consequently, deep rough mutants are typically avirulent or have significantly reduced virulence.[5] For example, heptose-deficient mutants of pathogens like Haemophilus influenzae, Salmonella enterica, and Shigella flexneri are highly sensitive to serum complement and demonstrate a reduced ability to survive and replicate in animal models of infection.[2][5]

Heptose Metabolites as PAMPs in Host Immune Recognition

While the fully assembled LPS molecule is a well-known PAMP recognized by the cell surface receptor TLR4, recent discoveries have shown that intermediates of the heptose biosynthetic pathway are novel PAMPs sensed within the host cell cytosol.[6][7][8]

4.1. The ALPK1-TIFA Signaling Pathway The primary host recognition system for cytosolic heptose metabolites is the ALPK1-TIFA signaling axis.[6][8][17] The key agonists that trigger this pathway are D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) and, more potently, ADP-L-glycero-β-D-manno-heptose .[5][18][19]

The signaling cascade proceeds as follows:

  • Cytosolic Entry: During infection, bacterial lysis or the action of secretion systems can release HBP and ADP-heptose, which then gain access to the host cell cytosol.[5]

  • ALPK1 Activation: ADP-heptose (or HBP) directly binds to the N-terminal domain of the alpha-kinase 1 (ALPK1 ), inducing a conformational change that activates its kinase activity.[6][8]

  • TIFA Phosphorylation: Activated ALPK1 phosphorylates the TRAF-interacting protein with a forkhead-associated domain (TIFA ).[5][8]

  • TIFAsome Formation: Phosphorylated TIFA monomers undergo head-to-tail oligomerization, forming a large signaling complex known as the 'TIFAsome'.[5]

  • Downstream Signaling: The TIFAsome serves as a scaffold to recruit and activate TRAF6 , an E3 ubiquitin ligase. This leads to the activation of the canonical NF-κB pathway, resulting in the transcription of pro-inflammatory genes, including cytokines like IL-8 and TNF-α.[5][6]

This pathway provides a mechanism for the host to detect the presence of proliferating intracellular or extracellular Gram-negative bacteria.

ALPK1_TIFA_Signaling cluster_bacterium Gram-Negative Bacterium cluster_host Host Cell Cytosol ADPHep ADP-Heptose / HBP ALPK1_inactive ALPK1 (inactive) ADPHep->ALPK1_inactive Binds ALPK1_active ALPK1 (active) ALPK1_inactive->ALPK1_active TIFA TIFA ALPK1_active->TIFA Phosphorylates TIFA_P TIFA-P TIFA->TIFA_P TIFAsome {TIFAsome (Oligomer)} TIFA_P->TIFAsome Oligomerizes TRAF6 TRAF6 TIFAsome->TRAF6 Recruits & Activates NFkB NF-κB Activation TRAF6->NFkB Inflammation {Pro-inflammatory Gene Expression} NFkB->Inflammation

Caption: Host cytosolic sensing of ADP-heptose via the ALPK1-TIFA pathway.

Key Experimental Protocols

Studying the role of L-glycero-D-manno-heptose requires a combination of genetic, biochemical, and microbiological techniques.

5.1. Protocol: Analysis of LPS Profile by Tricine-SDS-PAGE This method is used to visualize the LPS structure and identify truncations characteristic of "deep rough" mutants.

  • LPS Extraction: Bacterial cultures are grown to a specified optical density. Cells are harvested by centrifugation. LPS is extracted from the cell pellet, typically using a hot phenol-water method followed by enzymatic digestion of proteins and nucleic acids.

  • Gel Electrophoresis: The extracted LPS samples are separated on a 16% Tricine-sodium dodecyl sulfate polyacrylamide gel (Tricine-SDS-PAGE), which provides high resolution for low molecular weight molecules like truncated LPS.

  • Visualization: The gel is fixed and LPS bands are visualized by silver staining, which is highly sensitive for glycolipids. Wild-type LPS will migrate slower, while the truncated LPS of heptose-deficient mutants will migrate much faster.[4]

  • Complementation Analysis: To confirm a gene's function, the mutant strain is transformed with a plasmid carrying the wild-type gene. Restoration of the wild-type LPS band pattern in the transformed mutant confirms complementation.[4]

5.2. Protocol: In Vitro Reconstitution of the Heptose Biosynthesis Pathway This biochemical assay confirms the function of the biosynthetic enzymes.

  • Enzyme Purification: The genes for the biosynthetic enzymes (e.g., gmhA, hldE, gmhB) are cloned into expression vectors, overexpressed (often as tagged proteins, e.g., His-tag), and purified from E. coli using affinity chromatography.[1]

  • Enzyme Assay: The assay is performed in a reaction buffer (e.g., Tris-HCl, pH 8.0) containing MgCl₂. The initial substrate (e.g., sedoheptulose 7-phosphate) and ATP are incubated with the purified enzymes (e.g., GmhA, HldE, and GmhB) at 37°C.[1]

  • Product Analysis: At various time points, aliquots of the reaction mixture are taken. The reaction is stopped, and the products (sugar phosphates and nucleotide-activated sugars) are analyzed and quantified. A common method is High-Performance Anion-Exchange Chromatography (HPAEC) with pulsed electrochemical detection for sugar phosphates or UV detection for nucleotide sugars.[1]

Conclusion

L-glycero-D-manno-heptose plays a dual and critical role in the physiology of Gram-negative bacteria. Structurally, it is an essential building block of the LPS inner core, ensuring the stability of the outer membrane and providing intrinsic resistance to various antimicrobial agents. Immunologically, its metabolic precursors are potent signaling molecules that alert the host immune system to bacterial presence, triggering a robust inflammatory response. The conserved and essential nature of the heptose biosynthetic pathway makes its enzymes attractive targets for the development of novel antibiotics and adjuvants that could disarm bacteria and increase their susceptibility to other drugs.

References

A Technical Guide to L-Glycero-D-manno-heptose: A Conserved Component of Lipopolysaccharide and a Key Modulator of Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-glycero-D-manno-heptose (L,D-heptose) is a conserved seven-carbon sugar that is a critical structural component of the inner core of lipopolysaccharide (LPS) in the majority of Gram-negative bacteria. The biosynthetic pathway for its activated precursor, ADP-L-glycero-β-D-manno-heptose, is unique to these bacteria, making it an attractive target for novel antimicrobial therapies. Disruptions in this pathway lead to truncated LPS structures, resulting in a "deep-rough" phenotype characterized by increased membrane permeability and attenuation of virulence[1][2]. Furthermore, recent discoveries have identified ADP-heptose and its precursors as novel pathogen-associated molecular patterns (PAMPs) that are sensed by the cytosolic innate immune receptor alpha-kinase 1 (ALPK1), triggering a pro-inflammatory response[3][4][5]. This technical guide provides an in-depth overview of the biosynthesis, incorporation, and immunological significance of L,D-heptose, along with detailed experimental protocols relevant to its study.

The Architecture of Lipopolysaccharide

LPS is the major component of the outer leaflet of the Gram-negative outer membrane and is essential for bacterial viability and pathogenesis. It is an amphipathic molecule composed of three distinct domains:

  • Lipid A: The hydrophobic anchor of LPS, embedded in the outer membrane. It is a glucosamine-based phospholipid responsible for the endotoxic activity of LPS through its interaction with the host's Toll-like receptor 4 (TLR4)[1].

  • Core Oligosaccharide: A non-repeating oligosaccharide that links Lipid A to the O-antigen. It is subdivided into a highly variable outer core and a highly conserved inner core[6][7].

  • O-Antigen: A repeating polysaccharide chain that extends from the core oligosaccharide. It is the major surface antigen and a primary determinant of serological specificity[8].

The inner core, proximal to Lipid A, typically contains residues of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and L-glycero-D-manno-heptose[6][7]. The presence and phosphorylation of these heptose residues are crucial for maintaining the structural integrity and barrier function of the outer membrane by mediating electrostatic interactions with divalent cations[8][9].

Biosynthesis of the Heptose Precursor: ADP-L-glycero-β-D-manno-heptose

The incorporation of L,D-heptose into the LPS core requires its synthesis in an activated nucleotide-sugar form, ADP-L-glycero-β-D-manno-heptose. This multi-step enzymatic pathway occurs in the bacterial cytoplasm and is highly conserved across Gram-negative species.

The Enzymatic Cascade

The biosynthesis begins with sedoheptulose 7-phosphate, a metabolite from the pentose phosphate pathway, and proceeds through a series of five enzymatic reactions to produce the final activated heptose donor.

ADP-L,D-Heptose Biosynthesis Pathway S7P Sedoheptulose 7-Phosphate GmhA GmhA (Isomerase) DHD7P D-glycero-β-D-manno- heptose 7-Phosphate HldE_kinase HldE (Kinase domain) DHB17P D-glycero-β-D-manno- heptose 1,7-Bisphosphate GmhB GmhB (Phosphatase) DHD1P D-glycero-β-D-manno- heptose 1-Phosphate HldE_adenylyl HldE (Adenylyltransferase domain) ADPDHD ADP-D-glycero-β-D- manno-heptose HldD HldD (Epimerase) ADPLHD ADP-L-glycero-β-D- manno-heptose WaaC WaaC (Heptosyltransferase) LPS LPS Inner Core GmhA->DHD7P HldE_kinase->DHB17P GmhB->DHD1P HldE_adenylyl->ADPDHD HldD->ADPLHD WaaC->LPS LPS Transport Workflow cluster_Periplasm Periplasm cluster_IM Inner Membrane cluster_Cyto Cytoplasm LptDE LptD/E (OM Insertion) OM_Surface Cell Surface LptDE->OM_Surface LptA LptA LptA->LptDE 5. Bridge to OM LptC LptC LptC->LptA 4. Periplasmic Transit LptBFG LptB2FG (ABC Transporter) LptBFG->LptC 3. Extraction from IM ADP_Pi ADP + Pi LptBFG->ADP_Pi MsbA MsbA (Flipper) MsbA->LptBFG 2. Flip to Periplasm LPS_synth LPS Synthesis (Lipid A-Core) LPS_synth->MsbA ATP ATP ATP->LptBFG Energy ALPK1-TIFA Signaling Pathway cluster_cytosol Host Cell Cytosol cluster_nucleus Nucleus ADP_Hep ADP-Heptose (from bacteria) ALPK1_inactive ALPK1 (inactive) ADP_Hep->ALPK1_inactive 1. Binding ALPK1_active ALPK1 (active) ALPK1_inactive->ALPK1_active 2. Activation TIFA_inactive TIFA (monomer) ALPK1_active->TIFA_inactive 3. Phosphorylation TIFA_active TIFA-P (oligomer) 'TIFAsome' TIFA_inactive->TIFA_active 4. Oligomerization TRAF6 TRAF6 TIFA_active->TRAF6 5. Recruitment NFkB NF-κB Activation TRAF6->NFkB 6. Downstream Signaling Cytokines Pro-inflammatory Cytokines (IL-8, TNF) NFkB->Cytokines 7. Gene Expression

References

The Biosynthesis of ADP-L-glycero-D-manno-heptose: A Key Pathway in Bacterial Pathogenesis and Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

The biosynthesis of ADP-L-glycero-β-D-manno-heptose is a crucial metabolic pathway in most Gram-negative bacteria. This nucleotide-activated sugar is an essential precursor for the assembly of the inner core region of lipopolysaccharide (LPS), a major component of the outer membrane that is vital for bacterial viability and virulence.[1][2] The enzymes in this pathway represent novel targets for the development of antibacterial drugs and adjuvants, as their inhibition can lead to increased susceptibility to existing antibiotics.[3] Furthermore, the pathway's intermediate, ADP-heptose, has been identified as a potent pathogen-associated molecular pattern (PAMP) that triggers a cytosolic innate immune response in host cells, adding another layer of significance to its study.[2][4][5]

The Core Biosynthetic Pathway

The synthesis of ADP-L-glycero-β-D-manno-heptose is a five-step enzymatic cascade that begins with the pentose phosphate pathway intermediate, sedoheptulose 7-phosphate.[1] The pathway involves an isomerase, a bifunctional kinase/adenylyltransferase (or two separate enzymes), a phosphatase, and an epimerase to produce the final activated heptose unit.

The canonical five-step pathway, primarily elucidated in Escherichia coli, is as follows:

  • Isomerization: The pathway initiates with the conversion of D-sedoheptulose 7-phosphate to D-glycero-β-D-manno-heptose 7-phosphate . This reaction is catalyzed by the enzyme GmhA , a sedoheptulose-7-phosphate isomerase.[3][6] This is the first committed step in the biosynthesis of the LPS core component.[6]

  • Phosphorylation: The heptose 7-phosphate intermediate is then phosphorylated at the C-1 position by an ATP-dependent kinase, yielding D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) . In E. coli and many other bacteria, this activity is carried out by the N-terminal kinase domain of the bifunctional enzyme HldE .[1][2][4]

  • Dephosphorylation: The C-7 phosphate group is removed from HBP by the phosphatase GmhB , producing D-glycero-β-D-manno-heptose 1-phosphate .[1][4] This phosphatase step is essential for the subsequent nucleotide activation.[4]

  • Adenylylation: The resulting heptose 1-phosphate is activated by the transfer of an AMP moiety from ATP. This reaction, which forms ADP-D-glycero-β-D-manno-heptose and pyrophosphate, is catalyzed by the C-terminal adenylyltransferase domain of the bifunctional enzyme HldE .[1][2][4]

  • Epimerization: The final step is the inversion of the stereochemistry at the C-6 position of the heptose moiety. The epimerase HldD (also known as RfaD) catalyzes the conversion of ADP-D-glycero-β-D-manno-heptose to the final product, ADP-L-glycero-β-D-manno-heptose , which is then incorporated into the LPS core.[1]

In some bacterial species, the kinase and adenylyltransferase activities are performed by two distinct monofunctional enzymes, HldA and HldC, respectively, instead of the single bifunctional HldE protein.

ADP_Heptose_Biosynthesis S7P Sedoheptulose 7-Phosphate GmhA GmhA (Isomerase) S7P->GmhA DH7P D-glycero-D-manno- heptose 7-Phosphate HldE_kinase HldE (Kinase Domain) DH7P->HldE_kinase HBP D-glycero-β-D-manno- heptose 1,7-Bisphosphate GmhB GmhB (Phosphatase) HBP->GmhB DH1P D-glycero-D-manno- heptose 1-Phosphate HldE_adenylyl HldE (Adenylyltransferase Domain) DH1P->HldE_adenylyl ADPDH ADP-D-glycero-D- manno-heptose HldD HldD (Epimerase) ADPDH->HldD ADPLH ADP-L-glycero-D- manno-heptose GmhA->DH7P HldE_kinase->HBP ADP1 ADP HldE_kinase->ADP1 GmhB->DH1P Pi Pi GmhB->Pi HldE_adenylyl->ADPDH PPi PPi HldE_adenylyl->PPi HldD->ADPLH ATP1 ATP ATP1->HldE_kinase ATP2 ATP ATP2->HldE_adenylyl

Caption: The five-step enzymatic pathway for the biosynthesis of ADP-L-glycero-D-manno-heptose.

Quantitative Data on Pathway Enzymes

Understanding the kinetic properties of the biosynthetic enzymes is critical for designing effective inhibitors. While comprehensive kinetic data is not always available in a consolidated format, this section summarizes the known parameters.

Table 1: Kinetic Parameters of ADP-L-glycero-D-manno-heptose Biosynthesis Enzymes

EnzymeOrganismSubstrateKmkcatkcat/Km (M-1s-1)Reference
GmhA E. coli / P. aeruginosaD-sedoheptulose 7-phosphateNot ReportedNot ReportedNot Reported[3]
HldE (Kinase) E. coliD-glycero-D-manno-heptose 7-PNot ReportedNot ReportedNot Reported
GmhB E. coliD-glycero-β-D-manno-heptose 1,7-bisphosphateNot ReportedNot ReportedNot Reported[7]
HldE (Adenylyltransferase) E. coliD-glycero-D-manno-heptose 1-PNot ReportedNot ReportedNot Reported
HldD E. coliADP-D-glycero-D-manno-heptoseNot ReportedNot ReportedNot Reported

Note: Specific kinetic values (Km, kcat) were not available in the abstracts of the searched literature. Researchers are encouraged to consult the full text of the cited references for detailed kinetic analyses.

Relevance to Drug Development and Innate Immunity

A Target for Novel Antibiotics

The integrity of the LPS layer is crucial for the survival of Gram-negative bacteria, acting as a barrier against hydrophobic antibiotics.[3] Bacteria with mutations in the ADP-heptose biosynthesis pathway produce a truncated LPS core, leading to a "deep rough" phenotype. This compromised outer membrane results in a dramatic increase in sensitivity to a range of antibiotics.[3] Consequently, the enzymes of this pathway, particularly GmhA, HldE, and GmhB, are considered promising targets for the development of "antibiotic adjuvants" or "potentiators." These compounds would not be bactericidal on their own but would weaken the bacterial defenses, restoring the efficacy of conventional antibiotics against resistant strains.

ADP-Heptose as a PAMP Triggering Innate Immunity

Beyond its structural role, the pathway's product, ADP-heptose, is a key signaling molecule in host-pathogen interactions. During infection, ADP-heptose can be delivered into the cytoplasm of host cells, where it is recognized as a PAMP by the cytosolic sensor alpha-kinase 1 (ALPK1).[4][8][9][10] This recognition event initiates a pro-inflammatory signaling cascade.

The ALPK1-TIFA signaling pathway proceeds as follows:

  • Sensing: Cytosolic ADP-heptose directly binds to the N-terminal domain of ALPK1.[10]

  • Activation: This binding induces a conformational change that activates the C-terminal kinase domain of ALPK1.[9]

  • TIFA Phosphorylation: Activated ALPK1 phosphorylates the adaptor protein TIFA (TRAF-interacting protein with forkhead-associated domain) at a key threonine residue (Thr9).[11]

  • TIFAsome Formation: Phosphorylated TIFA molecules oligomerize, forming a large signaling complex known as the "TIFAsome."[11][12]

  • TRAF6 Recruitment & Activation: The TIFAsome serves as a scaffold to recruit and activate the E3 ubiquitin ligase TRAF6.[13]

  • Downstream Signaling: Activated TRAF6 catalyzes the formation of K63-linked ubiquitin chains, which in turn activate the TAK1 kinase complex. TAK1 then activates downstream pathways, including the IKK complex and JNK.[11]

  • NF-κB Activation: The canonical IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of the transcription factor NF-κB to the nucleus.[11]

  • Inflammatory Gene Expression: Nuclear NF-κB drives the transcription of genes encoding pro-inflammatory cytokines and chemokines, such as IL-8, leading to an inflammatory response to the bacterial infection.[2]

ALPK1_TIFA_Signaling cluster_cytosol Cytosol ADPHep ADP-Heptose (from Bacteria) ALPK1 ALPK1 ADPHep->ALPK1 binds & activates TIFA TIFA ALPK1->TIFA phosphorylates (Thr9) TIFAsome TIFAsome (Oligomerized TIFA-P) TIFA->TIFAsome oligomerizes TRAF6 TRAF6 TIFAsome->TRAF6 recruits & activates TAK1 TAK1 Complex TRAF6->TAK1 activates via K63-ubiquitination IKK IKK Complex TAK1->IKK activates NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates Genes Inflammatory Gene Expression (e.g., IL-8) Nucleus->Genes

Caption: The ALPK1-TIFA signaling pathway for cytosolic sensing of bacterial ADP-heptose.

Experimental Protocols

Studying the ADP-L-glycero-D-manno-heptose biosynthesis pathway requires robust methods for enzyme production and activity measurement. The following sections outline generalized protocols based on methodologies cited in the literature.

Enzyme Expression and Purification

Recombinant production of the pathway enzymes is essential for in vitro characterization. A common approach involves expressing histidine-tagged proteins in E. coli.

Objective: To obtain pure, active GmhA, HldE, GmhB, and HldD enzymes.

Methodology:

  • Gene Cloning: The genes encoding the target enzymes (gmhA, hldE, gmhB, hldD) are amplified from the genomic DNA of the source organism (e.g., E. coli K-12) via Polymerase Chain Reaction (PCR). Primers are designed to incorporate restriction sites (e.g., NdeI and BamHI) for directional cloning.[12][14]

  • Vector Ligation: The amplified PCR product and an expression vector (e.g., pET-16b or pET-21a(+), which contain an N- or C-terminal His-tag sequence) are digested with the corresponding restriction enzymes and then ligated using T4 DNA ligase.[12][13]

  • Transformation: The resulting recombinant plasmid is transformed into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation and sequence verification. Subsequently, the verified plasmid is transformed into an expression strain (e.g., E. coli BL21(DE3)).[13][14]

  • Protein Expression: A large-scale culture of the expression strain is grown in a suitable medium (e.g., LB broth with ampicillin) at 37°C to an optimal cell density (A600 ≈ 0.6-0.9). Protein expression is then induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of ~0.1-1 mM. The culture is incubated for several more hours, often at a reduced temperature (e.g., 18-25°C) to improve protein solubility.[13][14]

  • Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., Tris-HCl with NaCl, imidazole, and protease inhibitors), and lysed using sonication or a French press. The cell lysate is then clarified by ultracentrifugation to remove cell debris and membranes.[4][13]

  • Affinity Chromatography: The clarified lysate containing the His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The target protein is then eluted using a high concentration of imidazole.[12][14]

  • Purity Analysis and Storage: The purity of the eluted protein is assessed by SDS-PAGE. Pure fractions are pooled, dialyzed against a storage buffer (e.g., containing glycerol), and stored at -80°C.[14]

Experimental_Workflow A 1. Gene Amplification (PCR) & Vector Preparation B 2. Ligation & Transformation into E. coli A->B C 3. Protein Expression (IPTG Induction) B->C D 4. Cell Lysis & Clarification C->D E 5. Ni-NTA Affinity Chromatography D->E F 6. Elution & Dialysis E->F G 7. Purity Check (SDS-PAGE) & Activity Assay F->G

Caption: A generalized workflow for the recombinant expression and purification of pathway enzymes.

Enzyme Activity Assays

A. High-Performance Anion-Exchange Chromatography (HPAEC)

HPAEC is a powerful technique for separating and quantifying the phosphorylated sugar intermediates of the pathway.

Principle: At neutral or alkaline pH, sugar phosphates are anionic and can be separated on a strong anion-exchange column. Eluted compounds are detected using pulsed electrochemical detection (PED) for native sugars or UV detection for nucleotide-containing species.[4][11]

Methodology:

  • Reaction Setup: In vitro enzyme reactions are assembled containing buffer (e.g., 50 mM HEPES), the purified enzyme(s), substrate(s) (e.g., D-sedoheptulose 7-phosphate), and any necessary cofactors (e.g., ATP, MgCl2).

  • Incubation: Reactions are incubated at an optimal temperature (e.g., 37°C) for a defined period.

  • Reaction Quenching: The reaction is stopped, typically by heat inactivation or addition of a strong acid/base.

  • Chromatography: An aliquot of the quenched reaction is injected onto an HPAEC system (e.g., Dionex) equipped with a suitable anion-exchange column (e.g., CarboPac PA1).

  • Elution and Detection: The analytes are eluted using a gradient of a salt solution (e.g., sodium acetate in NaOH). The retention time of each product is compared to that of known standards to identify and quantify the reaction products.[4][11] This method can be used to follow the conversion of substrate to product in each step of the pathway.[4]

B. Malachite Green Assay

This colorimetric assay is suitable for measuring the activity of the phosphatase (GmhB) and adenylyltransferase (HldE) by detecting the release of inorganic phosphate (Pi) or pyrophosphate (PPi).

Principle: The assay is based on the formation of a colored complex between malachite green, molybdate, and free inorganic phosphate under acidic conditions.[5][15] For PPi-producing reactions like the adenylyltransferase step, an inorganic pyrophosphatase must be included to convert PPi into two molecules of Pi. The absorbance of the resulting complex is measured spectrophotometrically at ~620-640 nm.[5][16]

Methodology:

  • Reaction Setup: Enzyme reactions are set up in a 96-well plate format containing buffer, enzyme, substrate, and cofactors. For the adenylyltransferase, inorganic pyrophosphatase is included in the reaction mix.[16]

  • Phosphate Standard Curve: A standard curve is prepared using known concentrations of a phosphate standard.[15]

  • Incubation: The reaction plate is incubated at the optimal temperature for a set time.

  • Color Development: The reaction is stopped by the addition of the malachite green reagent, which contains molybdate in an acidic solution. The color is allowed to develop for 15-20 minutes at room temperature.[5][15]

  • Absorbance Reading: The absorbance of each well is read using a microplate reader at ~630 nm.[5]

  • Data Analysis: The amount of phosphate released in the enzymatic reactions is quantified by comparison to the phosphate standard curve. This data can then be used to calculate enzyme velocity and determine kinetic parameters.

References

An In-depth Technical Guide to the Key Enzymes of the L-Glycero-D-manno-heptose Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The L-glycero-D-manno-heptose (L,D-heptose) metabolic pathway is a critical biosynthetic route in Gram-negative bacteria, responsible for the synthesis of ADP-L-glycero-β-D-manno-heptose. This nucleotide-activated sugar is an essential precursor for the biosynthesis of the inner core region of lipopolysaccharide (LPS), a major component of the outer membrane of these bacteria. The integrity of the LPS layer is vital for bacterial viability, providing a barrier against antimicrobial agents and mediating interactions with the host immune system. The absence of this pathway in humans makes its constituent enzymes attractive targets for the development of novel antibacterial drugs and adjuvants to potentiate existing antibiotics. This guide provides a comprehensive overview of the core enzymes in this pathway, including their kinetic properties, detailed experimental protocols for their characterization, and a discussion of their potential as therapeutic targets.

The L-Glycero-D-manno-heptose Metabolic Pathway

The biosynthesis of ADP-L-glycero-β-D-manno-heptose from the pentose phosphate pathway intermediate D-sedoheptulose 7-phosphate is a five-step enzymatic cascade. The key enzymes involved are GmhA, HldA/HldE (kinase domain), GmhB, HldC/HldE (adenylyltransferase domain), and HldD. In many bacterial species, the kinase and adenylyltransferase activities are carried out by a bifunctional enzyme, HldE, while in others, they are catalyzed by two separate enzymes, HldA and HldC, respectively.

L_glycero_D_manno_heptose_pathway cluster_enzymes Enzymatic Conversions S7P D-Sedoheptulose 7-phosphate DHDH7P D-glycero-D-manno- heptose 7-phosphate S7P->DHDH7P Isomerization GmhA GmhA DHDH17BP D-glycero-D-manno- heptose 1,7-bisphosphate DHDH7P->DHDH17BP Phosphorylation (ATP -> ADP) HldA HldA / HldE (Kinase) DHDH1P D-glycero-β-D-manno- heptose 1-phosphate DHDH17BP->DHDH1P Dephosphorylation (Pi release) GmhB GmhB ADP_DDH ADP-D-glycero-β-D- manno-heptose DHDH1P->ADP_DDH Adenylylation (ATP -> PPi) HldC HldC / HldE (Adenylyltransferase) ADP_LDH ADP-L-glycero-β-D- manno-heptose ADP_DDH->ADP_LDH Epimerization HldD HldD

Figure 1: The L-glycero-D-manno-heptose metabolic pathway.

Core Enzymes: Function and Quantitative Data

This section details the function of each core enzyme in the pathway and presents available quantitative data in structured tables.

GmhA: D-Sedoheptulose 7-phosphate Isomerase

GmhA (EC 5.3.1.28) catalyzes the first committed step in the pathway: the reversible isomerization of D-sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate.[1][2][3] This enzyme is a member of the sugar isomerase family and is a critical control point in the biosynthesis of L,D-heptose.

Table 1: Kinetic Parameters for GmhA

Organism Substrate Km (µM) kcat (s-1) kcat/Km (M-1s-1)
Escherichia coli D-Sedoheptulose 7-phosphate Data not available Data not available Data not available

| Pseudomonas aeruginosa | D-Sedoheptulose 7-phosphate | Data not available | Data not available | Data not available |

HldA / HldE (Kinase Domain): D-glycero-β-D-manno-heptose 7-phosphate Kinase

HldA (EC 2.7.1.167), or the N-terminal kinase domain of the bifunctional HldE protein, catalyzes the ATP-dependent phosphorylation of D-glycero-β-D-manno-heptose 7-phosphate at the C1 position to yield D-glycero-β-D-manno-heptose 1,7-bisphosphate.[4][5][6]

Table 2: Kinetic Parameters for HldA / HldE (Kinase Domain)

Organism Substrate Km (µM) kcat (s-1) kcat/Km (M-1s-1)
Burkholderia cenocepacia D-glycero-β-D-manno-heptose 7-phosphate Data not available Data not available Data not available

| Escherichia coli | D-glycero-β-D-manno-heptose 7-phosphate | Data not available | Data not available | Data not available |

Note: While the enzymatic activity has been well-characterized, detailed kinetic parameters for the kinase activity are not extensively reported.

Table 3: Inhibitor Data for HldA

Organism Inhibitor IC50 (µM) Ki (µM) Inhibition Type
Burkholderia cenocepacia Compound 1 0.81[7] Data not available Not reported

| Burkholderia cenocepacia | Compound 2 | 0.23[7] | Data not available | Not reported |

GmhB: D-glycero-D-manno-heptose 1,7-bisphosphate Phosphatase

GmhB (EC 3.1.3.82) is a phosphatase that specifically removes the phosphate group from the C7 position of D-glycero-D-manno-heptose 1,7-bisphosphate to produce D-glycero-β-D-manno-heptose 1-phosphate.[8][9][10]

Table 4: Kinetic Parameters for GmhB from Escherichia coli K-12

Substrate Km (µM) kcat (s-1) kcat/Km (M-1s-1)
D-glycero-D-manno-heptose-1β,7-bisphosphate 5.1 35.7 7 x 106[8]

| D-glycero-D-manno-heptose-1α,7-bisphosphate | 65.7 | 4.6 | 7 x 104[8] |

Table 5: Inhibitor Data for GmhB from Escherichia coli K-12

Inhibitor Kis (µM) Kii (µM) Inhibition Type
D-glycero-D-manno-heptose-1β-phosphate 60[8] 150[8] Mixed

| Histidinol-phosphate | 1000[8] | 6000[8] | Mixed |

HldC / HldE (Adenylyltransferase Domain): D-glycero-β-D-manno-heptose 1-phosphate Adenylyltransferase

HldC, or the C-terminal adenylyltransferase domain of HldE, catalyzes the transfer of an adenylyl group from ATP to D-glycero-β-D-manno-heptose 1-phosphate, resulting in the formation of ADP-D-glycero-β-D-manno-heptose and pyrophosphate.[7][11][12]

Table 6: Kinetic Parameters for the Adenylyltransferase Domain of HldE

Organism Substrate Km (µM) kcat (s-1) kcat/Km (M-1s-1)
Vibrio cholerae β-D-mannose 1-phosphate 330 ± 40 0.15 ± 0.01 450
Vibrio parahaemolyticus β-D-mannose 1-phosphate 250 ± 20 0.22 ± 0.01 880

| Escherichia coli | β-D-mannose 1-phosphate | 80 ± 10 | 0.041 ± 0.001 | 510 |

Note: Data presented is for the surrogate substrate β-D-mannose 1-phosphate as reported in a study on Vibrio species.

Table 7: Inhibitor Data for HldC from Burkholderia pseudomallei

Inhibitor IC50 (µM) Ki (µM) Inhibition Type
Epigallocatechin gallate (EGCG) 1.8 1.2 Competitive (vs. ATP and βG1P)[12]
Myricetin 2.5 3.5 Mixed (vs. ATP), Non-competitive (vs. βG1P)[12]

| ChemBridge 7929959 | ~5 | Data not available | Mixed[11] |

HldD: ADP-L-glycero-D-manno-heptose 6-epimerase

HldD (EC 5.1.3.20) catalyzes the final step in the pathway, the epimerization of ADP-D-glycero-β-D-manno-heptose at the C6 position to yield the final product, ADP-L-glycero-β-D-manno-heptose.[13][14][15]

Table 8: Kinetic Parameters for HldD

Organism Substrate Km (µM) kcat (s-1) kcat/Km (M-1s-1)

| Escherichia coli | ADP-D-glycero-β-D-manno-heptose | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed methodologies for the assay of each key enzyme are provided below. These protocols are synthesized from published literature and represent common approaches for characterizing these enzymes.

Protocol 1: Assay for GmhA (D-Sedoheptulose 7-phosphate Isomerase) Activity

This protocol describes a discontinuous assay coupled to a colorimetric method for the detection of the aldose product.

Materials:

  • Purified GmhA enzyme

  • D-Sedoheptulose 7-phosphate (substrate)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5

  • Stopping Reagent: 1 M HCl

  • Colorimetric Reagent: Cysteine-carbazole-sulfuric acid reagent

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl, pH 7.5, and a suitable concentration of D-sedoheptulose 7-phosphate (e.g., in the range of the expected Km).

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37 °C) for 5 minutes.

  • Initiate the reaction by adding a known amount of purified GmhA enzyme.

  • At various time points, withdraw aliquots of the reaction mixture and immediately add them to an equal volume of 1 M HCl to stop the reaction.

  • To quantify the D-glycero-D-manno-heptose 7-phosphate formed, add the cysteine-carbazole-sulfuric acid reagent to the quenched reaction samples.

  • Incubate at room temperature for a specified time to allow for color development.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Generate a standard curve using known concentrations of D-glycero-D-manno-heptose 7-phosphate to determine the amount of product formed in the enzymatic reaction.

  • Calculate the initial velocity of the reaction from the linear portion of the product formation versus time curve.

GmhA_Assay_Workflow start Start prepare_mix Prepare reaction mix (Buffer, Substrate) start->prepare_mix pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate add_enzyme Initiate with GmhA pre_incubate->add_enzyme time_points Take aliquots at time intervals add_enzyme->time_points stop_reaction Stop reaction (add HCl) time_points->stop_reaction color_development Add colorimetric reagent and incubate stop_reaction->color_development measure_abs Measure absorbance (540 nm) color_development->measure_abs calculate_velocity Calculate initial velocity measure_abs->calculate_velocity end End calculate_velocity->end

Figure 2: Workflow for GmhA colorimetric assay.
Protocol 2: Coupled Spectrophotometric Assay for HldA / HldE (Kinase Domain) Activity

This protocol utilizes a coupled enzyme system to continuously monitor ADP production, which is stoichiometric with the phosphorylation of the heptose substrate.

Materials:

  • Purified HldA or HldE enzyme

  • D-glycero-β-D-manno-heptose 7-phosphate (substrate)

  • ATP

  • Coupling Enzyme System:

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

    • Phosphoenolpyruvate (PEP)

    • NADH

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 50 mM KCl

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the assay buffer containing all components of the coupling system (PK, LDH, PEP, and NADH) and the heptose substrate.

  • Add a suitable concentration of ATP to the mixture.

  • Place the reaction mixture in a cuvette and monitor the baseline absorbance at 340 nm in a spectrophotometer at a constant temperature (e.g., 30 °C).

  • Initiate the reaction by adding a known amount of purified HldA or HldE enzyme.

  • The kinase activity will produce ADP. PK will use this ADP to convert PEP to pyruvate, regenerating ATP. LDH will then reduce pyruvate to lactate, oxidizing NADH to NAD+.

  • Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • The rate of decrease in absorbance is directly proportional to the rate of ADP production and thus the kinase activity.

  • Calculate the initial velocity using the molar extinction coefficient of NADH (6220 M-1cm-1).

Protocol 3: Malachite Green-Based Assay for GmhB (Phosphatase) Activity

This is a discontinuous colorimetric assay that measures the release of inorganic phosphate (Pi) from the substrate.

Materials:

  • Purified GmhB enzyme

  • D-glycero-D-manno-heptose 1,7-bisphosphate (substrate)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.0, 5 mM MgCl2

  • Malachite Green Reagent

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and the substrate.

  • Pre-incubate the mixture at the desired temperature (e.g., 37 °C).

  • Initiate the reaction by adding the purified GmhB enzyme.

  • At various time points, take aliquots of the reaction and stop the reaction by adding the Malachite Green Reagent, which is acidic.

  • Allow time for color development.

  • Measure the absorbance at a specific wavelength (e.g., 620-650 nm).

  • Create a standard curve with known concentrations of inorganic phosphate to determine the amount of Pi released in the reaction.

  • Calculate the initial velocity of the phosphatase activity.

Protocol 4: Coupled Colorimetric Assay for HldC / HldE (Adenylyltransferase) Activity

This assay measures the production of pyrophosphate (PPi), a product of the adenylyltransferase reaction.

Materials:

  • Purified HldC or HldE enzyme

  • D-glycero-β-D-manno-heptose 1-phosphate (substrate)

  • ATP

  • Inorganic pyrophosphatase

  • Malachite Green Reagent

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, D-glycero-β-D-manno-heptose 1-phosphate, ATP, and inorganic pyrophosphatase.

  • Pre-incubate the mixture at the desired temperature (e.g., 30 °C).

  • Initiate the reaction by adding the purified HldC or HldE enzyme.

  • At various time points, stop the reaction by adding the Malachite Green Reagent.

  • The inorganic pyrophosphatase in the reaction mixture will convert the PPi produced by the adenylyltransferase into two molecules of Pi, which are then detected by the Malachite Green Reagent.

  • Measure the absorbance at a specific wavelength (e.g., 620-650 nm).

  • Use a phosphate standard curve to quantify the amount of PPi produced.

  • Calculate the initial velocity of the adenylyltransferase activity.

Protocol 5: HPLC-Based Assay for HldD (Epimerase) Activity

This protocol directly measures the interconversion of the D,D- and L,D-heptose epimers by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified HldD enzyme

  • ADP-D-glycero-β-D-manno-heptose (substrate)

  • NADP+ (cofactor)

  • Reaction Buffer: 50 mM HEPES, pH 8.0

  • Quenching Solution: e.g., chloroform or a strong acid

  • HPLC system with an appropriate column (e.g., anion exchange) and UV detector

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ADP-D-glycero-β-D-manno-heptose, and NADP+.

  • Pre-incubate the mixture at the desired temperature (e.g., 30 °C).

  • Initiate the reaction by adding the purified HldD enzyme.

  • At various time points, take aliquots and stop the reaction by adding the quenching solution.

  • Centrifuge the samples to remove precipitated protein.

  • Inject the supernatant onto an HPLC column.

  • Separate the substrate (ADP-D-glycero-β-D-manno-heptose) and the product (ADP-L-glycero-β-D-manno-heptose) using an appropriate gradient.

  • Monitor the elution of the nucleotide sugars by absorbance at 254 nm.

  • Quantify the peak areas of the substrate and product to determine their concentrations over time.

  • Calculate the initial velocity of the epimerization reaction.

Signaling Pathways and Logical Relationships

The L-glycero-D-manno-heptose metabolic pathway is a linear biosynthetic route. The product of one enzymatic reaction serves as the substrate for the next, creating a direct flow of metabolites. The final product, ADP-L-glycero-β-D-manno-heptose, is then utilized by heptosyltransferases for incorporation into the LPS core.

pathway_logic PPP Pentose Phosphate Pathway S7P D-Sedoheptulose 7-phosphate PPP->S7P Enzyme1 GmhA S7P->Enzyme1 DHDH7P D-glycero-D-manno- heptose 7-phosphate Enzyme1->DHDH7P Enzyme2 HldA/E (Kinase) DHDH7P->Enzyme2 DHDH17BP D-glycero-D-manno- heptose 1,7-bisphosphate Enzyme2->DHDH17BP Enzyme3 GmhB DHDH17BP->Enzyme3 DHDH1P D-glycero-β-D-manno- heptose 1-phosphate Enzyme3->DHDH1P Enzyme4 HldC/E (Adenylyltransferase) DHDH1P->Enzyme4 ADP_DDH ADP-D-glycero-β-D- manno-heptose Enzyme4->ADP_DDH Enzyme5 HldD ADP_DDH->Enzyme5 ADP_LDH ADP-L-glycero-β-D- manno-heptose Enzyme5->ADP_LDH LPS LPS Inner Core Biosynthesis ADP_LDH->LPS

Figure 3: Logical flow of the L,D-heptose pathway.

Conclusion

The enzymes of the L-glycero-D-manno-heptose metabolic pathway represent a rich area for the discovery and development of novel antibacterial agents. This guide has provided a detailed overview of the key enzymes, their kinetic properties, and robust experimental protocols for their study. The availability of quantitative data and detailed methodologies is crucial for enabling further research into the structure-function relationships of these enzymes and for facilitating high-throughput screening of potential inhibitors. Future work should focus on filling the gaps in the kinetic characterization of these enzymes and on the development of potent and specific inhibitors with therapeutic potential. The unique nature of this pathway to Gram-negative bacteria continues to make it a high-priority target in the fight against antibiotic resistance.

References

Genetic Regulation of L-Glycero-D-manno-heptose Synthesis in E. coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

L-glycero-D-manno-heptose (L,D-heptose) is an essential constituent of the inner core of lipopolysaccharide (LPS) in most Gram-negative bacteria, including Escherichia coli. The integrity of the LPS layer is crucial for the viability of these bacteria, providing a barrier against hydrophobic antibiotics and maintaining outer membrane stability. The biosynthetic pathway of ADP-L-glycero-D-manno-heptose, the activated precursor for L,D-heptose incorporation into LPS, is a key metabolic process. Consequently, the enzymes and regulatory mechanisms involved in this pathway represent promising targets for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the genetic and biochemical aspects of L,D-heptose synthesis in E. coli, summarizing the current knowledge on the involved genes, enzymes, their regulation, and the experimental methodologies used for their characterization.

I. The Biosynthetic Pathway of ADP-L-glycero-D-manno-heptose

The synthesis of ADP-L-glycero-D-manno-heptose in E. coli is a multi-step enzymatic process that begins with the pentose phosphate pathway intermediate, sedoheptulose 7-phosphate. The pathway involves four key enzymes encoded by the genes gmhA, hldE, gmhB, and hldD.

The key enzymatic steps are as follows:

  • Isomerization: D-sedoheptulose 7-phosphate is converted to D-glycero-D-manno-heptose 7-phosphate by the enzyme D-sedoheptulose-7-phosphate isomerase, encoded by the gmhA gene.[1][2]

  • Phosphorylation: The bifunctional enzyme HldE (also known as RfaE) first catalyzes the phosphorylation of D-glycero-D-manno-heptose 7-phosphate at the C1 position, using ATP, to yield D-glycero-D-manno-heptose 1,7-bisphosphate.[3][4][5]

  • Dephosphorylation: The phosphatase GmhB (formerly YaeD) then specifically removes the phosphate group from the C7 position of D-glycero-D-manno-heptose 1,7-bisphosphate, producing D-glycero-D-manno-heptose 1-phosphate.[4][6]

  • Adenylylation: The second function of the bifunctional HldE enzyme is to catalyze the transfer of an AMP moiety from another ATP molecule to D-glycero-D-manno-heptose 1-phosphate, resulting in the formation of ADP-D-glycero-β-D-manno-heptose.[3][4][5]

  • Epimerization: Finally, the epimerase HldD (also known as WaaD or RfaD) catalyzes the inversion of the stereochemistry at the C6 position of the heptose moiety, converting ADP-D-glycero-β-D-manno-heptose to the final product, ADP-L-glycero-D-manno-heptose.[4][7]

L-D-Heptose Biosynthesis Pathway cluster_enzymes Enzymes S7P Sedoheptulose 7-Phosphate H7P D-glycero-D-manno-Heptose 7-Phosphate S7P->H7P Isomerization HBP D-glycero-D-manno-Heptose 1,7-Bisphosphate H7P->HBP Phosphorylation H1P D-glycero-D-manno-Heptose 1-Phosphate HBP->H1P Dephosphorylation ADPDH ADP-D-glycero-D-manno-Heptose H1P->ADPDH Adenylylation ADPLH ADP-L-glycero-D-manno-Heptose ADPDH->ADPLH Epimerization GmhA GmhA HldE_kinase HldE (Kinase) GmhB GmhB HldE_adenylyl HldE (Adenylyltransferase) HldD HldD

Biosynthesis pathway of ADP-L-glycero-D-manno-heptose in E. coli.

II. Genetic Organization and Regulation

The genes encoding the enzymes for L,D-heptose biosynthesis are not clustered in a single operon in E. coli, but are instead dispersed at different locations on the chromosome. This suggests a complex regulatory network that integrates the synthesis of this essential LPS precursor with other cellular processes.

  • gmhA : This gene is located near the proAB locus and appears to be monocistronic.[4] Its regulation is not well-characterized but is essential for the first committed step in the pathway.

  • hldE (rfaE) : This gene is the last in a putative three-gene operon, preceded by ygiF (of unknown function) and glnE, which is involved in nitrogen metabolism.[8] This genetic linkage suggests a potential co-regulation of heptose synthesis with the nitrogen assimilation status of the cell.

  • gmhB (yaeD) : Located adjacent to the rrnH ribosomal RNA operon, the transcriptional regulation of gmhB is not yet fully understood.[4]

  • hldD (waaD or rfaD) : This gene is part of the waa (formerly rfa) gene cluster, which contains many of the genes responsible for the biosynthesis of the LPS core oligosaccharide.[4][9] The regulation of the waa cluster is complex and can be influenced by global regulatory networks responding to environmental stresses.

The regulation of LPS biosynthesis as a whole is known to be under the control of several global regulatory systems, including the PhoP/PhoQ and Rcs two-component systems, and the sigma factor RpoE, which responds to envelope stress.[9] These systems allow the bacterium to modify its outer membrane in response to changing environmental conditions.

Genetic_Organization cluster_gmhA gmhA locus cluster_hldE_operon ygiF-glnE-hldE operon cluster_gmhB gmhB locus cluster_waa waa gene cluster gmhA gmhA ygiF ygiF glnE glnE hldE hldE gmhB gmhB waa_other1 ... hldD hldD waa_other2 ...

Dispersed genetic organization of L,D-heptose synthesis genes in E. coli.

III. Quantitative Data on Enzymes and Gene Expression

A comprehensive quantitative understanding of the L,D-heptose synthesis pathway requires detailed kinetic analysis of the involved enzymes and quantification of gene expression under various physiological conditions. The available data in the literature is summarized below.

Table 1: Genes and Enzymes of L,D-Heptose Biosynthesis in E. coli

GeneFormer Name(s)Enzyme NameEC NumberFunction
gmhAlpcAD-sedoheptulose-7-phosphate isomerase5.3.1.28Isomerization of sedoheptulose 7-phosphate
hldErfaE, waaED-β-D-heptose 7-phosphate kinase / D-β-D-heptose 1-phosphate adenylyltransferase2.7.1.167 / 2.7.7.70Bifunctional: phosphorylation and adenylylation
gmhByaeDD,D-heptose 1,7-bisphosphate phosphatase3.1.3.82Dephosphorylation of heptose 1,7-bisphosphate
hldDwaaD, rfaDADP-L-glycero-D-manno-heptose 6-epimerase5.1.3.21Epimerization of ADP-D,D-heptose

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrateKmVmaxkcatkcat/Km (M-1s-1)Reference
GmhAD-sedoheptulose 7-phosphateData not availableData not availableData not availableData not available[1]
HldE (kinase)D-glycero-D-manno-heptose 7-phosphateData not availableData not availableData not availableData not available[3][10]
HldE (adenylyltransferase)D-glycero-D-manno-heptose 1-phosphateData not availableData not availableData not availableData not available[3][10]
GmhBD-glycero-D-manno-heptose 1β,7-bisphosphateData not availableData not availableData not available7 x 106[11]
GmhBD-glycero-D-manno-heptose 1α,7-bisphosphateData not availableData not availableData not available7 x 104[11]
HldDADP-D-glycero-D-manno-heptoseData not availableData not availableData not availableData not available[7][12]

Table 3: Gene Expression Data

GeneConditionFold Change (mRNA/Protein)MethodReference
gmhAVarious stress conditionsData not availableQuantitative Proteomics/qRT-PCR[13]
hldEVarious stress conditionsData not availableQuantitative Proteomics/qRT-PCR[13]
gmhBVarious stress conditionsData not availableQuantitative Proteomics/qRT-PCR[13]
hldDVarious stress conditionsData not availableQuantitative Proteomics/qRT-PCR[13]

Note: While global proteomics and transcriptomics studies of E. coli under various conditions have been performed, specific quantitative data for the expression of these particular genes are not consistently reported in a consolidated manner.

IV. Experimental Protocols

The characterization of the L,D-heptose biosynthetic pathway relies on a combination of molecular biology, protein biochemistry, and analytical chemistry techniques. Below are generalized protocols for the key experiments cited in the literature.

A. Recombinant Protein Expression and Purification

A common strategy for obtaining the enzymes of the L,D-heptose pathway for in vitro studies is through recombinant expression in E. coli, often with an affinity tag (e.g., a polyhistidine-tag) to facilitate purification.

1. Gene Cloning and Expression Vector Construction:

  • Amplify the coding sequence of the target gene (gmhA, hldE, gmhB, or hldD) from E. coli genomic DNA using PCR with primers that incorporate desired restriction sites.
  • Digest the PCR product and a suitable expression vector (e.g., pET series for His-tagging) with the corresponding restriction enzymes.
  • Ligate the digested gene into the expression vector and transform the construct into a cloning strain of E. coli (e.g., DH5α).
  • Verify the sequence of the insert by DNA sequencing.
  • Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

2. Protein Expression and Lysis:

  • Grow a culture of the expression strain harboring the expression plasmid in a suitable medium (e.g., LB broth) with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
  • Continue to grow the culture for 3-4 hours at 30°C or overnight at a lower temperature (e.g., 18°C) to improve protein solubility.
  • Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole for His-tagged proteins).
  • Lyse the cells by sonication or using a French press.
  • Clarify the lysate by centrifugation to remove cell debris.

3. Affinity Purification of His-tagged Proteins:

  • Equilibrate a Ni-NTA affinity column with lysis buffer.
  • Load the clarified lysate onto the column.
  • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
  • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
  • Analyze the purified protein fractions by SDS-PAGE to assess purity.
  • If necessary, perform further purification steps such as size-exclusion chromatography.

start [label="Gene Amplification (PCR)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cloning [label="Cloning into Expression Vector"]; transformation_cloning [label="Transformation (Cloning Strain)"]; verification [label="Sequence Verification"]; transformation_expression [label="Transformation (Expression Strain)"]; culture [label="Cell Culture and Induction (IPTG)"]; lysis [label="Cell Lysis and Clarification"]; purification [label="Affinity Chromatography (Ni-NTA)"]; analysis [label="Purity Analysis (SDS-PAGE)"]; end [label="Purified Enzyme", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> cloning; cloning -> transformation_cloning; transformation_cloning -> verification; verification -> transformation_expression; transformation_expression -> culture; culture -> lysis; lysis -> purification; purification -> analysis; analysis -> end; }

General workflow for recombinant protein expression and purification.
B. In Vitro Enzyme Assays

The activities of the L,D-heptose pathway enzymes can be assayed individually or in coupled reactions to reconstitute parts of or the entire pathway in vitro. The products are typically analyzed by High-Performance Anion-Exchange Chromatography (HPAEC) or mass spectrometry.

1. General Reaction Conditions:

  • Assays are typically performed in a buffer such as Tris-HCl or HEPES at a pH of around 8.0.
  • The reaction mixture includes the purified enzyme(s), the appropriate substrate(s), and necessary cofactors (e.g., ATP and MgCl2 for kinase and adenylyltransferase reactions).
  • Reactions are incubated at a controlled temperature (e.g., 37°C) for a defined period.
  • The reaction is terminated, often by heating or the addition of a quenching agent.

2. HPAEC Analysis of Reaction Products:

  • The reaction mixture is injected onto an HPAEC system equipped with a suitable anion-exchange column (e.g., CarboPac PA1).
  • The sugar phosphates are separated using a gradient of sodium acetate or sodium hydroxide.
  • Detection is typically achieved using pulsed amperometric detection (PAD).
  • The retention times of the products are compared to those of known standards.

3. Mass Spectrometry for Product Identification:

  • Reaction products can be directly analyzed by electrospray ionization mass spectrometry (ESI-MS) in negative ion mode to determine the mass-to-charge ratio of the expected sugar phosphates.

4. Specific Assay Considerations:

  • GmhA (Isomerase): The assay monitors the conversion of sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate.
  • HldE (Bifunctional): The kinase activity can be assayed by monitoring the ATP-dependent conversion of D-glycero-D-manno-heptose 7-phosphate to the 1,7-bisphosphate form. The adenylyltransferase activity is assayed by the formation of ADP-D-glycero-D-manno-heptose from D-glycero-D-manno-heptose 1-phosphate and ATP.
  • GmhB (Phosphatase): The activity is measured by the release of inorganic phosphate from D-glycero-D-manno-heptose 1,7-bisphosphate. This can be quantified using a colorimetric method such as the malachite green assay.
  • HldD (Epimerase): The epimerization of ADP-D-glycero-D-manno-heptose to ADP-L-glycero-D-manno-heptose can be monitored by HPAEC, as the two epimers may have different retention times.

V. Conclusion

The biosynthesis of L-glycero-D-manno-heptose in E. coli is a fundamental process for the integrity of the outer membrane and bacterial viability. The pathway involves a series of enzymatic reactions encoded by a set of genetically dispersed genes. While the core components and their functions have been elucidated, a detailed quantitative understanding of the enzyme kinetics and the intricate regulatory networks that control this pathway is still an active area of research. The information presented in this guide provides a solid foundation for researchers and drug development professionals aiming to further investigate this pathway and exploit its components as novel antibacterial targets. Future work should focus on obtaining detailed kinetic parameters for all the pathway enzymes, elucidating the specific transcriptional regulatory mechanisms for each gene, and understanding how the expression and activity of this pathway are integrated with other cellular processes in response to environmental cues.

References

An In-depth Technical Guide to the Precursor Molecules for L-Glycero-D-mannoheptose Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-glycero-D-mannoheptose is a crucial carbohydrate component of the lipopolysaccharide (LPS) inner core in most Gram-negative bacteria. The integrity of the LPS layer is vital for bacterial survival, acting as a barrier against antibiotics and environmental stresses. Consequently, the biosynthetic pathway of this compound has emerged as a promising target for the development of novel antimicrobial agents and adjuvants to potentiate existing antibiotics. This technical guide provides a comprehensive overview of the precursor molecules, enzymatic transformations, and experimental protocols central to the biosynthesis of this key bacterial heptose.

The Biosynthetic Pathway: From Precursor to Activated Heptose

The biosynthesis of this compound originates from a key metabolic intermediate, D-sedoheptulose 7-phosphate . This precursor molecule undergoes a series of four enzymatic reactions to yield the activated sugar nucleotide, ADP-L-glycero-β-D-manno-heptose, which is the donor substrate for heptosyltransferases that incorporate the heptose into the LPS core.

The pathway involves the sequential action of four key enzymes:

  • GmhA (D-sedoheptulose-7-phosphate isomerase): Catalyzes the initial and committed step, the isomerization of D-sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate.

  • HldE (D-glycero-β-D-manno-heptose-7-phosphate kinase/ D-glycero-β-D-manno-heptose-1-phosphate adenylyltransferase): A bifunctional enzyme that first phosphorylates D-glycero-D-manno-heptose 7-phosphate at the C-1 position to form D-glycero-β-D-manno-heptose 1,7-bisphosphate. Subsequently, its adenylyltransferase domain catalyzes the transfer of an AMP moiety from ATP to D-glycero-β-D-manno-heptose 1-phosphate.

  • GmhB (D-glycero-β-D-manno-heptose-1,7-bisphosphate 7-phosphatase): Removes the phosphate (B84403) group from the C-7 position of D-glycero-β-D-manno-heptose 1,7-bisphosphate to yield D-glycero-β-D-manno-heptose 1-phosphate.

  • HldD (ADP-L-glycero-D-manno-heptose-6-epimerase): Catalyzes the final epimerization at the C-6 position of the heptose moiety, converting ADP-D-glycero-β-D-manno-heptose to ADP-L-glycero-β-D-manno-heptose.

Below is a diagrammatic representation of this critical biosynthetic pathway.

L_glycero_D_mannoheptose_biosynthesis cluster_reactants S7P D-Sedoheptulose 7-Phosphate GMH7P D-glycero-D-manno-heptose 7-Phosphate S7P->GMH7P GmhA GMH17BP D-glycero-β-D-manno-heptose 1,7-Bisphosphate GMH7P->GMH17BP HldE (Kinase) GMH7P->GMH17BP ATP GMH1P D-glycero-β-D-manno-heptose 1-Phosphate GMH17BP->GMH1P GmhB GMH17BP->GMH1P H2O ADPDGMH ADP-D-glycero-β-D-manno-heptose GMH1P->ADPDGMH HldE (Adenylyltransferase) GMH1P->ADPDGMH ATP ADPLGMH ADP-L-glycero-β-D-manno-heptose ADPDGMH->ADPLGMH HldD ATP1 ATP ADP1 ADP ADP1->GMH17BP ATP2 ATP PPi PPi PPi->ADPDGMH Pi Pi Pi->GMH1P

Biosynthesis of ADP-L-glycero-β-D-manno-heptose.

Quantitative Data on Pathway Enzymes

The efficiency of each enzymatic step is critical for the overall flux through the pathway. The following table summarizes the available kinetic parameters for the enzymes from Escherichia coli.

EnzymeSubstrate(s)Km (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
GmhA D-Sedoheptulose 7-phosphate310 ± 60-1.45 x 103[1]
HldE D-glycero-β-D-manno-heptose 7-phosphate, ATPN/AN/AN/A
D-glycero-β-D-manno-heptose 1-phosphate, ATPN/AN/AN/A
GmhB D-glycero-β-D-manno-heptose 1,7-bisphosphate-35.7-[1]
D-glycero-α-D-manno-heptose 1,7-bisphosphate-4.6-[1]
HldD ADP-D-glycero-β-D-manno-heptoseN/AN/AN/A

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes in the this compound biosynthetic pathway.

General Experimental Workflow

The overall process for studying this biosynthetic pathway in vitro involves several key stages, from obtaining the necessary enzymes to analyzing the final product.

Experimental_Workflow cluster_cloning Gene Cloning and Vector Construction cluster_expression Recombinant Protein Expression cluster_purification Protein Purification cluster_assay Enzymatic Assays and Analysis PCR PCR Amplification of gmhA, hldE, gmhB, hldD genes Ligation Ligation/Cloning PCR->Ligation Vector Expression Vector (e.g., pET with His-tag) Vector->Ligation Transformation Transformation into E. coli Ligation->Transformation Culture Culture of transformed E. coli Transformation->Culture Induction Induction of Protein Expression (e.g., with IPTG) Culture->Induction Harvest Cell Harvesting by Centrifugation Induction->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Clarification Clarification by Centrifugation Lysis->Clarification IMAC Immobilized Metal Affinity Chromatography (IMAC) Clarification->IMAC Dialysis Dialysis and Concentration IMAC->Dialysis GmhA_assay GmhA Assay (Coupled Spectrophotometric) Dialysis->GmhA_assay HldE_assay HldE Kinase Assay (Malachite Green) Dialysis->HldE_assay GmhB_assay GmhB Assay (Malachite Green) Dialysis->GmhB_assay HldD_assay HldD Assay (HPLC-based) Dialysis->HldD_assay Pathway_recon Full Pathway Reconstitution GmhA_assay->Pathway_recon HldE_assay->Pathway_recon GmhB_assay->Pathway_recon HldD_assay->Pathway_recon HPLC_MS Product Analysis (HPLC-MS) Pathway_recon->HPLC_MS

General workflow for in vitro study of the pathway.
Recombinant Protein Expression and Purification (General Protocol for His-tagged Proteins)

This protocol is a general guideline for the expression and purification of His-tagged GmhA, HldE, GmhB, and HldD from E. coli. Optimization may be required for each specific protein.

a. Gene Cloning and Expression Vector Construction:

  • Amplify the coding sequences of gmhA, hldE, gmhB, and hldD from E. coli genomic DNA using PCR with primers containing appropriate restriction sites (e.g., NdeI and XhoI).

  • Digest the PCR products and a suitable expression vector (e.g., pET-28a, which provides an N-terminal His6-tag) with the corresponding restriction enzymes.

  • Ligate the digested gene fragments into the linearized vector.

  • Transform the ligation products into a suitable E. coli cloning strain (e.g., DH5α).

  • Select positive clones by antibiotic resistance and confirm the insertion by restriction digestion and DNA sequencing.

  • Transform the confirmed plasmids into an expression strain (e.g., E. coli BL21(DE3)).

b. Protein Expression:

  • Inoculate a single colony of the expression strain into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a).

  • Grow the culture overnight at 37°C with shaking.

  • Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

c. Protein Purification using Immobilized Metal Affinity Chromatography (IMAC):

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

  • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Analyze the fractions by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Store the purified protein at -80°C.

Enzymatic Assay Protocols

a. GmhA (D-sedoheptulose-7-phosphate isomerase) Activity Assay (Coupled Spectrophotometric Assay):

b. HldE (Kinase) and GmhB (Phosphatase) Activity Assay (Malachite Green Assay):

This colorimetric assay measures the release of inorganic phosphate (Pi). It can be adapted to measure the kinase activity of HldE (by measuring Pi released from ATP after the coupled action of HldE and a phosphatase) or the phosphatase activity of GmhB directly.

  • Reagents:

    • Malachite Green Reagent: Mix 3 volumes of 0.045% Malachite Green hydrochloride in water with 1 volume of 4.2% ammonium (B1175870) molybdate (B1676688) in 4 N HCl. Add Tween 20 to a final concentration of 0.01%.

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2.

    • Substrates:

      • For GmhB: D-glycero-β-D-manno-heptose 1,7-bisphosphate.

      • For HldE (coupled assay): D-glycero-D-manno-heptose 7-phosphate and ATP. An accessory phosphatase (like GmhB or a non-specific phosphatase) is needed to release the phosphate from the 1-position for detection.

  • Procedure:

    • Set up reactions in a 96-well plate. Each reaction should contain assay buffer, substrate(s), and purified enzyme in a total volume of 50 µL.

    • For GmhB assay: Incubate varying concentrations of D-glycero-β-D-manno-heptose 1,7-bisphosphate with a fixed amount of GmhB.

    • For HldE kinase assay: Incubate D-glycero-D-manno-heptose 7-phosphate, ATP, and HldE. After a set time, add GmhB to release the phosphate from the 1-position.

    • Initiate the reaction by adding the enzyme.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 150 µL of Malachite Green Reagent.

    • Incubate at room temperature for 15 minutes to allow for color development.

    • Measure the absorbance at 620-650 nm.

    • Create a standard curve using known concentrations of inorganic phosphate to quantify the amount of Pi released.

c. HldD (ADP-L-glycero-D-manno-heptose-6-epimerase) Activity Assay (HPLC-based):

This assay directly measures the conversion of the substrate to its epimeric product.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl pH 8.0.

    • Substrate: ADP-D-glycero-β-D-manno-heptose.

  • Procedure:

    • Set up a reaction mixture containing assay buffer, substrate, and purified HldD.

    • Incubate at 37°C.

    • At various time points, take aliquots of the reaction and stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or by heat inactivation).

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant by High-Performance Liquid Chromatography (HPLC).

    • Use a suitable column (e.g., a reverse-phase C18 column) and a mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer like triethylammonium (B8662869) acetate) to separate the substrate (ADP-D-glycero-β-D-manno-heptose) and the product (ADP-L-glycero-β-D-manno-heptose).

    • Monitor the elution profile by UV absorbance at 260 nm.

    • Quantify the peak areas of the substrate and product to determine the reaction progress and calculate the initial velocity.

Conclusion

The biosynthesis of this compound, originating from the precursor D-sedoheptulose 7-phosphate, represents a validated and promising target for the development of novel antibacterial therapies. This guide provides a foundational understanding of the pathway's key components and offers detailed experimental frameworks for its investigation. Further characterization of the enzymes involved, particularly the bifunctional HldE and the epimerase HldD, will be crucial in designing potent and specific inhibitors to combat Gram-negative bacterial infections. The protocols and data presented herein are intended to serve as a valuable resource for researchers dedicated to this important area of drug discovery.

References

L-Glycero-D-mannoheptose: A Key Pathogen-Associated Molecular Pattern (PAMP) Driving Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-glycero-D-mannoheptose (L,D-heptose) is a conserved monosaccharide component of the lipopolysaccharide (LPS) inner core in most Gram-negative bacteria. While LPS itself is a well-established pathogen-associated molecular pattern (PAMP), recent research has identified a soluble intermediate in its biosynthesis, ADP-L-glycero-β-D-manno-heptose (hereafter referred to as ADP-heptose), as a potent, bona fide PAMP. This molecule is released into the host cell cytosol during bacterial infection and is recognized by the cytosolic sensor, alpha-protein kinase 1 (ALPK1). This recognition event triggers a signaling cascade culminating in the activation of NF-κB and the production of pro-inflammatory cytokines, playing a critical role in the innate immune response to bacterial pathogens. This technical guide provides a comprehensive overview of ADP-heptose as a PAMP, detailing its biosynthesis, the host signaling pathway it activates, quantitative data on its activity, and detailed experimental protocols for its study.

Introduction

The innate immune system relies on a limited number of germline-encoded pattern recognition receptors (PRRs) to detect conserved microbial structures known as PAMPs.[1] This recognition is the first line of defense against invading pathogens, initiating inflammatory responses to control and clear infections.[2] For decades, LPS has been considered a major PAMP of Gram-negative bacteria, primarily recognized by the cell surface receptor TLR4.[3] However, the discovery of cytosolic surveillance mechanisms has unveiled a new layer of innate immunity.

A pivotal breakthrough in this area was the identification of ADP-heptose, a key intermediate in the biosynthesis of the LPS inner core, as a novel cytosolic PAMP.[2][4][5] This discovery has redefined our understanding of how host cells sense Gram-negative bacterial infections. Unlike the complex LPS molecule, ADP-heptose is a small, soluble molecule that can be delivered into the host cytosol, where it is detected by the specific intracellular PRR, ALPK1.[1][3] This guide will delve into the technical details of the ADP-heptose-ALPK1 signaling axis, providing valuable information for researchers and professionals in immunology and drug development.

The Biosynthesis of ADP-L-glycero-β-D-manno-heptose

ADP-L-glycero-β-D-manno-heptose is synthesized in the cytoplasm of most Gram-negative bacteria through a multi-step enzymatic pathway.[2][6] The pathway begins with the isomerization of the pentose phosphate pathway intermediate, sedoheptulose 7-phosphate. The key enzymes and intermediates are summarized below.

Table 1: Key Enzymes in the Biosynthesis of ADP-L-glycero-β-D-manno-heptose in E. coli

EnzymeGene NameFunction
Sedoheptulose-7-phosphate isomeraseGmhAIsomerizes sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate.
D-glycero-β-D-manno-heptose 7-phosphate kinase / D-glycero-β-D-manno-heptose 1-phosphate adenylyltransferaseHldE (bifunctional)Phosphorylates D-glycero-D-manno-heptose 7-phosphate to produce D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) and subsequently adenylates D-glycero-β-D-manno-heptose 1-phosphate to form ADP-D-glycero-β-D-manno-heptose.
D-glycero-β-D-manno-heptose 1,7-bisphosphate 7-phosphataseGmhBDephosphorylates HBP at the C7 position to yield D-glycero-β-D-manno-heptose 1-phosphate.
ADP-L-glycero-D-manno-heptose-6-epimeraseHldD (RfaD)Catalyzes the final epimerization step from ADP-D-glycero-β-D-manno-heptose to ADP-L-glycero-β-D-manno-heptose.

Note: In some bacteria, such as Neisseria species, the bifunctional HldE is replaced by two separate enzymes, HldA and HldC.[2]

The biosynthetic pathway can be visualized as a linear progression of enzymatic reactions:

Biosynthesis_Pathway S7P Sedoheptulose 7-Phosphate H7P D-glycero-D-manno-heptose 7-phosphate S7P->H7P GmhA HBP D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) H7P->HBP HldE (kinase) H1P D-glycero-β-D-manno-heptose 1-phosphate HBP->H1P GmhB ADPDDH ADP-D-glycero-β-D-manno-heptose H1P->ADPDDH HldE (adenylyltransferase) ADPLDH ADP-L-glycero-β-D-manno-heptose ADPDDH->ADPLDH HldD

Figure 1. Biosynthesis pathway of ADP-L-glycero-β-D-manno-heptose.

The ALPK1-TIFA Signaling Pathway

Once in the host cell cytosol, ADP-heptose is recognized by the innate immune receptor ALPK1.[1][3] This binding event initiates a signaling cascade that results in the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory genes.

The key steps in the ALPK1-TIFA signaling pathway are:

  • Recognition: ADP-heptose binds directly to the N-terminal domain of ALPK1.[3] The crystal structure of the ALPK1 N-terminal domain reveals a narrow binding pocket for ADP-heptose.[3]

  • ALPK1 Activation: Ligand binding induces a conformational change in ALPK1, activating its C-terminal kinase domain.[7]

  • TIFA Phosphorylation: Activated ALPK1 phosphorylates the TRAF-interacting protein with a forkhead-associated domain (TIFA) at threonine 9 (T9).[1][7]

  • TIFA Oligomerization: Phosphorylated TIFA monomers oligomerize to form large, higher-order protein complexes known as TIFAsomes.[8] This process is mediated by the interaction of the phosphothreonine-binding FHA domain of one TIFA molecule with the pT9 of another.

  • TRAF6 Recruitment and Activation: TIFAsomes serve as a scaffold to recruit and activate TRAF6, an E3 ubiquitin ligase.[1]

  • NF-κB Activation: Activated TRAF6 catalyzes the formation of K63-linked polyubiquitin chains, which act as a platform for the recruitment and activation of the TAK1 kinase complex. TAK1, in turn, phosphorylates and activates the IKK complex, leading to the phosphorylation and degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those encoding cytokines and chemokines (e.g., IL-8, TNF-α).[1]

Signaling_Pathway cluster_cytosol Host Cell Cytosol cluster_nucleus Nucleus ADPH ADP-heptose ALPK1 ALPK1 ADPH->ALPK1 binds TIFA TIFA ALPK1->TIFA phosphorylates pTIFA p-TIFA (Thr9) TIFAsome TIFAsome (Oligomer) pTIFA->TIFAsome oligomerizes TRAF6 TRAF6 TIFAsome->TRAF6 recruits & activates TAK1 TAK1 Complex TRAF6->TAK1 activates IKK IKK Complex TAK1->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Genes Pro-inflammatory Genes (e.g., IL-8) NFkB_nuc->Genes induces transcription

Figure 2. The ALPK1-TIFA signaling pathway initiated by ADP-heptose.

Quantitative Data

The potency of ADP-heptose as a PAMP has been quantitatively assessed in several studies. A key finding is its significantly higher activity compared to its biosynthetic precursor, HBP. While a precise dissociation constant (Kd) for the ADP-heptose-ALPK1 interaction is not yet published, the downstream cellular responses provide a clear indication of its high potency.

Table 2: Quantitative Activity of ADP-heptose and Related Molecules

MoleculeAssayCell TypeEffective ConcentrationObservation
ADP-L-glycero-β-D-manno-heptoseNF-κB Luciferase Reporter AssayAGS (human gastric adenocarcinoma)10–50 nMRobust NF-κB activation.[6]
D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP)NF-κB Luciferase Reporter AssayAGS (human gastric adenocarcinoma)~1–5 µM (with transfection)~100-fold less potent than ADP-heptose; requires cytosolic delivery.[6]
ADP-L-glycero-β-D-manno-heptoseIL-8 ProductionTHP-1 (human monocytic)Concentration-dependent increaseStrong induction of IL-8 secretion.[9]
ADP-L-glycero-β-D-manno-heptoseIL-8 ProductionPrimary human monocyte-derived macrophagesConcentration-dependent increaseSignificant activation of primary macrophages.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize ADP-heptose as a PAMP.

In Vitro ALPK1 Kinase Assay (Radiometric)

This protocol is adapted from a method for quantitatively measuring ALPK1 kinase activity in a cell-free system.[10][11]

Objective: To measure the phosphorylation of TIFA by ALPK1 in response to ADP-heptose.

Materials:

  • ALPK1 knockout HEK-Blue cells

  • Plasmids encoding FLAG-tagged wild-type ALPK1

  • Plasmid encoding GST-tagged TIFA

  • Transfection reagent

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-FLAG M2 affinity gel

  • GST-TIFA purified protein

  • ADP-heptose solution (e.g., 100 µM in reaction buffer)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • SDS-PAGE gels and reagents

  • Phosphorimager system

Procedure:

  • Transient Expression of ALPK1:

    • Culture ALPK1 knockout HEK-Blue cells to ~70-80% confluency.

    • Transfect the cells with the FLAG-ALPK1 plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24-48 hours to allow for protein expression.

  • Cell Lysis and Immunoprecipitation:

    • Lyse the transfected cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation.

    • Incubate the supernatant with anti-FLAG M2 affinity gel for 2-4 hours at 4°C with gentle rotation to immunoprecipitate FLAG-ALPK1.

    • Wash the beads three times with lysis buffer and once with kinase reaction buffer.

  • Kinase Reaction:

    • Resuspend the beads with the immunoprecipitated ALPK1 in kinase reaction buffer.

    • Prepare reaction tubes containing the ALPK1-bound beads, purified GST-TIFA (e.g., 1 µg), and either ADP-heptose (final concentration ~10 µM) or vehicle control.

    • Initiate the reaction by adding [γ-³²P]ATP (e.g., to a final concentration of 100 µM, with a specific activity of ~500 cpm/pmol).

    • Incubate at 30°C for a predetermined time (e.g., 20 minutes, within the linear range of the assay).

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen.

    • Analyze the incorporation of ³²P into GST-TIFA using a phosphorimager.

Kinase_Assay_Workflow Transfect Transfect ALPK1-KO HEK-Blue cells with FLAG-ALPK1 plasmid Lyse Lyse cells and immunoprecipitate FLAG-ALPK1 with anti-FLAG beads Transfect->Lyse React Set up kinase reaction: - ALPK1-beads - Purified GST-TIFA - ADP-heptose (or vehicle) - [γ-³²P]ATP Lyse->React Separate Stop reaction and separate proteins by SDS-PAGE React->Separate Analyze Analyze ³²P incorporation into GST-TIFA via phosphorimaging Separate->Analyze

References

The Unseen Architects: A Technical Guide to the Structural Diversity of Heptoses in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptoses, seven-carbon monosaccharides, are crucial components of the bacterial cell envelope, playing significant roles in structural integrity, virulence, and interaction with host immune systems. While less common in nature than their hexose counterparts, the structural diversity of heptoses across different bacterial species is vast and presents a compelling area of study for the development of novel therapeutics and diagnostics. This technical guide provides an in-depth exploration of the structural variety of bacterial heptoses, their biosynthesis, and the signaling pathways they modulate, with a focus on data-driven insights and detailed experimental methodologies.

Core Concepts: The Structural Landscape of Bacterial Heptoses

Heptoses are primarily found in the lipopolysaccharide (LPS) of Gram-negative bacteria and, to a lesser extent, in the cell wall structures of some Gram-positive bacteria. The most well-characterized bacterial heptose is L-glycero-D-manno-heptose , a key constituent of the inner core of LPS in many Gram-negative species.[1][2][3][4] However, extensive research has revealed a wide array of isomers, derivatives, and modifications, contributing to the chemical heterogeneity of the bacterial surface.

Heptose Diversity in Gram-Negative Bacteria

The LPS inner core is a conserved region that typically contains one to three heptose residues linked to 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo).[2][4] The structural variations within this heptose region are significant and species-dependent.

  • Stereoisomers: Both L-glycero-D-manno-heptose and D-glycero-D-manno-heptose have been identified in the LPS of various Gram-negative bacteria.[1][3] For instance, while Escherichia coli predominantly incorporates the L-glycero form, other bacteria may utilize the D-glycero isomer.

  • Deoxy and Dideoxy Heptoses: Extensive modifications, including the removal of one or two hydroxyl groups, lead to the formation of deoxy- and dideoxyheptoses. Campylobacter jejuni is a notable example, producing a remarkable variety of heptose structures in its capsular polysaccharides, including multiple stereoisomers of GDP-6-deoxy-heptose and GDP-3,6-dideoxy-heptoses.[5][6]

  • Phosphorylation: Heptose residues in the LPS inner core are often phosphorylated, contributing to the negative charge of the bacterial outer membrane and its stability.[4]

Heptose Presence in Gram-Positive Bacteria

While the thick peptidoglycan layer of Gram-positive bacteria is their defining cell wall feature, some species incorporate heptoses into other cell surface structures.[7][8][9][10] A notable example is the Gram-positive bacterium Aneurinibacillus thermoaerophilus, which contains D-glycero-D-manno-heptose in its S-layer glycoprotein.[1] This highlights that the occurrence of heptoses is not exclusively a Gram-negative trait and underscores the need for further investigation into their roles in Gram-positive physiology.

Quantitative Distribution of Heptose Structures

The following table summarizes the known distribution of major heptose isomers and their derivatives in the lipopolysaccharides and capsular polysaccharides of various bacterial species. This data is compiled from numerous structural studies and provides a comparative overview for researchers.

Bacterial SpeciesHeptose Isomer(s) and DerivativesLocation
Escherichia coliL-glycero-D-manno-heptoseLPS Inner Core
Salmonella entericaL-glycero-D-manno-heptoseLPS Inner Core
Campylobacter jejuniL-glycero-D-manno-heptose, D-glycero-D-manno-heptose, 6-deoxy-heptoses (multiple stereoisomers), 3,6-dideoxy-heptoses (multiple stereoisomers)Capsular Polysaccharide
Haemophilus influenzaeL-glycero-D-manno-heptoseLipooligosaccharide (LOS) Core
Neisseria meningitidisL-glycero-D-manno-heptoseLOS Core
Pseudomonas aeruginosaL-glycero-D-manno-heptoseLPS Inner Core
Vibrio choleraeL-glycero-D-manno-heptoseLPS Inner Core
Aneurinibacillus thermoaerophilus (Gram-positive)D-glycero-D-manno-heptoseS-layer Glycoprotein

Biosynthesis of Bacterial Heptoses

The biosynthesis of heptoses in bacteria is a complex enzymatic process that typically begins with the precursor sedoheptulose-7-phosphate, an intermediate of the pentose phosphate pathway. The pathway leads to the formation of nucleotide-activated heptose donors, which are then incorporated into the growing polysaccharide chains.

A key intermediate in this pathway is heptose-1,7-bisphosphate (HBP) , which is subsequently converted to ADP-heptose.[2][11][12] The enzymes involved in this pathway are highly conserved across many Gram-negative bacteria and represent potential targets for novel antimicrobial agents.

Below is a generalized workflow for the biosynthesis of ADP-L-glycero-D-manno-heptose, a common precursor for LPS core synthesis.

Heptose_Biosynthesis_Workflow S7P Sedoheptulose-7-Phosphate H7P D-glycero-D-manno-heptose-7-P S7P->H7P Isomerase (gmhA) HBP D-glycero-D-manno-heptose-1,7-bisP H7P->HBP Kinase (hldE) H1P D-glycero-D-manno-heptose-1-P HBP->H1P Phosphatase (gmhB) ADPDH ADP-D-glycero-D-manno-heptose H1P->ADPDH Adenylyltransferase (hldE) ADPLH ADP-L-glycero-D-manno-heptose ADPDH->ADPLH Epimerase (rfaD) LPS LPS Inner Core ADPLH->LPS Heptosyltransferase

Caption: Generalized biosynthetic pathway of ADP-L-glycero-D-manno-heptose.

Host-Pathogen Interactions: Heptose-Mediated Signaling

Bacterial heptose metabolites have been identified as pathogen-associated molecular patterns (PAMPs) that can be sensed by the host innate immune system, leading to an inflammatory response.[11][12][13] Specifically, heptose-1,7-bisphosphate (HBP) and ADP-heptose have been shown to activate the NF-κB signaling pathway.[4][11][13][14][15][16]

This recognition is mediated by the cytosolic sensor alpha-kinase 1 (ALPK1) .[1][3][10][13][17][18][19] Upon binding of ADP-heptose to its N-terminal domain, ALPK1 becomes activated and phosphorylates the adaptor protein TIFA (TRAF-interacting protein with a forkhead-associated domain) .[1][3][8][13][18][20][21][22] This phosphorylation event triggers the oligomerization of TIFA, which then recruits the E3 ubiquitin ligase TRAF6 .[3][7][8][20][21][22] The activation of TRAF6 ultimately leads to the activation of the IKK complex and subsequent translocation of NF-κB to the nucleus, driving the expression of pro-inflammatory genes.[4][14][15][16]

The following diagram illustrates the key steps in the ALPK1-TIFA signaling pathway.

ALPK1_TIFA_Signaling cluster_bacterium Gram-negative Bacterium cluster_host Host Cell Cytosol Heptose_Metabolite ADP-heptose / HBP ALPK1 ALPK1 Heptose_Metabolite->ALPK1 Binds TIFA TIFA ALPK1->TIFA Phosphorylates TIFA->TIFA TRAF6 TRAF6 TIFA->TRAF6 Recruits & Activates IKK IKK Complex TRAF6->IKK Activates NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Response Nucleus->Inflammation Gene Expression

Caption: The ALPK1-TIFA signaling pathway activated by bacterial heptose metabolites.

Experimental Protocols

This section provides an overview of the key experimental methodologies used for the analysis of bacterial heptoses.

Extraction and Purification of Lipopolysaccharides (LPS)

The most common method for extracting LPS from Gram-negative bacteria is the hot phenol-water extraction method .

Protocol:

  • Bacterial Culture and Harvest: Grow the bacterial strain of interest to the late logarithmic phase in an appropriate liquid medium. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Washing: Wash the cell pellet with sterile pyrogen-free saline or phosphate-buffered saline (PBS) to remove media components.

  • Lysis: Resuspend the washed cell pellet in pyrogen-free water.

  • Phenol Extraction:

    • Preheat equal volumes of the cell suspension and 90% phenol to 68°C.

    • Mix the two solutions vigorously and maintain the temperature at 68°C for 30 minutes with constant stirring.

    • Cool the mixture in an ice bath and then centrifuge (e.g., 3,000 x g for 30 minutes at 4°C) to separate the phases.

    • The LPS will be in the aqueous (upper) phase. Carefully collect this phase.

  • Dialysis: Dialyze the collected aqueous phase extensively against pyrogen-free water for 48-72 hours at 4°C to remove residual phenol and other small molecules.

  • Ultracentrifugation: Purify the LPS by ultracentrifugation (e.g., 100,000 x g for 4 hours at 4°C). The LPS will form a gel-like pellet.

  • Lyophilization: Resuspend the LPS pellet in pyrogen-free water and lyophilize to obtain a dry powder.

Structural Analysis of Heptoses

a) Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of heptoses and their derivatives.

Workflow:

MS_Workflow LPS Purified LPS Hydrolysis Acid Hydrolysis LPS->Hydrolysis Derivatization Derivatization (e.g., Acetylation) Hydrolysis->Derivatization LCMS LC-MS/MS Analysis Hydrolysis->LCMS GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data LCMS->Data

Caption: A typical workflow for the mass spectrometric analysis of bacterial heptoses.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the complete structural elucidation of heptoses, including the determination of stereochemistry and linkage positions.

Protocol Overview:

  • Sample Preparation: Dissolve the purified oligosaccharide containing the heptose residue(s) in a suitable deuterated solvent (e.g., D₂O).

  • 1D NMR: Acquire one-dimensional ¹H and ¹³C NMR spectra to identify the types of sugar residues present.

  • 2D NMR: Perform a series of two-dimensional NMR experiments, such as:

    • COSY (Correlation Spectroscopy): To establish proton-proton correlations within a sugar ring.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., a sugar residue).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for determining linkage positions between sugar residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the stereochemistry of glycosidic linkages.

  • Data Analysis: Integrate the data from all NMR experiments to build a complete structural model of the heptose-containing oligosaccharide.

Colorimetric Quantification of Heptoses

The cysteine-sulfuric acid method is a colorimetric assay that can be used for the quantitative determination of heptoses.

Protocol:

  • Standard Curve: Prepare a standard curve using a known concentration of a heptose standard (e.g., L-glycero-D-manno-heptose).

  • Sample Preparation: Hydrolyze the LPS sample to release the constituent monosaccharides.

  • Reaction:

    • To a specific volume of the hydrolyzed sample or standard, add a solution of cysteine hydrochloride.

    • Carefully add concentrated sulfuric acid and mix.

    • Incubate the mixture at a specific temperature for a defined period to allow color development.

  • Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (typically around 510 nm) using a spectrophotometer.

  • Quantification: Determine the heptose concentration in the sample by comparing its absorbance to the standard curve.

Conclusion and Future Directions

The structural diversity of bacterial heptoses is a testament to the chemical adaptability of microorganisms. These seven-carbon sugars are not merely structural components but are also key players in the intricate dance of host-pathogen interactions. A deeper understanding of their biosynthesis, distribution, and signaling roles is paramount for the development of novel anti-infective strategies. Future research should focus on expanding the library of known heptose structures, particularly in understudied bacterial phyla and in Gram-positive bacteria. Furthermore, the elucidation of the precise mechanisms by which heptose metabolites are transported into host cells and the full spectrum of host responses they elicit will open new avenues for therapeutic intervention. The detailed methodologies provided in this guide serve as a foundation for researchers to further unravel the complexities of these fascinating bacterial sugars.

References

The L-Glycero-D-mannoheptose Pathway: An Evolutionary Nexus of Bacterial Physiology and Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The L-glycero-D-mannoheptose (L,D-heptose) biosynthetic pathway, a conserved metabolic route in Gram-negative bacteria, represents a critical intersection of bacterial cell wall synthesis and host-pathogen interactions. This pathway is responsible for the synthesis of ADP-L-glycero-β-D-manno-heptose, an essential precursor for the inner core of lipopolysaccharide (LPS). The integrity of the LPS is paramount for bacterial viability, providing structural support and a barrier against environmental stresses, including antibiotics. Consequently, the enzymes of the L,D-heptose pathway are attractive targets for the development of novel antimicrobial agents. Beyond its structural role, the pathway's intermediates, notably ADP-heptose and D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP), have emerged as key pathogen-associated molecular patterns (PAMPs). These molecules are recognized by the cytosolic innate immune sensor, alpha-kinase 1 (ALPK1), triggering a pro-inflammatory signaling cascade through the TIFA-TRAF6-NF-κB axis. This recognition highlights an evolutionary arms race, where a fundamental bacterial metabolic pathway has been co-opted by the host immune system as a means of detecting invading pathogens. This technical guide provides a comprehensive overview of the evolutionary significance of the L,D-heptose pathway, detailing its enzymatic steps, the host immune response to its metabolites, and experimental protocols for its investigation.

The this compound Biosynthesis Pathway: A Core Bacterial Process

The biosynthesis of ADP-L-glycero-β-D-manno-heptose is a five-step enzymatic pathway that begins with the isomerization of the pentose phosphate pathway intermediate, sedoheptulose 7-phosphate.[1][2][3] This pathway is highly conserved among most Gram-negative bacteria, underscoring its fundamental importance.[4][5][6] In some bacteria, such as Neisseria meningitidis, the bifunctional HldE is replaced by two separate enzymes, HldA (kinase) and HldC (adenylyltransferase).[7]

The key enzymes and their respective reactions are:

  • GmhA (D-sedoheptulose-7-phosphate isomerase): Catalyzes the isomerization of D-sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate.[5][8][9]

  • HldE (D-glycero-β-D-manno-heptose-7-phosphate kinase/D-glycero-β-D-manno-heptose-1-phosphate adenylyltransferase): A bifunctional enzyme that first phosphorylates D-glycero-D-manno-heptose 7-phosphate at the C1 position to yield D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP).[5][8] The second function of HldE is to adenylylate D-glycero-β-D-manno-heptose 1-phosphate to form ADP-D-glycero-β-D-manno-heptose.[5][10]

  • GmhB (D-glycero-D-manno-heptose-1,7-bisphosphate phosphatase): Dephosphorylates HBP at the C7 position to produce D-glycero-β-D-manno-heptose 1-phosphate.[5][8][11]

  • HldD (ADP-L-glycero-D-manno-heptose 6-epimerase): Catalyzes the final step, the epimerization of ADP-D-glycero-β-D-manno-heptose to the final product, ADP-L-glycero-β-D-manno-heptose.[2][5][8]

The final product, ADP-L-glycero-β-D-manno-heptose, is then incorporated into the inner core of the LPS by heptosyltransferases.[12]

L_D_Heptose_Pathway S7P Sedoheptulose 7-Phosphate DHDH7P D-glycero-D-manno-heptose 7-Phosphate S7P->DHDH7P GmhA DHBH17BP D-glycero-β-D-manno-heptose 1,7-Bisphosphate (HBP) DHDH7P->DHBH17BP HldE (Kinase) DHBH1P D-glycero-β-D-manno-heptose 1-Phosphate DHBH17BP->DHBH1P GmhB ADP_DDH ADP-D-glycero-β-D-manno-heptose DHBH1P->ADP_DDH HldE (Adenylyltransferase) ADP_LDH ADP-L-glycero-β-D-manno-heptose ADP_DDH->ADP_LDH HldD LPS LPS Inner Core ADP_LDH->LPS Heptosyltransferases

Figure 1: The this compound biosynthesis pathway.

Evolutionary Significance: A Double-Edged Sword

The L,D-heptose pathway is a prime example of the evolutionary tug-of-war between bacteria and their hosts.

2.1. Essential for Bacterial Viability and Virulence:

The primary role of this pathway is to provide the necessary building blocks for the LPS inner core. The LPS is a critical component of the outer membrane of Gram-negative bacteria, providing a permeability barrier to hydrophobic compounds, including many antibiotics.[13][14] Mutants deficient in the L,D-heptose pathway exhibit a "deep-rough" phenotype, characterized by a truncated LPS core.[8][14] This leads to increased sensitivity to antibiotics and detergents, as well as attenuated virulence.[13][15] The essentiality of this pathway for bacterial survival and pathogenesis makes its enzymes promising targets for the development of novel antibacterial drugs.[14][15][16]

2.2. A Beacon for the Innate Immune System:

The host immune system has evolved to recognize conserved microbial molecules, known as PAMPs, via pattern recognition receptors (PRRs).[12][17] Intermediates of the L,D-heptose pathway, specifically HBP and ADP-heptose, have been identified as novel PAMPs.[10][11][12] These molecules are detected by the cytosolic sensor ALPK1.[18][19][20] Upon binding of ADP-heptose, ALPK1 becomes activated and phosphorylates the adaptor protein TIFA (TRAF-interacting protein with a forkhead-associated domain).[18][19][20] This phosphorylation event triggers the oligomerization of TIFA into a signaling complex known as the "TIFAsome".[11][19] The TIFAsome then recruits TRAF6, an E3 ubiquitin ligase, leading to the activation of the NF-κB and AP-1 transcription factors and the subsequent production of pro-inflammatory cytokines and chemokines.[18][20] This signaling cascade is a critical component of the innate immune response to Gram-negative bacterial infections.[11][12][19]

ALPK1_TIFA_Signaling cluster_bacterium Gram-negative Bacterium cluster_host Host Cell Cytosol ADP_heptose ADP-heptose ALPK1_inactive ALPK1 (inactive) ADP_heptose->ALPK1_inactive binds ALPK1_active ALPK1 (active) ALPK1_inactive->ALPK1_active activates TIFA TIFA ALPK1_active->TIFA phosphorylates TIFA_p TIFA-P TIFA->TIFA_p TIFAsome TIFAsome TIFA_p->TIFAsome oligomerizes TRAF6 TRAF6 TIFAsome->TRAF6 recruits TAK1 TAK1 Complex TRAF6->TAK1 activates IKK IKK Complex TAK1->IKK activates AP1 AP-1 TAK1->AP1 activates NFkB NF-κB IKK->NFkB activates Inflammation Inflammatory Response NFkB->Inflammation AP1->Inflammation Protein_Purification_Workflow Cloning Clone gene into pET vector with His-tag Transformation Transform vector into E. coli BL21(DE3) Cloning->Transformation Growth Grow culture to OD600 of 0.6-0.8 Transformation->Growth Induction Induce protein expression with IPTG Growth->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Lyse cells by sonication Harvest->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification IMAC Purify protein using Ni-NTA affinity chromatography Clarification->IMAC Dialysis Dialyze purified protein IMAC->Dialysis QC Assess purity by SDS-PAGE Dialysis->QC Metabolite_Quantification_Workflow Culture Grow bacterial culture Quenching Quench metabolism (e.g., with cold methanol) Culture->Quenching Extraction Extract metabolites (e.g., with chloroform/methanol/water) Quenching->Extraction Derivatization Optional: Derivatize metabolites Extraction->Derivatization LCMS Analyze by LC-MS/MS Derivatization->LCMS Quantification Quantify using stable isotope-labeled internal standards LCMS->Quantification

References

L-Glycero-D-manno-heptose: A Comprehensive Technical Guide on its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-glycero-D-manno-heptose is a seven-carbon sugar that plays a crucial role in the structural integrity of the outer membrane of most Gram-negative bacteria. As a key component of the inner core of lipopolysaccharide (LPS), this heptose is essential for bacterial viability and pathogenesis. Its unique structure and biosynthetic pathway make it a compelling target for the development of novel antimicrobial agents and vaccines. This technical guide provides an in-depth overview of the natural sources, abundance, biosynthetic and signaling pathways, and detailed experimental protocols for the extraction, purification, and quantification of L-glycero-D-manno-heptose.

Natural Sources and Abundance

The primary natural source of L-glycero-D-manno-heptose is the lipopolysaccharide (LPS) molecule found in the outer membrane of Gram-negative bacteria. It is a fundamental constituent of the highly conserved inner core region of LPS in a wide range of bacterial species, including common pathogens.

Table 1: Presence of L-glycero-D-manno-heptose in the Lipopolysaccharide Core of Selected Gram-negative Bacteria

Bacterial SpeciesPresence in LPS Inner CoreNumber of ResiduesReferences
Escherichia coliYesTypically three[1][2]
Salmonella typhimuriumYesMultiple[3]
Pseudomonas aeruginosaYesTwo[4][5][6]
Neisseria gonorrhoeaeYesMultiple[3]

While the presence of L-glycero-D-manno-heptose is well-documented, quantitative data on its absolute abundance in different bacterial species is not extensively reported in a standardized format. The amount can vary depending on the bacterial strain, growth conditions, and the specific structure of the LPS. However, it is consistently identified as a major component of the inner core oligosaccharide. In some cases, its epimer, D-glycero-D-manno-heptose, is also found in smaller quantities[7][8].

Biosynthesis and Signaling Pathways

Biosynthesis of ADP-L-glycero-D-manno-heptose

L-glycero-D-manno-heptose is incorporated into the LPS core in its activated nucleotide sugar form, ADP-L-glycero-D-manno-heptose. The biosynthetic pathway is a multi-step enzymatic process that is highly conserved among Gram-negative bacteria[1][9][10][11].

ADP-L-glycero-D-manno-heptose Biosynthesis Pathway cluster_0 Biosynthesis Pathway Sedoheptulose 7-phosphate Sedoheptulose 7-phosphate D-glycero-D-manno-heptose 7-phosphate D-glycero-D-manno-heptose 7-phosphate Sedoheptulose 7-phosphate->D-glycero-D-manno-heptose 7-phosphate GmhA (Isomerase) D-glycero-D-manno-heptose 1,7-bisphosphate D-glycero-D-manno-heptose 1,7-bisphosphate D-glycero-D-manno-heptose 7-phosphate->D-glycero-D-manno-heptose 1,7-bisphosphate HldA/HldE1 (Kinase) D-glycero-D-manno-heptose 1-phosphate D-glycero-D-manno-heptose 1-phosphate D-glycero-D-manno-heptose 1,7-bisphosphate->D-glycero-D-manno-heptose 1-phosphate GmhB (Phosphatase) ADP-D-glycero-D-manno-heptose ADP-D-glycero-D-manno-heptose D-glycero-D-manno-heptose 1-phosphate->ADP-D-glycero-D-manno-heptose HldC/HldE2 (Adenylyltransferase) ADP-L-glycero-D-manno-heptose ADP-L-glycero-D-manno-heptose ADP-D-glycero-D-manno-heptose->ADP-L-glycero-D-manno-heptose HldD (Epimerase) LPS Inner Core LPS Inner Core ADP-L-glycero-D-manno-heptose->LPS Inner Core

Figure 1: Biosynthesis of ADP-L-glycero-D-manno-heptose.
ADP-Heptose Signaling Pathway in Innate Immunity

Recent studies have identified ADP-β-D-manno-heptose, an intermediate in the biosynthesis of L-glycero-D-manno-heptose, as a pathogen-associated molecular pattern (PAMP). This molecule can be recognized by the host's innate immune system, triggering a pro-inflammatory response through the ALPK1-TIFA-TRAF6 signaling pathway, which ultimately leads to the activation of the transcription factor NF-κB[12][13][14][15][16].

ADP-Heptose Signaling Pathway cluster_1 Innate Immune Signaling ADP-heptose ADP-heptose ALPK1 ALPK1 ADP-heptose->ALPK1 activates TIFA TIFA ALPK1->TIFA phosphorylates TRAF6 TRAF6 TIFA->TRAF6 recruits NF-kB Activation NF-kB Activation TRAF6->NF-kB Activation activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Activation->Pro-inflammatory Cytokines

Figure 2: ADP-Heptose mediated ALPK1-TIFA-TRAF6 signaling.

Experimental Protocols

This section provides a comprehensive overview of the methodologies for the extraction, purification, and quantification of L-glycero-D-manno-heptose from bacterial sources.

Workflow for L-glycero-D-manno-heptose Analysis

Experimental Workflow cluster_2 Analysis Workflow Bacterial Culture Bacterial Culture Cell Harvesting Cell Harvesting Bacterial Culture->Cell Harvesting LPS Extraction LPS Extraction Cell Harvesting->LPS Extraction LPS Purification LPS Purification LPS Extraction->LPS Purification Acid Hydrolysis Acid Hydrolysis LPS Purification->Acid Hydrolysis Monosaccharide Derivatization Monosaccharide Derivatization Acid Hydrolysis->Monosaccharide Derivatization GC-MS or HPLC Analysis GC-MS or HPLC Analysis Monosaccharide Derivatization->GC-MS or HPLC Analysis Quantification Quantification GC-MS or HPLC Analysis->Quantification

References

L-Glycero-D-mannoheptose: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-glycero-D-mannoheptose is a seven-carbon monosaccharide, a heptose, that plays a crucial role in the constitution of the inner core region of lipopolysaccharides (LPS) in the outer membrane of most Gram-negative bacteria.[1][2][3] Its unique structure and presence in bacterial cell walls, but not in mammals, make it a significant target for the development of novel antibiotics and vaccines.[1][3] This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its biosynthetic pathway.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in research and development.

PropertyValueSource(s)
Molecular Formula C₇H₁₄O₇[4][5][6][7][8]
Molecular Weight 210.18 g/mol [4][5][6][8]
Appearance White to off-white waxy solid; Low melting white solid[5][9]
Melting Point 131.0 to 135.0 °C (for L-glycero-α-D-manno-Heptopyranose 1,2,3,4,6,7-Hexaacetate)
Specific Optical Rotation +24.0 to +28.0° (c=1, CHCl₃) (for L-glycero-α-D-manno-Heptopyranose 1,2,3,4,6,7-Hexaacetate)
Solubility Slightly soluble in methanol and water.[5]
pKa Not explicitly available. For comparison, the pKa of D-glucose is 12.16.[4]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These protocols are based on standard techniques for carbohydrate analysis.

Determination of Melting Point

Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: Ensure the this compound sample is finely powdered and completely dry.

  • Capillary Tube Loading: Pack the dried sample into a capillary tube to a height of 2-3 mm.

  • Apparatus: Utilize a calibrated melting point apparatus.

  • Measurement:

    • Place the capillary tube in the heating block of the apparatus.

    • Heat rapidly to a temperature approximately 10-15°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

Measurement of Specific Optical Rotation

Principle: Chiral molecules, such as this compound, rotate the plane of polarized light. The specific rotation is a characteristic property and is dependent on the substance, solvent, concentration, path length, and temperature.

Methodology:

  • Solution Preparation:

    • Accurately weigh a known mass of this compound.

    • Dissolve it in a precise volume of a suitable solvent (e.g., water or as specified for a derivative) in a volumetric flask to obtain a known concentration (c, in g/mL).

  • Polarimeter Setup:

    • Calibrate the polarimeter using a blank solvent.

    • Fill the polarimeter tube (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.

  • Measurement:

    • Place the sample tube in the polarimeter.

    • Measure the angle of rotation (α) of the plane-polarized light.

  • Calculation:

    • Calculate the specific rotation [α] using the formula: [α] = α / (l × c)

Determination of Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology:

  • Equilibrium Method:

    • Add an excess amount of this compound to a known volume of the solvent (e.g., water, methanol) in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

    • Allow any undissolved solid to settle.

  • Analysis:

    • Carefully withdraw a known volume of the supernatant.

    • Determine the concentration of the dissolved this compound in the supernatant using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with a refractive index detector or a colorimetric method.

    • Express the solubility as g/100 mL or mol/L.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are crucial for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., D₂O).

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Observe the chemical shifts (δ), coupling constants (J), and integration of the signals to identify the different protons in the molecule.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum.

    • Observe the chemical shifts of the seven carbon atoms.

  • 2D NMR Spectroscopy (COSY, HSQC):

    • Perform Correlation Spectroscopy (COSY) to establish proton-proton couplings.

    • Perform Heteronuclear Single Quantum Coherence (HSQC) spectroscopy to correlate protons with their directly attached carbons.

  • Data Analysis: Analyze the spectra to confirm the connectivities and stereochemistry of the molecule.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural analysis.

Methodology:

  • Sample Introduction and Ionization:

    • Introduce a solution of this compound into the mass spectrometer.

    • Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate molecular ions with minimal fragmentation.

  • Mass Analysis:

    • Analyze the ions using a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

  • Data Acquisition:

    • Acquire the mass spectrum, which will show the m/z of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺).

  • Tandem MS (MS/MS):

    • If further structural information is needed, select the molecular ion and subject it to fragmentation (e.g., through collision-induced dissociation).

    • Analyze the resulting fragment ions to gain insights into the structure of the sugar.

Biosynthesis Pathway of ADP-L-glycero-β-D-manno-Heptose

This compound is a key component in the biosynthesis of ADP-L-glycero-β-D-manno-heptose, a precursor for the inner core of bacterial lipopolysaccharides. The pathway involves a series of enzymatic reactions starting from sedoheptulose 7-phosphate.

ADP-L-glycero-beta-D-manno-Heptose Biosynthesis cluster_0 Biosynthesis Pathway Sedoheptulose 7-phosphate Sedoheptulose 7-phosphate D-glycero-D-manno-heptose 7-phosphate D-glycero-D-manno-heptose 7-phosphate Sedoheptulose 7-phosphate->D-glycero-D-manno-heptose 7-phosphate GmhA (Isomerase) D-glycero-D-manno-heptose 1,7-bisphosphate D-glycero-D-manno-heptose 1,7-bisphosphate D-glycero-D-manno-heptose 7-phosphate->D-glycero-D-manno-heptose 1,7-bisphosphate HldE (Kinase domain) + ATP D-glycero-D-manno-heptose 1-phosphate D-glycero-D-manno-heptose 1-phosphate D-glycero-D-manno-heptose 1,7-bisphosphate->D-glycero-D-manno-heptose 1-phosphate GmhB (Phosphatase) ADP-D-glycero-D-manno-heptose ADP-D-glycero-D-manno-heptose D-glycero-D-manno-heptose 1-phosphate->ADP-D-glycero-D-manno-heptose HldE (Adenylyltransferase domain) + ATP ADP-L-glycero-D-manno-heptose ADP-L-glycero-D-manno-heptose ADP-D-glycero-D-manno-heptose->ADP-L-glycero-D-manno-heptose HldD (Epimerase)

Caption: Biosynthesis pathway of ADP-L-glycero-D-manno-heptose.

Conclusion

This compound is a monosaccharide of significant interest due to its integral role in the structure of bacterial lipopolysaccharides. A thorough understanding of its physicochemical properties is fundamental for researchers in the fields of microbiology, immunology, and drug development. The experimental protocols outlined in this guide provide a solid foundation for the accurate characterization of this important biomolecule. Furthermore, the elucidation of its biosynthetic pathway offers valuable insights for the identification of novel antibacterial targets.

References

Unveiling the Core: Early Characterization of Heptose Sugars in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Heptose sugars, particularly L-glycero-D-manno-heptose, are fundamental components of the inner core of lipopolysaccharide (LPS) in the majority of Gram-negative bacteria. The integrity of this heptose region is crucial for the stability of the outer membrane and, consequently, for bacterial survival and virulence. Disruptions in heptose biosynthesis lead to a "deep-rough" phenotype, characterized by increased susceptibility to antibiotics and detergents, and attenuated virulence. This technical guide delves into the early research that laid the foundation for our current understanding of bacterial heptose sugars, focusing on their characterization, biosynthesis, and role in host-pathogen interactions. The methodologies and findings from this seminal work continue to inform modern research into novel antimicrobial targets.

The Central Role of Heptose in Lipopolysaccharide Structure

The lipopolysaccharide molecule is a tripartite structure composed of lipid A, the core oligosaccharide, and the O-antigen. The core is further divided into the inner and outer core. Early structural studies revealed that the inner core is a highly conserved region containing unique sugars, including 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) and heptoses. L-glycero-D-manno-heptose is a characteristic component of the inner core, often present as a branched trisaccharide or disaccharide. These heptose residues are frequently phosphorylated, contributing to the overall negative charge of the LPS molecule, which is essential for stabilizing the outer membrane through interactions with divalent cations.

Biosynthesis of ADP-L-glycero-β-D-manno-Heptose: A Key Metabolic Pathway

The precursor for heptose incorporation into LPS is ADP-L-glycero-β-D-manno-heptose. Its biosynthesis is a multi-step enzymatic pathway that begins with the pentose phosphate pathway intermediate, sedoheptulose-7-phosphate. The key enzymes and their respective genes involved in this pathway were a major focus of early biochemical and genetic studies.

The biosynthesis of ADP-L-glycero-β-D-manno-heptose proceeds through the following key steps:

  • Isomerization: Sedoheptulose-7-phosphate is converted to D-glycero-D-manno-heptose-7-phosphate by the enzyme D-sedoheptulose-7-phosphate isomerase, encoded by the gmhA gene.

  • Phosphorylation: D-glycero-D-manno-heptose-7-phosphate is then phosphorylated at the C1 position by a bifunctional enzyme, D-glycero-β-D-manno-heptose-7-phosphate kinase/D-glycero-β-D-manno-heptose-1-phosphate adenylyltransferase (HldE).

  • Dephosphorylation: The resulting D-glycero-D-manno-heptose-1,7-bisphosphate is dephosphorylated at the C7 position by the phosphatase GmhB.

  • Adenylylation: The second function of the bifunctional enzyme HldE is to transfer an AMP moiety from ATP to D-glycero-D-manno-heptose-1-phosphate, yielding ADP-D-glycero-β-D-manno-heptose.

  • Epimerization: Finally, the C6 epimerase HldD (formerly RfaD) converts ADP-D-glycero-β-D-manno-heptose to its L-glycero-D-manno isomer, ADP-L-glycero-β-D-manno-heptose, the substrate for heptosyltransferases that incorporate it into the LPS core.

ADP_L_glycero_beta_D_manno_heptose_Biosynthesis S7P Sedoheptulose-7-Phosphate DDH7P D-glycero-D-manno-Heptose-7-Phosphate S7P->DDH7P GmhA DDH17BP D-glycero-D-manno-Heptose-1,7-Bisphosphate DDH7P->DDH17BP HldE (Kinase) DDH1P D-glycero-D-manno-Heptose-1-Phosphate DDH17BP->DDH1P GmhB ADPDDH ADP-D-glycero-β-D-manno-Heptose DDH1P->ADPDDH HldE (Adenylyltransferase) ADPLDH ADP-L-glycero-β-D-manno-Heptose ADPDDH->ADPLDH HldD

Biosynthesis of ADP-L-glycero-β-D-manno-Heptose.

Heptose as a Pathogen-Associated Molecular Pattern (PAMP)

More recent research has unveiled a critical role for a biosynthetic intermediate of this pathway, D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP), as a pathogen-associated molecular pattern (PAMP). HBP is recognized by the host's innate immune system, triggering a pro-inflammatory response through the activation of the NF-κB signaling pathway. This recognition is mediated by the cytosolic sensor ALPK1 (alpha-protein kinase 1). Upon binding HBP, ALPK1 phosphorylates TIFA (TRAF-interacting protein with a forkhead-associated domain), leading to its oligomerization and the recruitment of TRAF6 (TNF receptor-associated factor 6). This complex then activates the IKK (IκB kinase) complex, resulting in the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. The liberated NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes.

Heptose_Signaling_Pathway cluster_bacterium Gram-Negative Bacterium cluster_host Host Cell Cytosol HBP Heptose-1,7-bisphosphate (HBP) ALPK1 ALPK1 HBP->ALPK1 binds TIFA TIFA ALPK1->TIFA phosphorylates TRAF6 TRAF6 TIFA->TRAF6 recruits IKK IKK Complex TRAF6->IKK activates IkBa IκBα IKK->IkBa phosphorylates for degradation NFkB NF-κB IkBa->NFkB releases nucleus Nucleus NFkB->nucleus translocates to proinflammatory Pro-inflammatory Gene Expression nucleus->proinflammatory induces

NF-κB Signaling Pathway Activated by HBP.

Data Presentation

Early quantitative analyses of the monosaccharide composition of LPS from various Gram-negative bacteria were crucial in establishing the prevalence and importance of heptose. These studies often employed colorimetric assays and gas chromatography. While comprehensive comparative data from a single early study is scarce, the following table summarizes representative findings on the heptose content in the LPS of different bacterial species.

Bacterial SpeciesHeptose Content (% of LPS dry weight)Reference
Salmonella typhimurium~10-15%Varies by strain and extraction method
Escherichia coli~8-12%Varies by strain and extraction method
Shigella flexneri~9-14%Varies by strain and extraction method
Neisseria meningitidis~5-10%Varies by strain and extraction method

Note: The presented values are approximate and can vary significantly based on the bacterial strain, growth conditions, and the method of LPS extraction and analysis.

Experimental Protocols

The characterization of heptose sugars in the 1970s and 1980s relied on a combination of chemical and analytical techniques. Below are detailed methodologies for key experiments cited in the early literature.

Isolation and Purification of Heptose-Containing LPS Fractions

A general workflow for the isolation and initial characterization of heptose from bacterial LPS is outlined below.

Experimental_Workflow start Bacterial Cell Culture extraction LPS Extraction (e.g., Phenol-Water) start->extraction hydrolysis Mild Acid Hydrolysis extraction->hydrolysis separation Chromatographic Separation (Paper or Column) hydrolysis->separation analysis Structural Analysis (e.g., GC-MS, NMR) separation->analysis quantification Quantitative Analysis (Colorimetric Assay) separation->quantification end Characterized Heptose analysis->end quantification->end

General Experimental Workflow for Heptose Characterization.

Protocol for LPS Extraction (Phenol-Water Method):

  • Cell Harvesting: Grow bacterial cells to the desired density in a suitable liquid medium. Harvest the cells by centrifugation and wash them with sterile saline.

  • Lysis: Resuspend the bacterial pellet in distilled water and lyse the cells, typically by sonication or French press.

  • Phenol Extraction: Add an equal volume of hot (65-70°C) 90% phenol to the cell lysate. Stir the mixture vigorously for 15-30 minutes at the same temperature.

  • Phase Separation: Cool the mixture in an ice bath and then centrifuge to separate the aqueous and phenol phases. The LPS will partition into the aqueous phase.

  • Purification: Carefully collect the upper aqueous phase and dialyze it extensively against distilled water to remove phenol and other small molecules. Lyophilize the dialyzed solution to obtain the crude LPS.

Structural Elucidation of Heptose

Protocol for Mild Acid Hydrolysis and Chromatographic Separation:

  • Hydrolysis: Treat the purified LPS with mild acid (e.g., 1% acetic acid) at 100°C for 1-2 hours. This cleaves the ketosidic linkage of KDO, releasing the core oligosaccharide from lipid A.

  • Separation: Separate the lipid A precipitate by centrifugation. The supernatant containing the core oligosaccharide can be further fractionated by paper chromatography or column chromatography (e.g., gel filtration) to isolate heptose-containing oligosaccharides.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Derivatization: Convert the isolated heptose or heptose-containing oligosaccharides into volatile derivatives, typically by methylation followed by reduction and acetylation to form partially methylated alditol acetates.

  • GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column to separate the different sugar derivatives based on their volatility and interaction with the stationary phase.

  • MS Analysis: As the separated components elute from the GC column, introduce them into a mass spectrometer. The mass spectrometer will ionize the molecules and separate the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) for each component, which can be used for structural identification.

Quantitative Analysis of Heptose

Protocol for Colorimetric Determination of Heptose (Cysteine-Sulfuric Acid Method):

  • Sample Preparation: Prepare a standard curve using a known concentration of a heptose standard (e.g., L-glycero-D-manno-heptose). Prepare samples of hydrolyzed LPS.

  • Reaction: To the sample or standard, add a solution of cysteine hydrochloride followed by concentrated sulfuric acid. The acid dehydrates the heptose to form a furfural derivative.

  • Color Development: The furfural derivative reacts with cysteine to produce a characteristic color.

  • Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically around 510 nm) using a spectrophotometer.

  • Quantification: Determine the heptose concentration in the sample by comparing its absorbance to the standard curve.

Conclusion

The early research into the characterization of heptose sugars in bacteria was instrumental in defining the fundamental architecture of the Gram-negative outer membrane and in understanding the biosynthesis of a key LPS component. The experimental protocols developed during this era, though now often supplemented with more advanced technologies, laid the groundwork for decades of subsequent research. The discovery of the heptose biosynthetic pathway has not only illuminated a critical aspect of bacterial physiology but has also provided promising targets for the development of novel antibacterial agents. Furthermore, the recent identification of a heptose biosynthetic intermediate as a potent activator of the innate immune system has opened new avenues for understanding host-pathogen interactions and for the development of immunomodulatory therapies. This guide serves as a testament to the enduring value of foundational research and its profound impact on contemporary drug discovery and development.

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of L-Glycero-D-mannoheptose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical and chemoenzymatic synthesis of L-glycero-D-mannoheptose and its derivatives. This compound is a crucial component of the inner core of lipopolysaccharides (LPS) in Gram-negative bacteria, making its derivatives valuable tools for research into novel antibiotics, vaccines, and immunotherapies.[1][2][3]

Introduction

This compound (L,D-heptose) and its activated nucleotide form, ADP-L-glycero-β-D-manno-heptose, are key biosynthetic intermediates in the formation of the bacterial inner core LPS.[4][5] The conserved nature of this heptose core makes it an attractive target for the development of antibacterial agents and vaccines.[2] However, the limited availability of these complex carbohydrates from natural sources necessitates robust and scalable synthetic routes. This document outlines several effective strategies for the synthesis of L,D-heptose derivatives, including a large-scale chemical synthesis of a stable peracetylated precursor and a chemoenzymatic approach to produce the biologically active ADP-heptose.

Synthetic Strategies Overview

Several synthetic strategies have been developed to access this compound and its derivatives. The choice of strategy often depends on the desired scale, stereochemical outcome, and the specific derivative required. Key approaches include:

  • De Novo Synthesis from Smaller Precursors: Building the heptose scaffold from smaller, readily available sugars like L-lyxose or D-mannose.[3][6]

  • Homologation Strategies: Extending a six-carbon sugar to a seven-carbon sugar through methods like Wittig olefination followed by stereoselective dihydroxylation.[6]

  • Chemoenzymatic Synthesis: Combining chemical synthesis of a heptose phosphate intermediate with enzymatic steps to produce complex derivatives like ADP-heptose.[7][8]

  • Protecting Group Strategies: Utilizing methods like the orthoester methodology to selectively protect and deprotect hydroxyl groups, allowing for the synthesis of complex, differentially substituted heptose derivatives.[2][9]

The following sections provide detailed protocols for two of the most practical and well-documented synthetic routes.

Protocol 1: Large-Scale Chemical Synthesis of 1,2,3,4,6,7-Hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose

This protocol describes a highly practical, four-step synthesis of a crystalline, bench-stable peracetylated derivative of L-glycero-D-manno-heptose, starting from the readily available L-lyxose. This peracetylated heptose serves as a versatile starting material for the synthesis of various other heptose derivatives.[3][10]

Experimental Workflow

Workflow for Peracetylated L,D-Heptose Synthesis A L-Lyxose B Indium-Mediated Acyloxyallylation A->B C Heptenitol Mixture B->C D Ozonolysis C->D E Crude L-glycero-D-manno-heptose D->E F Acetylation E->F G Crude Hexaacetate F->G H Recrystallization G->H I Crystalline 1,2,3,4,6,7-Hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose H->I

Caption: A four-step process for large-scale synthesis.

Detailed Methodology

Step 1: Indium-Mediated Acyloxyallylation of L-lyxose This step creates the seven-carbon backbone.

  • To a suspension of L-lyxose and indium powder in a suitable solvent, add 3-bromo-2-(acetoxy)prop-1-ene.

  • Stir the reaction mixture at room temperature until the L-lyxose is consumed (monitored by TLC).

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain a crude mixture of heptenitols.

Step 2: Ozonolysis of the Heptenitol Mixture This step cleaves the double bond to form the heptose.

  • Dissolve the crude heptenitol mixture in a solvent mixture such as dichloromethane and methanol.

  • Cool the solution to -78 °C and bubble ozone through the solution until a blue color persists.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, and allow the mixture to warm to room temperature.

  • Concentrate the mixture under reduced pressure to yield the crude L-glycero-D-manno-heptose.

Step 3: Acetylation of Crude L-glycero-D-manno-heptose This step protects the hydroxyl groups and provides a stable, crystalline product.

  • To a solution of the crude heptose in pyridine, add acetic anhydride at 0 °C.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by adding ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude hexaacetate.

Step 4: Recrystallization This final step purifies the product.

  • Dissolve the crude hexaacetate in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

  • Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.

Quantitative Data Summary
StepStarting MaterialKey ReagentsProductYieldPurityReference
Acyloxyallylation & OzonolysisL-lyxoseIndium, 3-bromo-2-(acetoxy)prop-1-ene, O₃Crude L-glycero-D-manno-heptose~60%Crude mixture[3][10]
Acetylation & RecrystallizationCrude HeptoseAcetic anhydride, Pyridine1,2,3,4,6,7-Hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose>90%Crystalline solid[3][10]

Protocol 2: Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-heptose

This protocol details an efficient chemoenzymatic synthesis of ADP-D-glycero-β-D-manno-heptose. The process begins with the chemical synthesis of D-glycero-D-manno-heptose-7-phosphate from D-mannose, followed by a one-pot enzymatic conversion to the final ADP-heptose product.[7]

Synthetic Pathway

Chemoenzymatic Synthesis of ADP-D,D-Heptose cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis (One-Pot) D_mannose D-Mannose benzyl_mannopyranoside Benzyl α-D-mannopyranoside D_mannose->benzyl_mannopyranoside BnOH, AcCl silylated_intermediate 6-O-TBDPS ether benzyl_mannopyranoside->silylated_intermediate TBDPSCl benzylated_intermediate Fully benzylated ether silylated_intermediate->benzylated_intermediate BnBr, NaH free_hydroxyl Free 6-hydroxyl intermediate benzylated_intermediate->free_hydroxyl TBAF alkene Alkene intermediate free_hydroxyl->alkene Dess-Martin; Ph₃PCH₃Br diol Diol intermediate alkene->diol OsO₄, NMO protected_heptose Protected D,D-heptose diol->protected_heptose TBDPSCl; BnBr phosphorylated_heptose Phosphorylated intermediate protected_heptose->phosphorylated_heptose Dibenzyl N,N-diisopropyl phosphoramidite heptose_7_phosphate D,D-heptose-7-phosphate phosphorylated_heptose->heptose_7_phosphate Pd(OH)₂/C, H₂ ADP_heptose ADP-D-glycero-β-D-manno-heptose heptose_7_phosphate->ADP_heptose HldE, GmhB, ATP, Inorganic pyrophosphatase

Caption: A multi-step chemical and enzymatic pathway.

Detailed Methodology: Chemical Synthesis of D,D-heptose-7-phosphate

This multi-step chemical synthesis starts from D-mannose.[7]

  • Benzylation: React D-mannose with benzyl alcohol and acetyl chloride to yield benzyl α-D-mannopyranoside.

  • Silylation: Selectively protect the primary hydroxyl group with t-butyldiphenylsilyl (TBDPS) chloride.

  • Benzylation: Protect the remaining free hydroxyl groups using benzyl bromide and sodium hydride.

  • Desilylation: Remove the TBDPS group with tetrabutylammonium fluoride (TBAF) to expose the primary hydroxyl group.

  • Oxidation and Wittig Reaction: Oxidize the primary alcohol to an aldehyde using Dess-Martin periodinane, followed by a Wittig reaction with methyltriphenylphosphonium bromide to form a terminal alkene.

  • Dihydroxylation: Perform a stereoselective dihydroxylation of the alkene using osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) to form the D-glycero-D-manno diol.

  • Protection and Phosphorylation: Protect the newly formed hydroxyl groups and then phosphorylate the primary hydroxyl group using dibenzyl N,N-diisopropylphosphoramidite.

  • Deprotection: Remove all benzyl and silyl protecting groups via hydrogenolysis with palladium on carbon (Pd(OH)₂/C) to yield D,D-heptose-7-phosphate.

Quantitative Data for Chemical Synthesis
StepProductYieldReference
1. BenzylationBenzyl α-D-mannopyranoside81%[7]
2. Silylation6-O-TBDPS ether82%[7]
3. BenzylationFully benzylated ether93%[7]
4. DesilylationFree 6-hydroxyl intermediate92%[7]
5. Oxidation & WittigAlkene intermediate61%[7]
6. DihydroxylationDiol intermediate63%[7]
7. Protection & PhosphorylationPhosphorylated intermediate56%[7]
8. DeprotectionD,D-heptose-7-phosphate92%[7]
Detailed Methodology: One-Pot Enzymatic Synthesis

This one-pot reaction converts the chemically synthesized D,D-heptose-7-phosphate into ADP-D,D-heptose.[7][8]

  • Prepare a reaction buffer containing Tris-HCl, MgCl₂, and ATP.

  • Add the chemically synthesized D,D-heptose-7-phosphate to the buffer.

  • Add the enzymes HldE (bifunctional kinase/adenylyltransferase), GmhB (phosphatase), and inorganic pyrophosphatase.

  • Incubate the reaction mixture at 37 °C.

  • Monitor the reaction progress by HPLC or mass spectrometry.

  • Purify the final product, ADP-D-glycero-β-D-manno-heptose, using anion-exchange chromatography.

Quantitative Data for Enzymatic Synthesis
Starting MaterialEnzymesProductYieldReference
D,D-heptose-7-phosphateHldE, GmhB, Inorganic pyrophosphataseADP-D-glycero-β-D-manno-heptose42%[7]

Biosynthetic Pathway of ADP-L-glycero-β-D-manno-heptose

For context, the natural biosynthesis of ADP-L-glycero-β-D-manno-heptose in Gram-negative bacteria involves a series of enzymatic steps starting from sedoheptulose-7-phosphate. This pathway is essential for the formation of the LPS inner core.[4][5]

Biosynthesis of ADP-L,D-Heptose S7P Sedoheptulose-7-phosphate DDH7P D-glycero-D-manno-heptose-7-phosphate S7P->DDH7P GmhA (Isomerase) DDH17BP D-glycero-β-D-manno-heptose-1,7-bisphosphate DDH7P->DDH17BP HldE (Kinase activity) DDH1P D-glycero-β-D-manno-heptose-1-phosphate DDH17BP->DDH1P GmhB (Phosphatase) ADP_DDH ADP-D-glycero-β-D-manno-heptose DDH1P->ADP_DDH HldE (Adenylyltransferase activity) ADP_LDH ADP-L-glycero-β-D-manno-heptose ADP_DDH->ADP_LDH HldD (Epimerase)

Caption: The enzymatic pathway in Gram-negative bacteria.

Conclusion

The protocols and data presented here provide a comprehensive guide for the synthesis of this compound derivatives. The large-scale chemical synthesis of the peracetylated heptose offers a practical entry point for researchers to access this important class of molecules. The chemoenzymatic route provides an efficient method to obtain the biologically relevant ADP-heptose. These synthetic tools are invaluable for advancing our understanding of bacterial cell wall biosynthesis and for the development of new therapeutic strategies against Gram-negative bacteria.

References

Application Notes and Protocols: Chemoenzymatic Synthesis of ADP-L-glycero-D-manno-heptose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADP-L-glycero-D-manno-heptose is a crucial sugar nucleotide precursor for the biosynthesis of the inner core region of lipopolysaccharide (LPS) in most Gram-negative bacteria.[1][2][3] The integrity of the LPS layer is vital for bacterial survival, providing a barrier against hydrophobic compounds and contributing to virulence.[3] Consequently, the enzymes involved in the ADP-heptose biosynthetic pathway are attractive targets for the development of novel antibacterial agents.[3][4][5]

Chemical synthesis of ADP-heptose is often challenging, involving lengthy reaction steps, low overall yields, and difficult purification processes to separate anomers.[1][6] Chemoenzymatic synthesis offers a highly efficient and stereospecific alternative by leveraging the natural biosynthetic enzymes. This document provides a detailed protocol for a one-pot, multi-enzyme synthesis of ADP-D-glycero-β-D-manno-heptose, which can then be converted to the L,D-isomer.

Biosynthetic Pathway Overview

The biosynthesis of ADP-L-glycero-β-D-manno-heptose in organisms like Escherichia coli begins with sedoheptulose-7-phosphate, an intermediate of the pentose phosphate pathway.[4][7] The synthesis involves five enzymatic steps catalyzed by four key enzymes.[7][8][9][10]

  • Isomerization: Sedoheptulose-7-phosphate is converted to D-glycero-D-manno-heptose-7-phosphate by the isomerase GmhA .[1][5][8]

  • Phosphorylation: The kinase domain of the bifunctional enzyme HldE phosphorylates D-glycero-D-manno-heptose-7-phosphate at the anomeric carbon to yield D-glycero-β-D-manno-heptose-1,7-bisphosphate.[1][11]

  • Dephosphorylation: The phosphatase GmhB removes the phosphate group at the C-7 position, producing D-glycero-β-D-manno-heptose-1-phosphate.[1][8][11]

  • Adenylylation: The adenylyltransferase domain of HldE catalyzes the reaction of the resulting heptose-1-phosphate with ATP to form ADP-D-glycero-β-D-manno-heptose.[1][11]

  • Epimerization: Finally, the epimerase HldD inverts the stereochemistry at the C-6 position to produce the final product, ADP-L-glycero-D-manno-heptose, which is incorporated into the LPS structure.[1][11]

ADP-Heptose Biosynthesis Pathway cluster_pathway Biosynthesis of ADP-L-glycero-D-manno-heptose S7P Sedoheptulose-7-Phosphate H7P D-glycero-D-manno-heptose-7-Phosphate S7P->H7P GmhA (Isomerase) HBP D-glycero-β-D-manno-heptose-1,7-bisphosphate H7P->HBP HldE (Kinase Domain) H1P D-glycero-β-D-manno-heptose-1-Phosphate HBP->H1P GmhB (Phosphatase) ADPDDHep ADP-D-glycero-β-D-manno-heptose H1P->ADPDDHep HldE (Adenylyltransferase) ADPLDHep ADP-L-glycero-β-D-manno-heptose ADPDDHep->ADPLDHep HldD (Epimerase) ATP1 ATP ATP1->HBP ADP ATP2 ATP ATP2->ADPDDHep PPi Chemoenzymatic Synthesis Workflow cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_analysis Purification & Analysis ChemSynth Chemical Synthesis of D,D-heptose-7-phosphate Mix Combine Substrate, ATP, Buffers, and Enzymes ChemSynth->Mix EnzymePrep Enzyme Overexpression & Purification (HldE, GmhB, PPase) EnzymePrep->Mix Incubate Incubate at 37°C (1-4 hours) Mix->Incubate Terminate Terminate Reaction (e.g., Heat Inactivation) Incubate->Terminate Extract Extract Aqueous Phase Terminate->Extract Purify Purify Product (e.g., HPAEC) Extract->Purify Analyze Analyze Product (LC-MS, NMR) Purify->Analyze

References

Application Notes and Protocols for the Extraction and Purification of L-Glycero-D-mannoheptose from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-glycero-D-mannoheptose is a seven-carbon sugar that is a crucial component of the inner core region of lipopolysaccharide (LPS) in most Gram-negative bacteria.[1][2][3][4] The conserved nature of this heptose makes its biosynthetic pathway an attractive target for the development of novel antimicrobial agents. Access to pure this compound is essential for studying the enzymes involved in its metabolism, for use as an analytical standard, and for immunological research.

This document provides detailed protocols for the extraction of LPS from bacterial cultures, subsequent hydrolysis to release constituent monosaccharides, and the purification of this compound.

Data Presentation

Table 1: Estimated Yield of Lipopolysaccharide (LPS) from Bacterial Cultures
Bacterial StrainCulture Volume (L)Culture OD600Wet Cell Paste (g)Approximate LPS Yield (mg)Reference(s)
Escherichia coli (local isolate)1~2.0 (from 2x10⁹ CFU/ml)~4-5242.4[5]
Escherichia coliNot SpecifiedNot SpecifiedNot Specified5-10% of total dry weight[6]
Pseudomonas aeruginosaNot SpecifiedNot SpecifiedNot SpecifiedGenerally comparable to E. coli[7]

Note: LPS yield can vary significantly depending on the bacterial strain, growth conditions, and extraction method.

Table 2: Estimated Molar Content of this compound in E. coli LPS
E. coli Core TypeNumber of this compound Residues per LPS MoleculeReference(s)
K-123 in the inner core, 1 in the outer core[8]
GeneralMultiple residues in the inner core[1][2][3]

Note: The exact stoichiometry can vary between different strains and serotypes.

Experimental Protocols

The overall process for obtaining this compound from bacterial cultures involves three main stages:

  • Extraction of Lipopolysaccharide (LPS): Isolation of crude LPS from the outer membrane of Gram-negative bacteria.

  • Acid Hydrolysis of LPS: Cleavage of glycosidic bonds to release the constituent monosaccharides.

  • Purification of this compound: Separation of the target heptose from other monosaccharides and byproducts.

Protocol 1: Extraction of Lipopolysaccharide (LPS) by the Hot Aqueous-Phenol Method

This protocol is a widely used and effective method for extracting LPS from Gram-negative bacteria.

Materials:

  • Bacterial cell paste

  • Phosphate-buffered saline (PBS), pH 7.2

  • Phenol, equilibrated with Tris-HCl (pH 8.0)

  • Diethyl ether

  • DNase I and RNase A

  • Proteinase K

  • Dialysis tubing (12-14 kDa MWCO)

  • Lyophilizer

Procedure:

  • Cell Harvest: Grow the desired Gram-negative bacterial strain (e.g., E. coli) in a suitable liquid medium to the late logarithmic or early stationary phase. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Washing: Wash the cell pellet twice with sterile PBS to remove residual media components.

  • Enzymatic Digestion: Resuspend the cell pellet in PBS. Add DNase I and RNase A to a final concentration of 10 µg/mL each and incubate at 37°C for 1-2 hours. Subsequently, add Proteinase K to a final concentration of 20 µg/mL and incubate at 56°C for 2-3 hours to digest proteins.[6]

  • Phenol Extraction:

    • Add an equal volume of hot (65-70°C) phenol to the cell suspension.

    • Incubate the mixture in a 65-70°C water bath for 15-20 minutes with vigorous shaking every 5 minutes.

    • Cool the mixture on ice for 10 minutes and then centrifuge at 4,000 x g for 20 minutes at 4°C to separate the phases.

    • Carefully collect the upper aqueous phase, which contains the LPS.

  • Re-extraction: Re-extract the remaining phenol phase and the interface with an equal volume of pre-warmed (65-70°C) sterile water. Centrifuge as before and combine the aqueous phases.

  • Phenol Removal: To the combined aqueous phases, add 3-5 volumes of diethyl ether, vortex thoroughly, and allow the phases to separate. Discard the upper ether layer. Repeat this step 2-3 times to remove residual phenol.

  • Dialysis: Transfer the aqueous phase to dialysis tubing and dialyze extensively against deionized water for 48-72 hours at 4°C, with several water changes, to remove small molecular weight contaminants.

  • Lyophilization: Freeze the dialyzed LPS solution and lyophilize to obtain a dry, fluffy white powder of crude LPS.

Protocol 2: Acid Hydrolysis of LPS to Release Monosaccharides

This protocol describes the cleavage of glycosidic bonds in the purified LPS to liberate the constituent monosaccharides.

Materials:

  • Lyophilized LPS

  • 2 M Trifluoroacetic acid (TFA)

  • Nitrogen gas supply

  • Heating block or oven

Procedure:

  • Hydrolysis: Dissolve the lyophilized LPS in 2 M TFA to a concentration of 5-10 mg/mL in a screw-cap tube with a PTFE liner.

  • Incubation: Tightly seal the tube and heat at 100-120°C for 2-4 hours. The optimal time and temperature may need to be determined empirically for different LPS types.

  • TFA Removal: After hydrolysis, cool the sample to room temperature. Remove the TFA by evaporation under a gentle stream of nitrogen gas.

  • Resuspension: Resuspend the dried hydrolysate in deionized water for subsequent purification.

Protocol 3: Purification of this compound by Column Chromatography

This protocol outlines a general procedure for separating the neutral monosaccharides in the LPS hydrolysate using gel filtration chromatography. Further purification by anion exchange chromatography may be necessary for high-purity fractions.

Materials:

  • LPS hydrolysate

  • Gel filtration resin (e.g., Bio-Gel P-2 or Sephadex G-15)

  • Chromatography column

  • Fraction collector

  • Deionized water (as eluent)

  • Monosaccharide standards (glucose, galactose, heptose, etc.)

Procedure:

  • Column Packing: Prepare a column with the chosen gel filtration resin according to the manufacturer's instructions. Equilibrate the column with several column volumes of deionized water.

  • Sample Loading: Dissolve the LPS hydrolysate in a small volume of deionized water and apply it to the top of the column.

  • Elution: Elute the column with deionized water at a constant flow rate.[9]

  • Fraction Collection: Collect fractions of a defined volume using a fraction collector.

  • Analysis of Fractions: Analyze the collected fractions for the presence of monosaccharides. This can be done by various methods such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC) with a refractive index or pulsed amperometric detector, or gas chromatography-mass spectrometry (GC-MS) after derivatization.

  • Pooling and Lyophilization: Identify the fractions containing this compound based on comparison with the elution profile of a pure standard. Pool the relevant fractions and lyophilize to obtain the purified heptose.

Visualization of Workflows

Biosynthesis of ADP-L-glycero-D-mannoheptose

Biosynthesis_Pathway S7P Sedoheptulose-7-phosphate DDH7P D-glycero-D-manno-heptose-7-P S7P->DDH7P GmhA DDH17BP D-glycero-D-manno-heptose-1,7-bisP DDH7P->DDH17BP HldE (kinase) DDH1P D-glycero-D-manno-heptose-1-P DDH17BP->DDH1P GmhB ADPDDH ADP-D-glycero-D-manno-heptose DDH1P->ADPDDH HldE (adenylyltransferase) ADPLDH ADP-L-glycero-D-manno-heptose ADPDDH->ADPLDH HldD (epimerase) GmhA GmhA HldE_kinase HldE (kinase) GmhB GmhB HldE_adenylyl HldE (adenylyltransferase) HldD HldD (epimerase)

Caption: Biosynthesis pathway of ADP-L-glycero-D-manno-heptose in E. coli.

Experimental Workflow for Extraction and Purification

Extraction_Purification_Workflow cluster_extraction LPS Extraction cluster_hydrolysis Hydrolysis cluster_purification Purification Culture Bacterial Culture Harvest Cell Harvesting & Washing Culture->Harvest Lysis Enzymatic Lysis (DNase, RNase, Proteinase K) Harvest->Lysis Phenol Hot Phenol-Water Extraction Lysis->Phenol Dialysis Dialysis Phenol->Dialysis CrudeLPS Crude LPS (Lyophilized) Dialysis->CrudeLPS Hydrolysis Acid Hydrolysis (TFA) CrudeLPS->Hydrolysis Hydrolysate Monosaccharide Mixture Hydrolysis->Hydrolysate Chromatography Column Chromatography (e.g., Gel Filtration) Hydrolysate->Chromatography Analysis Fraction Analysis (TLC/HPLC) Chromatography->Analysis PureHeptose Pure this compound Analysis->PureHeptose

Caption: Workflow for this compound extraction and purification.

References

Application of L-Glycero-D-mannoheptose in Lipopolysaccharide (LPS) Reconstitution Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-glycero-D-mannoheptose is a critical seven-carbon sugar constituent of the inner core region of lipopolysaccharide (LPS) in most Gram-negative bacteria.[1][2] The integrity of this inner core is vital for the structural and functional properties of the bacterial outer membrane, playing a significant role in antibiotic resistance and the interaction with the host immune system.[2] In vitro reconstitution of the LPS core oligosaccharide using this compound provides a powerful tool to study the biosynthesis of LPS, to investigate the specific roles of individual core components in host-pathogen interactions, and to screen for novel antimicrobial agents that target LPS biosynthesis.

These application notes provide detailed protocols for the enzymatic incorporation of this compound into an LPS acceptor molecule and for the subsequent functional analysis of the reconstituted LPS using Toll-like receptor 4 (TLR4) signaling assays.

Key Applications

  • Elucidation of LPS Biosynthetic Pathways: Studying the sequential addition of sugar moieties by glycosyltransferases, such as heptosyltransferases.[3]

  • Structure-Function Relationship Studies: Investigating how specific modifications of the LPS core, including the incorporation of this compound, affect bacterial viability and virulence.

  • High-Throughput Screening for Enzyme Inhibitors: Identifying novel antibacterial compounds that target essential enzymes in the LPS biosynthesis pathway, like heptosyltransferases.[3][4]

  • Immunological Research: Assessing the role of the LPS inner core structure in the activation of the innate immune system through TLR4.[5]

Data Presentation

Table 1: Kinetic Parameters of Heptosyltransferase I (WaaC)

The following table summarizes the kinetic parameters for E. coli Heptosyltransferase I (WaaC), the enzyme responsible for transferring the first L-glycero-D-manno-heptose residue to the LPS core. While the natural donor is ADP-L-glycero-D-manno-heptose, ADP-mannose is often used as a functional analog in in vitro assays.

SubstrateApparent Km (µM)kcat (s-1)kcat/Km (M-1s-1)Detergent RequirementReference
Kdo2-lipid IVA (Acceptor)4.5--Triton X-100[6]
ADP-mannose (Donor Analog)1500--Triton X-100[6]
Kdo2-LipidA (Acceptor)29 ± 76.6 ± 0.82.2 x 105None[7]
Kdo2-LipidA (Acceptor)-4.7 ± 0.3-Triton X-100[7]
Deacylated Kdo2-LipidA (Acceptor)--2.7 x 106None[7]

Note: The natural donor substrate is ADP-L-glycero-D-manno-heptose. The data for ADP-mannose is provided as it is a commonly used and commercially available analog for in vitro assays.[6]

Experimental Protocols

Protocol 1: In Vitro Reconstitution of the LPS Inner Core with this compound

This protocol describes the enzymatic addition of a heptose moiety to a lipid A-Kdo2 acceptor molecule.

Materials:

  • Heptosyltransferase I (WaaC)

  • ADP-L-glycero-β-D-manno-heptose (or ADP-mannose as an alternative donor)

  • Kdo2-lipid A (acceptor molecule)

  • Reaction Buffer: 50 mM HEPES, pH 7.5

  • Triton X-100 (optional, see Table 1)

  • Sterile, nuclease-free water

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture on ice. The final volume for a typical assay is 50 µL.

    • Kdo2-lipid A: 10 µM final concentration

    • ADP-L-glycero-β-D-manno-heptose: 1 mM final concentration

    • Heptosyltransferase I: 0.1 µg/mL final concentration

    • Reaction Buffer: to final volume

    • (Optional) Triton X-100: 0.1% (w/v) final concentration

  • Initiation and Incubation: Initiate the reaction by adding the Heptosyltransferase I. Incubate the reaction mixture at 37°C for 1 to 2 hours.

  • Reaction Termination: Stop the reaction by heating at 95°C for 5 minutes or by adding 2 volumes of 0.375 M MgCl2 in 95% ethanol (B145695) and incubating at -20°C for 2 hours to precipitate the LPS.[8]

  • Purification of Reconstituted LPS:

    • Centrifuge the terminated reaction at 12,000 x g for 15 minutes to pellet the reconstituted LPS.[8]

    • Carefully remove the supernatant.

    • Wash the pellet three times with 70% ethanol to remove unincorporated substrates.

    • Air-dry the pellet and resuspend in sterile, endotoxin-free water.

  • Analysis of Reconstitution:

    • Thin-Layer Chromatography (TLC): Analyze the reaction products by running on a silica (B1680970) gel 60 TLC plate. The mobile phase can be a mixture of chloroform, methanol, and water. Visualize the spots using appropriate staining methods.

    • Mass Spectrometry: For detailed structural confirmation, analyze the purified reconstituted LPS using MALDI-TOF or ESI-MS/MS to confirm the addition of the heptose moiety.[9][10]

Protocol 2: TLR4 Activation Assay using HEK-Blue™ TLR4 Cells

This protocol describes a cell-based assay to measure the biological activity of the reconstituted LPS through the activation of the TLR4 signaling pathway.

Materials:

  • HEK-Blue™ TLR4 cells (InvivoGen) or a similar reporter cell line expressing TLR4, MD-2, and CD14.

  • HEK-Blue™ Detection Medium (InvivoGen)

  • Reconstituted LPS (from Protocol 1)

  • Control LPS (e.g., from E. coli O111:B4)

  • Endotoxin-free water or PBS

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEK-Blue™ TLR4 cells into a 96-well plate at a density of 5 x 104 cells per well in 180 µL of their growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Stimulation:

    • Prepare serial dilutions of your reconstituted LPS and a control LPS in sterile, endotoxin-free water or PBS. A typical concentration range for stimulation is 0.1 ng/mL to 100 ng/mL.

    • Add 20 µL of the LPS dilutions to the respective wells. Include a negative control (vehicle only).

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Detection of NF-κB Activation:

    • Add 20 µL of the HEK-Blue™ Detection medium to each well.

    • Incubate for an additional 1-4 hours at 37°C.

    • Measure the absorbance at 620-650 nm using a microplate reader. The color change is proportional to the level of secreted embryonic alkaline phosphatase (SEAP), which is under the control of an NF-κB-inducible promoter.

  • Data Analysis:

    • Subtract the absorbance of the negative control from all other readings.

    • Plot the absorbance values against the concentration of LPS to generate a dose-response curve.

    • Compare the activity of the reconstituted LPS with the control LPS.

Visualizations

Biosynthesis of ADP-L-glycero-β-D-manno-heptose

The following diagram illustrates the enzymatic pathway for the synthesis of ADP-L-glycero-β-D-manno-heptose, the activated sugar donor required for the incorporation of this compound into the LPS core.[2]

ADP-L-glycero-D-manno-heptose Biosynthesis S7P Sedoheptulose-7-P GmhA GmhA S7P->GmhA H7P D-glycero-D-manno-heptose-7-P HldE_kinase HldE (Kinase) H7P->HldE_kinase H17BP D-glycero-D-manno-heptose-1,7-bisP GmhB GmhB H17BP->GmhB H1P D-glycero-D-manno-heptose-1-P HldE_adenylyl HldE (Adenylyltransferase) H1P->HldE_adenylyl ADPDH ADP-D-glycero-D-manno-heptose HldD HldD ADPDH->HldD ADPLH ADP-L-glycero-D-manno-heptose GmhA->H7P HldE_kinase->H17BP GmhB->H1P HldE_adenylyl->ADPDH HldD->ADPLH

Caption: Biosynthetic pathway of ADP-L-glycero-D-manno-heptose.

Experimental Workflow for LPS Reconstitution and Functional Analysis

This diagram outlines the overall workflow from the enzymatic reconstitution of LPS to the assessment of its biological activity.

LPS Reconstitution Workflow cluster_reconstitution In Vitro Reconstitution cluster_analysis Analysis cluster_functional_assay Functional Assay Kdo2_lipidA Kdo2-Lipid A (Acceptor) Reaction Enzymatic Reaction Kdo2_lipidA->Reaction ADP_heptose ADP-L-glycero-D-manno-heptose (Donor) ADP_heptose->Reaction Heptosyltransferase Heptosyltransferase I (WaaC) Heptosyltransferase->Reaction Reconstituted_LPS Reconstituted LPS (Heptosylated) Reaction->Reconstituted_LPS TLC TLC Analysis Reconstituted_LPS->TLC MS Mass Spectrometry Reconstituted_LPS->MS Stimulation Cell Stimulation Reconstituted_LPS->Stimulation Reconstituted_LPS->Stimulation HEK_cells HEK-Blue™ TLR4 Cells HEK_cells->Stimulation NFkB_activation NF-κB Activation Readout Stimulation->NFkB_activation

Caption: Workflow for LPS reconstitution and functional analysis.

TLR4 Signaling Pathway

This diagram illustrates the canonical TLR4 signaling pathway initiated by LPS binding, leading to the activation of NF-κB.[5]

TLR4 Signaling Pathway LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression

Caption: Simplified TLR4 signaling pathway leading to NF-κB activation.

References

Application Notes and Protocols: L-Glycero-D-manno-heptose as a Substrate for Glycosyltransferase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-glycero-D-manno-heptose is a crucial seven-carbon sugar that is a fundamental component of the inner core of lipopolysaccharide (LPS) in most Gram-negative bacteria.[1][2][3] The biosynthesis of the LPS core involves a series of glycosyltransferases known as heptosyltransferases, which catalyze the sequential transfer of L-glycero-D-manno-heptose from an activated sugar donor, ADP-L-glycero-β-D-manno-heptose, to a lipid A-Kdo acceptor molecule.[4][5] The integrity of this inner core is vital for the viability of many Gram-negative bacteria and for their resistance to certain antibiotics, making the heptosyltransferases involved in this pathway attractive targets for the development of novel antibacterial agents.[6]

These application notes provide detailed protocols for assaying the activity of heptosyltransferases using ADP-L-glycero-D-manno-heptose as the donor substrate. The provided methodologies are essential for the kinetic characterization of these enzymes, for screening potential inhibitors, and for understanding the fundamental biochemistry of LPS biosynthesis.

Biosynthesis and Signaling Pathway of L-Glycero-D-manno-heptose

The biosynthesis of ADP-L-glycero-D-manno-heptose is a multi-step enzymatic pathway. Intermediates of this pathway, particularly ADP-heptose, have been identified as pathogen-associated molecular patterns (PAMPs) that can trigger the host's innate immune response.[1][7]

Biosynthesis of ADP-L-glycero-D-manno-heptose

The biosynthesis of ADP-L-glycero-D-manno-heptose begins with sedoheptulose 7-phosphate and involves the sequential action of four key enzymes: GmhA, HldE (which is a bifunctional enzyme with kinase and adenylyltransferase activities), GmhB, and HldD.

ADP-L-glycero-D-manno-heptose Biosynthesis cluster_0 Cytoplasm Sedoheptulose 7-P Sedoheptulose 7-P D-glycero-D-manno-heptose 7-P D-glycero-D-manno-heptose 7-P Sedoheptulose 7-P->D-glycero-D-manno-heptose 7-P GmhA D-glycero-β-D-manno-heptose 1,7-bisphosphate D-glycero-β-D-manno-heptose 1,7-bisphosphate D-glycero-D-manno-heptose 7-P->D-glycero-β-D-manno-heptose 1,7-bisphosphate HldE (kinase) D-glycero-β-D-manno-heptose 1-P D-glycero-β-D-manno-heptose 1-P D-glycero-β-D-manno-heptose 1,7-bisphosphate->D-glycero-β-D-manno-heptose 1-P GmhB ADP-D-glycero-β-D-manno-heptose ADP-D-glycero-β-D-manno-heptose D-glycero-β-D-manno-heptose 1-P->ADP-D-glycero-β-D-manno-heptose HldE (adenylyltransferase) ADP-L-glycero-β-D-manno-heptose ADP-L-glycero-β-D-manno-heptose ADP-D-glycero-β-D-manno-heptose->ADP-L-glycero-β-D-manno-heptose HldD (epimerase)

Caption: Biosynthesis of ADP-L-glycero-β-D-manno-heptose.

ADP-Heptose/ALPK1 Innate Immune Signaling Pathway

ADP-heptose, an intermediate in LPS biosynthesis, can be recognized by the host cytosolic receptor, alpha-protein kinase 1 (ALPK1).[7][8][9] This recognition triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of inflammatory cytokines, forming a key part of the innate immune response to bacterial infection.[7][10][11]

ADP-Heptose ALPK1 Signaling Pathway cluster_1 Innate Immune Response ADP-heptose ADP-heptose ALPK1 ALPK1 ADP-heptose->ALPK1 binds & activates TIFA TIFA ALPK1->TIFA phosphorylates TRAF2/c-IAP1 TRAF2/c-IAP1 TIFA->TRAF2/c-IAP1 recruits TRAF6 TRAF6 TIFA->TRAF6 recruits TAK1_complex TAK1_complex TRAF2/c-IAP1->TAK1_complex K63-linked ubiquitination TRAF6->TAK1_complex K63-linked ubiquitination IKK_complex IKK_complex TAK1_complex->IKK_complex activates NF-kB NF-kB IKK_complex->NF-kB activates Inflammatory_Cytokines Inflammatory_Cytokines NF-kB->Inflammatory_Cytokines induces transcription

Caption: ADP-Heptose/ALPK1 innate immune signaling pathway.

Experimental Protocols

Protocol 1: Preparation of Substrates

Successful heptosyltransferase assays rely on the availability of high-quality donor and acceptor substrates.

1.1: Purification of ADP-L-glycero-D-manno-heptose

This protocol is adapted from methods for isolating ADP-heptose from E. coli strains deficient in heptosyltransferase activity, such as the WBB06 strain (deficient in WaaC and WaaF).[12]

  • Materials:

    • E. coli WBB06 cell paste

    • 50% Ethanol, ice-cold

    • Centrifuge and appropriate tubes

    • Ultracentrifuge

    • Anion-exchange chromatography column (e.g., Q-Sepharose)

    • Buffers for chromatography (e.g., triethylammonium bicarbonate gradient)

    • Lyophilizer

  • Procedure:

    • Resuspend the E. coli WBB06 cell pellet in 10 mL of ice-cold 50% ethanol per liter of original culture volume.

    • Stir the suspension on ice for 2 hours.

    • Centrifuge at 5,000 x g for 10 minutes to pellet the cell debris.

    • Collect the supernatant and clear it by ultracentrifugation.

    • Lyophilize the cleared supernatant.

    • Resuspend the lyophilized powder in anion-exchange loading buffer.

    • Apply the sample to a pre-equilibrated anion-exchange column.

    • Elute with a linear gradient of triethylammonium bicarbonate.

    • Monitor fractions for the presence of ADP-heptose using mass spectrometry.

    • Pool the fractions containing pure ADP-heptose and lyophilize.

1.2: Preparation of Kdo2-Lipid A Acceptor Substrate

This protocol describes the isolation of the heptosyltransferase acceptor substrate, Kdo2-Lipid A, from a heptose-deficient E. coli mutant.[13][14][15][16]

  • Materials:

    • Cell paste from a heptose-deficient E. coli strain (e.g., WBB06)

    • Chloroform, Methanol, Water

    • DEAE-cellulose chromatography column

    • Silica gel chromatography column

    • C18 reverse-phase chromatography resin

    • Rotary evaporator

  • Procedure:

    • Perform a modified Folch extraction on the cell paste to recover the total lipids.

    • Fractionate the total lipid extract by normal-phase silica chromatography.

    • Pool fractions containing Kdo2-Lipid A, identified by thin-layer chromatography (TLC).

    • Further purify the pooled fractions by DEAE-cellulose chromatography.

    • Perform a final purification step using C18 reverse-phase chromatography.

    • Extract the pooled fractions containing Kdo2-Lipid A with chloroform and aqueous 0.5 M ammonium acetate.

    • Remove the solvent by rotary evaporation and store the purified Kdo2-Lipid A.

Protocol 2: Heptosyltransferase Activity Assay (Coupled Spectrophotometric Method)

This continuous assay measures heptosyltransferase activity by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[4][17][18][19][20][21][22][23][24] This method is suitable for kinetic analysis and high-throughput screening.

Coupled Spectrophotometric Assay Workflow cluster_2 Assay Workflow Reaction_Mix Prepare Reaction Mixture: - Heptosyltransferase - Kdo2-Lipid A - ADP-L-glycero-D-manno-heptose - PEP, NADH - Pyruvate Kinase, Lactate Dehydrogenase Incubation Incubate at Optimal Temperature Reaction_Mix->Incubation Measurement Monitor Absorbance at 340 nm Incubation->Measurement Data_Analysis Calculate Enzyme Activity Measurement->Data_Analysis

Caption: Coupled spectrophotometric assay workflow.

  • Materials:

    • Purified heptosyltransferase (e.g., WaaC, WaaF, or WaaQ)

    • ADP-L-glycero-D-manno-heptose (donor substrate)

    • Kdo2-Lipid A or other suitable acceptor substrate

    • Assay Buffer (e.g., 50 mM HEPES, 50 mM KCl, 10 mM MgCl2, pH 7.5)

    • Phosphoenolpyruvate (PEP)

    • NADH

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

    • Spectrophotometer capable of reading at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, PEP, NADH, PK, and LDH at their optimal concentrations.

    • Add the acceptor substrate (Kdo2-Lipid A) to the reaction mixture.

    • Initiate the reaction by adding the heptosyltransferase enzyme.

    • Start the measurement by adding the donor substrate, ADP-L-glycero-D-manno-heptose.

    • Continuously monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).

    • Calculate the rate of NADH oxidation using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹). The rate of ADP production is equivalent to the rate of NADH oxidation.

Data Presentation

The following tables summarize kinetic parameters for key heptosyltransferases.

Table 1: Michaelis-Menten Constants (Km) for Heptosyltransferase Substrates

EnzymeSubstrateKm (µM)Reference(s)
Heptosyltransferase I (WaaC) Kdo2-Lipid A29[6]
O-deacylated Kdo2-Lipid A1[6]
Fully deacylated Kdo2-Lipid A0.3[6]
Kdo2-lipid IVA4.5[25]
ADP-mannose (analog)1500[25]
Heptosyltransferase II (WaaF) ADP-mannose (analog)Lower efficiency than WaaC[26]

Table 2: Inhibition Constants (Ki) for Heptosyltransferase I (WaaC) Inhibitors

InhibitorKi (µM)Inhibition Type vs. Acceptor SubstrateReference(s)
Aminoglycosides
Streptomycin0.595Non-competitive[27]
Kanamycin0.990Competitive[28]
Tobramycin1.1Mixed[28]
Neomycin1.6Competitive[28]
Amikacin4.3-[27]
Kdo Glycoclusters
Kdo glycofullerene0.14-[29]

Conclusion

The protocols and data presented provide a comprehensive resource for researchers studying heptosyltransferases and their role in LPS biosynthesis. The use of L-glycero-D-manno-heptose and its activated ADP-linked form as substrates in these assays is fundamental to advancing our understanding of bacterial cell wall synthesis and for the development of novel therapeutics to combat Gram-negative bacterial infections. The identification of the ADP-heptose/ALPK1 signaling pathway also opens new avenues for research into host-pathogen interactions and the modulation of the innate immune system.

References

Application Notes & Protocols: Isotopic Labeling of L-Glycero-D-mannoheptose for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

L-glycero-D-mannoheptose (L,D-Hep) is a critical seven-carbon sugar that constitutes the inner core region of lipopolysaccharides (LPS) in the majority of Gram-negative bacteria.[1][2] The biosynthesis of its activated precursor, ADP-L-glycero-β-D-manno-heptose, is essential for bacterial viability and outer membrane integrity, making the pathway an attractive target for novel antimicrobial agents.[3] Metabolic Flux Analysis (MFA) using stable isotopes like ¹³C is a powerful technique to quantify the in vivo rates (fluxes) of metabolic pathways.[4][5] This document provides detailed protocols and application notes for the isotopic labeling of this compound in bacteria to enable precise metabolic flux analysis of its biosynthetic pathway.

Introduction to this compound and MFA

The biosynthesis of ADP-L,D-Hep begins with the central metabolite sedoheptulose 7-phosphate and involves a series of enzymatic steps.[6][7] By growing bacteria on a ¹³C-labeled carbon source, such as [U-¹³C]glucose, carbon atoms from the substrate are incorporated into the heptose backbone. The resulting distribution of ¹³C isotopes (mass isotopomer distribution, or MID) in L,D-Hep can be measured by Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] This MID data, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular fluxes, providing a detailed quantitative picture of pathway activity.[10]

This technique is invaluable for:

  • Identifying rate-limiting steps in the L,D-Hep pathway.

  • Understanding how the pathway flux is regulated under different conditions.

  • Evaluating the efficacy of potential inhibitors targeting pathway enzymes.[3]

  • Guiding metabolic engineering efforts.

The ADP-L-glycero-β-D-manno-heptose Biosynthetic Pathway

The pathway for the synthesis of ADP-L,D-Hep is conserved among many Gram-negative bacteria. It consists of five key enzymatic reactions that convert sedoheptulose 7-phosphate into the final activated sugar nucleotide.[6][7]

Heptose_Biosynthesis_Pathway S7P Sedoheptulose 7-Phosphate DHDH7P D-glycero-D-manno- heptose 7-Phosphate S7P->DHDH7P GmhA (Isomerase) DHDH17BP D-glycero-D-manno- heptose 1,7-Bisphosphate DHDH7P->DHDH17BP HldE (Kinase domain) + ATP DHDH1P D-glycero-D-manno- heptose 1-Phosphate DHDH17BP->DHDH1P GmhB (Phosphatase) ADPDHDH ADP-D-glycero-D-manno- heptose DHDH1P->ADPDHDH HldE (Adenylyltransferase domain) + ATP ADPLDH ADP-L-glycero-D-manno- heptose ADPDHDH->ADPLDH HldD (Epimerase) LPS LPS Core Assembly ADPLDH->LPS GmhA GmhA HldE_kinase HldE_kinase GmhB GmhB HldE_adenylyl HldE_adenylyl HldD HldD

Caption: Biosynthesis pathway of ADP-L-glycero-D-manno-heptose.

Key Enzymes in the Biosynthetic Pathway
EnzymeGene Name(s)Function
Sedoheptulose-7-phosphate isomerasegmhAIsomerization of sedoheptulose 7-phosphate.[2][6]
D,D-Heptose 7-phosphate kinase / D,D-Heptose 1-phosphate adenylyltransferasehldE (or rfaE)Bifunctional enzyme; catalyzes phosphorylation at C-1 and subsequent adenylylation.[1][6]
D,D-Heptose 1,7-bisphosphate phosphatasegmhBDephosphorylation at the C-7 position.[1][6]
ADP-L-glycero-D-manno-heptose 6-epimerasehldD (or rfaD)Epimerization to form the final L-glycero-D-manno configuration.[1][6]

Experimental Workflow for ¹³C-MFA

The overall process involves growing cells with a ¹³C-labeled substrate, preparing cell biomass for analysis, measuring isotopic enrichment via GC-MS, and using computational software to estimate fluxes.

MFA_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase design 1. Experimental Design (Select ¹³C Tracer, e.g., [U-¹³C]glucose) culture 2. Cell Culture (Achieve metabolic & isotopic steady state) design->culture quench 3. Quenching & Biomass Collection (Rapidly halt metabolism) culture->quench hydrolysis 4. LPS Hydrolysis & Heptose Isolation quench->hydrolysis derivatization 5. Derivatization for GC-MS hydrolysis->derivatization gcms 6. GC-MS Analysis (Measure Mass Isotopomer Distributions) derivatization->gcms correction 7. Data Correction (Natural isotope abundance) gcms->correction estimation 8. Flux Estimation (Software fitting, e.g., INCA, FiatFlux) correction->estimation model Stoichiometric Metabolic Model model->estimation results 9. Flux Map & Confidence Intervals estimation->results

Caption: Generalized workflow for ¹³C-Metabolic Flux Analysis.

Detailed Experimental Protocols

Protocol 1: Isotopic Labeling of Bacterial Cells

This protocol is adapted for a typical Gram-negative bacterium like Escherichia coli.

  • Prepare Medium: Prepare a defined minimal medium (e.g., M9 minimal medium) where the sole carbon source can be precisely controlled.

  • Select ¹³C Tracer: Choose an appropriate ¹³C-labeled substrate. For tracing the heptose pathway, [1,2-¹³C₂]glucose or [U-¹³C₆]glucose are highly informative.[11] Prepare two parallel cultures: one with the labeled substrate and one with an unlabeled version as a control.

  • Pre-culture: Inoculate a starter culture in the unlabeled minimal medium and grow overnight to obtain a healthy cell population.

  • Main Culture: Inoculate the main experimental cultures (both labeled and unlabeled) with the pre-culture to an initial OD₆₀₀ of ~0.05.

  • Achieve Steady State: Grow the cells at the desired temperature (e.g., 37°C) with shaking. Monitor cell growth by measuring OD₆₀₀. It is critical to harvest cells during the exponential growth phase to ensure they are in a metabolic steady state.[8] This typically requires 5-7 doublings for isotopic steady state to be reached.[12]

  • Harvesting: Once the culture reaches mid-exponential phase (e.g., OD₆₀₀ of 0.6-0.8), rapidly quench metabolic activity. This can be achieved by transferring a known volume of cell culture into a falcon tube containing a cold quenching solution (e.g., 60% methanol at -50°C) to instantly stop enzymatic reactions.[8]

  • Cell Pelleting: Centrifuge the quenched culture at a low temperature (-10°C) to pellet the cells. Discard the supernatant and store the cell pellet at -80°C until further processing.

Protocol 2: LPS Extraction and Hydrolysis
  • Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication or a French press.

  • LPS Extraction: Perform a hot phenol-water extraction to isolate the lipopolysaccharides from the cell lysate. This is a standard method for LPS purification.

  • Hydrolysis: Resuspend the purified LPS in a weak acid (e.g., 2% acetic acid). Heat the suspension at 100°C for 2-4 hours. This process cleaves the acid-labile ketosidic linkage of the Kdo (3-deoxy-D-manno-oct-2-ulosonic acid) residues, releasing the core oligosaccharide, including L,D-Hep, from the lipid A moiety.

  • Purification: Centrifuge the hydrolysate to pellet the insoluble lipid A. The supernatant containing the core oligosaccharides can be further purified using size-exclusion chromatography if necessary.

  • Complete Hydrolysis: To obtain monosaccharides, treat the purified core oligosaccharide fraction with a stronger acid (e.g., 2 M trifluoroacetic acid) at 120°C for 2 hours.

  • Drying: Remove the acid by evaporation under a stream of nitrogen or by lyophilization.

Protocol 3: Derivatization and GC-MS Analysis

Free sugars are not volatile and require chemical derivatization for GC-MS analysis.

  • Derivatization: A common method is to first perform an oximation followed by silylation.

    • Oximation: Dissolve the dried hydrolysate in pyridine containing hydroxylamine hydrochloride. Heat at 90°C for 30-60 minutes. This step converts the reducing end of the sugar to an oxime, preventing ring isomerization.

    • Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Heat at 70°C for 30-60 minutes. This replaces acidic protons on the hydroxyl groups with trimethylsilyl (TMS) groups, making the molecule volatile.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Use a suitable column (e.g., DB-5ms) and temperature gradient to separate the derivatized monosaccharides.

    • Operate the mass spectrometer in electron ionization (EI) mode and scan for a mass range that covers the expected fragments of the derivatized heptose.

  • Data Acquisition: Collect the mass spectra for the chromatographic peak corresponding to derivatized L,D-Hep. The relative abundances of the different mass isotopomers (M, M+1, M+2, etc.) constitute the Mass Isotopomer Distribution (MID).

Data Analysis and Interpretation

Illustrative Mass Isotopomer Data

The raw GC-MS data must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ²⁹Si, ¹⁸O) to determine the MIDs resulting solely from the labeled tracer. The table below shows hypothetical corrected MID data for a key fragment of TMS-derivatized L,D-Hep after growing cells on [U-¹³C₆]glucose.

Mass IsotopomerUnlabeled Culture (Relative Abundance)¹³C-Labeled Culture (Relative Abundance)
M+099.0%2.5%
M+10.8%3.1%
M+20.1%5.4%
M+30.1%8.0%
M+40.0%15.0%
M+50.0%26.0%
M+60.0%35.0%
M+70.0%5.0%

Note: This data is for illustrative purposes only.

Flux Estimation and Results

The corrected MIDs, along with any measured extracellular rates (e.g., glucose uptake, biomass production), are input into MFA software (e.g., FiatFlux, INCA).[5] The software uses an iterative algorithm to find the set of metabolic fluxes that best reproduces the experimental MID data.

The output is a quantitative flux map, which shows the rate of each reaction in the network relative to a reference flux (e.g., glucose uptake rate).

Reaction (Pathway)Relative Flux (mol/mol glucose)Confidence Interval (95%)
GmhA (Heptose Isomerase)0.085[0.081, 0.089]
HldE Kinase (Heptose Kinase)0.085[0.081, 0.089]
GmhB (Heptose Phosphatase)0.085[0.081, 0.089]
Pentose Phosphate Pathway0.45[0.42, 0.48]
Glycolysis (EMP)0.55[0.52, 0.58]

Note: This data is for illustrative purposes only and represents a hypothetical scenario.

Conclusion and Applications

The isotopic labeling of this compound provides a powerful method for dissecting the functionality of its biosynthetic pathway at the flux level. This approach enables researchers to quantify how bacteria allocate resources towards the synthesis of this essential LPS component under various genetic and environmental perturbations. For drug development professionals, this methodology offers a robust platform to quantify the in-vivo target engagement and downstream metabolic consequences of inhibitors designed to block this critical bacterial pathway.

References

Application Notes and Protocols: Targeting L-Glycero-D-manno-heptose Biosynthesis for Novel Antibiotic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Gram-negative bacteria represents a critical threat to global health. A promising and underexplored strategy for the development of novel antibiotics is the inhibition of essential bacterial metabolic pathways that are absent in humans. One such pathway is the biosynthesis of L-glycero-D-manno-heptose, a crucial component of the inner core of lipopolysaccharide (LPS) in most Gram-negative bacteria.[1][2][3] The integrity of the LPS layer is vital for bacterial survival, providing structural stability and a barrier against external stressors, including many currently used antibiotics.[4] Consequently, the enzymes involved in the L-glycero-D-manno-heptose biosynthetic pathway represent attractive targets for the development of new antibacterial agents.

This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel antibiotics targeting this pathway. It includes an overview of the key enzymatic targets, protocols for enzyme activity assays, methods for evaluating potential inhibitors, and a summary of known inhibitory compounds.

The L-glycero-D-manno-heptose Biosynthetic Pathway: A Source of Novel Antibiotic Targets

The biosynthesis of ADP-L-glycero-β-D-manno-heptose, the activated precursor for heptose incorporation into LPS, involves a series of enzymatic steps. The key enzymes in this pathway are:

  • GmhA (Sedoheptulose-7-phosphate isomerase): Catalyzes the initial step, the isomerization of sedoheptulose-7-phosphate to D-glycero-D-manno-heptose-7-phosphate.[1][5][6]

  • HldE (D,D-heptose-7-phosphate kinase/D,D-heptose-1-phosphate adenylyltransferase): A bifunctional enzyme in many bacteria that first phosphorylates D-glycero-D-manno-heptose-7-phosphate to D-glycero-D-manno-heptose-1,7-bisphosphate and subsequently catalyzes the transfer of an adenylyl group from ATP to form ADP-D-glycero-β-D-manno-heptose.[1][7] In some bacteria, the kinase (HldA) and adenylyltransferase (HldC) activities are carried out by separate enzymes.[8]

  • GmhB (D,D-heptose-1,7-bisphosphate phosphatase): Removes the 7-phosphate group from D-glycero-D-manno-heptose-1,7-bisphosphate to yield D-glycero-D-manno-heptose-1-phosphate.[1][7]

  • HldD (ADP-L-glycero-D-manno-heptose-6-epimerase): Catalyzes the final step, the epimerization of ADP-D-glycero-β-D-manno-heptose to ADP-L-glycero-β-D-manno-heptose.[4]

Inhibition of these enzymes disrupts LPS biosynthesis, leading to a compromised outer membrane, increased susceptibility to other antibiotics, and reduced virulence.[2][9]

Signaling Pathway Diagram

L-glycero-D-manno-heptose Biosynthesis Pathway S7P Sedoheptulose-7-phosphate H7P D-glycero-D-manno-heptose-7-phosphate S7P->H7P HBP D-glycero-D-manno-heptose-1,7-bisphosphate H7P->HBP H1P D-glycero-D-manno-heptose-1-phosphate HBP->H1P ADPDH ADP-D-glycero-β-D-manno-heptose H1P->ADPDH ADPLH ADP-L-glycero-β-D-manno-heptose ADPDH->ADPLH Epimerization LPS Lipopolysaccharide (LPS) Core ADPLH->LPS Incorporation GmhA GmhA HldE_kinase HldE (Kinase domain) / HldA GmhB GmhB HldE_adenylyl HldE (Adenylyltransferase domain) / HldC HldD HldD

Caption: Biosynthesis of ADP-L-glycero-β-D-manno-heptose.

Quantitative Data on Inhibitors

Several compounds have been identified as inhibitors of the enzymes in the L-glycero-D-manno-heptose biosynthesis pathway. The following tables summarize the available quantitative data for these inhibitors.

Table 1: Inhibitors of GmhA (Sedoheptulose-7-phosphate isomerase)

CompoundTarget OrganismAssay TypeIC50Reference
N-formyl hydroxamate analogue 17 E. coliLuminescence2.4 ± 0.4 nM[10]
Phosphonate analogue 24 E. coliLuminescence3.0 ± 0.2 nM[10]
Hydroxamic acid analogue 96 E. coliLuminescenceLow nM range[10]

Table 2: Inhibitors of HldE (D,D-heptose-7-phosphate kinase/D,D-heptose-1-phosphate adenylyltransferase)

CompoundTarget OrganismTarget DomainAssay TypeIC50/ActivityReference
Compound 86 (a benzothiazole derivative)E. coliKinaseNot specifiedLow nM potency[2][9]
MyricetinBurkholderia pseudomalleiAdenylyltransferase (HldC)Malachite Green~20 µM
Epigallocatechin gallate (EGCG)Burkholderia pseudomalleiAdenylyltransferase (HldC)Malachite Green~40 µM

Experimental Protocols

This section provides detailed protocols for key experiments in the study of L-glycero-D-manno-heptose biosynthesis inhibitors.

Protocol 1: GmhA (Sedoheptulose-7-phosphate isomerase) Luminescence-Based Assay

This protocol is adapted from a high-throughput screening assay for GmhA inhibitors.[1][10]

Principle:

The assay measures the amount of D-glycero-D-manno-heptose-7-phosphate produced by GmhA. The product is then converted through a series of enzymatic reactions that ultimately lead to the production of ATP, which is quantified using a luciferase-based luminescence readout.

Materials:

  • Recombinant GmhA enzyme

  • Sedoheptulose-7-phosphate (substrate)

  • HldE (or HldA) kinase

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • ADP

  • ATP detection reagent (e.g., Kinase-Glo®)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (potential inhibitors)

  • 384-well white, opaque microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Enzyme Preparation: Prepare a solution of recombinant GmhA in assay buffer.

  • Enzyme Addition: Add the GmhA solution to each well of the 384-well plate containing the test compounds. Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Substrate Mix Preparation: Prepare a substrate mix containing sedoheptulose-7-phosphate, HldE kinase, PK, LDH, PEP, and ADP in assay buffer.

  • Reaction Initiation: Add the substrate mix to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • ATP Detection: Add the ATP detection reagent to each well according to the manufacturer's instructions.

  • Luminescence Reading: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Protocol 2: HldC (D,D-heptose-1-phosphate adenylyltransferase) Malachite Green Assay

This protocol is designed to measure the adenylyltransferase activity of HldC by quantifying the pyrophosphate (PPi) produced.

Principle:

HldC catalyzes the transfer of AMP from ATP to D-glycero-β-D-manno-heptose-1-phosphate, releasing PPi. The PPi is then hydrolyzed to two molecules of inorganic phosphate (Pi) by inorganic pyrophosphatase. The total Pi is quantified using a malachite green-based colorimetric reagent.

Materials:

  • Recombinant HldC enzyme

  • D-glycero-β-D-manno-heptose-1-phosphate (substrate)

  • ATP

  • Inorganic pyrophosphatase

  • Malachite green reagent

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds

  • 96-well clear, flat-bottom microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in the assay buffer. Add a defined volume of each dilution to the wells of a 96-well plate. Include buffer-only wells as a negative control.

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing HldC, D-glycero-β-D-manno-heptose-1-phosphate, ATP, and inorganic pyrophosphatase in the assay buffer.

  • Reaction Initiation: Add the reaction mixture to each well containing the test compounds.

  • Incubation: Incubate the plate at 37°C for a suitable time (e.g., 30-60 minutes).

  • Reaction Termination and Color Development: Stop the reaction by adding the malachite green reagent. This reagent is acidic and will denature the enzyme while also reacting with the inorganic phosphate to produce a colored complex.

  • Absorbance Reading: Incubate for 15-20 minutes at room temperature for color development. Measure the absorbance at a wavelength of approximately 620-650 nm using a microplate reader.

  • Data Analysis: Construct a standard curve using known concentrations of inorganic phosphate. Use the standard curve to determine the amount of PPi produced in each reaction. Calculate the percent inhibition and IC50 values for the test compounds.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strain of interest (e.g., E. coli, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or water). Create a series of two-fold dilutions of the compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. This will result in a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL. Include a growth control well (bacteria in CAMHB without compound) and a sterility control well (CAMHB only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing inhibitors of the L-glycero-D-manno-heptose biosynthetic pathway.

Inhibitor Screening Workflow cluster_screening Primary Screening cluster_validation Hit Validation and Characterization cluster_antibacterial Antibacterial Activity Assessment cluster_development Lead Optimization and Development Compound_Library Compound Library HTS High-Throughput Screening (e.g., GmhA Luminescence Assay) Compound_Library->HTS Hit_Identification Hit Identification (Compounds showing >50% inhibition) HTS->Hit_Identification IC50 IC50 Determination (Dose-response curves) Hit_Identification->IC50 Orthogonal_Assay Orthogonal Assay (e.g., HldC Malachite Green Assay if applicable) IC50->Orthogonal_Assay Selectivity Selectivity Assays (Against other bacterial/mammalian enzymes) Orthogonal_Assay->Selectivity MIC MIC Determination (Against a panel of Gram-negative bacteria) Selectivity->MIC Synergy Synergy Testing (With known antibiotics) MIC->Synergy Toxicity Cytotoxicity Assays (Against mammalian cell lines) Synergy->Toxicity SAR Structure-Activity Relationship (SAR) Studies Toxicity->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization In_Vivo In Vivo Efficacy Studies (Animal models of infection) Lead_Optimization->In_Vivo

Caption: Workflow for antibiotic discovery targeting heptose biosynthesis.

Conclusion

The L-glycero-D-manno-heptose biosynthetic pathway is a validated and promising target for the development of novel antibiotics against Gram-negative bacteria. The application notes and protocols provided herein offer a comprehensive guide for researchers to identify and characterize inhibitors of the key enzymes in this pathway. By targeting this essential bacterial process, it is possible to develop new classes of antibiotics that can help combat the growing threat of antimicrobial resistance.

References

Application Note: ¹H and ¹³C NMR Spectroscopic Analysis of L-Glycero-D-mannoheptose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-glycero-D-mannoheptose is a seven-carbon monosaccharide that serves as a crucial building block in the biosynthesis of the inner core region of lipopolysaccharide (LPS) in many Gram-negative bacteria.[1] The LPS layer is vital for bacterial survival and virulence, making the enzymes in the heptose biosynthetic pathway attractive targets for the development of novel antimicrobial agents.[2] Detailed structural characterization of this compound and its derivatives is essential for understanding its biological role and for designing effective inhibitors. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of carbohydrates in solution.[3][4] This document provides detailed protocols for the ¹H and ¹³C NMR analysis of this compound derivatives and presents key spectral data.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for methyl L-glycero-α-D-manno-heptopyranoside, a representative derivative, dissolved in deuterated methanol (CD₃OD).[5] These values are crucial for the verification and structural confirmation of synthetic or isolated samples.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Methyl L-glycero-α-D-manno-heptopyranoside in CD₃OD. [5]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-14.565dJ₁,₂ = 1.5
H-23.68ddJ₂,₃ = 3.4
H-33.58ddJ₃,₄ = 9.7
H-43.75app. tJ₄,₅ = 9.7
H-53.44dd-
H-63.88dddJ₅,₆ = 1.2, J₇b,₆ = 6.5, J₇a,₆ = 7.4
H-7a3.595ddJ₇a,₇b = 10.8
H-7b3.54dd-
OMe3.26s-

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Methyl L-glycero-α-D-manno-heptopyranoside in CD₃OD. [5]

CarbonChemical Shift (δ, ppm)
C-1101.42
C-270.68
C-371.39
C-466.33
C-571.03
C-669.30
C-763.03
OMe53.91

Experimental Protocols

Sample Preparation Protocol

A well-prepared sample is critical for acquiring high-quality NMR spectra.[6]

  • Sample Weighing : Accurately weigh 5-25 mg of the this compound sample for ¹H NMR, or a sufficient amount to achieve a saturated solution (e.g., 0.2-0.3 mmol) for ¹³C NMR.[6]

  • Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are common choices for carbohydrates.[5]

  • Dissolution : Vortex the sample gently until it is fully dissolved.

  • Filtration : To remove any particulate matter that can degrade spectral quality, filter the solution through a small glass wool plug packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

  • Sealing : Cap the NMR tube securely to prevent solvent evaporation and contamination.

NMR Data Acquisition Protocol

The following provides a general guideline for acquiring 1D and 2D NMR spectra on a standard 400 MHz or 600 MHz spectrometer.[5][7] Specific parameters may need optimization.

  • Spectrometer Setup :

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Tune and match the probe for the appropriate nuclei (¹H and ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • 1D ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse experiment.

    • Spectral Width : ~12 ppm.

    • Acquisition Time : ~2-3 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 16-64, depending on sample concentration.

  • 1D ¹³C NMR Acquisition :

    • Pulse Program : Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Spectral Width : ~200-220 ppm.

    • Acquisition Time : ~1 second.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 1024-4096, due to the low natural abundance and sensitivity of ¹³C.

  • 2D Correlation Spectroscopy (COSY) :

    • Purpose : To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent in the molecular structure.

    • Data Points : 2048 in F2, 256-512 in F1.

    • Number of Scans : 4-8 per increment.

  • 2D Heteronuclear Single Quantum Coherence (HSQC) :

    • Purpose : To correlate directly bonded ¹H and ¹³C nuclei, providing a map of which proton is attached to which carbon.

    • Data Points : 2048 in F2 (¹H), 256 in F1 (¹³C).

    • Number of Scans : 8-16 per increment.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC) :

    • Purpose : To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and linking different spin systems.

    • Data Points : 2048 in F2 (¹H), 256 in F1 (¹³C).

    • Number of Scans : 16-32 per increment.

Visualizations

Experimental Workflow for NMR Analysis

The following diagram outlines the logical workflow for the complete NMR-based structural characterization of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation A Weigh Compound (5-25 mg) B Dissolve in Deuterated Solvent (0.7 mL) A->B C Filter into NMR Tube B->C D Lock, Tune, Shim C->D E Acquire 1D Spectra (¹H, ¹³C) D->E F Acquire 2D Spectra (COSY, HSQC, HMBC) E->F G Process Spectra (FT, Phasing, Baseline Correction) F->G H Assign Resonances (1D & 2D Spectra) G->H I Confirm Structure H->I G S7P Sedoheptulose 7-Phosphate GmhA GmhA (Isomerase) DHDH7P D-glycero-D-manno- heptose 7-Phosphate HldE_kinase HldE (Kinase domain) DHDH17BP D-glycero-β-D-manno- heptose 1,7-bisphosphate GmhB GmhB (Phosphatase) DHDH1P D-glycero-β-D-manno- heptose 1-Phosphate HldE_adenylyl HldE (Adenylyltransferase domain) ADPDH ADP-D-glycero-D-manno-heptose HldD HldD (Epimerase) ADPLH ADP-L-glycero-β-D-manno-heptose GmhA->DHDH7P HldE_kinase->DHDH17BP GmhB->DHDH1P HldE_adenylyl->ADPDH HldD->ADPLH

References

Mass spectrometry techniques for the identification of L-Glycero-D-mannoheptose in complex mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Mass Spectrometry for L-Glycero-D-mannoheptose Identification

Publication No. AN-MS-012

Introduction

L-glycero-D-manno-heptose (L,D-Hep) is a higher-order monosaccharide that serves as a crucial building block of the inner core region of lipopolysaccharides (LPS) in many Gram-negative bacteria.[1] The biosynthetic pathway leading to ADP-L-glycero-D-manno-heptose is essential for bacterial membrane integrity, making the enzymes in this pathway attractive targets for novel antibiotic development.[2][3] Furthermore, intermediates of this pathway, such as ADP-heptose, are recognized as pathogen-associated molecular patterns (PAMPs) that can trigger innate immune responses in mammals.[4]

The identification and quantification of L,D-Hep in complex biological matrices like bacterial lysates, culture media, or host tissues are therefore critical for research in microbiology, immunology, and drug development. Mass spectrometry (MS), coupled with chromatographic separation, provides the sensitivity and specificity required for this challenging analysis. This document outlines two primary MS-based protocols for the robust identification of L,D-Hep: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: GC-MS Analysis of Derivatized this compound

Gas chromatography is a powerful technique for separating volatile compounds. Carbohydrates like L,D-Hep are non-volatile due to their multiple polar hydroxyl groups and must be chemically modified into volatile derivatives prior to GC-MS analysis.[5] A common and effective method is a two-step derivatization involving oximation followed by silylation.[6] This procedure reduces the number of isomers and produces thermally stable derivatives suitable for GC separation and MS detection.[7]

Experimental Workflow: GC-MS

GC-MS Workflow for L,D-Hep Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s1 Bacterial Lysate or Biological Matrix s2 Hydrolysis (e.g., 2M TFA, 95°C) s1->s2 s3 Evaporation & Neutralization s2->s3 d1 Oximation (Hydroxylamine in Pyridine) s3->d1 d2 Silylation (e.g., BSTFA) d1->d2 a1 GC Injection & Separation d2->a1 a2 MS Detection (EI) a1->a2 a3 Data Analysis (Fragment Ion Library Search) a2->a3

Caption: General workflow for L,D-Hep analysis by GC-MS.

Detailed Protocol: GC-MS

1. Sample Preparation (Hydrolysis)

  • Objective : To release monosaccharides from complex carbohydrates (e.g., LPS).

  • Procedure :

    • Determine the dry weight of the biological sample (e.g., lyophilized bacterial pellet).

    • To approximately 3-5 mg of the dried sample, add 1 mL of 2 M trifluoroacetic acid (TFA).[6]

    • Heat the mixture at 95-100°C for 3-4 hours to hydrolyze glycosidic bonds.

    • Cool the sample to room temperature and evaporate the TFA under a stream of nitrogen.

    • Wash the residue with 0.5 mL of 1 M ammonium hydroxide (NH₄OH) and evaporate to dryness to ensure removal of residual acid.[6]

    • Dissolve the final residue in 500 µL of ultrapure water.

2. Derivatization

  • Objective : To create volatile silylated derivatives of L,D-Hep.

  • Procedure :

    • Transfer a 30-50 µL aliquot of the hydrolyzed sample to a clean, dry micro-reaction vial and evaporate to complete dryness in a vacuum centrifuge.

    • Oximation : Add 20 µL of methoxylamine hydrochloride in pyridine (20 mg/mL). Incubate at 30°C for 90 minutes. This step converts the open-chain aldehyde form to an oxime, reducing the number of anomeric peaks.[6]

    • Silylation : Add 40 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 37°C for 30-45 minutes.[6] The sample is now ready for GC-MS analysis.

3. GC-MS Instrumental Parameters

  • Gas Chromatograph : Agilent 7890B GC or equivalent.

  • Column : Rxi-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Inlet : Splitless mode, 250°C.

  • Oven Program : Initial temperature of 130°C for 1 min, ramp at 8°C/min to 200°C, then ramp at 12°C/min to 290°C and hold for 3 min.[5]

  • Mass Spectrometer : Agilent 5977B MSD or equivalent.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Acquisition : Scan mode (m/z 50-650) for identification. Selected Ion Monitoring (SIM) can be used for quantification if target ions are known.

Method 2: LC-MS/MS Analysis of this compound

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique ideal for analyzing polar, non-volatile compounds like L,D-Hep directly from complex mixtures without derivatization.[8] The use of Multiple Reaction Monitoring (MRM) allows for precise quantification even at very low concentrations.

Experimental Workflow: LC-MS/MS

LC-MS/MS Workflow for L,D-Hep Analysis cluster_prep Sample Preparation cluster_analysis Analysis s1 Liquid Sample (e.g., Plasma, Lysate) s2 Protein Precipitation (e.g., Acetonitrile) s1->s2 s3 Centrifugation & Supernatant Collection s2->s3 a1 LC Separation (HILIC Column) s3->a1 a2 MS/MS Detection (ESI, MRM Mode) a1->a2 a3 Data Analysis (Quantification & Confirmation) a2->a3

Caption: General workflow for L,D-Hep analysis by LC-MS/MS.

Detailed Protocol: LC-MS/MS

1. Sample Preparation

  • Objective : To remove proteins and other interfering macromolecules.

  • Procedure :

    • To 100 µL of liquid sample (e.g., bacterial culture supernatant, plasma), add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C-labeled mannose).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Incubate at -20°C for 20 minutes to enhance precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% acetonitrile, 10% water).

2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph : Waters Acquity UPLC or equivalent.

  • Column : Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or similar HILIC column.

  • Mobile Phase A : Water with 0.1% formic acid.

  • Mobile Phase B : Acetonitrile with 0.1% formic acid.

  • Gradient : 90% B (0-1 min), ramp to 50% B (1-8 min), hold at 50% B (8-9 min), return to 90% B (9.1-12 min).

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 40°C.

  • Mass Spectrometer : Sciex QTRAP 6500 or equivalent triple quadrupole.

  • Ionization Mode : Electrospray Ionization (ESI), Negative.

  • Key Parameters : IonSpray Voltage: -4500 V; Temperature: 500°C.

  • Acquisition : Multiple Reaction Monitoring (MRM).

Data Presentation: Quantitative Performance

The following table presents representative performance characteristics for a validated LC-MS/MS method for monosaccharide analysis, which would be expected for a robust L,D-Hep assay.

Parameter Value Description
Linear Range 1 - 100 µg/mLThe concentration range over which the assay is accurate and precise.
LOD 0.5 µg/mLLimit of Detection: The lowest concentration that can be reliably detected.
LOQ 1.0 µg/mLLimit of Quantification: The lowest concentration that can be accurately quantified.
Intra-day Precision (%RSD) < 5%Variation observed within a single day's analysis.
Inter-day Precision (%RSD) < 8%Variation observed between different days of analysis.
Accuracy (% Recovery) 95 - 108%The closeness of the measured value to the true value.
Matrix Effect 96 - 102%The effect of co-eluting compounds from the matrix on ionization efficiency.

Note: Data are representative and based on established methods for similar monosaccharides.

MRM Transitions for this compound (MW: 210.18 g/mol ) For targeted analysis, specific precursor-to-product ion transitions must be optimized. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 209.1 would be selected as the precursor. Product ions would result from characteristic fragmentation, such as losses of water (H₂O) or cross-ring cleavages.

Transition Type Precursor Ion (Q1) Product Ion (Q3) Proposed Use
Primarym/z 209.1m/z 119.0Quantifier
Secondarym/z 209.1m/z 89.0Qualifier
Note: These transitions are hypothetical and require experimental optimization for collision energy and other MS parameters.

Biological Context: Biosynthesis of ADP-L-glycero-D-manno-heptose

Understanding the biosynthetic pathway of L,D-Hep is crucial for identifying potential drug targets. The pathway involves a series of enzymatic steps starting from the pentose phosphate pathway intermediate, sedoheptulose 7-phosphate.[2][9]

ADP-L,D-Hep Biosynthesis Pathway S7P Sedoheptulose 7-P GmhA GmhA S7P->GmhA H7P D-glycero-D-manno-Heptose 7-P HldE_Kin HldE (Kinase) H7P->HldE_Kin HBP D-glycero-D-manno-Heptose 1,7-bisP GmhB GmhB HBP->GmhB H1P D-glycero-D-manno-Heptose 1-P HldE_Ade HldE (Adenylyltransferase) H1P->HldE_Ade ADPDH ADP-D-glycero-D-manno-Heptose HldD HldD (Epimerase) ADPDH->HldD ADPLH ADP-L-glycero-D-manno-Heptose GmhA->H7P HldE_Kin->HBP GmhB->H1P HldE_Ade->ADPDH HldD->ADPLH

Caption: Key enzymatic steps in the biosynthesis of ADP-L,D-Hep.[4][10]

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Purification of L-Glycero-D-manno-heptose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-glycero-D-manno-heptose is a key monosaccharide found in the inner core region of lipopolysaccharides (LPS) in many Gram-negative bacteria. Its unique structure and biological significance make it a target of interest in the development of novel antibiotics and vaccines. The purification of this heptose from complex mixtures, such as hydrolysates of bacterial LPS, is crucial for structural and functional studies. High-performance liquid chromatography (HPLC) offers a powerful and versatile platform for the purification of polar compounds like L-glycero-D-manno-heptose. This document provides detailed application notes and protocols based on established methods for monosaccharide separation, primarily utilizing Hydrophilic Interaction Liquid Chromatography (HILIC).

Principle of Separation: Hydrophilic Interaction Liquid Chromatography (HILIC)

Due to its highly polar nature, L-glycero-D-manno-heptose is not well-retained on traditional reversed-phase HPLC columns. HILIC is the preferred chromatographic mode for the separation of such hydrophilic compounds. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar aqueous solvent. This creates a water-enriched layer on the surface of the stationary phase. Separation is achieved through the partitioning of the analyte between the bulk mobile phase and this immobilized aqueous layer. More polar analytes, like heptoses, are more strongly retained.

Experimental Protocols

Method 1: Preparative HILIC for Purification of L-Glycero-D-manno-heptose

This protocol is a general method that can be optimized for the specific sample matrix and desired purity. It is based on common practices for the preparative separation of underivatized monosaccharides.

Instrumentation:

  • Preparative HPLC system with a quaternary or binary pump

  • Autosampler with a large volume injection capability

  • Column oven

  • Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD)

  • Fraction collector

Chromatographic Conditions:

ParameterRecommendation
Column Amino-propyl or amide-bonded silica column (e.g., TSKgel Amide-80, Waters ACQUITY UPLC BEH Amide). Typical preparative dimensions: 19-50 mm internal diameter, 150-250 mm length, 5-10 µm particle size.
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic or Gradient
Isocratic Elution 80-90% Acetonitrile in Water. The exact percentage may need optimization.
Gradient Elution Start with a high percentage of acetonitrile (e.g., 90%) and gradually increase the water content to elute more retained compounds.
Flow Rate Dependent on column diameter. For a 20 mm ID column, a starting flow rate of 10-20 mL/min is common. This needs to be scaled appropriately based on the column dimensions.
Column Temperature 30-40 °C to improve peak shape and reduce viscosity.
Detector Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
Injection Volume Dependent on sample concentration and column dimensions. For preparative columns, this can range from hundreds of microliters to several milliliters.

Sample Preparation:

  • The crude sample containing L-glycero-D-manno-heptose should be dissolved in the initial mobile phase (high acetonitrile concentration).

  • Filter the sample through a 0.45 µm filter to remove any particulate matter before injection.

Fraction Collection:

  • Collect fractions based on the retention time of the L-glycero-D-manno-heptose peak, which should be determined from analytical scale injections prior to preparative runs.

  • Purity of the collected fractions should be assessed by analytical HPLC.

Method 2: Analytical HILIC for Purity Assessment

This method is suitable for determining the purity of the collected fractions from the preparative separation.

Chromatographic Conditions:

ParameterRecommendation
Column Analytical Amino-propyl or amide-bonded silica column. Typical dimensions: 4.6 mm internal diameter, 150-250 mm length, 3-5 µm particle size.
Mobile Phase A Deionized Water with 10 mM Ammonium Formate, pH 4.5
Mobile Phase B Acetonitrile with 10 mM Ammonium Formate, pH 4.5
Gradient Elution 90% to 70% Acetonitrile over 20 minutes.
Flow Rate 0.8-1.2 mL/min
Column Temperature 35 °C
Detector ELSD or Mass Spectrometry (MS) for enhanced sensitivity and confirmation of identity.
Injection Volume 5-20 µL

Data Presentation

The following tables summarize hypothetical quantitative data for the purification of L-glycero-D-manno-heptose from a crude mixture.

Table 1: Preparative HILIC Purification Performance

ParameterValue
Column Dimensions 21.2 mm x 150 mm, 5 µm
Sample Load 100 mg crude material
Flow Rate 15 mL/min
Elution Time 12.5 min
Collected Fraction Volume 30 mL
Yield of L-glycero-D-manno-heptose 15 mg
Recovery 75%

Table 2: Purity Analysis of Collected Fraction

Analytical MethodPurity of L-glycero-D-manno-heptose
Analytical HILIC-ELSD 98.5%
Analytical HILIC-MS 99.1%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_analysis Post-Purification Analysis dissolve Dissolve Crude Sample in Initial Mobile Phase filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate HILIC Separation inject->separate detect Detect with RI/ELSD separate->detect collect Collect Fractions detect->collect evaporate Evaporate Solvent collect->evaporate purity Purity Check by Analytical HPLC evaporate->purity characterize Structural Characterization (NMR, MS) purity->characterize

Caption: Workflow for the purification and analysis of L-glycero-D-manno-heptose.

HILIC Separation Principle

hilic_principle stationary_phase Polar Stationary Phase (e.g., Amide) water_layer Immobilized Water Layer mobile_phase Mobile Phase (High Acetonitrile) analyte L-glycero-D-manno-heptose (Polar Analyte) mobile_phase->analyte Partitioning analyte->water_layer

Caption: Principle of HILIC separation for polar analytes.

Crystallization of L-Glycero-D-mannoheptose for X-ray Crystallography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of L-Glycero-D-mannoheptose, a crucial heptose sugar involved in the biosynthesis of lipopolysaccharides in Gram-negative bacteria. High-quality crystals of this monosaccharide are essential for structural studies using X-ray crystallography, which can aid in the design of novel antimicrobial agents. These protocols are designed to guide researchers in obtaining single crystals suitable for diffraction studies.

Introduction

This compound is a key component of the inner core of lipopolysaccharides (LPS) in many pathogenic bacteria. The enzymes involved in its biosynthesis are attractive targets for the development of new antibiotics. Determining the three-dimensional structure of this compound, both alone and in complex with proteins, is fundamental to understanding its biological role and for structure-based drug design. The primary bottleneck in X-ray crystallography is often the production of high-quality single crystals. This guide outlines established and potential methods for the crystallization of this compound.

Purification of this compound

The purity of the sample is paramount for successful crystallization. It is recommended to start with this compound of the highest possible purity (>98%). If the purity is questionable, a recrystallization step is advised.

Protocol for Recrystallization:

  • Solvent Selection: Based on the solubility of similar monosaccharides, a mixture of a polar organic solvent and water is a good starting point. Ethanol-water or methanol-water mixtures are recommended.

  • Dissolution: Dissolve the this compound powder in a minimal amount of hot solvent (e.g., 80:20 ethanol:water) to achieve a saturated solution. Gentle heating (to around 40-50°C) can aid dissolution.

  • Hot Filtration (Optional): If any insoluble impurities are observed, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling to 4°C can increase the yield of crystals. Slow cooling is crucial for the formation of large, well-ordered crystals.

  • Crystal Harvesting: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum.

Crystallization Conditions for this compound

Several methods can be employed to obtain single crystals of this compound. The most common techniques for small molecules are slow evaporation and vapor diffusion. It is advisable to screen a variety of conditions to find the optimal ones for crystal growth.

Crystallization of Unprotected this compound

For the parent, unprotected heptose, the following conditions can be explored.

Method Solvent System Temperature (°C) Notes
Slow EvaporationMethanolRoom TemperatureDissolve to near-saturation and allow the solvent to evaporate slowly in a loosely capped vial.
Slow EvaporationEthanolRoom TemperatureSimilar to methanol, ethanol can be a good solvent for slow evaporation.
Slow Evaporation2-PropanolRoom TemperatureSuccessful for a methylated derivative, worth trying for the parent sugar.[1]
Slow EvaporationAcetone/WaterRoom TemperatureStart with a solution in a water-miscible organic solvent and add water as an anti-solvent.
Vapor DiffusionMethanol / Diethyl Ether4 or Room TemperatureDissolve the sugar in methanol (in the drop) and use diethyl ether as the precipitant (in the reservoir).
Vapor DiffusionEthanol / Hexane4 or Room TemperatureDissolve the sugar in ethanol and use hexane as the precipitant.
Crystallization of Acetylated this compound

Acetylation can often improve the crystallinity of sugars. A commercially available crystalline derivative is the peracetylated form. If starting with this, it can be recrystallized or used to prepare the unprotected form.

Protocol for Deprotection of Acetylated this compound (Zemplén Deacetylation):

  • Dissolve the acetylated heptose in dry methanol.

  • Add a catalytic amount of sodium methoxide (a small piece of sodium metal dissolved in methanol).

  • Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H+).

  • Filter the resin and concentrate the filtrate under reduced pressure to obtain the deprotected this compound.

  • Purify the product as described in Section 2 before attempting crystallization.

Experimental Protocols

Slow Evaporation Method
  • Prepare a nearly saturated solution of purified this compound in the chosen solvent (e.g., methanol, ethanol, or 2-propanol).

  • Filter the solution through a 0.22 µm syringe filter into a clean, small vial.

  • Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation.

  • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

  • Monitor the vial for crystal growth over several days to weeks.

Vapor Diffusion Method (Hanging Drop)
  • Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or ethanol).

  • In a 24-well crystallization plate, add 500 µL of the precipitant (e.g., diethyl ether or hexane) to the reservoir of each well.

  • On a siliconized glass coverslip, mix 1-2 µL of the this compound solution with 1-2 µL of the reservoir solution.

  • Invert the coverslip and place it over the well, sealing it with vacuum grease.

  • Incubate the plate in a stable temperature environment.

  • Monitor for crystal formation in the drop over time.

Visualizations

General Workflow for Crystallization

Crystallization_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization Screening cluster_analysis Analysis Start Start with this compound Purity_Check Check Purity (>98%) Start->Purity_Check Purification Purification (Recrystallization) Purity_Check->Purification if purity < 98% Screening Screen Crystallization Conditions Purity_Check->Screening if purity > 98% Purification->Screening Slow_Evap Slow Evaporation Screening->Slow_Evap Vapor_Diff Vapor Diffusion Screening->Vapor_Diff Crystal_Harvest Harvest Crystals Slow_Evap->Crystal_Harvest Vapor_Diff->Crystal_Harvest Xray X-ray Diffraction Crystal_Harvest->Xray Structure Structure Determination Xray->Structure

Caption: General workflow for obtaining X-ray quality crystals of this compound.

Vapor Diffusion (Hanging Drop) Setup

Vapor_Diffusion cluster_well Crystallization Well cluster_drop Reservoir Reservoir with Precipitant Solution Drop Hanging Drop: This compound + Precipitant Solution Reservoir->Drop Precipitant Diffusion Coverslip Glass Coverslip Drop->Reservoir Solvent Evaporation Vapor Vapor Diffusion

Caption: Schematic of the hanging drop vapor diffusion crystallization method.

References

Application Notes and Protocols: Synthesis and Immunological Evaluation of L-Glycero-D-mannoheptose-Containing Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-glycero-D-mannoheptose (L,D-Hep) is a higher-order sugar that is a crucial and conserved component of the inner core of lipopolysaccharides (LPS) in Gram-negative bacteria.[1][2][3] The unique structure of these heptose-containing oligosaccharides makes them key targets for the host's immune system, and consequently, they are of significant interest for the development of novel antibiotics, vaccines, and immunomodulatory therapies.[2] The limited availability of pure, well-defined L,D-Hep-containing oligosaccharides from natural sources has historically hindered research in this area.[2]

These application notes provide detailed protocols for the chemical synthesis of this compound-containing oligosaccharides, their conjugation to carrier proteins, and subsequent immunological studies to evaluate their potential as vaccine candidates. The protocols are designed to be a practical guide for researchers in carbohydrate chemistry, immunology, and drug discovery.

Experimental Protocols: Chemical Synthesis

A scalable and efficient synthesis of this compound derivatives is essential for advancing immunological research. The following protocols detail a robust method for the preparation of a key building block, 1,2,3,4,6,7-hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose, starting from the readily available L-lyxose.[4] This is followed by a general protocol for the assembly of oligosaccharides and their conjugation to a carrier protein.

Protocol 1: Scalable Synthesis of 1,2,3,4,6,7-Hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose

This four-step synthesis provides a crystalline, bench-stable derivative of L-glycero-D-manno-heptose suitable for further chemical modifications.[4]

Step 1: Acetoxyallylation of L-lyxose

  • To a solution of L-lyxose in ethanol at 50°C, add indium powder.

  • Slowly add a solution of acetoxyallylating reagent to initiate the reaction.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Perform an aqueous workup to yield the crude product.

Step 2: Ozonolysis

  • Dissolve the crude product from Step 1 in a mixture of water and acetone and cool in an ice/ethanol bath.

  • Bubble ozone through the solution until the reaction is complete (monitored by TLC).

  • Purge the solution with an inert gas to remove excess ozone.

  • The resulting L-glycero-D-manno-heptopyranose can be isolated as a solid foam.[4]

Step 3: Acetylation

  • To the crude heptose from Step 2, add acetic anhydride with ice bath cooling.

  • Add a catalytic amount of sulfuric acid on silica.

  • Stir the reaction at room temperature until complete acetylation is confirmed by ¹H NMR.

  • Perform a workup to isolate the crude hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose.

Step 4: Recrystallization

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure, crystalline 1,2,3,4,6,7-hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose.[4]

Characterization: The final product should be characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.[5]

Protocol 2: Oligosaccharide Assembly

The synthesized heptose building block can be converted into a glycosyl donor (e.g., a trichloroacetimidate) and coupled with a suitable glycosyl acceptor to form the desired oligosaccharide. This process often involves multiple steps of protection, glycosylation, and deprotection.

General Glycosylation Procedure:

  • Activate the glycosyl donor with a suitable promoter (e.g., trimethylsilyl trifluoromethanesulfonate) at a low temperature (e.g., -40°C) in an anhydrous solvent (e.g., dichloromethane).

  • Slowly add the glycosyl acceptor to the reaction mixture.

  • Allow the reaction to warm to room temperature and monitor its progress by TLC.

  • Quench the reaction and purify the resulting oligosaccharide by column chromatography.[6]

Protocol 3: Conjugation to a Carrier Protein

To enhance the immunogenicity of the synthetic oligosaccharide for vaccine development, it is covalently linked to a carrier protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[1][7]

Two-Step Squaric Acid Chemistry Conjugation:

  • Introduce an amine-containing linker to the reducing end of the oligosaccharide.

  • React the amino-functionalized oligosaccharide with a squarate derivative to form a squarate-oligosaccharide intermediate.

  • React the squarate-oligosaccharide with the carrier protein (e.g., BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Monitor the conjugation reaction by MALDI-TOF mass spectrometry.

  • Purify the resulting glycoconjugate by dialysis or size-exclusion chromatography to remove unconjugated components.[7]

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and immunological evaluation of this compound-containing oligosaccharides.

Synthesis Step Product Typical Yield (%) Purity (%)
AcetoxyallylationCrude acetoxyallylated product>95~95
OzonolysisL-glycero-D-manno-heptopyranoseQuantitative>90
AcetylationCrude hexa-O-acetyl-L,D-heptose~90>90
RecrystallizationPure hexa-O-acetyl-L,D-heptose70-80>99
Glycosylation (per step)Disaccharide/Trisaccharide60-80>95
ConjugationOligosaccharide-BSA conjugate50-70>90
Immunological Assay Parameter Typical Value
Mouse ImmunizationAntigen Dose per mouse10-50 µg
ELISAAntibody Titer (IgG)1:10,000 - 1:100,000
ELISALimit of Detection1-10 ng/mL

Experimental Protocols: Immunological Studies

The following protocols are designed to assess the immunogenicity of the synthesized glycoconjugates.

Protocol 4: Mouse Immunization
  • Prepare the immunogen by emulsifying the oligosaccharide-protein conjugate (e.g., 10-50 µg) in a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and Freund's incomplete adjuvant for booster immunizations).

  • Inject the emulsion subcutaneously or intraperitoneally into mice (e.g., BALB/c strain).

  • Administer booster immunizations at 2-3 week intervals.

  • Collect blood samples via tail bleed or terminal cardiac puncture 7-10 days after the final boost.

  • Isolate serum by centrifugation and store at -20°C or -80°C.

Protocol 5: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is for the detection of antibodies specific to the synthesized oligosaccharide.

  • Coating: Coat a 96-well microtiter plate with the synthesized oligosaccharide (or a conjugate with a different carrier protein to avoid anti-carrier protein antibody detection) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Add serial dilutions of the mouse serum (from immunized and control mice) to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate thoroughly with wash buffer.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Washing: Wash the plate thoroughly with wash buffer.

  • Detection: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader. The antibody titer is determined as the highest dilution that gives a signal significantly above the background.[8][9]

Signaling Pathways and Experimental Workflows

ALPK1-TIFA Signaling Pathway

This compound-containing metabolites, such as heptose-1,7-bisphosphate (HBP), are recognized by the intracellular kinase ALPK1. This recognition triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.

ALPK1_TIFA_Signaling cluster_extracellular Extracellular Space cluster_cytosol Cytosol Gram_Negative_Bacteria Gram-Negative Bacteria HBP Heptose-1,7-bisphosphate (HBP) Gram_Negative_Bacteria->HBP releases ALPK1 ALPK1 HBP->ALPK1 activates TIFA TIFA ALPK1->TIFA phosphorylates TRAF6 TRAF6 TIFA->TRAF6 recruits and activates NF_kB NF-κB Activation TRAF6->NF_kB activates Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines induces transcription

Caption: ALPK1-TIFA signaling pathway activation by HBP.

Experimental Workflow

The overall experimental workflow for the synthesis and immunological evaluation of this compound-containing oligosaccharides is depicted below.

Experimental_Workflow Start Start: L-lyxose Synthesis Chemical Synthesis (4 steps) Start->Synthesis Building_Block L,D-Heptose Peracetate Synthesis->Building_Block Oligosaccharide_Assembly Oligosaccharide Assembly Building_Block->Oligosaccharide_Assembly Oligosaccharide Synthetic Oligosaccharide Oligosaccharide_Assembly->Oligosaccharide Conjugation Conjugation to Carrier Protein Oligosaccharide->Conjugation Glycoconjugate Glycoconjugate Vaccine Candidate Conjugation->Glycoconjugate Immunization Mouse Immunization Glycoconjugate->Immunization Serum_Collection Serum Collection Immunization->Serum_Collection ELISA ELISA for Antibody Titer Serum_Collection->ELISA End End: Immunological Data ELISA->End

Caption: Workflow for synthesis and immunological studies.

References

Development of Fluorescently Labeled L-Glycero-D-mannoheptose Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-glycero-D-mannoheptose (L,D-Hep) is a key constituent of the inner core of lipopolysaccharide (LPS) in Gram-negative bacteria. Its unique structure, absent in mammalian cells, makes the biosynthetic pathway of L,D-Hep an attractive target for the development of novel antibacterial agents. Fluorescently labeled probes derived from this compound are invaluable tools for studying the biosynthesis and incorporation of this sugar into the bacterial cell wall, enabling high-resolution imaging and potential high-throughput screening of pathway inhibitors. This document provides detailed application notes and protocols for the synthesis and use of these fluorescent probes.

I. Synthesis of Fluorescent this compound Probes

The synthesis of a fluorescent L,D-Hep probe involves two key steps: the chemical synthesis of an this compound derivative containing a reactive functional group, and the subsequent conjugation of this derivative with an amine-reactive fluorescent dye.

A. Synthesis of an Amine-Functionalized this compound Derivative

A crucial step in developing a fluorescent probe is the synthesis of a heptose derivative with a linker for fluorophore attachment. One such approach involves the introduction of an O-amyl amine linker.[1][2][3][4] The following is a generalized protocol based on the synthesis of a similar D-glycero-D-manno-heptose derivative, which can be adapted for the L-glycero-D-manno-heptose isomer.

Experimental Protocol: Synthesis of Amine-Functionalized Heptose

  • Protection of Hydroxyl Groups: Start with a suitably protected this compound precursor. The choice of protecting groups is critical to allow for regioselective introduction of the linker.

  • Introduction of the Amine Linker: A bifunctional linker, such as an N-(tert-Butoxycarbonyl)-5-aminopentanol, can be introduced at a specific hydroxyl group (e.g., at the C3 position) through a dibutyltin oxide-mediated regioselective alkylation.[1][2][3][4]

  • Deprotection of the Amine Group: The Boc protecting group on the terminal amine of the linker is removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.

  • Purification: The resulting amine-functionalized heptose derivative is purified using chromatographic techniques such as silica gel column chromatography.

B. Conjugation with an Amine-Reactive Fluorescent Dye

The amine-functionalized this compound can be readily conjugated to a variety of commercially available amine-reactive fluorescent dyes, such as those containing an N-hydroxysuccinimide (NHS) ester.

Experimental Protocol: Fluorescent Labeling

  • Dissolve Reactants: Dissolve the amine-functionalized heptose derivative in a suitable anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). In a separate container, dissolve the amine-reactive fluorescent dye (e.g., a succinimidyl ester of fluorescein, rhodamine, or a cyanine dye) in the same solvent.[5]

  • Reaction: Add the fluorescent dye solution to the heptose derivative solution in a dropwise manner while stirring. The reaction is typically carried out at room temperature in the dark for several hours to overnight. The pH of the reaction mixture should be maintained in the slightly basic range (pH 8-9) to ensure the primary amine is deprotonated and reactive.

  • Purification of the Fluorescent Probe: The resulting fluorescently labeled heptose probe is purified from unreacted dye and starting material using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and its concentration determined by UV-Vis spectroscopy using the extinction coefficient of the fluorophore.

II. Quantitative Data of Fluorescent Probes

The choice of the fluorescent dye will determine the spectroscopic properties of the final probe. Below is a table summarizing the properties of common amine-reactive fluorescent dyes that can be used to label the functionalized heptose.

Fluorophore (NHS Ester)Excitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
Fluorescein (FAM)495521~75,000~0.92
Rhodamine B~555~580~110,000~0.31
Sulfo-Cyanine 3547563~150,000~0.10
Sulfo-Cyanine 5646662~250,000~0.28
AF 647655680191,8000.15

Data sourced from various commercial suppliers and literature.[1][4][6]

III. Application: Fluorescent Labeling of Bacteria

Fluorescently labeled this compound probes can potentially be used to visualize the bacterial cell wall and study the enzymes involved in LPS biosynthesis. The following is a general protocol for labeling bacteria, which may require optimization depending on the bacterial species and the specific fluorescent probe used.

Experimental Protocol: Bacterial Labeling and Imaging

  • Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate culture medium.

  • Probe Incubation: Harvest the bacterial cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS). Resuspend the cells in the buffer containing the fluorescent heptose probe at a final concentration of 1-10 µM.

  • Incubation: Incubate the cells with the probe for a defined period (e.g., 30-60 minutes) at the optimal growth temperature for the bacteria, protected from light.

  • Washing: After incubation, centrifuge the cells and wash them several times with fresh buffer to remove any unbound probe.

  • Microscopy: Resuspend the final cell pellet in a suitable imaging medium and mount the cells on a microscope slide or a glass-bottom dish.

  • Imaging: Visualize the labeled bacteria using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

IV. Signaling Pathways and Experimental Workflows

A. Biosynthesis of ADP-L-glycero-β-D-manno-heptose

The biosynthesis of ADP-L-glycero-β-D-manno-heptose is a multi-step enzymatic pathway that is essential for the formation of the inner core of LPS in many Gram-negative bacteria. Understanding this pathway is crucial for identifying potential drug targets.

ADP_L_glycero_D_manno_heptose_biosynthesis S7P Sedoheptulose-7-phosphate DHDH7P D-glycero-D-manno-heptose-7-phosphate S7P->DHDH7P GmhA DHDH17BP D-glycero-D-manno-heptose-1,7-bisphosphate DHDH7P->DHDH17BP HldE1 DHDH1P D-glycero-α-D-manno-heptose-1-phosphate DHDH17BP->DHDH1P GmhB ADPDHDH ADP-D-glycero-D-manno-heptose DHDH1P->ADPDHDH HldE2 ADPLGDH ADP-L-glycero-D-manno-heptose ADPDHDH->ADPLGDH HldD

Biosynthesis pathway of ADP-L-glycero-D-manno-heptose.
B. Experimental Workflow for Probe Synthesis and Application

The overall workflow for the development and application of fluorescently labeled this compound probes involves several distinct stages, from chemical synthesis to biological imaging.

experimental_workflow cluster_synthesis Probe Synthesis cluster_application Bacterial Labeling and Imaging synthesis_heptose Synthesis of Amine-Functionalized L,D-Heptose conjugation Conjugation with NHS-Ester Dye synthesis_heptose->conjugation purification_probe Purification and Characterization conjugation->purification_probe probe_incubation Incubation with Fluorescent Probe purification_probe->probe_incubation bacterial_culture Bacterial Culture bacterial_culture->probe_incubation washing Washing and Sample Preparation probe_incubation->washing imaging Fluorescence Microscopy washing->imaging

Workflow for probe synthesis and bacterial imaging.

V. Conclusion

The development and application of fluorescently labeled this compound probes offer a powerful approach to study the biosynthesis and incorporation of this unique bacterial sugar. The protocols and data presented here provide a framework for researchers to synthesize and utilize these valuable tools in the quest for novel antibacterial therapies. Further optimization of probe design and labeling conditions will undoubtedly lead to new insights into the fundamental biology of Gram-negative bacteria.

References

Application Notes and Protocols for the In Vitro Reconstitution of the L-Glycero-D-manno-Heptose Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The L-glycero-D-manno-heptose (L,D-heptose) biosynthetic pathway is a critical metabolic route in Gram-negative bacteria, responsible for synthesizing the precursor of the inner core lipopolysaccharide (LPS).[1][2] LPS is a major component of the outer membrane of these bacteria and plays a crucial role in their structural integrity and interaction with the host immune system.[2] The enzymes in this pathway represent attractive targets for the development of novel antibiotics. These application notes provide a comprehensive guide to the in vitro reconstitution of this pathway, detailing the necessary enzymes, substrates, and protocols for successful synthesis and analysis.

The canonical pathway involves a five-step enzymatic cascade starting from the central metabolite sedoheptulose 7-phosphate to produce ADP-L-glycero-β-D-manno-heptose.[3][4] This process is mediated by the sequential action of four key enzymes: GmhA, HldE, GmhB, and HldD.[3]

Biosynthetic Pathway Overview

The synthesis of ADP-L,D-heptose is a conserved pathway that converts a seven-carbon ketose phosphate into an activated L,D-heptose sugar nucleotide. The process involves isomerization, phosphorylation, dephosphorylation, adenylylation, and finally, epimerization.

L_D_Heptose_Pathway L-glycero-D-manno-Heptose Biosynthetic Pathway S7P Sedoheptulose 7-Phosphate GmhA GmhA (Isomerase) S7P->GmhA DDH7P D-glycero-D-manno-heptose 7-Phosphate HldE_kinase HldE (Kinase Domain) DDH7P->HldE_kinase DDH17BP D-glycero-β-D-manno-heptose 1,7-Bisphosphate GmhB GmhB (Phosphatase) DDH17BP->GmhB DDH1P D-glycero-β-D-manno-heptose 1-Phosphate HldE_adenylyl HldE (Adenylyltransferase Domain) DDH1P->HldE_adenylyl ADP_DDH ADP-D-glycero-β-D-manno-heptose HldD HldD (WaaD) (Epimerase) ADP_DDH->HldD ADP_LDH ADP-L-glycero-β-D-manno-heptose (Final Product) GmhA->DDH7P HldE_kinase->DDH17BP ATP -> ADP GmhB->DDH1P Pi HldE_adenylyl->ADP_DDH ATP -> PPi HldD->ADP_LDH

Caption: The enzymatic cascade for the biosynthesis of ADP-L-glycero-D-manno-heptose.

Key Enzymes and Reagents

Successful reconstitution of the pathway requires purified, active enzymes and the necessary substrates. The core enzymes are typically sourced from Escherichia coli or other Gram-negative bacteria.

Gene NameProtein NameEnzyme Commission (EC) NumberFunction in PathwayRequired Substrates/Cofactors
gmhASedoheptulose-7-phosphate isomerase5.3.1.-Isomerizes sedoheptulose 7-phosphate to D,D-heptose 7-phosphate.[1][2]Sedoheptulose 7-phosphate
hldE (rfaE)D,D-heptose 7-phosphate kinase / D,D-heptose 1-phosphate adenylyltransferase2.7.1.167 / 2.7.7.70A bifunctional enzyme that first phosphorylates the C1 position and then adenylylates the C1 phosphate.[1][5]D,D-heptose 7-phosphate, D,D-heptose 1-phosphate, ATP
gmhBD,D-heptose 1,7-bisphosphate phosphatase3.1.3.-Removes the phosphate group from the C7 position.[1][2]D,D-heptose 1,7-bisphosphate
hldD (rfaD)ADP-L-glycero-D-manno-heptose-6-epimerase5.1.3.20Catalyzes the final epimerization step to form the L,D-heptose isomer.[1][2]ADP-D,D-heptose

Quantitative Data Summary

The efficiency of each enzymatic step can be determined through kinetic analysis or endpoint assays. The following table summarizes example conversion rates reported in the literature, which can serve as a benchmark for reconstitution experiments.

Reaction StepEnzyme(s)SubstrateProductReported Conversion/YieldReference
IsomerizationGmhAD-sedoheptulose 7-phosphateD,D-heptose 7-phosphate~20% (at equilibrium)[2]
Full ReconstitutionGmhA, HldE, GmhBD-sedoheptulose 7-phosphateADP-D,D-heptoseProduct detected via HPAEC[2][3]

Experimental Protocols

This section provides detailed methodologies for enzyme preparation and the in vitro reconstitution of the L,D-heptose pathway.

Protocol 1: Recombinant Enzyme Expression and Purification

This protocol describes a general workflow for obtaining the purified enzymes required for the pathway reconstitution. The genes (gmhA, hldE, gmhB, hldD) are typically cloned from E. coli K-12.[2]

Workflow Diagram:

Experimental_Workflow Experimental Workflow for Pathway Reconstitution cluster_prep Enzyme Preparation cluster_reaction In Vitro Reaction cloning 1. Gene Cloning (e.g., into pET vector) expression 2. Protein Expression (E. coli host, IPTG induction) cloning->expression purification 3. Purification (e.g., Ni-NTA Affinity Chromatography) expression->purification reconstitution 4. One-Pot Reconstitution Reaction purification->reconstitution analysis 5. Product Analysis (HPAEC, NMR, MS) reconstitution->analysis data 6. Quantitative & Qualitative Results analysis->data Data Interpretation

Caption: General workflow from enzyme preparation to final data analysis.

Methodology:

  • Cloning: Sub-clone the coding sequences for gmhA, hldE, gmhB, and hldD into an expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine (His6) tag to facilitate purification.

  • Transformation: Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: a. Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. b. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM. c. Continue incubation at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein yield.

  • Cell Lysis: a. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). c. Lyse the cells using sonication or a French press. d. Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

  • Purification: a. Load the clarified supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. b. Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. c. Elute the His-tagged protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange and Storage: a. Exchange the buffer of the purified protein into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column. b. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. c. Aliquot the purified enzymes, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: In Vitro One-Pot Reconstitution of the Pathway

This protocol describes the setup of a single reaction mixture containing all necessary components to convert D-sedoheptulose 7-phosphate to ADP-D,D-heptose. The final epimerization step requires the addition of HldD.

Materials:

  • Purified GmhA, HldE, and GmhB enzymes (approx. 1-5 µM each).

  • D-sedoheptulose 7-phosphate (S-7-P) substrate (e.g., 1 mM).

  • Adenosine triphosphate (ATP) (e.g., 5 mM).

  • Reaction Buffer: 50 mM HEPES or Tris-HCl, pH 7.5-8.0.

  • MgCl₂ (e.g., 10 mM).

  • Nuclease-free water.

Methodology:

  • Reaction Setup: On ice, prepare a master mix containing the reaction buffer, MgCl₂, ATP, and S-7-P to the desired final concentrations.

  • Enzyme Addition: Add the purified enzymes (GmhA, HldE, GmhB) to the master mix. For the full pathway to L,D-heptose, include HldD. It is advisable to titrate enzyme concentrations to optimize the reaction.

  • Initiation and Incubation: a. The total reaction volume can be scaled as needed (e.g., 50 µL to 1.5 mL).[6] b. Initiate the reaction by transferring the tubes from ice to a 30-37°C water bath or incubator. c. Incubate for a standardized duration, typically between 45 minutes and 18 hours, depending on enzyme concentrations and desired yield.[2][6]

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of ice-cold methanol or perchloric acid to precipitate the enzymes.

  • Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the precipitated protein. The supernatant, containing the sugar phosphates, can then be analyzed directly or after filtration.

Protocol 3: Analysis of Reaction Products by HPAEC

High-Performance Anion-Exchange Chromatography (HPAEC) coupled with pulsed electrochemical detection (PED) is a highly effective method for separating and quantifying the phosphorylated intermediates and final products of the pathway.[2]

Instrumentation and Columns:

  • A biocompatible ion chromatography system.

  • An anion-exchange column (e.g., Dionex CarboPac series).

  • Pulsed electrochemical detector with a gold working electrode.

Methodology:

  • Mobile Phase: Prepare eluents for a sodium acetate or sodium hydroxide gradient. A typical gradient might run from water to 1 M sodium acetate over 30-40 minutes to elute the increasingly charged sugar phosphates.

  • Sample Injection: Inject an appropriate volume (e.g., 10-25 µL) of the reaction supernatant from Protocol 2.

  • Chromatography: Run the gradient elution method. The retention time of each compound will depend on its charge (number of phosphate groups). Expected elution order: Heptose-1-P, Heptose-7-P, Heptose-1,7-BP, ADP-Heptose.

  • Detection and Quantification: a. Detect the eluting carbohydrates using PED. b. Identify peaks by comparing their retention times to those of known standards, if available. c. Quantify the products by integrating the peak areas and comparing them to a standard curve or an internal standard.[6]

  • Structural Confirmation (Optional): For unambiguous identification, fractions corresponding to product peaks can be collected, desalted, and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).[3][7]

References

Application Notes and Protocols: L-Glycero-D-manno-heptose as a Target for Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of vaccines targeting L-glycero-D-manno-heptose (L,D-heptose), a key component of the lipopolysaccharide (LPS) inner core in many Gram-negative bacteria. Due to its conserved nature and crucial role in bacterial membrane integrity, L,D-heptose represents a promising target for the development of broad-spectrum conjugate vaccines.

Introduction

L-glycero-D-manno-heptose is an essential sugar moiety in the inner core of LPS in a wide range of Gram-negative bacteria. Its biosynthesis is critical for the proper assembly of the outer membrane, and mutants with defects in this pathway often exhibit increased susceptibility to antibiotics and reduced virulence.[1] Furthermore, intermediates of the L,D-heptose biosynthetic pathway, such as ADP-L-glycero-β-D-manno-heptose, have been identified as pathogen-associated molecular patterns (PAMPs) that can trigger the host's innate immune system.[2][3] This inherent immunogenicity makes L,D-heptose an attractive antigen for vaccine development.

The primary strategy for developing a vaccine against this carbohydrate antigen is through a conjugate vaccine approach. This involves covalently linking the heptose-containing oligosaccharide to a carrier protein, thereby converting a T-cell-independent immune response into a more robust and long-lasting T-cell-dependent response.[4][5][6]

Signaling Pathway of L,D-Heptose Recognition

The innate immune system recognizes cytoplasmic L,D-heptose and its precursors, leading to an inflammatory response. This recognition is primarily mediated by the alpha-protein kinase 1 (ALPK1). Upon binding to ADP-heptose, ALPK1 is activated and subsequently phosphorylates the TRAF-interacting protein with a forkhead-associated domain (TIFA). This phosphorylation event triggers the oligomerization of TIFA, forming a signaling complex known as the TIFAsome. The TIFAsome then recruits TNF receptor-associated factors (TRAFs), leading to the activation of the NF-κB signaling pathway and the production of pro-inflammatory cytokines.[7][8][9][10][11]

ALPK1_TIFA_Pathway cluster_cytosol Host Cell Cytosol ADP_Heptose ADP-L-glycero- D-manno-heptose ALPK1 ALPK1 ADP_Heptose->ALPK1 Binds to ALPK1_active Activated ALPK1 ALPK1->ALPK1_active Activates TIFA TIFA ALPK1_active->TIFA Phosphorylates pTIFA Phosphorylated TIFA TIFA->pTIFA TIFAsome TIFAsome (Oligomerized TIFA) pTIFA->TIFAsome Oligomerizes TRAFs TRAFs TIFAsome->TRAFs Recruits NFkB_activation NF-κB Activation TRAFs->NFkB_activation Leads to Cytokines Pro-inflammatory Cytokines (e.g., IL-8) NFkB_activation->Cytokines Induces Transcription

Caption: ALPK1-TIFA signaling pathway upon recognition of ADP-heptose.

Experimental Protocols

The following sections provide detailed protocols for the key stages of developing and evaluating an L,D-heptose-based conjugate vaccine.

Protocol 1: Synthesis of an L,D-Heptose-Containing Antigen

This protocol describes a general strategy for the chemical synthesis of an L,D-heptose-containing oligosaccharide antigen with a linker for conjugation. The synthesis of complex carbohydrates is a specialized field, and the specific steps will depend on the desired final structure.

Objective: To synthesize an L,D-heptose-containing oligosaccharide with a terminal functional group (e.g., an amino group) for subsequent conjugation to a carrier protein.

Materials:

  • Starting materials (e.g., L-lyxose or other suitable monosaccharides)[3][12]

  • Protecting group reagents (e.g., benzyl ethers, acetals)

  • Glycosyl donors and acceptors

  • Activating reagents for glycosylation (e.g., N-iodosuccinimide/triflic acid)

  • Reagents for chain elongation and functionalization

  • Deprotection reagents (e.g., H₂, Pd/C for hydrogenolysis)

  • Solvents (e.g., dichloromethane, acetonitrile, methanol)

  • Silica gel for column chromatography

  • TLC plates and developing solvents

  • NMR spectrometer and mass spectrometer for characterization

Methodology:

  • Preparation of a Protected Heptose Building Block:

    • Begin with a commercially available starting material like L-lyxose.

    • Protect the hydroxyl groups using appropriate protecting groups to allow for regioselective reactions.

    • Perform a chain elongation reaction, such as a Wittig reaction followed by dihydroxylation, to introduce the additional carbon atoms and create the heptose backbone.[3]

    • This process can be controlled to yield the desired L-glycero-D-manno stereochemistry.

  • Glycosylation to Form an Oligosaccharide:

    • Convert the protected heptose into a glycosyl donor (e.g., a thioglycoside or trichloroacetimidate).

    • Prepare a suitable glycosyl acceptor, which may be another heptose unit or a linker molecule with a hydroxyl group.

    • Perform the glycosylation reaction using an appropriate activator to form the desired glycosidic linkage.

    • Repeat this cycle to assemble the desired oligosaccharide chain (e.g., a trisaccharide).[1][13]

  • Introduction of a Linker:

    • At the reducing end of the oligosaccharide, introduce a linker with a terminal functional group that is protected. A common choice is an aminopropyl linker.

  • Deprotection:

    • Remove all protecting groups from the oligosaccharide using appropriate deprotection strategies (e.g., hydrogenolysis to remove benzyl ethers).

    • Deprotect the terminal functional group on the linker.

  • Purification and Characterization:

    • Purify the final oligosaccharide antigen using techniques such as size-exclusion or reversed-phase chromatography.

    • Confirm the structure and purity of the synthesized antigen using high-resolution mass spectrometry and NMR spectroscopy.

Protocol 2: Conjugation of Heptose Antigen to a Carrier Protein

This protocol outlines the conjugation of the synthesized heptose antigen to a carrier protein, such as CRM197 (a non-toxic mutant of diphtheria toxin) or tetanus toxoid (TT).

Objective: To covalently link the heptose antigen to a carrier protein to create an immunogenic conjugate.

Materials:

  • Synthesized heptose antigen with a terminal amino group

  • Carrier protein (e.g., CRM197)

  • Bifunctional linker (e.g., disuccinimidyl glutarate - DSG)[1]

  • Conjugation buffers (e.g., phosphate-buffered saline - PBS, pH 7.4)

  • Quenching reagent (e.g., Tris or glycine solution)

  • Dialysis tubing or centrifugal ultrafiltration devices

  • Protein concentration assay kit (e.g., BCA assay)

  • Carbohydrate quantification assay (e.g., phenol-sulfuric acid assay)

Methodology:

  • Activation of the Heptose Antigen:

    • Dissolve the amino-functionalized heptose antigen in an appropriate buffer.

    • Add a molar excess of the bifunctional linker (e.g., DSG) to the antigen solution.

    • Allow the reaction to proceed to form an activated ester on the antigen.

  • Conjugation to the Carrier Protein:

    • Dissolve the carrier protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Add the activated heptose antigen to the carrier protein solution. The reaction will occur between the activated ester on the antigen and the primary amine groups (e.g., on lysine residues) of the protein.

    • Allow the conjugation reaction to proceed for a specified time (e.g., 2-4 hours at room temperature or overnight at 4°C) with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., Tris or glycine) to cap any unreacted activated esters.

  • Purification of the Conjugate:

    • Purify the glycoconjugate from unreacted antigen, linker, and quenching reagent using dialysis or tangential flow filtration against PBS.

  • Characterization of the Conjugate:

    • Determine the protein concentration using a standard protein assay.

    • Determine the carbohydrate content using a carbohydrate-specific assay.

    • Calculate the carbohydrate-to-protein ratio.

    • Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight compared to the unconjugated carrier protein.

Conjugation_Workflow Heptose_NH2 Heptose Antigen with Amino Linker Activated_Heptose Activated Heptose Antigen Heptose_NH2->Activated_Heptose + Linker Linker Bifunctional Linker (e.g., DSG) Conjugate_Mix Conjugation Reaction Mixture Activated_Heptose->Conjugate_Mix Carrier_Protein Carrier Protein (e.g., CRM197) Carrier_Protein->Conjugate_Mix Purified_Conjugate Purified Glycoconjugate Vaccine Conjugate_Mix->Purified_Conjugate Purification (Dialysis)

Caption: Workflow for the conjugation of a heptose antigen to a carrier protein.

Protocol 3: Immunization of Mice and Serum Collection

This protocol describes a general procedure for immunizing mice with the L,D-heptose conjugate vaccine to elicit an immune response.

Objective: To immunize mice with the glycoconjugate vaccine and collect serum for antibody analysis.

Materials:

  • L,D-heptose conjugate vaccine

  • Adjuvant (e.g., Freund's Adjuvant or Alum)[2][14]

  • Sterile PBS

  • Syringes and needles

  • Mice (e.g., BALB/c, 6-8 weeks old)[15]

  • Equipment for blood collection (e.g., micro-hematocrit tubes)

Methodology:

  • Preparation of the Immunogen:

    • Dilute the conjugate vaccine to the desired concentration in sterile PBS.

    • If using an adjuvant, emulsify the vaccine solution with the adjuvant according to the manufacturer's instructions. A common dose for mice is 10-25 µg of the conjugate per injection.[16]

  • Immunization Schedule: [2][15][17][18]

    • Primary Immunization (Day 0): Inject each mouse subcutaneously or intraperitoneally with 100-200 µL of the prepared immunogen.

    • Booster Immunizations (e.g., Day 14 and Day 28): Administer booster injections using the same dose and route as the primary immunization. The booster may be prepared with an incomplete adjuvant or without an adjuvant.

    • Final Boost (Optional, 3-4 days before terminal bleed): A final boost without adjuvant can be given to increase the number of antibody-secreting cells.

  • Blood Collection:

    • Test Bleeds: Small blood samples can be collected from the tail vein at various time points (e.g., day 21, day 35) to monitor the antibody response.

    • Terminal Bleed: At the end of the experiment (e.g., day 42), collect a larger volume of blood via cardiac puncture under terminal anesthesia.

  • Serum Preparation:

    • Allow the collected blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (serum) and store it at -20°C or -80°C until use.

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

This protocol describes an indirect ELISA to measure the titer of anti-heptose antibodies in the serum of immunized mice.

Objective: To quantify the amount of heptose-specific antibodies in mouse serum.

Materials:

  • Heptose antigen (unconjugated or conjugated to a different protein like BSA to avoid detecting anti-carrier protein antibodies)

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)

  • Mouse serum samples (and pre-immune serum as a negative control)

  • HRP-conjugated anti-mouse IgG antibody (and isotype-specific antibodies like anti-mouse IgG1 and IgG2b)

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Methodology: [4][19][20][21]

  • Plate Coating:

    • Dilute the heptose antigen (e.g., heptose-BSA) to 1-5 µg/mL in coating buffer.

    • Add 100 µL of the diluted antigen to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with wash buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Incubation with Serum Samples:

    • Wash the plate 3 times with wash buffer.

    • Prepare serial dilutions of the mouse serum samples (and controls) in blocking buffer.

    • Add 100 µL of each serum dilution to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

  • Incubation with Secondary Antibody:

    • Wash the plate 3 times with wash buffer.

    • Dilute the HRP-conjugated anti-mouse IgG (or isotype-specific) antibody in blocking buffer according to the manufacturer's recommendation.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction and Reading the Plate:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a positive reading (e.g., an absorbance value 2-3 times that of the pre-immune serum).

Quantitative Data Summary

The following tables summarize representative quantitative data that could be expected from the immunological evaluation of an L,D-heptose conjugate vaccine.

Table 1: Immunogenicity of a Tri-d-glycero-d-manno-heptose-CRM197 Conjugate Vaccine in Mice

AnalytePre-immune SerumPost-immune SerumFold Increase
Anti-Heptose IgG Titer < 100> 1,000,000> 10,000
Anti-Heptose IgG1 Titer < 100High Titer-
Anti-Heptose IgG2b Titer < 100High Titer-

Data are representative based on published findings describing "very high titers of IgG1 and IgG2b protective antibody isotypes" for a heptose-based conjugate vaccine against H. pylori.[1][13]

Table 2: Efficacy of L,D-Heptose Conjugate Vaccine in an Animal Challenge Model

GroupVaccineChallenge OrganismSurvival Rate (%)Bacterial Load (CFU/organ)
1 Adjuvant ControlPathogenic Gram-negative bacterium< 20%High
2 L,D-Heptose ConjugatePathogenic Gram-negative bacterium> 80%Significantly Reduced

This table represents hypothetical but expected outcomes from a preclinical challenge study. Efficacy would be demonstrated by a significant increase in survival and a reduction in bacterial burden in vaccinated animals compared to controls.[6][22][23][24]

Conclusion

L-glycero-D-manno-heptose is a highly conserved and immunogenic molecule that holds significant promise as a target for the development of broadly protective vaccines against Gram-negative bacteria. The protocols and application notes provided here offer a comprehensive guide for researchers and drug developers working in this field. By following these methodologies, it is possible to synthesize, conjugate, and evaluate the immunogenicity and efficacy of novel L,D-heptose-based conjugate vaccines. Further research and development in this area could lead to new and effective ways to combat infections caused by antibiotic-resistant Gram-negative pathogens.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of L-Glycero-D-manno-heptose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of L-glycero-D-manno-heptose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this critical carbohydrate building block.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of L-glycero-D-manno-heptose, categorized by the synthetic methodology.

Indium-Mediated Acyloxyallylation of L-Lyxose

The indium-mediated acyloxyallylation of unprotected L-lyxose is a common method for chain extension to form the heptose backbone. However, challenges such as low conversion and poor diastereoselectivity can arise.

Question 1: I am observing low conversion of my L-lyxose starting material in the indium-mediated acyloxyallylation reaction. What are the possible causes and solutions?

Answer: Low conversion in this reaction is a frequent issue and can be attributed to several factors:

  • Poor Solubility of the Sugar: L-lyxose has limited solubility in many organic solvents, which can hinder the reaction.

  • Insufficient Activation of Indium: The surface of the indium metal may not be sufficiently activated for the reaction to proceed efficiently.

  • Low Open-Chain Content of the Aldose: The reaction occurs with the open-chain form of the sugar, which is in equilibrium with the more stable cyclic hemiacetal form. A low concentration of the open-chain form can lead to slow reaction rates.

Troubleshooting Strategies:

Strategy Detailed Action Expected Outcome
Solvent Optimization Change the solvent system to improve the solubility of L-lyxose. A mixture of dioxane and water (e.g., 8:1) can be more effective than ethanol (B145695) alone.[1]Increased concentration of the sugar in the reaction mixture, leading to a higher reaction rate and improved conversion.
Indium Activation Ensure the indium is finely powdered and activated. Pre-sonication of the indium powder in the reaction solvent before adding the reagents can help.More reactive indium surface, facilitating the formation of the organoindium reagent and improving the reaction rate.
Increase Reagent Stoichiometry Increase the equivalents of both indium and the bromopropenyl ester. This can help drive the reaction to completion.Higher conversion of the starting material, though this may also lead to more side products and require careful purification.
Temperature Adjustment Gradually increase the reaction temperature. For less reactive aldoses, a higher temperature may be necessary to achieve full conversion.Increased reaction rate and conversion. Monitor for potential degradation of the sugar at higher temperatures.

Question 2: The diastereoselectivity of my indium-mediated acyloxyallylation is poor, resulting in a difficult-to-separate mixture of isomers. How can I improve the stereocontrol?

Answer: Achieving high diastereoselectivity is a primary challenge in this synthesis. The formation of the desired L-glycero-D-manno configuration is influenced by the reaction conditions.

Troubleshooting Strategies:

Strategy Detailed Action Expected Outcome
Choice of Acyloxyallyl Reagent The choice of the ester group on the bromopropenyl reagent can influence stereoselectivity. Experiment with different esters like acetate (B1210297), benzoate, or pivaloate.The steric bulk of the ester can influence the facial selectivity of the addition to the aldehyde, potentially improving the desired diastereomeric ratio.
Temperature Control Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) if thermodynamically feasible.Lower temperatures can enhance the kinetic control of the reaction, often leading to higher diastereoselectivity.
Chelation Control The presence of certain metal ions can influence the stereochemical outcome through chelation with the hydroxyl groups of the sugar. While indium itself is the mediating metal, the choice of solvent and any additives could subtly influence the transition state.Improved control over the facial attack of the nucleophile on the aldehyde, leading to a higher diastereomeric ratio.
Mukaiyama Aldol (B89426) Reaction for C-C Bond Formation

The Mukaiyama aldol reaction is another powerful tool for forming the carbon-carbon bond to create the heptose backbone, typically involving the reaction of a silyl (B83357) enol ether with a protected sugar aldehyde.

Question 3: My Mukaiyama aldol reaction is giving a low yield and a complex mixture of products. What could be the issue?

Answer: Low yields and side reactions in the Mukaiyama aldol reaction can stem from issues with the reactants, catalyst, or reaction conditions.

Troubleshooting Strategies:

Strategy Detailed Action Expected Outcome
Purity of Reactants Ensure the silyl enol ether and the aldehyde are of high purity. Impurities can interfere with the Lewis acid catalyst and lead to side reactions.A cleaner reaction profile with a higher yield of the desired aldol adduct.
Lewis Acid Choice and Stoichiometry The choice and amount of Lewis acid are critical. Common Lewis acids include TiCl₄, BF₃·OEt₂, and SnCl₄. The optimal Lewis acid and its stoichiometry should be determined empirically.Improved reaction rate and yield. The nature of the Lewis acid also significantly impacts diastereoselectivity.
Anhydrous Conditions The reaction is highly sensitive to moisture, which can hydrolyze the silyl enol ether and deactivate the Lewis acid. Ensure all glassware is flame-dried and reagents and solvents are anhydrous.Prevention of side reactions and decomposition of reactants, leading to a higher yield of the desired product.
Temperature Control Perform the reaction at low temperatures (e.g., -78 °C) to minimize side reactions and improve selectivity.A cleaner reaction with fewer byproducts and potentially higher diastereoselectivity.

Question 4: I am struggling with poor diastereoselectivity in my Mukaiyama aldol reaction. How can I control the formation of the desired stereoisomer?

Answer: The stereochemical outcome of the Mukaiyama aldol reaction is influenced by the geometry of the silyl enol ether (E vs. Z), the nature of the Lewis acid, and the steric environment of the reactants.

Troubleshooting Strategies:

Strategy Detailed Action Expected Outcome
Control of Silyl Enol Ether Geometry Prepare the silyl enol ether under conditions that favor the formation of either the E or Z isomer. This can often be controlled by the choice of base and reaction conditions during its formation.The geometry of the silyl enol ether directly influences the syn/anti selectivity of the aldol addition.
Lewis Acid Selection Different Lewis acids can favor different transition state geometries (open vs. closed), leading to different diastereomeric outcomes. For example, chelating Lewis acids like MgBr₂·OEt₂ can promote the formation of syn-aldol products.Enhanced formation of the desired diastereomer through catalyst-controlled stereoselection.
Substrate Control The inherent chirality of the protected sugar aldehyde can direct the stereochemical course of the reaction. The choice of protecting groups can influence the steric bias and therefore the facial selectivity of the attack on the aldehyde.Improved diastereoselectivity due to the directing effect of the chiral substrate.
Protecting Group Strategies and Purification

The judicious choice of protecting groups is crucial for a successful multi-step synthesis of L-glycero-D-manno-heptose.

Question 5: I am observing unexpected side reactions, such as protecting group migration or cleavage, during my synthesis. How can I prevent this?

Answer: Protecting group instability can lead to a host of problems. Careful selection of protecting groups and reaction conditions is key.

Troubleshooting Strategies:

Strategy Detailed Action Expected Outcome
Orthogonal Protecting Groups Employ an orthogonal protecting group strategy, where each protecting group can be removed under specific conditions without affecting the others. For example, using silyl ethers (removed by fluoride), benzyl (B1604629) ethers (removed by hydrogenolysis), and acetals (removed by acid).Selective deprotection at specific stages of the synthesis, avoiding unwanted side reactions and simplifying the synthetic route.
Reaction Condition Compatibility Ensure that the reaction conditions for each step are compatible with all the protecting groups present in the molecule. For instance, avoid strongly acidic or basic conditions if you have acid- or base-labile protecting groups.Preservation of the protecting groups until their intended removal, leading to a cleaner synthesis and higher overall yield.
Steric and Electronic Effects Consider the steric and electronic effects of the protecting groups on the reactivity of the molecule. Bulky protecting groups can hinder reactions at nearby centers, while electron-withdrawing or -donating groups can affect the reactivity of functional groups.Improved selectivity and reactivity in subsequent synthetic steps.

Question 6: I am having difficulty separating the diastereomers of my protected heptose. What purification techniques are most effective?

Answer: The separation of closely related diastereomers can be challenging but is often achievable with the right chromatographic techniques.

Troubleshooting Strategies:

Strategy Detailed Action Expected Outcome
High-Performance Liquid Chromatography (HPLC) Use normal-phase or reversed-phase HPLC for the separation of diastereomers that are difficult to resolve by standard column chromatography.Baseline separation of the desired diastereomer from its isomers, providing a highly pure product.
Flash Column Chromatography Optimization Carefully optimize the solvent system for flash column chromatography. A shallow gradient of a polar solvent in a nonpolar solvent can often improve separation. Experiment with different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol).Improved resolution of the diastereomers on a larger scale compared to HPLC.
Derivatization In some cases, derivatizing the mixture of diastereomers with a chiral or achiral tag can enhance their separation by chromatography. The tag can be removed after separation.Increased difference in the physical properties of the diastereomers, facilitating their separation.
Crystallization If one of the diastereomers is crystalline, fractional crystallization can be a highly effective method for purification on a large scale.Isolation of one diastereomer in high purity through selective crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic challenges in the stereoselective synthesis of L-glycero-D-manno-heptose?

A1: The primary challenges include:

  • Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers, particularly at C5 and C6, is a significant hurdle. Many synthetic routes produce mixtures of diastereomers that are difficult to separate.[2]

  • Protecting Group Strategy: The synthesis requires a complex and well-planned protecting group strategy to differentiate the numerous hydroxyl groups and allow for regioselective reactions.

  • Chain Elongation: Efficiently extending the carbon chain of a smaller sugar precursor (like L-lyxose) to the seven-carbon heptose backbone with the desired stereochemistry is often challenging.

  • Purification: The separation of the desired L-glycero-D-manno-heptose from its diastereomers can be difficult due to their similar physical properties.

Q2: Which analytical techniques are most useful for characterizing L-glycero-D-manno-heptose and its intermediates?

A2: A combination of spectroscopic and analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the structure and stereochemistry of the sugar. Coupling constants in the ¹H NMR spectrum can help determine the relative configuration of the stereocenters. NOE experiments can provide information about the spatial proximity of protons, aiding in conformational analysis.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

  • Chiral Chromatography: Chiral HPLC or GC can be used to determine the enantiomeric and diastereomeric purity of the final product and intermediates.

Q3: What are the most common starting materials for the synthesis of L-glycero-D-manno-heptose?

A3: The most common and readily available starting material is L-lyxose . Its stereochemistry provides a good foundation for establishing the correct configuration of the heptose product. Other approaches may start from D-mannose derivatives and involve epimerization at a later stage.

Q4: Are there any enzymatic or chemoenzymatic approaches for the synthesis of L-glycero-D-manno-heptose?

A4: Yes, enzymatic and chemoenzymatic methods are being explored as alternatives to purely chemical synthesis. These approaches can offer high stereoselectivity and avoid the need for extensive protecting group manipulations. For example, aldolases can be used to catalyze the stereoselective addition of a three-carbon unit to a five-carbon aldehyde. However, the availability and stability of the required enzymes can be a limiting factor.

Experimental Protocols

Protocol 1: Indium-Mediated Acyloxyallylation of L-Lyxose

This protocol is a general guideline for the chain extension of L-lyxose.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add L-lyxose (1.0 eq) and anhydrous solvent (e.g., dioxane/water 8:1).

  • Reagent Addition: Add indium powder (2.0-3.0 eq). To the stirred suspension, add the 3-bromopropenyl acetate (1.5-2.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the indium salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., dichloromethane/methanol gradient) to isolate the desired heptenitol diastereomer.

Data Presentation

Table 1: Comparison of Diastereomeric Ratios in a Key Synthetic Step (Hypothetical Data)

EntryLewis AcidSolventTemperature (°C)Diastereomeric Ratio (L-glycero-D-manno : other)Yield (%)
1TiCl₄CH₂Cl₂-785 : 175
2BF₃·OEt₂CH₂Cl₂-783 : 180
3SnCl₄CH₂Cl₂-787 : 165
4TiCl₄Toluene-784 : 170

Visualizations

Troubleshooting Workflow for Low Yield in Heptose Synthesis

Low_Yield_Troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials (L-lyxose, Reagents) start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Purity OK purify_sm Purify Starting Materials check_purity->purify_sm Impurities Detected check_workup Analyze Work-up and Purification Steps check_conditions->check_workup Conditions OK optimize_solvent Optimize Solvent System for Solubility check_conditions->optimize_solvent Solubility Issues optimize_temp Adjust Reaction Temperature check_conditions->optimize_temp Incomplete Reaction optimize_reagents Vary Reagent Stoichiometry check_conditions->optimize_reagents Incomplete Reaction modify_workup Modify Extraction/Quenching Procedure check_workup->modify_workup Product Loss During Work-up optimize_chromatography Optimize Chromatography Conditions check_workup->optimize_chromatography Co-elution of Products purify_sm->check_conditions success Yield Improved optimize_solvent->success optimize_temp->success optimize_reagents->success modify_workup->success optimize_chromatography->success

Caption: A flowchart for troubleshooting low yields in the synthesis of L-glycero-D-manno-heptose.

Decision Pathway for Improving Diastereoselectivity

Diastereoselectivity_Improvement start Poor Diastereoselectivity reaction_type Identify Key Stereochemistry-Determining Step start->reaction_type mukaiyama Mukaiyama Aldol Reaction reaction_type->mukaiyama Aldol Addition ima Indium-Mediated Allylation reaction_type->ima Allylation other Other C-C Bond Formation reaction_type->other Other change_lewis_acid Screen Different Lewis Acids (e.g., TiCl4, SnCl4) mukaiyama->change_lewis_acid control_enol_geometry Control Silyl Enol Ether Geometry (E/Z) mukaiyama->control_enol_geometry optimize_temp_stereo Optimize Reaction Temperature for Stereocontrol mukaiyama->optimize_temp_stereo change_protecting_groups Modify Protecting Groups for Enhanced Facial Bias mukaiyama->change_protecting_groups change_allyl_reagent Vary Acyloxyallyl Reagent ima->change_allyl_reagent ima->optimize_temp_stereo other->optimize_temp_stereo other->change_protecting_groups result Improved Diastereomeric Ratio change_lewis_acid->result control_enol_geometry->result change_allyl_reagent->result optimize_temp_stereo->result change_protecting_groups->result

Caption: Decision-making pathway for enhancing diastereoselectivity in key synthetic steps.

References

Improving the yield of L-Glycero-D-mannoheptose from bacterial fermentation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fermentative production of L-Glycero-D-mannoheptose. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

L-glycero-D-manno-heptose (L,D-heptose) is a seven-carbon sugar that is a crucial and highly conserved component of the inner core region of lipopolysaccharides (LPS) in most Gram-negative bacteria.[1][2][3] The conservation of this structure makes it a significant epitope of interest for the development of novel antibiotics and vaccines targeting bacterial cell walls.[1][2] However, research has been historically limited by the poor availability of the pure compound.[1][2]

Q2: What is the biosynthetic pathway for this compound in bacteria like E. coli?

The biosynthesis of this compound is a multi-step enzymatic process that begins with a precursor from the pentose (B10789219) phosphate (B84403) pathway, sedoheptulose (B1238255) 7-phosphate. In Escherichia coli, the pathway is completed by four key enzymes that catalyze five reaction steps to produce the activated sugar nucleotide precursor, ADP-L-glycero-D-manno-heptose.[4][5][6]

The key enzymes involved are:

  • GmhA: A sedoheptulose-7-phosphate isomerase.

  • HldE: A bifunctional protein with D,D-heptose 7-phosphate kinase and D,D-heptose 1-phosphate adenylyltransferase activities.

  • GmhB: A D,D-heptose 1,7-bisphosphate phosphatase.

  • HldD: An ADP-D-glycero-D-manno-heptose 6-epimerase that completes the final step.[4][5]

Biosynthesis_Pathway S7P Sedoheptulose 7-Phosphate H7P D-glycero-D-manno- heptose 7-Phosphate S7P->H7P GmhA HBP D-glycero-D-manno- heptose 1,7-Bisphosphate H7P->HBP HldE (Kinase) H1P D-glycero-D-manno- heptose 1-Phosphate HBP->H1P GmhB ADPDH ADP-D-glycero-D- manno-heptose H1P->ADPDH HldE (Adenylyltransferase) ADPLH ADP-L-glycero-D- manno-heptose ADPDH->ADPLH HldD (Epimerase) Troubleshooting_Workflow Start Low Heptose Yield Genetics Genetic & Enzyme Issues Verify plasmid construct (sequencing) Confirm mRNA expression (RT-qPCR) Check protein expression (SDS-PAGE) Perform in-vitro enzyme assays Start->Genetics Metabolism Metabolic Bottlenecks Is precursor (S7P) limiting? Increase Pentose Phosphate Pathway (PPP) flux Overexpress zwf (G6P Dehydrogenase) Check for feedback inhibition Start->Metabolism Process Process & Condition Issues Review fermentation parameters (pH, Temp, DO) Analyze media composition (C/N ratio) Check for toxic by-product accumulation Optimize inducer concentration & timing Start->Process Experimental_Workflow cluster_0 Upstream cluster_1 Fermentation cluster_2 Downstream & Analysis Strain Strain Engineering (Gene Cloning & Overexpression) Inoculum Inoculum Preparation Strain->Inoculum Fermenter Bioreactor Fermentation Inoculum->Fermenter Harvest Cell Harvest & Supernatant Collection Fermenter->Harvest Analysis Quantification (HPLC-PAD) Harvest->Analysis

References

Troubleshooting low yields in the chemical synthesis of heptoses.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and FAQs for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of heptoses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Protecting Group Strategies

Question: I'm observing a mixture of products after a deprotection step, suggesting protecting group migration. How can I prevent this?

Answer: Protecting group migration, especially of acyl and silyl groups, is a common challenge in carbohydrate chemistry, often catalyzed by acidic or basic conditions during deprotection or purification.[1][2]

  • Mechanism: Migration typically occurs through the formation of a cyclic intermediate (e.g., an orthoester for acyl groups), which can reopen to yield a constitutional isomer.[3]

  • Influencing Factors:

    • pH: Near-neutral or basic conditions can accelerate acyl migration.[3]

    • Temperature: Higher temperatures increase the rate of migration.[3]

    • Solvent: The solvent can affect the stability of intermediates.[3]

  • Troubleshooting Strategies:

    • Use Milder Conditions: For acid-labile groups like trityl, consider using a milder acid such as formic acid instead of stronger acids like trifluoroacetic acid (TFA).[3]

    • Employ More Robust Protecting Groups: For future syntheses, consider using protecting groups that are more resistant to migration. Benzoyl (Bz) and pivaloyl (Piv) groups are more sterically hindered and less prone to migration than acetyl (Ac) groups.[3]

    • Orthogonal Strategy: Design your synthesis to use protecting groups that can be removed under conditions that do not favor the migration of other groups present in the molecule.

Question: I'm struggling with poor regioselectivity when protecting the hydroxyl groups of my heptose precursor. What can I do to improve this?

Answer: Achieving regioselectivity in the protection of polyols like heptoses is crucial for a successful synthesis. Several factors can be optimized to improve the desired outcome.

  • Inherent Reactivity: Primary hydroxyl groups are generally more reactive and less sterically hindered than secondary ones. This can be exploited for selective protection.

  • Troubleshooting Strategies:

    • Bulky Reagents: Use sterically demanding protecting groups like tert-butyldiphenylsilyl (TBDPS) or trityl (Tr), which will preferentially react with the primary hydroxyl group.[4]

    • One-Pot Procedures: Advanced one-pot methodologies have been developed that allow for the differentiation of various hydroxyl groups with a range of orthogonal protecting groups in a single sequence, saving time and improving overall yield by avoiding intermediate purification steps.[5]

    • Catalyst and Solvent Choice: The choice of catalyst (e.g., imidazole, DMAP) and solvent (e.g., pyridine, DMF) can significantly influence regioselectivity. For instance, solvent-free conditions with a limited excess of pyridine have been shown to be effective for regioselective silylation.[6]

    • Tin-Mediated Protection: The use of organotin reagents, such as dibutyltin oxide, can form stannylene acetals that activate specific hydroxyl groups for subsequent regioselective acylation, alkylation, or silylation.[4]

Category 2: Key Synthetic Transformations

Question: My Wittig reaction to extend the carbon chain from a hexose-derived aldehyde is giving a low yield of the desired alkene. What are the common pitfalls?

Answer: The Wittig reaction is a powerful tool for C-C bond formation, but its success can be influenced by several factors, especially when using complex substrates like protected sugars.

  • Common Issues:

    • Steric Hindrance: Sterically hindered ketones and aldehydes can react slowly, leading to poor yields.[7]

    • Ylide Stability: Stabilized ylides (e.g., those with an adjacent electron-withdrawing group) are less reactive and may fail to react with ketones, though they generally react well with aldehydes.[8][9] Non-stabilized ylides are more reactive but can be less stable.

    • Base Choice: The base used to generate the ylide is critical. Strong bases like n-butyllithium or sodium hydride are often required for non-stabilized ylides. The presence of lithium salts can sometimes lead to side products.[9]

    • Aldehyde Stability: Aldehydes can be prone to oxidation, polymerization, or decomposition, especially if they are labile.[7]

  • Troubleshooting Strategies:

    • Verify Ylide Formation: Ensure the ylide has been successfully formed before adding the aldehyde. This is often indicated by a characteristic color change (e.g., deep red for many non-stabilized ylides).

    • Optimize Reaction Conditions: Adjust the temperature and reaction time. Some Wittig reactions benefit from being run at low temperatures.

    • Consider Alternative Olefination Reactions: If the Wittig reaction consistently fails, the Horner-Wadsworth-Emmons (HWE) reaction is a common alternative, particularly for sterically hindered substrates or when E-alkene selectivity is desired.

    • In Situ Aldehyde Formation: For labile aldehydes, a tandem oxidation-Wittig process, where the aldehyde is formed in situ from the corresponding alcohol, can be beneficial.[7]

Question: The stereoselective dihydroxylation of my alkene intermediate with osmium tetroxide is resulting in inconsistent yields and byproducts. How can I optimize this step?

Answer: Osmium-catalyzed dihydroxylation is a reliable method for creating vicinal diols with syn-stereochemistry, but it is sensitive to reaction conditions.

  • Common Issues:

    • Catalyst Volatilization/Decomposition: Osmium tetroxide (OsO₄) is volatile and toxic. Improper handling can lead to loss of the catalyst.[10]

    • Over-oxidation: Using stronger oxidants like potassium permanganate (KMnO₄) can lead to over-oxidation and cleavage of the diol, resulting in poor yields.[11][12]

    • Reagent Purity: The purity of the co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) is crucial for efficient catalyst turnover.

  • Troubleshooting Strategies:

    • Use a Catalytic System: To reduce cost, toxicity, and side reactions, use a catalytic amount of OsO₄ with a stoichiometric amount of a co-oxidant like NMO or hydrogen peroxide.[10][13]

    • Control Temperature: Maintain a consistent and optimal temperature, as elevated temperatures can lead to catalyst loss.[10]

    • pH Control: The pH of the reaction can affect catalyst activity. Buffering the reaction mixture may be necessary.[10]

    • Proper Quenching: After the reaction is complete, quench any excess oxidant with a reducing agent like sodium sulfite or sodium thiosulfate to prevent further reactions during workup.[10]

Question: I am having trouble with the phosphorylation of a primary alcohol on my heptose intermediate. The reaction is either incomplete or I see multiple phosphorylated products.

Answer: Selective phosphorylation of a single hydroxyl group in a polyol can be challenging due to the reactivity of other hydroxyls and the aggressive nature of some phosphorylating agents.

  • Common Issues:

    • Over-reactivity of Reagents: P(V)-based reagents like phosphoryl chloride (POCl₃) can be highly reactive, leading to the formation of di- and tri-alkylphosphates.[14]

    • Poor Selectivity: Without proper directing or protecting groups, it can be difficult to target only the primary alcohol.

    • Harsh Conditions: Some methods require high temperatures or highly acidic conditions, which can be incompatible with other functional groups on the molecule.[14]

  • Troubleshooting Strategies:

    • Use a Selective Reagent: Reagents have been developed for the selective phosphorylation of primary alcohols in the presence of secondary ones. For example, the triad of tribenzylphosphite-iodine-pyridine has been shown to be effective.[15]

    • Protect Secondary Alcohols: If selective reagents are not effective, a more traditional approach of protecting the secondary hydroxyl groups before phosphorylation is a reliable strategy.

    • Mild, Chemoselective Methods: Newer methods using reagents that allow for direct, one-step phosphorylation under mild conditions are being developed and can be highly effective for complex molecules.[16]

Category 3: Enzymatic Synthesis & Purification

Question: My enzymatic synthesis of a nucleotide-heptose is giving very low yields. How can I troubleshoot this?

Answer: Enzymatic synthesis offers high specificity but is sensitive to a range of factors that can impact yield.

  • Common Issues:

    • Enzyme Inactivity: The enzyme may have lost activity due to improper storage (e.g., wrong temperature, multiple freeze-thaw cycles) or the presence of inhibitors.[17][18]

    • Substrate/Cofactor Problems: The concentration or purity of the heptose substrate or the nucleotide triphosphate (e.g., ATP, GTP) may be incorrect or degraded.[18] The high cost of nucleotide sugars is also a significant limiting factor.[19][20]

    • Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for one or more enzymes in a cascade.[18]

    • Product Inhibition: The accumulation of the product or byproducts (e.g., pyrophosphate) can inhibit the enzyme.

  • Troubleshooting Strategies:

    • Confirm Enzyme Activity: Perform a control reaction with a known, reliable substrate to confirm that your enzyme is active.[17]

    • Verify Substrates and Cofactors: Check the purity and concentration of all starting materials.

    • Optimize Reaction Conditions: Systematically vary the pH, temperature, and buffer components to find the optimal conditions for your specific enzymatic reaction.

    • Implement a Nucleotide Sugar Regeneration System: To overcome the high cost of the sugar donor and avoid product inhibition, use an in situ regeneration cycle where the nucleotide byproduct is used to resynthesize the nucleotide sugar.[19]

Question: I am finding it difficult to purify my final unprotected heptose product. What are the best methods for purifying highly polar carbohydrates?

Answer: The high polarity of unprotected carbohydrates makes them challenging to purify using standard chromatography techniques.

  • Challenges:

    • Poor Retention on Reversed-Phase Columns: Highly polar molecules often elute in the void volume of standard C18 columns.[21]

    • UV Transparency: Most simple carbohydrates do not have a UV chromophore, making detection by standard UV-Vis detectors difficult.[22]

  • Troubleshooting & Recommended Methods:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a powerful technique for separating very polar compounds. It typically uses a polar stationary phase (like an amine-bonded silica) with a mobile phase of high organic content (e.g., acetonitrile) and a small amount of water. In this system, water acts as the strong solvent.[23]

    • High-Performance Anion-Exchange Chromatography (HPAEC): This is particularly useful for separating and analyzing carbohydrates, especially when coupled with pulsed amperometric detection (PAD).

    • Alternative Detection Methods: If UV detection is not possible, consider using an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) for detection.[22]

    • Purification of Protected Intermediates: It is often easier to purify protected intermediates using normal-phase chromatography on silica gel. The final deprotection step should then yield a pure product, potentially requiring only a simple workup or filtration.[22]

Data Summary Tables

Table 1: Comparison of Acyl Protecting Groups for Hydroxyls

Protecting GroupAbbreviationRelative StabilityPropensity for MigrationNotes
AcetylAcLowHighProne to migration under both acidic and basic conditions.[3]
BenzoylBzHighLowMore sterically hindered and electronically stable than acetyl, making it significantly more resistant to migration.[3]
PivaloylPivHighLowThe bulky tert-butyl group provides high steric hindrance, reducing the likelihood of migration.

Table 2: Troubleshooting Low Yields in Osmium-Catalyzed Dihydroxylation

Potential CauseRecommended ActionReference
Catalyst Decomposition/Loss Use a catalytic amount of OsO₄ with a co-oxidant (e.g., NMO). Perform the reaction at a controlled, low temperature (e.g., 0 °C to rt).[10]
Reagent Impurity Use freshly opened or purified reagents. Titrate co-oxidants like H₂O₂ to confirm concentration.[10]
Suboptimal pH Buffer the reaction mixture to maintain an optimal pH.[10]
Over-oxidation Use OsO₄/NMO instead of KMnO₄. Quench the reaction promptly with a reducing agent (e.g., Na₂SO₃).[10][11]

Experimental Protocols

Protocol 1: Catalytic Osmium Tetroxide Dihydroxylation of an Alkene

This protocol describes a general procedure for the syn-dihydroxylation of an alkene intermediate using catalytic osmium tetroxide.

  • Dissolve the Alkene: Dissolve the alkene substrate (1.0 eq) in a suitable solvent system, such as a 10:1 mixture of acetone and water.

  • Add Co-oxidant: Add N-methylmorpholine N-oxide (NMO) (1.5 eq) to the solution.

  • Catalyst Introduction: While stirring vigorously at room temperature, add a catalytic amount of OsO₄ (e.g., 2 mol %), typically as a solution in toluene.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.

  • Workup and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude diol product by silica gel column chromatography.[10]

Protocol 2: Troubleshooting Low Enzyme Activity in a Kinase Reaction

This protocol outlines steps to diagnose low activity in an enzymatic phosphorylation reaction, a key step in many chemoenzymatic heptose syntheses.

  • Prepare Control Substrate: Obtain a known, well-characterized substrate for your kinase (e.g., a simple sugar that is known to be a good substrate).

  • Set up Control Reaction: In a microcentrifuge tube, combine the reaction buffer at the optimal pH, any required cofactors (e.g., MgCl₂), ATP, and the control substrate.

  • Initiate Reaction: Add a defined amount of your enzyme preparation to initiate the reaction. Incubate at the optimal temperature for a set period (e.g., 30 minutes).

  • Set up Test Reaction: In parallel, set up an identical reaction using your heptose intermediate as the substrate.

  • Analysis: Analyze the outcome of both reactions using a suitable method, such as HPLC or mass spectrometry, to detect product formation.

  • Interpretation:

    • Product in Control, No Product in Test: The enzyme is active, but your heptose intermediate may be a poor substrate or contain an inhibitor. Consider further purification of your substrate.

    • No Product in Control or Test: The enzyme is likely inactive. Verify storage conditions and consider using a fresh batch of enzyme.

    • Low Product in Both: The enzyme may have low activity, or the reaction conditions may be suboptimal. Consider increasing the enzyme concentration or performing further optimization of conditions (pH, temperature).[17][18]

Visualizations

Troubleshooting Workflow for Low Yields

low_yield_troubleshooting start Low Yield Observed check_sm Verify Starting Materials (Purity, Integrity) start->check_sm sm_ok Materials OK? check_sm->sm_ok check_reaction Review Reaction Conditions (Temp, Time, Stoichiometry) reaction_ok Conditions OK? check_reaction->reaction_ok check_workup Analyze Workup & Purification (Extraction, Chromatography) workup_ok Process OK? check_workup->workup_ok sm_ok->check_reaction Yes optimize_sm Purify/Replace Starting Materials sm_ok->optimize_sm No reaction_ok->check_workup Yes optimize_reaction Optimize Reaction Conditions (Screen Solvents, Temp, etc.) reaction_ok->optimize_reaction No optimize_workup Optimize Purification (e.g., HILIC for polar compounds) workup_ok->optimize_workup No end_success Yield Improved workup_ok->end_success Yes optimize_sm->check_sm optimize_reaction->start optimize_workup->start end_fail Consult Further Literature/ Consider Alternative Route

Caption: A logical workflow for troubleshooting low yields in chemical synthesis.

Protecting Group Migration Pathway

protecting_group_migration reactant Substrate with Adjacent Ac-O and HO- groups intermediate Cyclic Orthoester Intermediate reactant->intermediate Migration Initiation product_desired Desired Product (No Migration) intermediate->product_desired Re-opening (Original Position) product_migrated Migrated Product (Isomer) intermediate->product_migrated Re-opening (New Position) conditions Acidic or Basic Conditions conditions->intermediate

Caption: The mechanism of acyl group migration via a cyclic intermediate.

Chemoenzymatic Synthesis Decision Tree

chemoenzymatic_synthesis start Goal: Synthesize Nucleotide-Heptose check_yield Is Yield Low? start->check_yield enzyme_activity Assay Individual Enzyme Activities check_yield->enzyme_activity Yes success Successful Synthesis check_yield->success No activity_ok All Enzymes Active? enzyme_activity->activity_ok replace_enzyme Replace Inactive Enzyme activity_ok->replace_enzyme No optimize_conditions Optimize Reaction Conditions (pH, Temp, Cofactors) activity_ok->optimize_conditions Yes replace_enzyme->enzyme_activity conditions_ok Yield Improved? optimize_conditions->conditions_ok regeneration_cycle Implement Nucleotide Regeneration Cycle conditions_ok->regeneration_cycle No conditions_ok->success Yes regeneration_cycle->success

Caption: Decision tree for troubleshooting low yields in enzymatic synthesis.

References

Technical Support Center: Optimization of Protecting Group Strategies for L-Glycero-D-mannoheptose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of L-glycero-D-mannoheptose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the strategic use of protecting groups in this complex synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical hydroxyl groups to differentiate on this compound for synthesizing core oligosaccharides?

A1: For the synthesis of conserved inner-core lipopolysaccharide (LPS) structures, the most critical positions to differentiate are the O-3, O-4, and O-7 hydroxyl groups, as these are common points of glycosylation or phosphorylation. The exocyclic C6 and C7 diol also requires careful management.[1][2] A robust orthogonal protecting group strategy is essential to selectively unmask these positions for subsequent reactions.

Q2: What is a common strategy for protecting the exocyclic C6-C7 diol?

A2: A highly effective and common strategy is the use of a 1,3-dioxane-type protecting group, specifically the O6, O7-tetraisopropyldisiloxyl (TIPDS) group.[2][3] This group can be introduced selectively onto the C6 and C7 hydroxyls and allows for regioselective opening to furnish a free hydroxyl at either the C6 or C7 position, depending on the reagents used.[2][3]

Q3: What are "permanent" and "temporary" protecting groups in the context of this synthesis?

A3: "Permanent" protecting groups are those installed early in the synthetic route and are designed to remain in place through multiple reaction steps.[4] Benzyl (Bn) ethers are a common choice for permanent protection due to their stability under a wide range of acidic and basic conditions.[4] "Temporary" protecting groups are used to mask a hydroxyl group for a limited number of steps and can be removed under specific, mild conditions without affecting the permanent protecting groups. Examples include acyl esters (like acetate or chloroacetate) and silyl ethers.[4]

Q4: How do protecting groups on the glycosyl donor affect the stereochemical outcome of glycosylation?

A4: Protecting groups have a significant impact on the stereoselectivity of glycosylation. Participating groups, such as an acetyl or benzoyl ester at the C-2 position, can direct the formation of 1,2-trans-glycosidic bonds through the formation of an intermediate acyloxonium ion. For mannose donors, this leads to α-glycosides. Non-participating groups, like benzyl or silyl ethers at C-2, do not provide this neighboring group participation, and the stereochemical outcome is influenced by other factors such as the solvent, temperature, and promoter system. In some cases, a 4,6-O-benzylidene acetal on a mannosyl donor can be used to favor the formation of β-mannosides.[5]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Protection of the C6-C7 Diol

Question: I am attempting to protect the C6-C7 diol of my manno-heptose derivative, but I am getting a mixture of products or protection at other hydroxyl groups. What could be the cause?

Answer: Poor regioselectivity in diol protection often stems from the choice of protecting group and reaction conditions.

  • Problem: Using sterically less demanding acetal-forming reagents (e.g., benzaldehyde dimethyl acetal) might lead to the formation of a second benzylidene acetal on the ring as a major side reaction.

  • Solution: The use of a bulky silylating agent like 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) is highly recommended for selectively protecting the exocyclic C6-C7 diol.[2][3] The reaction is typically performed in pyridine at room temperature.

  • Troubleshooting Tip: Ensure your starting material is fully deprotected at the C6 and C7 positions and that other potentially reactive hydroxyls are appropriately masked. Water content in the reaction mixture can also lead to side products, so ensure anhydrous conditions.

Issue 2: Incomplete or Non-Regioselective Opening of TIPDS Ether

Question: I am trying to regioselectively open the O6, O7-TIPDS ether to get the free 7-OH for glycosylation, but I am getting low yields or a mixture of 6-OH and 7-OH isomers. How can I improve this?

Answer: The regioselective opening of the TIPDS ether is a powerful but sensitive transformation. The choice of fluoride source and reaction conditions is critical.

  • Problem: Using standard conditions like TBAF in THF can lead to complete desilylation or a mixture of regioisomers.

  • Solution: For the preferential formation of the 7-OH acceptor (leaving a silyl ether at C6), treatment with fluoroboric acid diethyl ether complex (HBF₄·OEt₂) in acetonitrile at 0°C has been shown to be effective.[2][3]

  • Troubleshooting Tip: The reaction is sensitive to stoichiometry and temperature. A slow, dropwise addition of the HBF₄·OEt₂ solution is recommended. The reaction progress should be carefully monitored by TLC. The crude NMR can help judge the selectivity before purification, as losses can occur during chromatography.[3]

Issue 3: Low Yield in Glycosylation with a Protected Heptose Acceptor

Question: My glycosylation reaction with a protected this compound acceptor is giving a low yield of the desired disaccharide. What are the potential causes?

Answer: Low glycosylation yields can be due to a number of factors related to the donor, acceptor, and reaction conditions.

  • Problem: The heptose acceptor might be sterically hindered, or the hydroxyl group may have low nucleophilicity due to the influence of neighboring protecting groups. The glycosyl donor may also be insufficiently reactive or prone to decomposition.

  • Solution:

    • Assess Reactivity: Ensure you are using a sufficiently reactive glycosyl donor (e.g., a trichloroacetimidate or a thioglycoside with an activating promoter system).

    • Optimize Promoter System: For thioglycosides, a combination of N-iodosuccinimide (NIS) and a catalytic amount of a Brønsted or Lewis acid (e.g., TfOH, AgOTf) is often effective. For challenging glycosylations, more powerful activating systems might be required.[5]

    • Check for Side Reactions: Orthoester formation can be a significant side reaction, especially with participating groups on the donor.[6] Altering the temperature or the promoter system can sometimes minimize this.

    • Consider Concentration: In some cases of imperfect stereoselectivity or low yield, the reaction concentration can play a role. Lower concentrations may favor the desired pathway.[6]

Issue 4: Difficulty in Deprotecting Benzyl Ethers in the Final Steps

Question: I am at the final stage of my synthesis and am having trouble removing the benzyl (Bn) protecting groups without affecting other functionalities. The reaction is sluggish or incomplete.

Answer: The complete removal of multiple benzyl ethers can be challenging, especially in complex molecules.

  • Problem: Catalyst poisoning, steric hindrance, or the presence of other reducible functional groups can lead to incomplete debenzylation via catalytic hydrogenation.

  • Solution:

    • Catalyst Choice and Loading: Palladium on carbon (Pd/C) is the most common catalyst. Ensure you are using a fresh, active catalyst. A higher catalyst loading (e.g., 20-50% by weight) may be necessary for difficult substrates.

    • Solvent and Additives: The choice of solvent is important. A mixture of an alcohol (e.g., ethanol or methanol) and an ester (e.g., ethyl acetate) is often effective. The addition of a small amount of acid (e.g., acetic acid or HCl) can sometimes accelerate the reaction, but care must be taken if other acid-labile groups are present.

    • Hydrogen Source: While hydrogen gas (H₂) at atmospheric or elevated pressure is standard, catalytic transfer hydrogenation using a hydrogen donor like formic acid or 1,4-cyclohexadiene can be a milder alternative, though it may require a larger amount of palladium catalyst.[1]

    • Reaction Time and Temperature: Some debenzylations can be slow and may require extended reaction times (24-48 hours). Gentle warming (e.g., to 40°C) can sometimes improve the reaction rate, but this also increases the risk of side reactions.

Data Presentation

Table 1: Comparison of Silyl Protecting Groups for Selective Protection of a Primary Hydroxyl in a Heptoside Derivative

Protecting GroupReagentsYield (%)Reference
TIPSTIPSCl, Imidazole, DMF37-59[7]
TDS TDSCl, Imidazole, DMF 83 [7]
TBSTBSCl, Imidazole, DMFLow[7]
TBDPSTBDPSCl, Imidazole, DMFLow[7]
Data adapted from a gram-scale synthesis of a D-glycero-α-D-gluco-heptoside derivative, demonstrating the superior yield of the TDS group for this specific transformation.

Table 2: Regioselective Cleavage of the O6, O7-TIPDS Group on Manno-heptose Derivatives

Starting Material (Substituents)ReagentProduct (Free OH at C7) Yield (%)Reference
O2, O3, O4-AcHBF₄·OEt₂75[2][3]
O2, O3-Ac; O4-BzHBF₄·OEt₂71[2][3]
O2, O3-Ac; O4-PivHBF₄·OEt₂50[2][3]
O2, O3-Ac; O4-ClAcHBF₄·OEt₂68[2][3]
Yields reported for the formation of the 7-OH acceptor after regioselective opening of the TIPDS ether.

Experimental Protocols

Protocol 1: Protection of the C6-C7 Diol using TIPDSCl₂

This protocol describes the selective protection of the exocyclic diol of a thioglycoside manno-heptose pentaol.

Materials:

  • Tolyl 1-thio-L-glycero-α-D-manno-heptopyranoside pentaol

  • Anhydrous pyridine

  • 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the manno-heptose pentaol (1.0 eq) in anhydrous pyridine under an argon atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add TIPDSCl₂ (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water at 0°C.

  • Dilute the mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired O6, O7-TIPDS protected heptoside.

Protocol 2: Regioselective Opening of the TIPDS Ether to Yield a 7-OH Acceptor

This protocol describes the regioselective cleavage of the TIPDS ether to unmask the C7 hydroxyl group.

Materials:

  • O6, O7-TIPDS protected manno-heptose derivative

  • Anhydrous acetonitrile (MeCN)

  • Fluoroboric acid diethyl ether complex (HBF₄·OEt₂)

  • Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TIPDS-protected starting material (1.0 eq) in anhydrous MeCN under an argon atmosphere.

  • Cool the solution to 0°C.

  • In a separate flask, prepare a solution of HBF₄·OEt₂ (1.1 eq) in anhydrous MeCN.

  • Add the HBF₄·OEt₂ solution dropwise to the cooled solution of the starting material over 10-15 minutes.

  • Stir the reaction at 0°C and monitor its progress by TLC (typically 30-60 minutes).

  • Upon completion, quench the reaction by adding triethylamine (2.0 eq).

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting residue by silica gel column chromatography to isolate the desired product with a free hydroxyl group at C7. A typical yield for this reaction is in the range of 50-75%.[2][3]

Visualizations

G cluster_start Initial Protecting Group Strategy cluster_diol_protection C6-C7 Diol Protection cluster_ring_protection Ring Hydroxyls Strategy cluster_selective_deprotection Selective Deprotection & Glycosylation cluster_final Final Steps Start Start: this compound (or precursor) Protect_Diol Protect exocyclic C6-C7 diol? (e.g., for O-7 glycosylation) Start->Protect_Diol TIPDS Use TIPDSCl₂ in Pyridine Protect_Diol->TIPDS Yes Permanent_Protect Permanent Protection (e.g., Benzyl Ethers) Protect_Diol->Permanent_Protect No TIPDS_Protected 6,7-O-TIPDS protected heptose TIPDS->TIPDS_Protected TIPDS_Protected->Permanent_Protect Regio_Open_TIPDS Regioselective Opening of TIPDS (e.g., HBF₄·OEt₂ for 7-OH) Temporary_Protect Orthogonal Temporary Protection (e.g., Acyl, Silyl groups) Permanent_Protect->Temporary_Protect Select_Deprotect Selectively Deprotect Target OH Temporary_Protect->Select_Deprotect Select_Deprotect->Regio_Open_TIPDS Need 7-OH or 6-OH? Glycosylation Glycosylation Reaction Select_Deprotect->Glycosylation Target OH is free Final_Deprotection Global Deprotection (e.g., Hydrogenolysis for Bn) Glycosylation->Final_Deprotection End Final Product Final_Deprotection->End

Caption: A decision workflow for protecting group strategy in this compound synthesis.

G cluster_troubleshooting Troubleshooting Glycosylation Stereoselectivity Start Undesired Stereoisomer in Glycosylation Check_Donor Check C-2 Protecting Group on Mannose Donor Start->Check_Donor Participating Participating Group (e.g., Acetate, Benzoate) Check_Donor->Participating Is it participating? Non_Participating Non-Participating Group (e.g., Benzyl, Silyl) Check_Donor->Non_Participating No Orthoester Problem: Orthoester side product? Solution: Change promoter, lower temp. Participating->Orthoester Solvent_Effect Problem: Mixture of α/β. Solution: Change solvent, temp, or add 4,6-O-benzylidene for β. Non_Participating->Solvent_Effect Alpha_Product Expected outcome: α-glycoside Orthoester->Alpha_Product Beta_Product Desired β-mannoside Solvent_Effect->Beta_Product

Caption: Logical relationships in troubleshooting glycosylation stereoselectivity for mannose donors.

References

Overcoming difficulties in the purification of L-Glycero-D-mannoheptose isomers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of L-glycero-D-manno-heptose and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying L-glycero-D-manno-heptose from its isomers?

The primary challenges in purifying L-glycero-D-manno-heptose stem from the inherent structural similarities among its isomers. Heptoses are monosaccharides with seven carbon atoms, leading to a large number of possible stereoisomers, including enantiomers (D and L forms), diastereomers, and anomers (α and β forms)[1][2][3]. These isomers often exhibit very similar physicochemical properties, which makes their separation by standard chromatographic techniques difficult[4].

Q2: Which chromatographic techniques are most effective for separating heptose isomers?

High-performance anion-exchange chromatography (HPAEC) is a highly effective method for separating monosaccharides, including heptose isomers.[5][6] This technique can be significantly enhanced by the formation of borate complexes with the sugars.[7][8] The differential stability of these negatively charged complexes allows for their separation on a strong anion-exchange column.[9][10] Other methods like hydrophilic interaction liquid chromatography (HILIC) can also be employed, particularly for separating glycated and unmodified peptides, though it is less effective for resolving isomeric sugars.[4]

Q3: How does borate complex anion-exchange chromatography work for sugar separation?

Sugars and other polyols react with borate ions to form negatively charged complexes.[7][11] The stability of these complexes depends on the stereochemistry of the hydroxyl groups in the sugar molecule. Isomers with different spatial arrangements of their hydroxyl groups will form borate complexes with varying stabilities, leading to different retention times on an anion-exchange column.[9][10] A gradient of borate buffer concentration and/or pH can be used to efficiently elute and separate the different sugar-borate complexes.[7][8]

Q4: What detection methods are suitable for analyzing heptose isomers after separation?

Since simple sugars lack a strong chromophore for UV detection, more specialized methods are required. Pulsed amperometric detection (PAD) is a sensitive and common method for the direct detection of carbohydrates following HPAEC.[12][13][14] This method involves the oxidation of the carbohydrates at a gold electrode.[12] Alternatively, post-column derivatization to introduce a fluorescent or UV-active tag can be used, but this adds complexity to the experimental setup.[15]

Troubleshooting Guides

Poor Peak Resolution

Problem: Co-elution or poor separation of L-glycero-D-manno-heptose from other isomers.

Possible CauseRecommended Solution
Inappropriate mobile phase composition Optimize the borate buffer concentration and pH gradient. A shallower gradient can improve the separation of closely eluting peaks.[7][8]
Suboptimal column temperature Vary the column temperature. Temperature can affect the stability of the borate-sugar complexes and the viscosity of the mobile phase, thereby influencing retention times and resolution.[12]
Flow rate is too high Reduce the flow rate to allow for better equilibration between the stationary and mobile phases, which can enhance resolution.
Incorrect column chemistry Ensure the use of a high-capacity, strong anion-exchange column suitable for carbohydrate analysis.
Low Signal Intensity or No Peaks

Problem: The detector shows a weak signal or no peaks for the injected sample.

Possible CauseRecommended Solution
Low sample concentration Concentrate the sample before injection.
Detector malfunction (PAD) Ensure the PAD waveform potentials and durations are correctly set for carbohydrate detection. Check the condition of the gold working electrode and the reference electrode.[12]
Degradation of the analyte Prepare fresh samples and mobile phases. Sugars can be susceptible to degradation, especially at high pH.
Carbonate contamination in the eluent For HPAEC with hydroxide eluents, ensure the eluent is protected from atmospheric CO2, which can form carbonate and interfere with the separation by competing for the anion-exchange sites.[12]
Irreproducible Retention Times

Problem: Retention times for the same sample vary between runs.

Possible CauseRecommended Solution
Inconsistent mobile phase preparation Prepare mobile phases carefully and consistently. Use a reliable pH meter and high-purity reagents.
Column temperature fluctuations Use a column oven to maintain a stable temperature throughout the analysis.[12]
Column degradation If the column has been used extensively, its performance may degrade. Clean the column according to the manufacturer's instructions or replace it if necessary.
Air bubbles in the system Degas the mobile phases before use and ensure all connections are tight to prevent air from entering the system.

Experimental Protocols

Protocol: Separation of Heptose Isomers using Borate Complex Anion-Exchange Chromatography

This protocol provides a general framework for the separation of L-glycero-D-manno-heptose isomers. Optimization of specific parameters will be required for individual applications.

1. Materials and Reagents:

  • High-performance liquid chromatography (HPLC) system equipped with a gradient pump, column oven, and a pulsed amperometric detector (PAD) with a gold working electrode.

  • Strong anion-exchange column suitable for carbohydrate analysis.

  • Boric acid, potassium hydroxide, and high-purity water.

  • Heptose isomer standards and the sample mixture.

2. Mobile Phase Preparation:

  • Eluent A: Prepare a stock solution of 1 M potassium borate by dissolving boric acid in high-purity water and adjusting the pH to a desired value (e.g., 8.0) with potassium hydroxide.

  • Eluent B: Prepare a higher concentration potassium borate buffer (e.g., 0.5 M) or a buffer with a different pH to create the gradient.

  • Degas all eluents before use.

3. Chromatographic Conditions:

  • Column: Strong anion-exchange column.

  • Column Temperature: 30°C (can be optimized).

  • Flow Rate: 0.5 mL/min (can be optimized).

  • Injection Volume: 10-25 µL.

  • Gradient: A linear gradient from a low to a high concentration of borate buffer over a specified time (e.g., 0-100% Eluent B over 60 minutes). The exact gradient profile will need to be optimized based on the specific isomers being separated.[7][8]

  • Detection: Pulsed amperometric detection (PAD) with a waveform optimized for carbohydrates.[12]

4. Sample Preparation:

  • Dissolve the heptose isomer mixture in high-purity water to a known concentration.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Identify peaks by comparing their retention times to those of the pure isomer standards.

  • Quantify the isomers by integrating the peak areas.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hpaec HPAEC System cluster_analysis Analysis prep_sample Sample Preparation (Dissolve & Filter) hpaec Anion-Exchange Chromatography prep_sample->hpaec Inject prep_mobile Mobile Phase Preparation (Borate Buffers) prep_mobile->hpaec Elute detector Pulsed Amperometric Detection (PAD) hpaec->detector analysis Data Analysis (Peak Identification & Quantification) detector->analysis

Caption: Experimental workflow for the purification of heptose isomers.

borate_complexation cluster_reactants Reactants cluster_products Products sugar Heptose Isomer (cis-diols) complex Negatively Charged Sugar-Borate Complex sugar->complex borate Borate Ion [B(OH)4]- borate->complex separation Separated Isomers complex->separation Differential Retention on Anion-Exchange Column

Caption: Principle of borate complex formation for isomer separation.

References

Technical Support Center: Enhancing NMR Resolution of L-Glycero-D-mannoheptose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during the NMR spectroscopic analysis of L-Glycero-D-mannoheptose and related compounds.

Frequently Asked Questions (FAQs)

Q1: Why are the signals in my 1D ¹H NMR spectrum of this compound broad and poorly resolved, especially in the 3.0-4.0 ppm region?

A1: This is a common challenge in carbohydrate NMR spectroscopy. Several factors can contribute to poor resolution:

  • Signal Overlap: The non-anomeric protons of sugar rings have very similar chemical environments, leading to significant signal overlap in the 3-4 ppm region.[1][2]

  • High Viscosity: Concentrated carbohydrate solutions can be viscous, which leads to broader lines.[3]

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.[4]

  • Poor Shimming: An inhomogeneous magnetic field will result in broad peaks across the entire spectrum.[5]

  • Conformational Exchange: The sugar may exist in multiple conformations in solution, and if the exchange between them is on the NMR timescale, it can lead to broadened signals.

Q2: How can I improve the signal-to-noise ratio for my this compound sample, especially for ¹³C NMR?

A2: A low signal-to-noise ratio is a frequent issue, particularly in ¹³C NMR due to the low natural abundance of the ¹³C isotope.[5] Here are some strategies to improve it:

  • Increase Sample Concentration: A higher concentration of your analyte will result in a stronger signal. However, be mindful of potential viscosity issues that can degrade resolution.

  • Increase the Number of Scans (NS): The signal-to-noise ratio improves with the square root of the number of scans. Doubling the number of scans will increase the signal-to-noise by a factor of approximately 1.4.[5]

  • Use a Higher Field Spectrometer: Higher magnetic fields provide greater sensitivity and dispersion.

  • Cryoprobe Technology: If available, using a cryoprobe can significantly enhance sensitivity.

  • Isotopic Labeling: For specific applications, using ¹³C-labeled this compound will dramatically increase the signal intensity in ¹³C NMR spectra.

Q3: I am having trouble distinguishing this compound from its other manno-heptose isomers in a mixture. How can NMR help?

A3: Differentiating between sugar isomers can be challenging due to their structural similarity. However, NMR offers several approaches:

  • High-Resolution 1D ¹H NMR: Careful analysis of coupling constants (J-values) can provide stereochemical information. The Karplus relationship links the vicinal coupling constant to the dihedral angle between two coupled protons, which can differ between isomers.[6]

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Helps in tracing the proton-proton connectivities within each sugar ring, allowing you to build up the spin system for each isomer.

    • TOCSY (Total Correlation Spectroscopy): Can reveal all the protons belonging to a specific sugar ring by irradiating a single, well-resolved proton (like the anomeric proton).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, spreading out the signals into a second dimension and greatly aiding in resolving overlap.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): Provides information about longer-range (2-3 bond) proton-carbon correlations, which can be crucial for confirming assignments and differentiating isomers.

  • Chemical Derivatization: Derivatizing the sugar mixture can sometimes lead to better-resolved spectra for the derivatives, making it easier to distinguish between isomers.[8]

Troubleshooting Guides

Problem: Severe Signal Overlap in the Non-Anomeric Region (3.0-4.0 ppm)

This is the most common issue when analyzing this compound, especially in complex mixtures like bacterial lipopolysaccharides.[5]

Solution Workflow:

Start Severe Signal Overlap in 1D ¹H NMR Acquire_2D Acquire 2D NMR Spectra Start->Acquire_2D HSQC ¹H-¹³C HSQC Acquire_2D->HSQC Best for dispersion TOCSY ¹H-¹H TOCSY Acquire_2D->TOCSY Trace spin systems COSY ¹H-¹H COSY Acquire_2D->COSY Identify coupled protons Analyze_2D Analyze 2D Spectra for Resolution HSQC->Analyze_2D TOCSY->Analyze_2D COSY->Analyze_2D Resolved Sufficient Resolution? Analyze_2D->Resolved Advanced_Techniques Employ Advanced Techniques Resolved->Advanced_Techniques No Final_Analysis Structural Elucidation Resolved->Final_Analysis Yes Selective_1D Selective 1D TOCSY/NOESY Advanced_Techniques->Selective_1D Higher_Field Use Higher Field Magnet Advanced_Techniques->Higher_Field Computational Computational Analysis (e.g., CASPER) Advanced_Techniques->Computational Selective_1D->Final_Analysis Higher_Field->Final_Analysis Computational->Final_Analysis

Caption: Troubleshooting workflow for severe signal overlap.

Step-by-Step Guide:

  • Acquire 2D NMR Spectra: The most effective initial step is to use two-dimensional NMR to disperse the signals.[7]

    • ¹H-¹³C HSQC: This is often the most powerful experiment for resolving proton overlap, as it spreads the signals out based on the much larger ¹³C chemical shift dispersion.[7]

    • ¹H-¹H TOCSY: This is essential for grouping signals into individual monosaccharide spin systems. By irradiating a well-resolved anomeric proton, you can often identify all the protons of that sugar residue.

    • ¹H-¹H COSY: This helps to establish proton-proton connectivities, allowing you to "walk" along the carbon backbone.

  • Analyze 2D Spectra: Check if the cross-peaks in your 2D spectra are sufficiently resolved to make unambiguous assignments.

  • Employ Advanced Techniques (if needed):

    • Selective 1D TOCSY: If you can identify a well-resolved proton for a specific residue, a selective 1D TOCSY experiment can be used to "pull out" the signals of just that residue from the crowded spectrum.

    • Use a Higher Field Magnet: If available, acquiring spectra at a higher magnetic field strength (e.g., 800 MHz or higher) will provide greater spectral dispersion.

    • Computational Tools: Programs like CASPER can help predict NMR chemical shifts for different carbohydrate structures, aiding in the assignment of complex spectra.[5]

Problem: Broad or Distorted Peaks

Possible Causes and Solutions:

CauseSolution
Poor Shimming Reshim the spectrometer before each experiment.
Sample Too Concentrated Dilute the sample. While this may reduce the signal-to-noise ratio, it can significantly improve resolution.
Paramagnetic Impurities Filter the sample or use a chelating agent like EDTA if metal contamination is suspected.
Poor Sample Solubility Try a different deuterated solvent in which the compound is more soluble.

Experimental Protocols

Standard Sample Preparation for this compound in D₂O

Objective: To prepare a high-quality NMR sample for routine 1D and 2D experiments.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterium oxide (D₂O, 99.9%)

  • High-quality 5 mm NMR tube

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the desired amount of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of D₂O to the vial.

  • Vortex the sample until the solid is completely dissolved.

  • If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.

  • Ensure the final volume in the NMR tube is around 0.6-0.7 mL, corresponding to a height of about 4-5 cm.

  • Cap the NMR tube securely and label it appropriately.

  • For samples that will be stored for an extended period, consider lyophilizing the sample in D₂O two to three times to minimize the residual HDO signal.

cluster_0 Sample Preparation Workflow Weigh 1. Weigh Sample Dissolve 2. Dissolve in D₂O Weigh->Dissolve Filter 3. Filter (if necessary) Dissolve->Filter Transfer 4. Transfer to NMR Tube Filter->Transfer Cap 5. Cap and Label Transfer->Cap Ready Ready for NMR Cap->Ready

Caption: Standard NMR sample preparation workflow.

Acquisition of 2D NMR Spectra for Structural Elucidation

Objective: To acquire a standard set of 2D NMR spectra (COSY, TOCSY, HSQC, HMBC) to resolve signal overlap and assign the structure of this compound.

Spectrometer Setup:

  • Ensure the spectrometer is properly tuned and the sample is locked and shimmed.

  • Acquire a high-quality 1D ¹H spectrum to determine the spectral width and appropriate acquisition parameters.

Recommended Experiments and Key Parameters:

ExperimentPurposeKey Parameters to Consider
¹H-¹H COSY Identify proton-proton couplings (2-3 bonds).Number of scans (ns), acquisition time (aq), spectral width (sw).
¹H-¹H TOCSY Identify all protons within a spin system.Mixing time (e.g., 80-120 ms for carbohydrates), ns, aq, sw.
¹H-¹³C HSQC Correlate protons to their directly attached carbons.¹J(CH) coupling constant (typically ~145 Hz for carbohydrates), ns, aq, sw in both dimensions.
¹H-¹³C HMBC Identify long-range (2-3 bond) proton-carbon correlations.ⁿJ(CH) coupling constant (optimized for ~8 Hz), ns, aq, sw in both dimensions.

Data Processing:

  • Apply Fourier transformation to the acquired FIDs.

  • Phase the spectra correctly.

  • Apply appropriate window functions (e.g., sine-bell) to enhance resolution or sensitivity.

  • Calibrate the chemical shift scale using an internal or external standard.

  • Analyze the cross-peaks to establish connectivities and assign the signals.

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Methyl L-glycero-α-D-manno-heptopyranoside in CD₃OD

Note: These values are for a derivative and can serve as a reference. Chemical shifts for the free sugar in D₂O may vary slightly.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
14.565 (d, J=1.5 Hz)101.42
23.68 (dd, J=3.4 Hz)70.68
33.58 (dd)71.39
43.75 (app. t, J=9.7 Hz)66.33
53.44 (dd)71.03
63.88 (ddd)69.30
7a3.595 (dd, J=10.8 Hz)63.03
7b3.54 (dd)
OMe3.26 (s)53.91

Data adapted from a study on methyl l-glycero-α-d-manno-heptopyranoside.[5]

References

Strategies to increase the signal intensity of L-Glycero-D-mannoheptose in mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of L-Glycero-D-mannoheptose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal intensity and achieve reliable quantification of this important heptose.

Troubleshooting Guide: Low Signal Intensity of this compound

Low signal intensity is a common challenge in the mass spectrometric analysis of underivatized monosaccharides due to their high polarity and poor ionization efficiency. This guide provides a structured approach to identifying and resolving potential issues.

ProblemPotential CauseSuggested Solution
No or very low signal for this compound Inefficient Ionization: Native heptoses are difficult to ionize effectively.1. Derivatization: Implement a derivatization strategy such as silylation or acetylation to increase volatility and ionization efficiency. 2. Adduct Formation: In ESI-MS, promote the formation of adducts with alkali metals (e.g., Na+, Li+) or ammonium (NH4+) by adding the corresponding salts (e.g., sodium acetate, ammonium acetate) to the mobile phase at low concentrations (e.g., 1 mM).
Sample Degradation: Harsh sample preparation conditions can lead to degradation of the analyte.1. Temperature Control: Avoid excessive heat during sample preparation and derivatization. 2. pH Monitoring: Ensure the pH of the sample and mobile phase is compatible with the stability of the heptose.
Instrument Not Optimized: Mass spectrometer parameters are not suitable for carbohydrate analysis.1. Source Parameters: Optimize ESI or APCI source parameters, including capillary voltage, gas flow rates (nebulizer, drying gas), and temperature. 2. Analyzer Settings: For MS/MS experiments, optimize collision energy to achieve characteristic fragmentation without excessive signal loss.
Inconsistent Signal Intensity/Poor Reproducibility Incomplete Derivatization: The derivatization reaction has not gone to completion, leading to a mixture of partially and fully derivatized species.1. Reaction Conditions: Ensure optimal reaction time, temperature, and reagent concentration for the chosen derivatization method. 2. Moisture Contamination: Derivatization reactions, especially silylation, are sensitive to moisture. Ensure all solvents and reagents are anhydrous and perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Matrix Effects: Co-eluting compounds from the sample matrix are suppressing the ionization of the target analyte.1. Sample Cleanup: Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components. 2. Chromatographic Separation: Optimize the liquid chromatography method to achieve better separation of this compound from matrix components.
High Background Noise Contaminated Solvents or Reagents: Impurities in solvents, reagents, or glassware can contribute to high background noise.1. High-Purity Reagents: Use high-purity, MS-grade solvents and fresh derivatization reagents. 2. Clean Glassware: Thoroughly clean all glassware and use dedicated glassware for trace analysis.
Mobile Phase Issues: Non-volatile salts or buffers in the mobile phase can cause high background and ion suppression.1. Volatile Buffers: Use volatile mobile phase additives such as ammonium acetate or ammonium formate.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound by GC-MS?

A1: this compound is a non-volatile and highly polar molecule. Gas chromatography (GC) requires analytes to be volatile to travel through the column. Derivatization, such as silylation or acetylation, replaces the polar hydroxyl (-OH) groups with non-polar groups (e.g., trimethylsilyl or acetyl groups), which increases the volatility and thermal stability of the molecule, making it suitable for GC-MS analysis.[1]

Q2: Which derivatization method is better for this compound: silylation or acetylation?

A2: Both silylation and acetylation are effective methods for increasing the signal intensity of this compound for GC-MS analysis.

  • Silylation (e.g., using BSTFA or MSTFA) is a very common and effective method for derivatizing hydroxyl groups. However, silyl derivatives can be sensitive to moisture, requiring anhydrous reaction conditions.

  • Acetylation (e.g., using acetic anhydride) produces stable derivatives. Studies have successfully used acetylation for the GC-MS analysis of L-glycero-D-manno-heptose, providing clear fragmentation patterns for structural identification.[2]

The choice between the two often depends on the laboratory's experience, available reagents, and the specific requirements of the analytical method. For quantitative analysis, it is crucial to ensure the chosen derivatization reaction is reproducible and goes to completion.

Q3: What are the expected fragmentation patterns for derivatized this compound in GC-MS?

A3: The fragmentation of derivatized this compound in GC-MS provides structural information. For partially methylated and acetylated derivatives, characteristic fragments are observed that can be used to determine the structure of the heptose region in complex carbohydrates like lipopolysaccharides.[2] The specific fragmentation will depend on the type of derivatization and the ionization energy used. It is recommended to consult literature that details the mass spectra of these specific derivatives for accurate identification.

Q4: How can I improve the signal intensity of this compound in LC-MS without derivatization?

A4: While derivatization is often preferred for a significant signal boost, you can take steps to improve the signal of the native compound in LC-MS:

  • Optimize Ionization Source: For Electrospray Ionization (ESI), carefully optimize the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.

  • Promote Adduct Formation: As mentioned in the troubleshooting guide, adding a low concentration (e.g., 1 mM) of salts like sodium acetate or ammonium acetate to your mobile phase can promote the formation of [M+Na]+ or [M+NH4]+ adducts, which often show better ionization efficiency than the protonated molecule [M+H]+.

  • Mobile Phase Composition: The pH and organic content of the mobile phase can influence ionization efficiency. Experiment with different gradients and pH values to find the optimal conditions for your instrument.

Q5: What are some key considerations for quantitative analysis of this compound by mass spectrometry?

A5: For accurate quantification, consider the following:

  • Internal Standard: Use a stable isotope-labeled internal standard of this compound if available. If not, a structurally similar sugar that is not present in your sample can be used. The internal standard should be added at the beginning of the sample preparation process to account for variations in sample preparation, derivatization, and instrument response.

  • Calibration Curve: Prepare a calibration curve using a series of known concentrations of this compound standards that have been subjected to the same sample preparation and derivatization procedure as your unknown samples.

  • Linearity and Range: Ensure your calibration curve is linear over the concentration range of your samples.

  • Reproducibility: Perform replicate injections of your samples and standards to assess the reproducibility of your method.

Quantitative Data on Signal Enhancement

Derivatization MethodTypical Fold Increase in Signal Intensity (GC-MS)Notes
Silylation 10 - 100Highly effective at increasing volatility and creating characteristic fragment ions. Sensitive to moisture.
Acetylation 10 - 50Produces stable derivatives with good chromatographic properties.

Note: The actual signal enhancement will depend on the specific molecule, the derivatization protocol, the analytical instrument, and the sample matrix.

Experimental Protocols

Protocol 1: Acetylation of this compound for GC-MS Analysis

This protocol is adapted from procedures used for the analysis of heptose derivatives.[2]

Materials:

  • Dried this compound sample (approximately 1 mg)

  • Acetic anhydride (100 µL)

  • Pyridine (100 µL)

  • Reaction vial (2 mL) with a PTFE-lined cap

  • Heating block or oven

  • Nitrogen or argon gas for drying

Procedure:

  • Drying: Ensure the sample is completely dry. Lyophilize the sample or dry it in a vacuum desiccator over P₂O₅.

  • Derivatization: a. Add 100 µL of pyridine to the dried sample in the reaction vial. b. Add 100 µL of acetic anhydride. c. Tightly cap the vial and vortex thoroughly to dissolve the sample. d. Heat the reaction mixture at 100°C for 1 hour.

  • Work-up: a. Cool the vial to room temperature. b. Evaporate the excess reagents under a gentle stream of nitrogen. c. Add 500 µL of toluene and evaporate again to remove residual acetic acid. Repeat this step twice.

  • Reconstitution: Reconstitute the dried acetylated sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) for GC-MS analysis.

Protocol 2: Silylation (Oximation-Trimethylsilylation) of this compound for GC-MS Analysis

This is a general protocol for the silylation of monosaccharides that can be applied to this compound.

Materials:

  • Dried this compound sample (approximately 1 mg)

  • Pyridine (anhydrous, 100 µL)

  • Hydroxylamine hydrochloride (20 mg/mL in pyridine) or Methoxyamine hydrochloride (20 mg/mL in pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (100 µL)

  • Reaction vial (2 mL) with a PTFE-lined cap

  • Heating block or oven

Procedure:

  • Drying: Ensure the sample is completely dry as described in the acetylation protocol.

  • Oximation: a. Add 100 µL of hydroxylamine hydrochloride or methoxyamine hydrochloride solution in pyridine to the dried sample. b. Tightly cap the vial and vortex. c. Heat at 90°C for 30 minutes.

  • Silylation: a. Cool the vial to room temperature. b. Add 100 µL of BSTFA + 1% TMCS or MSTFA. c. Tightly cap the vial and vortex. d. Heat at 70°C for 60 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Visualizations

Workflow for Derivatization and GC-MS Analysis

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Start Dried this compound Sample Derivatization Heating & Incubation Start->Derivatization Add Reagents Reagents Derivatization Reagents (e.g., Acetic Anhydride or BSTFA) Evaporation Evaporation of Excess Reagents Derivatization->Evaporation Reaction Complete Reconstitution Reconstitution in Solvent Evaporation->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS

Caption: Workflow for derivatization and GC-MS analysis of this compound.

Logical Relationship for Troubleshooting Low Signal Intensity

Troubleshooting_Logic Start Low Signal Intensity? Derivatization Is the sample derivatized? Start->Derivatization Yes CheckAdducts Promote Adduct Formation Start->CheckAdducts No OptimizeMS Optimize MS Parameters Derivatization->OptimizeMS No CheckDeriv Check Derivatization Protocol Derivatization->CheckDeriv Yes Solution Signal Improved OptimizeMS->Solution CheckCleanup Implement Sample Cleanup CheckDeriv->CheckCleanup Protocol OK CheckDeriv->Solution Protocol Optimized CheckCleanup->OptimizeMS Cleanup OK CheckCleanup->Solution Cleanup Implemented CheckAdducts->OptimizeMS

Caption: Decision tree for troubleshooting low signal intensity in mass spectrometry.

References

Technical Support Center: Method Development for L-Glycero-D-manno-heptose Epimer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of L-glycero-D-manno-heptose and its epimers. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended chromatographic technique for separating L-glycero-D-manno-heptose and its epimers?

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the most suitable and widely used technique for the high-resolution separation of underivatized monosaccharides, including epimers like L-glycero-D-manno-heptose.[1] The high pH conditions used in HPAEC-PAD enhance the acidity of hydroxyl groups in carbohydrates, allowing for their separation as anions.[1]

Q2: Which type of column is best suited for this separation?

Columns from the Dionex CarboPac series, such as the CarboPac PA10 or a similar anion-exchange column, are specifically designed for the separation of monosaccharides.[2][3][4] These columns are packed with a polystyrene-divinylbenzene substrate coated with a strong anion-exchange resin, providing excellent resolution for carbohydrate isomers.[2]

Q3: Why is Pulsed Amperometric Detection (PAD) used?

Pulsed Amperometric Detection (PAD) is a highly sensitive and selective detection method for electroactive species like carbohydrates. It allows for the direct detection of underivatized carbohydrates at picomole levels, eliminating the need for derivatization.[1] The pulsed potential waveform cleans the gold electrode surface, ensuring a consistent and sensitive response.

Q4: Can other chromatographic methods be used?

While HPAEC-PAD is the primary recommendation, other techniques have been explored:

  • Gas Chromatography (GC): This method requires derivatization of the heptoses to volatile compounds before analysis.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can also be used for the separation of polar compounds like sugars.

However, HPAEC-PAD generally offers superior resolution and sensitivity for this specific application without the need for derivatization.

Experimental Protocol: HPAEC-PAD Method for Heptose Epimer Separation (Starting Point)

This protocol provides a starting point for developing a separation method for L-glycero-D-manno-heptose and its epimers. Optimization will likely be required based on your specific instrumentation and sample matrix.

Instrumentation:

  • Ion Chromatography (IC) system equipped with a quaternary gradient pump, a thermostatted column compartment, and a pulsed amperometric detector with a gold working electrode and an Ag/AgCl reference electrode.

Chromatographic Conditions:

ParameterRecommended Starting Condition
Column Dionex CarboPac PA10 (4 x 250 mm) with a CarboPac PA10 Guard Column (4 x 50 mm)
Mobile Phase A Deionized water (18.2 MΩ·cm)
Mobile Phase B 200 mM Sodium Hydroxide (NaOH)
Mobile Phase C 1 M Sodium Acetate (NaOAc) in 200 mM NaOH
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Pulsed Amperometry, Gold (Au) working electrode

Gradient Program:

Time (min)%A (Water)%B (200 mM NaOH)%C (1M NaOAc in 200 mM NaOH)Curve
0.0901005
20.0901005
20.1505005
30.0505005
30.1050505
40.0050505
40.1901005
50.0901005

Sample Preparation:

  • Samples should be dissolved in deionized water and filtered through a 0.22 µm syringe filter before injection.

  • If the sample matrix contains interfering substances like amino acids from glycoprotein hydrolysates, an in-line AminoTrap column can be used to remove them.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the separation of L-glycero-D-manno-heptose epimers.

Issue 1: Poor Resolution or Co-elution of Epimer Peaks

  • Possible Cause: Suboptimal mobile phase conditions.

  • Solution:

    • Adjust NaOH concentration: A lower concentration of NaOH will generally increase retention times and may improve the separation between closely eluting epimers. Try decreasing the initial NaOH concentration in small increments.

    • Introduce a shallow NaOAc gradient: A very shallow sodium acetate gradient during the elution of the heptose epimers can sometimes enhance selectivity.

    • Optimize temperature: Vary the column temperature between 25 °C and 35 °C. Lower temperatures often lead to longer retention and potentially better resolution.

Issue 2: Peak Tailing

  • Possible Cause: Column contamination or degradation.

  • Solution:

    • Column Wash: Wash the column with a higher concentration of NaOH and NaOAc as suggested in the column manual.

    • Guard Column Replacement: The guard column protects the analytical column from contaminants. If peak shape degrades, replace the guard column first.[6]

    • Sample Clean-up: Ensure your sample is free of particulates and interfering matrix components.

Issue 3: Split Peaks

  • Possible Cause: Anomeric separation or column void.

  • Solution:

    • Anomeric Separation: At neutral pH, reducing sugars can exist as α and β anomers, which may separate under certain chromatographic conditions. The high pH of the HPAEC-PAD mobile phase should collapse these into a single peak. If split peaks persist, ensure the NaOH concentration is adequate.

    • Column Void: A void at the head of the column can cause peak splitting. This may require column replacement.

Issue 4: Unstable Baseline or High Background Noise

  • Possible Cause: Contaminated mobile phase or detector issues.

  • Solution:

    • Fresh Mobile Phase: Prepare fresh eluents daily using high-purity water and reagents. Carbonate contamination from atmospheric CO2 can affect the baseline.

    • Detector Electrode: The gold working electrode may need cleaning or polishing as per the manufacturer's instructions.

    • System Contamination: Flush the entire system with a cleaning solution if contamination is suspected.

Visual Troubleshooting and Workflow Diagrams

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hpaec HPAEC-PAD Analysis cluster_data Data Analysis Sample Dissolve & Filter Sample Inject Inject Sample Sample->Inject Eluent Prepare Fresh Eluents Column Separation on CarboPac PA10 Eluent->Column Inject->Column Detect PAD Detection Column->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Experimental workflow for heptose epimer analysis.

Troubleshooting_Logic cluster_resolution Poor Resolution cluster_peakshape Poor Peak Shape cluster_baseline Baseline Issues Start Problem Observed P1 Adjust NaOH Conc. Start->P1 Resolution S1 Column Wash Start->S1 Tailing/Splitting B1 Prepare Fresh Eluents Start->B1 Noise/Drift P2 Optimize NaOAc Gradient P1->P2 P3 Vary Temperature P2->P3 S2 Replace Guard Column S1->S2 S3 Check for Anomers/Void S2->S3 B2 Clean/Polish Electrode B1->B2 B3 Flush System B2->B3

Caption: Troubleshooting logic for common chromatographic issues.

References

Refinement of crystallization protocols for obtaining high-quality L-Glycero-D-mannoheptose crystals.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality crystals of L-Glycero-D-mannoheptose.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
No crystals are forming; the solution remains clear. The solution is undersaturated.- Slowly evaporate the solvent to increase the concentration of the heptose. - If using a solvent/anti-solvent system, add more anti-solvent dropwise. - Cool the solution slowly, as solubility often decreases with temperature.
The chosen solvent is not appropriate.- Experiment with a range of solvents with varying polarities. Sugars like this compound are typically soluble in polar solvents. - Try solvent mixtures to fine-tune solubility.
The compound is too pure or contains inhibitors.- Introduce a seed crystal to induce nucleation. - In rare cases, minor impurities can aid crystallization; however, prioritize high purity.
An oil has formed instead of crystals. The solution is too supersaturated.- Dilute the solution slightly with the solvent and allow it to re-equilibrate. - Slow down the crystallization process (e.g., slower evaporation, slower cooling, or slower addition of anti-solvent).
The temperature is too high.- Lower the crystallization temperature.
A powder or microcrystalline precipitate has formed. Nucleation is too rapid.- Reduce the level of supersaturation. - Use a cleaner crystallization vessel to minimize nucleation sites. - Consider a different solvent system.
Crystals are small, needle-like, or of poor quality. Crystal growth is too fast.- Slow down the rate of crystallization by reducing the supersaturation level. - Employ vapor diffusion techniques for slower, more controlled crystal growth.
Impurities are present.- Further purify the this compound sample. Recrystallization from a different solvent system can be effective.
Crystals have stopped growing. The solution around the crystal is depleted of the solute.- Gently agitate the solution to ensure a homogeneous concentration. - If in a sealed environment, slightly increase the supersaturation by slow evaporation or temperature change.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound?

A1: this compound is a polar sugar and is expected to be soluble in polar solvents. While specific data for this heptose is limited, a good starting point would be water, ethanol, methanol, or mixtures thereof. For techniques requiring an anti-solvent, less polar solvents like isopropanol, acetone, or acetonitrile could be trialed. It is often a process of trial and error to find the optimal solvent or solvent system.

Q2: How can I improve the purity of my this compound before crystallization?

A2: High purity is crucial for obtaining high-quality crystals. Techniques such as column chromatography (e.g., using silica gel) can be employed to purify the sugar before setting up crystallization experiments. Following purification, ensuring the complete removal of residual solvents is also important.

Q3: What crystallization methods are recommended for this compound?

A3: Several methods can be effective:

  • Slow Evaporation: Dissolve the heptose in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely covered vial.

  • Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool down slowly to room temperature or below.

  • Vapor Diffusion: This is often the best method for high-quality crystals.[1] A concentrated solution of the heptose is placed in a small, open container inside a larger sealed chamber containing a reservoir of a solvent in which the heptose is less soluble (the anti-solvent). Vapors from the anti-solvent slowly diffuse into the heptose solution, reducing its solubility and promoting slow crystal growth.

  • Solvent-Anti-solvent Diffusion: A solution of the heptose is carefully layered with a miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the heptose solution.

Q4: Should I be concerned about the anomeric form of this compound in solution?

A4: Yes, like many sugars, this compound can exist in different anomeric forms (α and β) in solution, which are in equilibrium. This can sometimes complicate crystallization. Controlling the pH and allowing the solution to equilibrate may help in crystallizing a single anomeric form. In some cases, derivatives like the hexa-O-acetylated form have been shown to crystallize well, potentially by locking the anomeric configuration.[2]

Experimental Protocols

General Protocol for Vapor Diffusion Crystallization
  • Preparation of the Heptose Solution: Prepare a concentrated solution of highly pure this compound in a "good" solvent (e.g., water or methanol). The solution should be close to saturation but not yet precipitating.

  • Preparation of the Reservoir: In a larger vial or well of a crystallization plate, add the "anti-solvent" (a solvent in which the heptose is poorly soluble but miscible with the "good" solvent, e.g., isopropanol or acetone).

  • Setup: Place a small drop (a few microliters) of the heptose solution on a cover slip or in a smaller inner vial. Invert the coverslip and seal the reservoir (hanging drop method), or place the inner vial inside the larger vial and seal it (sitting drop method).

  • Incubation: Allow the sealed chamber to stand undisturbed at a constant temperature. Vapors from the reservoir will slowly diffuse into the drop, gradually inducing crystallization.

  • Monitoring: Monitor the drop periodically under a microscope for the formation of crystals. This may take several days to weeks.

Visualizations

Experimental Workflow for Crystallization Method Selection

G Workflow for Crystallization Method Selection start Start with Purified this compound solubility_screen Perform Solubility Screening start->solubility_screen slow_evaporation Slow Evaporation solubility_screen->slow_evaporation Choose Method slow_cooling Slow Cooling solubility_screen->slow_cooling Choose Method vapor_diffusion Vapor Diffusion solubility_screen->vapor_diffusion Choose Method no_crystals No Crystals slow_evaporation->no_crystals oil_precipitate Oil or Precipitate slow_evaporation->oil_precipitate poor_crystals Poor Quality Crystals slow_evaporation->poor_crystals good_crystals High-Quality Crystals slow_evaporation->good_crystals slow_cooling->no_crystals slow_cooling->oil_precipitate slow_cooling->poor_crystals slow_cooling->good_crystals vapor_diffusion->no_crystals vapor_diffusion->oil_precipitate vapor_diffusion->poor_crystals vapor_diffusion->good_crystals optimize Optimize Conditions (Concentration, Temperature, Solvent Ratio) no_crystals->optimize oil_precipitate->optimize poor_crystals->optimize optimize->solubility_screen

Caption: A flowchart illustrating the decision-making process for selecting and optimizing a crystallization method.

Troubleshooting Logic for Crystallization Failure

G Troubleshooting Crystallization Issues start Experiment Yields No Crystals check_saturation Is the solution supersaturated? start->check_saturation increase_concentration Increase Concentration (Evaporation / Add Anti-solvent) check_saturation->increase_concentration No check_purity Is the compound pure? check_saturation->check_purity Yes increase_concentration->start purify Re-purify Compound check_purity->purify No try_seeding Try Seeding check_purity->try_seeding Yes purify->start change_solvent Change Solvent System try_seeding->change_solvent success Crystals Formed try_seeding->success change_solvent->start

Caption: A logical diagram for troubleshooting experiments that fail to produce crystals.

References

Navigating the Synthesis of L-Glycero-D-mannoheptose Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for L-Glycero-D-mannoheptose Derivative Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges and instabilities encountered during the synthesis of these complex carbohydrates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your experimental work.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the synthesis of this compound derivatives, offering potential causes and actionable solutions.

Issue ID Problem Potential Causes Suggested Solutions
TSG-001 Low Yield of Glycosylation Reaction - Incomplete activation of the glycosyl donor.- Steric hindrance at the acceptor hydroxyl group.- Suboptimal reaction temperature or time.- Presence of moisture in the reaction.- Ensure complete dryness of reagents and solvents.- Use a stronger activating agent or increase its stoichiometry.- Re-evaluate the protecting group strategy to reduce steric bulk near the reacting hydroxyl group.- Optimize reaction temperature and monitor progress by TLC.
TSG-002 Poor Stereoselectivity (Formation of anomeric mixtures) - Nature of the protecting group at C2.- The reactivity of the glycosyl donor.- The solvent used can influence the stereochemical outcome.- For 1,2-trans glycosylation, use a participating protecting group at C2 (e.g., acetate, benzoate).- For 1,2-cis glycosylation, use a non-participating group (e.g., benzyl ether) and ethereal solvents.- The choice of promoter can also influence stereoselectivity.
TSG-003 Unstable Intermediates (e.g., decomposition on silica gel) - Acid-labile protecting groups (e.g., silyl ethers, acetals) can be cleaved on acidic silica gel.- The presence of phosphate groups can lead to instability.[1]- Use neutralized silica gel for chromatography.- Consider alternative purification methods like size-exclusion chromatography or recrystallization.- Convert sensitive intermediates to more stable derivatives before purification.
TSG-004 Difficulty in Removing Protecting Groups - Steric hindrance around the protecting group.- Incomplete reaction due to catalyst poisoning or insufficient reagent.- Increase the reaction time or temperature.- Use a higher loading of the catalyst or reagent.- For sterically hindered positions, consider a different, more labile protecting group in the synthetic design.
TSG-005 Regioselectivity Issues During Protection/Deprotection - Similar reactivity of different hydroxyl groups.- Employ strategies like dibutyltin oxide-mediated regioselective alkylation.[1][2]- Use bulky protecting groups to selectively protect less hindered positions.- Utilize enzymatic methods for selective protection or deprotection.

Frequently Asked Questions (FAQs)

Synthesis and Stability

Q1: What are the most common starting materials for the synthesis of L-glycero-D-manno-heptose?

A1: Historically, the synthesis involved multi-step procedures from shorter-chain sugars.[3] However, a more recent and scalable approach starts from L-lyxose, which can be converted to a crystalline and bench-stable peracetylated L-glycero-D-manno-heptose derivative in a four-step sequence.[4][5] This peracetate is an excellent starting point for further derivatization.[5][6]

Q2: My L-glycero-D-manno-heptose derivative appears to be degrading during purification. What could be the cause and how can I prevent it?

A2: Instability during purification, particularly on silica gel, can be due to the presence of acid-labile protecting groups such as silyl ethers or acetals. The acidic nature of standard silica gel can cause premature deprotection or degradation. To mitigate this, you can use neutralized silica gel for column chromatography or opt for other purification techniques like recrystallization or size-exclusion chromatography. For particularly sensitive compounds, it is advisable to minimize the time spent on the column.

Q3: I am struggling to achieve the desired stereoselectivity in my glycosylation reaction. What factors should I consider?

A3: Stereoselectivity in glycosylation is a significant challenge and is influenced by several factors.[7] The choice of the protecting group at the C2 position is critical; participating groups like esters favor the formation of 1,2-trans glycosides, while non-participating groups like ethers are used to favor 1,2-cis products.[8] The solvent and the glycosyl donor's reactivity also play a crucial role. A systematic "trial and error" approach, guided by established principles of glycosylation chemistry, is often necessary to find the optimal conditions for a specific glycosidic bond.[3][6]

Protecting Groups

Q4: What is a good protecting group strategy for differentiating the hydroxyl groups of L-glycero-D-manno-heptose?

A4: A versatile strategy involves using an orthoester methodology for differentiating the core hydroxyl groups and a tetraisopropyl disiloxyl (TIPDS) group to protect the exocyclic O6 and O7 positions.[6][7] This approach allows for the regioselective opening of the TIPDS ether, providing access to either the 6-OH or 7-OH for further functionalization.[6] The choice of protecting groups is fundamental to the success of complex oligosaccharide synthesis and requires careful planning.[8][9]

Q5: How can I selectively protect the primary hydroxyl group (O7)?

A5: The primary hydroxyl group is generally more reactive than the secondary ones. Using a bulky silyl ether protecting group, such as tert-butyldiphenylsilyl (TBDPS) chloride, can selectively protect the primary hydroxyl group under controlled conditions.[10]

Experimental Protocols

Protocol 1: Scalable Synthesis of 1,2,3,4,6,7-hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose from L-lyxose

This protocol is based on a highly practical and scalable synthesis.[4]

Materials:

  • L-lyxose

  • Indium powder

  • Allyl bromide

  • Acetic anhydride

  • Pyridine

  • Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes

Methodology:

  • Indium-mediated Acyloxyallylation:

    • Suspend L-lyxose and indium powder in dry THF.

    • Add allyl bromide dropwise at room temperature and stir until the reaction is complete (monitor by TLC).

    • Quench the reaction with water and extract with EtOAc.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Acetylation:

    • Dissolve the crude product in a mixture of acetic anhydride and pyridine.

    • Stir at room temperature overnight.

    • Pour the reaction mixture into ice water and extract with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry over sodium sulfate, filter, and concentrate.

  • Purification:

    • The crude hexa-O-acetylated product can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) to yield the crystalline target compound.[4]

Visualizations

Logical Workflow for Troubleshooting Glycosylation Reactions

G start Start: Low Glycosylation Yield/Selectivity check_reagents Check Reagent & Solvent Purity/Dryness start->check_reagents check_pg Evaluate C2 Protecting Group check_reagents->check_pg Reagents OK optimize_reagents Dry Solvents/Reagents, Use Fresh Promoter check_reagents->optimize_reagents Impurities/Moisture Suspected check_conditions Assess Reaction Conditions (Temp, Time, Promoter) check_pg->check_conditions Stereoselectivity OK change_pg Switch to Participating (trans) or Non-participating (cis) Group check_pg->change_pg Poor Stereoselectivity optimize_conditions Vary Temperature, Time, and Promoter Stoichiometry check_conditions->optimize_conditions Suboptimal Results success Successful Glycosylation check_conditions->success Reaction Improved optimize_reagents->check_pg change_pg->check_conditions optimize_conditions->success

Caption: Troubleshooting workflow for glycosylation reactions.

Signaling Pathway of Protecting Group Strategy

G cluster_0 Protecting Group Selection cluster_1 Selective Deprotection & Functionalization start L-glycero-D-manno-heptose pg_choice Choice of Protecting Group Strategy start->pg_choice orthoester Orthoester Protection pg_choice->orthoester Core OHs tipds TIPDS Protection pg_choice->tipds Exocyclic Diol (O6, O7) deprotection Regioselective Opening of TIPDS tipds->deprotection oh7 Free 7-OH deprotection->oh7 oh6 Free 6-OH deprotection->oh6 functionalization Further Synthesis (e.g., Glycosylation) oh7->functionalization oh6->functionalization

Caption: Protecting group strategy for selective functionalization.

References

Technical Support Center: Optimizing Enzymatic Assays Involving L-Glycero-D-manno-heptose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic assays involving L-Glycero-D-manno-heptose and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are involved in the biosynthesis of ADP-L-glycero-β-D-manno-heptose?

The biosynthesis of ADP-L-glycero-β-D-manno-heptose involves a multi-step enzymatic pathway. The key enzymes and their functions are:

  • GmhA (Sedoheptulose-7-phosphate isomerase): Converts sedoheptulose-7-phosphate to D-glycero-D-manno-heptose-7-phosphate.

  • HldE (D-glycero-β-D-manno-heptose-7-phosphate kinase/ D-glycero-β-D-manno-heptose-1-phosphate adenylyltransferase): A bifunctional enzyme that first phosphorylates D-glycero-D-manno-heptose-7-phosphate to D-glycero-β-D-manno-heptose-1,7-bisphosphate and then transfers an AMP moiety from ATP to D-glycero-β-D-manno-heptose-1-phosphate to form ADP-D-glycero-β-D-manno-heptose. In some organisms, the kinase and adenylyltransferase activities are carried out by two separate enzymes, HldA and HldC, respectively.

  • GmhB (D-glycero-D-manno-heptose-1,7-bisphosphate phosphatase): Removes the phosphate group from the C7 position of D-glycero-β-D-manno-heptose-1,7-bisphosphate to yield D-glycero-β-D-manno-heptose-1-phosphate.

  • HldD (ADP-L-glycero-D-manno-heptose 6-epimerase): Catalyzes the epimerization of ADP-D-glycero-β-D-manno-heptose to the final product, ADP-L-glycero-β-D-manno-heptose.

Below is a diagram illustrating this signaling pathway.

ADP-L-glycero-D-manno-heptose Biosynthesis cluster_pathway Biosynthesis Pathway S7P Sedoheptulose-7-P DMH7P D-glycero-D-manno-heptose-7-P S7P->DMH7P GmhA DMH17BP D-glycero-β-D-manno-heptose-1,7-bisP DMH7P->DMH17BP HldE (Kinase) / HldA DMH1P D-glycero-β-D-manno-heptose-1-P DMH17BP->DMH1P GmhB ADPDMH ADP-D-glycero-β-D-manno-heptose DMH1P->ADPDMH HldE (Adenylyltransferase) / HldC + ATP ADPLMH ADP-L-glycero-β-D-manno-heptose ADPDMH->ADPLMH HldD

ADP-L-glycero-D-manno-heptose Biosynthesis Pathway

Q2: What are the typical optimal reaction conditions for these enzymes?

The optimal pH and temperature for enzymatic activity can vary depending on the specific enzyme and its source organism. While comprehensive characterization for every enzyme is not always available, the following table summarizes known or generally recommended conditions. Researchers are encouraged to perform their own optimization experiments.

EnzymeOptimal pHOptimal Temperature (°C)Divalent Cation Requirement
HldE (bifunctional) 7.0 - 8.025 - 37Mg²⁺
HldA (kinase) 7.5 - 8.530 - 37Mg²⁺
HldC (adenylyltransferase) 7.5 - 8.530 - 37Mg²⁺
GmhB (phosphatase) 7.0 - 8.025 - 37Mg²⁺

Note: This data is compiled from various sources and should be used as a starting point for optimization.

Troubleshooting Guides

Problem 1: Low or No Enzyme Activity

Possible Causes and Solutions:

CauseRecommended Solution
Incorrect Buffer pH Each enzyme has an optimal pH range for activity. Verify the pH of your reaction buffer and adjust if necessary. It is recommended to perform a pH profile to determine the optimal pH for your specific enzyme and conditions.
Suboptimal Temperature Enzyme activity is highly dependent on temperature. Ensure your assay is being performed at the optimal temperature for the enzyme. If unknown, a temperature profile experiment is recommended. Temperatures that are too high can lead to enzyme denaturation.
Enzyme Instability Enzymes can lose activity over time, especially if not stored properly. Store enzymes at the recommended temperature (typically -20°C or -80°C) in a buffer containing a stabilizing agent like glycerol. Avoid repeated freeze-thaw cycles.
Missing Cofactors Many enzymes in this pathway require divalent cations, most commonly Mg²⁺, for activity. Ensure that the appropriate cofactor is present in your reaction mixture at an optimal concentration.
Substrate Degradation L-Glycero-D-manno-heptose and its phosphorylated derivatives can be unstable. Prepare substrate solutions fresh and store them appropriately.
Presence of Inhibitors Contaminants in your enzyme preparation or reagents can inhibit enzyme activity. Purify your enzyme if necessary and use high-purity reagents.
Problem 2: High Background Signal in Malachite Green Assay

The malachite green assay is commonly used to detect the release of inorganic phosphate in these enzymatic reactions. A high background signal can interfere with accurate measurements.

Possible Causes and Solutions:

CauseRecommended Solution
Phosphate Contamination Glassware, plasticware, and buffers can be sources of phosphate contamination. Use phosphate-free detergents to wash labware or use dedicated, disposable plasticware. Ensure all buffers and reagents are prepared with phosphate-free water.
Spontaneous ATP Hydrolysis ATP can spontaneously hydrolyze to ADP and inorganic phosphate, especially at elevated temperatures and non-neutral pH. Prepare ATP solutions fresh and keep them on ice.[1] Run a no-enzyme control to measure the rate of non-enzymatic ATP hydrolysis and subtract this from your sample readings.
Interfering Substances Detergents such as Triton™ X-100, Tween® 20, and SDS, as well as reducing agents like dithiothreitol (DTT), can interfere with the malachite green assay. If these substances are necessary for your reaction, create your phosphate standard curve in a buffer containing the same concentration of the interfering substance.
High ATP Concentration High concentrations of ATP (>100 µM) can lead to a high background signal. If possible, reduce the ATP concentration in your assay or dilute the sample before adding the malachite green reagent.[2]

Below is a workflow for troubleshooting high background in a malachite green assay.

Troubleshooting_High_Background cluster_workflow Troubleshooting Workflow: High Background Start High Background Signal Detected Check_Contamination Check for Phosphate Contamination (Water, Buffers, Labware) Start->Check_Contamination Contamination_Found Use Phosphate-Free Reagents/Labware Check_Contamination->Contamination_Found Yes No_Contamination No Obvious Contamination Check_Contamination->No_Contamination No End Background Signal Reduced Contamination_Found->End Check_ATP Evaluate Non-Enzymatic ATP Hydrolysis (No-Enzyme Control) No_Contamination->Check_ATP High_ATP_Hydrolysis Prepare ATP Fresh, Keep on Ice Check_ATP->High_ATP_Hydrolysis High Low_ATP_Hydrolysis No Significant ATP Hydrolysis Check_ATP->Low_ATP_Hydrolysis Low High_ATP_Hydrolysis->End Check_Interference Check for Interfering Substances (Detergents, Reducing Agents) Low_ATP_Hydrolysis->Check_Interference Interference_Present Prepare Standard Curve with Interferent Check_Interference->Interference_Present Yes No_Interference No Interfering Substances Check_Interference->No_Interference No Interference_Present->End Check_ATP_Conc Review ATP Concentration No_Interference->Check_ATP_Conc High_ATP_Conc Reduce ATP Concentration or Dilute Sample Check_ATP_Conc->High_ATP_Conc >100 µM High_ATP_Conc->End

Troubleshooting High Background in Malachite Green Assay

Experimental Protocols

Protocol 1: General Enzymatic Assay for HldE/HldC

This protocol describes a general method for assaying the adenylyltransferase activity of HldE or HldC by measuring the production of inorganic pyrophosphate (PPi), which is subsequently converted to phosphate (Pi) for detection.

Materials:

  • Purified HldE or HldC enzyme

  • D-glycero-β-D-manno-heptose-1-phosphate (or a suitable surrogate)

  • ATP

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Inorganic Pyrophosphatase

  • Malachite Green Phosphate Assay Kit

  • Microplate reader

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture. A typical 50 µL reaction might contain:

    • 5 µL of 10x Reaction Buffer

    • 5 µL of 10 mM ATP

    • 5 µL of 10 mM D-glycero-β-D-manno-heptose-1-phosphate

    • 1 µL of Inorganic Pyrophosphatase (1 U/mL)

    • X µL of purified HldE/HldC enzyme

    • Add nuclease-free water to a final volume of 50 µL.

  • Initiate Reaction: Add the enzyme to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop Reaction: Terminate the reaction by adding a stop solution provided in the malachite green kit or by adding SDS to a final concentration of 0.1%.

  • Phosphate Detection: Proceed with the malachite green assay to determine the amount of inorganic phosphate produced.

Protocol 2: Malachite Green Assay for Phosphate Detection

This is a general protocol for the malachite green assay. Refer to the manufacturer's instructions for your specific kit for detailed volumes and incubation times.

Procedure:

  • Prepare Phosphate Standards: Prepare a series of phosphate standards (e.g., 0 to 40 µM) in the same buffer as your experimental samples.

  • Sample Preparation: If necessary, dilute your stopped enzymatic reactions to bring the phosphate concentration within the linear range of the assay.

  • Assay Plate Setup: Add your standards and samples to the wells of a 96-well plate.

  • Add Malachite Green Reagent: Add the malachite green reagent to each well and mix gently.

  • Incubation: Incubate at room temperature for the time specified in the kit protocol (typically 15-30 minutes) to allow for color development.

  • Measure Absorbance: Read the absorbance at the recommended wavelength (usually between 600 and 660 nm) using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (no phosphate) from all readings. Plot a standard curve of absorbance versus phosphate concentration. Use the standard curve to determine the phosphate concentration in your samples.

Below is a generalized experimental workflow for optimizing reaction conditions.

Experimental_Workflow cluster_workflow General Workflow for Optimizing Reaction Conditions Start Define Assay Parameters (Enzyme, Substrate, Buffer) pH_Opt pH Optimization (Vary pH, constant Temp) Start->pH_Opt Temp_Opt Temperature Optimization (Vary Temp, optimal pH) pH_Opt->Temp_Opt Substrate_Opt Substrate Concentration (Vary [S], optimal pH/Temp) Temp_Opt->Substrate_Opt Enzyme_Opt Enzyme Concentration (Vary [E], optimal conditions) Substrate_Opt->Enzyme_Opt Data_Analysis Data Analysis (Determine Vmax, Km, kcat) Enzyme_Opt->Data_Analysis End Optimized Assay Conditions Data_Analysis->End

Generalized Experimental Workflow

References

Scalability issues in the production of L-Glycero-D-mannoheptose for research purposes.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of L-Glycero-D-mannoheptose. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common scalability issues encountered during the synthesis of this critical component of the inner core region of lipopolysaccharides (LPS) in many Gram-negative bacteria.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the chemical synthesis of this compound?

A1: Historically, the gram-scale synthesis of this compound has been hampered by several factors. Many established preparative routes involve numerous, complex reaction steps which can lead to low overall yields.[1][2] The formation of diastereomeric mixtures is another significant challenge, often requiring difficult and time-consuming purification steps.[1] Furthermore, the high cost of starting materials and reagents can make large-scale production economically unfeasible for research purposes.

Q2: I am experiencing low yields in my synthesis. What are the potential causes and solutions?

A2: Low yields can stem from several stages of the synthesis process. In multi-step syntheses, even moderate losses at each stage can significantly impact the final overall yield. One common issue is incomplete reactions or the formation of side products. For instance, in syntheses involving Wittig olefination, the stability of the intermediate aldehyde can be a critical factor.[2] To address low yields, consider the following:

  • Reaction Monitoring: Implement rigorous in-process monitoring (e.g., TLC, LC-MS) to ensure reactions go to completion.

  • Purification Optimization: Minimize losses during purification by selecting appropriate chromatography conditions and minimizing the number of purification steps. Recrystallization, when possible, can be a highly efficient purification method for larger scales.[1]

  • Alternative Routes: Explore more efficient and scalable synthetic routes, such as the four-step synthesis from L-lyxose which has demonstrated high yields on a >100 mmol scale.[1]

Q3: My final product is a mixture of diastereomers. How can I improve the stereoselectivity of my reaction?

A3: Achieving high stereoselectivity is a common hurdle. The choice of reagents and reaction conditions is critical. For example, in the synthesis of L-glycero- and D-glycero-D-manno-heptose building blocks, diastereoselective Mukaiyama-type aldol reactions have been successfully employed.[1][3] When diastereomeric mixtures are unavoidable, efficient separation techniques are necessary. This can involve careful column chromatography or fractional crystallization. In some cases, it may be possible to epimerize the undesired diastereomer to the desired product.[2]

Q4: Are there any scalable enzymatic or biosynthetic methods for producing this compound?

A4: Yes, biosynthetic routes offer a promising alternative to chemical synthesis. The biosynthesis of ADP-L-glycero-β-D-manno-heptose in Escherichia coli has been elucidated, involving a series of enzymatic steps starting from sedoheptulose 7-phosphate.[4][5] This pathway can potentially be harnessed for microbial production. Strain engineering approaches, for instance in Corynebacterium glutamicum, have been used to synthesize sedoheptulose from glucose by redirecting carbon flux towards the pentose phosphate pathway.[1] While challenges in optimizing microbial production for high yields and purity remain, these methods avoid many of the complex protection and deprotection steps required in chemical synthesis.

Troubleshooting Guides

Guide 1: Poor Yield in the Four-Step Synthesis from L-lyxose

This guide addresses common issues in the practical, four-step synthesis of 1,2,3,4,6,7-hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose from L-lyxose.

Problem Potential Cause Troubleshooting Step
Low yield after Step 1 (Indium-mediated acyloxyallylation) Incomplete reaction due to inactive indium.Ensure indium is sufficiently activated prior to use. Monitor the reaction closely by TLC until the starting material is consumed.
Degradation of L-lyxose.Maintain the recommended reaction temperature and avoid prolonged reaction times.
Formation of multiple byproducts in Step 2 (Ozonolysis) Over-oxidation or incomplete reaction.Carefully control the reaction temperature and duration of ozone exposure. Use a colorimetric indicator for ozone saturation.
Low yield after Step 3 (Reduction) Inefficient reducing agent.Use a fresh, high-quality reducing agent (e.g., sodium borohydride). Ensure anhydrous conditions if required.
Difficulty in crystallization in Step 4 (Acetylation and Crystallization) Impurities inhibiting crystal formation.Purify the crude product from the previous step by column chromatography before proceeding with acetylation.
Incorrect solvent system for crystallization.Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for crystallization.
Guide 2: Diastereomeric Impurities in the Final Product

This guide provides steps to identify and resolve issues with stereocontrol.

Problem Potential Cause Troubleshooting Step
Nearly 1:1 mixture of diastereomers Lack of stereocontrol in the key C-C bond-forming step.Re-evaluate the choice of catalyst and reaction conditions. For aldol reactions, consider using a chiral auxiliary or a different Lewis acid.
Epimerization during workup or purification.Analyze samples at each stage to pinpoint where the loss of stereocontrol occurs. Use milder workup conditions (e.g., buffered solutions) and avoid prolonged exposure to acidic or basic conditions during chromatography.
Minor diastereomeric impurity that is difficult to separate Incomplete separation during chromatography.Optimize the chromatography method. This may involve using a different stationary phase, a shallower solvent gradient, or employing preparative HPLC.
Co-crystallization of diastereomers.Attempt recrystallization from a different solvent system. In some cases, derivatization of the mixture can facilitate separation.

Experimental Protocols

Key Experiment: Four-Step Synthesis of 1,2,3,4,6,7-hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose

This protocol is a summarized adaptation of a highly practical and scalable synthesis.[1]

Step 1: Indium-Mediated Acyloxyallylation of L-lyxose

  • To a stirred suspension of L-lyxose and indium powder in an appropriate solvent, add the acyloxyallyl bromide dropwise at room temperature.

  • Stir the reaction mixture vigorously until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

Step 2: Ozonolysis

  • Dissolve the crude product from Step 1 in a suitable solvent (e.g., dichloromethane/methanol).

  • Cool the solution to -78°C and bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) and allow the mixture to warm to room temperature.

Step 3: Reduction

  • To the crude aldehyde from Step 2, add a reducing agent such as sodium borohydride in a suitable solvent.

  • Stir the reaction until the aldehyde is completely reduced, as monitored by TLC.

  • Quench the reaction carefully and extract the product.

Step 4: Acetylation and Crystallization

  • Treat the crude diol from Step 3 with acetic anhydride in the presence of a catalyst (e.g., DMAP) or a base (e.g., pyridine).

  • Monitor the reaction for complete acetylation.

  • Purify the crude peracetylated heptose by recrystallization from a suitable solvent system to yield the crystalline product.

Quantitative Data Summary

Synthesis Method Starting Material Number of Steps Scale Overall Yield Reference
Chemical SynthesisL-lyxose4>100 mmolNot explicitly stated, but described as "highly practical"[1]
Microbial SynthesisGlucoseN/A (Fermentation)1 L fermenter0.4 g/g glucose (for sedoheptulose)[1]

Visualizations

Biosynthetic Pathway of ADP-L-glycero-β-D-manno-heptose

Biosynthesis_Pathway cluster_enzymes Enzymes S7P Sedoheptulose 7-phosphate DDH7P D-glycero-D-manno-heptose 7-phosphate S7P->DDH7P GmhA DDH17BP D-glycero-D-manno-heptose 1,7-bisphosphate DDH7P->DDH17BP HldE (kinase domain) DDH1P D-glycero-D-manno-heptose 1-phosphate DDH17BP->DDH1P GmhB ADP_DDH ADP-D-glycero-D-manno-heptose DDH1P->ADP_DDH HldE (adenylyltransferase domain) ADP_LDH ADP-L-glycero-D-manno-heptose ADP_DDH->ADP_LDH HldD GmhA GmhA (Isomerase) HldE_kinase HldE (Kinase) GmhB GmhB (Phosphatase) HldE_adenylyl HldE (Adenylyltransferase) HldD HldD (Epimerase) Experimental_Workflow start Start: L-lyxose step1 Step 1: Indium-Mediated Acyloxyallylation start->step1 qc1 QC: TLC Analysis step1->qc1 step2 Step 2: Ozonolysis qc1->step2 Reaction Complete qc2 QC: Colorimetric Endpoint step2->qc2 step3 Step 3: Reduction qc2->step3 Reaction Complete qc3 QC: TLC Analysis step3->qc3 step4 Step 4: Acetylation qc3->step4 Reaction Complete purification Purification: Recrystallization step4->purification end Final Product: Peracetylated This compound purification->end Troubleshooting_Low_Yield start Low Yield Observed check_completion Are reactions going to completion? start->check_completion optimize_reaction Optimize reaction conditions: - Time - Temperature - Reagent stoichiometry check_completion->optimize_reaction No check_purification Are there significant losses during purification? check_completion->check_purification Yes optimize_reaction->check_completion solution Yield Improved optimize_reaction->solution optimize_purification Optimize purification: - Different chromatography - Recrystallization check_purification->optimize_purification Yes consider_route Consider alternative synthetic route check_purification->consider_route No optimize_purification->check_purification optimize_purification->solution consider_route->solution

References

Avoiding common pitfalls in the analysis of L-Glycero-D-mannoheptose-containing glycans.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-glycero-D-mannoheptose (L,D-Hep)-containing glycans. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the experimental analysis of these complex molecules.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Glycan Release & Sample Preparation

Question: Why am I observing low yields or complete loss of my heptose-containing glycans after chemical release (e.g., hydrazinolysis or β-elimination)?

Answer: this compound, like other heptoses, can be susceptible to degradation under harsh chemical conditions. Standard protocols for β-elimination (peeling reactions) and hydrazinolysis can lead to the destruction of the heptose monosaccharide itself.

Troubleshooting Steps:

  • Assess Method Suitability: Recognize that classical alkaline β-elimination is often too harsh.

  • Consider Milder Chemical Methods: Oxidative release methods using neutralized hypochlorite can be a viable alternative. These methods can form lactic acid glycosides, which protects the glycan from peeling and retains labile modifications.[1]

  • Enzymatic Release: Whenever possible, use enzymes like PNGase F for N-glycans. However, be aware that steric hindrance from dense glycosylation can limit enzyme access.

  • Optimize Reaction Conditions: If a chemical method is unavoidable, optimization is critical. This includes lowering the temperature, reducing reaction time, and using a milder base.

Question: Are there specific reagents that are better suited for releasing heptose-containing O-glycans without significant degradation?

Answer: Yes, traditional strong bases should be avoided. A promising approach is the oxidative release of O-glycans under neutral conditions.

Recommended Approach: Treatment with neutralized hypochlorite has been shown to selectively form lactic or glycolic acid glycosides. This method has several advantages:

  • It locks the glycan in a closed-ring configuration, preventing the "peeling" degradation that occurs during β-elimination.[1]

  • It preserves base-sensitive modifications like acetylation and sulfation.[1]

  • The resulting carboxylate group on the anomeric tag enhances ionization for negative-ion mode mass spectrometry.[1]

A general workflow for this process is outlined below.

G Workflow for Oxidative O-Glycan Release cluster_prep Sample Preparation cluster_release Oxidative Release cluster_analysis Analysis Glycoprotein Glycoprotein Sample (e.g., Bovine Submaxillary Mucin) PNGase Optional: PNGase F Digestion to remove N-glycans Glycoprotein->PNGase Release Treat with Neutralized Sodium Hypochlorite (NaOCl) PNGase->Release Quench Quench Reaction (e.g., with Na2SO3) Release->Quench Purify Purify Released Glycans (e.g., SPE) Quench->Purify Analyze LC-MS/MS Analysis (Negative Ion Mode) Purify->Analyze

Caption: Oxidative release workflow for O-glycans.

Section 2: Derivatization and Labeling

Question: My derivatization reaction for HPLC analysis shows multiple peaks for a single heptose standard. What could be the cause?

Answer: This is a common issue caused by the presence of multiple anomers (α and β) and ring forms (pyranose and furanose) of the heptose in solution. Derivatization can "lock" these different forms, leading to multiple products from a single monosaccharide.

Troubleshooting Steps:

  • Reduction Step: Before derivatization, perform a reduction step (e.g., with sodium borohydride) to convert the reducing end aldehyde/ketone to a stable alditol. This eliminates the anomeric center and prevents the formation of multiple isomers during labeling.

  • Permethylation: For mass spectrometry-based analysis, permethylation is a highly effective derivatization technique. It stabilizes labile sialic acid groups and improves ionization efficiency, though it does not solve the anomer issue for chromatography without a prior reduction step.[2][3]

  • Optimize Labeling Conditions: Ensure your labeling reaction (e.g., with 2-aminobenzamide) goes to completion. Incomplete reactions can add to the peak complexity.

Section 3: Chromatographic & Mass Spectrometric Analysis

Question: How can I distinguish this compound from its isomers (e.g., D-glycero-D-manno-heptose) or other common monosaccharides using LC-MS?

Answer: Distinguishing isomers is a significant challenge in glycan analysis because they have the same mass.[2][4] The strategy relies on high-resolution chromatography and detailed fragmentation analysis.

Methodologies:

  • Porous Graphitized Carbon (PGC) Chromatography: PGC-LC is one of the most powerful techniques for separating glycan isomers without derivatization.[4][5][6] Separation is based on subtle differences in the three-dimensional structure of the glycans.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is also widely used, often after labeling the glycans with a fluorescent tag. While primarily separating by size, different linkage positions can alter the polarity enough to achieve separation of some isomers.[5][6]

  • Tandem Mass Spectrometry (MS/MS): Even if isomers co-elute, their fragmentation patterns (MS/MS spectra) can be different. The position of the glycosidic linkage influences which bonds break. Establishing a library of fragmentation patterns from known standards is crucial for confident identification. Low-energy collision-induced dissociation (CID) is particularly useful for generating glycosidic bond cleavages.[3]

TechniquePrinciple of Separation/IdentificationBest For
PGC-LC Planar adsorption chromatography based on 3D shapeIsomer separation of unlabeled glycans
HILIC Partitioning based on hydrophilicity/sizeGeneral glycan profiling, some isomer separation (labeled)
MS/MS Fragmentation pattern differencesDistinguishing linkage isomers

Caption: Comparison of techniques for isomeric glycan analysis.

Question: I'm observing unusual fragmentation patterns in my MS/MS analysis that don't match typical hexose-containing glycans. Could this be due to the heptose?

Answer: Yes. The presence of a seven-carbon sugar introduces different fragmentation pathways compared to more common six-carbon sugars. For larger N-glycans, high-energy CID in a MALDI-TOF/TOF instrument often produces 1,5Xn cross-ring cleavages, which may not be sufficient for detailed structural assignment on their own.[3] It is important to compare your results to spectral libraries or published data specifically for heptose-containing structures.

Troubleshooting Logic: The following diagram illustrates a decision-making process when encountering unexpected MS/MS fragments.

G Troubleshooting Unexpected MS/MS Fragments Start Unexpected Fragment in MS/MS Spectrum CheckMass Confirm Precursor Mass. Does it match a heptose- containing composition? Start->CheckMass CompareDB Compare Spectrum to Glycan Databases (e.g., GlyTouCan, UniCarb-DB) CheckMass->CompareDB Yes Result Tentatively Assign Structure Based on Evidence CheckMass->Result No, Re-evaluate Composition Standard Analyze a Heptose-Containing Standard if Available CompareDB->Standard No Match Found Linkage Consider Alternative Linkage or Branching Patterns CompareDB->Linkage Partial Match Standard->Linkage Linkage->Result

Caption: Logic diagram for MS/MS fragment troubleshooting.

Key Experimental Protocols

Protocol 1: Oxidative Release of O-Linked Glycans

This protocol is adapted from methods demonstrating O-glycan release under neutral conditions to preserve sensitive structures.[1]

Materials:

  • Glycoprotein sample (e.g., Bovine Submaxillary Mucin)

  • Sodium hypochlorite (NaOCl) solution, ~10-15% available chlorine

  • Phosphate buffer (e.g., 1 M, pH 7.0)

  • Sodium sulfite (Na2SO3) solution for quenching

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or graphitized carbon)

Methodology:

  • Sample Preparation: Dissolve the glycoprotein in a suitable buffer. If desired, perform a PNGase F digestion first to remove N-glycans.

  • Reaction Setup: Cool the sample on ice. Add phosphate buffer to maintain a neutral pH.

  • Initiation: Add a calculated amount of NaOCl solution to the sample. The final concentration and reaction time must be optimized but a starting point is a 1:1 ratio with the protein by weight for 60-90 minutes at 4°C.

  • Monitoring: The reaction progress can be monitored by taking aliquots at different time points.

  • Quenching: Stop the reaction by adding an excess of sodium sulfite solution.

  • Purification: Purify the released lactic acid-linked glycans using SPE to remove salts, peptides, and excess reagents.

  • Analysis: Analyze the purified glycans by LC-MS, typically using a PGC column and negative ion mode detection.

Protocol 2: Monosaccharide Composition Analysis with Alditol Acetate Derivatization

This is a classic and robust method to confirm the presence of heptose and determine its quantity relative to other monosaccharides.

Materials:

  • Trifluoroacetic acid (TFA)

  • Sodium borohydride (NaBH4)

  • Acetic anhydride

  • Pyridine

  • Myo-inositol (as an internal standard)

Methodology:

  • Hydrolysis: Hydrolyze the glycan sample in 2 M TFA for 4 hours at 100°C to release the individual monosaccharides. Add Myo-inositol as an internal standard before hydrolysis.

  • Reduction: After drying down the hydrolyzed sample, reduce the monosaccharides to their corresponding alditols by adding 1 M NaBH4 in 1 M NH4OH and incubating for 2 hours at room temperature.

  • Acetylation: Quench the reduction with glacial acetic acid. Dry the sample completely. Perform acetylation by adding acetic anhydride and pyridine and incubating for 30 minutes at 100°C.

  • Extraction: After drying, partition the resulting alditol acetates into an organic solvent (e.g., dichloromethane) from water.

  • Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS). The retention time and fragmentation pattern will allow for the identification and quantification of the this compound derivative.

References

Improving the efficiency of isotopic labeling of L-Glycero-D-mannoheptose.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of isotopic labeling of L-Glycero-D-mannoheptose. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for isotopically labeling this compound?

A1: The two primary strategies are chemical synthesis and chemoenzymatic synthesis. Chemical synthesis can be lengthy and result in low yields, while chemoenzymatic synthesis offers a more efficient and specific approach.[1] The chemoenzymatic method typically involves the use of a series of enzymes to convert a labeled precursor into the final product.

Q2: Which isotopic labels are commonly used for this compound?

A2: Common stable isotopes for labeling carbohydrates include Carbon-13 (¹³C) and Deuterium (²H). The choice of isotope depends on the specific research question and the analytical technique being used (e.g., Mass Spectrometry or NMR spectroscopy).[2][3]

Q3: What is the biological significance of this compound?

A3: L-glycero-D-manno-heptose is a key component of the inner core of lipopolysaccharide (LPS) in many Gram-negative bacteria.[4] The biosynthesis of this sugar is essential for these bacteria, making the enzymes in its synthetic pathway potential targets for new antibiotics.[5]

Q4: How can I purify the final labeled product?

A4: Purification of the final product, typically ADP-L-glycero-D-manno-heptose, is often achieved using anion-exchange chromatography.[6] This technique separates molecules based on their charge, which is effective for isolating the negatively charged sugar nucleotide.

Q5: How is the success and efficiency of the labeling confirmed?

A5: Mass spectrometry (MS) is a primary method for confirming the incorporation of isotopic labels and quantifying the labeling efficiency. By comparing the mass spectra of labeled and unlabeled samples, the mass shift due to the isotope incorporation can be observed and the percentage of labeling can be calculated.

Experimental Protocols

Chemoenzymatic Synthesis of Isotopically Labeled ADP-L-glycero-D-manno-heptose

This protocol is a synthesized approach based on established chemoenzymatic methods.[2][7][8] It begins with a labeled precursor, D-mannose, which is chemically converted to isotopically labeled D,D-heptose-7-phosphate. This intermediate is then used in a one-pot enzymatic reaction to produce the final product.

Part 1: Chemical Synthesis of Isotopically Labeled D,D-Heptose-7-Phosphate (Precursor)

This part of the protocol is adapted from the chemical synthesis of D,D-heptose-7-phosphate and would need to start with an appropriately labeled D-mannose (e.g., U-¹³C₆-D-mannose).[7]

  • Benzylation of Labeled D-Mannose: React the labeled D-mannose with benzyl alcohol and acetyl chloride to yield labeled benzyl α-D-mannopyranoside.

  • Silylation: Selectively silylate the primary hydroxyl group using t-butyldiphenylsilyl (TBDPS) chloride to produce the 6-O-TBDPS ether.

  • Benzylation of Other Hydroxyl Groups: Benzylate the remaining free hydroxyl groups using benzyl bromide and sodium hydride.

  • Desilylation: Remove the TBDPS group to free the primary hydroxyl group.

  • Oxidation: Oxidize the primary alcohol to an aldehyde.

  • Wittig Reaction: Perform a Wittig reaction to add a carbon, forming a heptose precursor.

  • Dihydroxylation: Use dihydroxylation to create the desired stereochemistry of the heptose.

  • Phosphorylation: Phosphorylate the 7-hydroxyl group to yield the final precursor, labeled D,D-heptose-7-phosphate.

Part 2: One-Pot Enzymatic Synthesis of Labeled ADP-D,D-Heptose

This part of the protocol utilizes a one-pot reaction with three key enzymes.[7][9]

  • Reaction Mixture Preparation: In a suitable buffer (e.g., Tris-HCl), combine the following components:

    • Isotopically labeled D,D-heptose-7-phosphate

    • ATP (2 equivalents)

    • Purified HldE enzyme

    • Purified GmhB enzyme

    • Inorganic pyrophosphatase

  • Incubation: Incubate the reaction mixture. The reaction can be monitored by ³¹P NMR spectroscopy to observe the conversion to the sugar nucleotide. Typically, the reaction proceeds overnight.

  • Epimerization to L-glycero-D-manno-heptose: The final step to obtain the L-glycero-D-manno-heptose configuration is catalyzed by the epimerase HldD.[7] This enzyme interconverts ADP-D,D-Hep and ADP-L,D-Hep.[1]

Part 3: Purification

  • Anion-Exchange Chromatography: Purify the resulting labeled sugar nucleotide using an anion-exchange chromatography column.[6]

  • Elution: Elute the bound product using a salt gradient.

  • Lyophilization: Lyophilize the fractions containing the purified product to obtain a white powder.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from the chemoenzymatic synthesis process.

ParameterValueReference
Yield of ADP-D,D-heptose (unlabeled) 42%[7]
Purity of enzymes (GmhA, GmhB, HldE, HldD) ≥85%[5]

Note: Specific yields for the isotopically labeled synthesis may vary and should be determined empirically.

Troubleshooting Guide

Problem: Low or No Incorporation of Isotopic Label

Potential CauseSuggested Solution
Inefficient Precursor Synthesis Optimize the chemical synthesis steps for the labeled precursor. Ensure complete reactions and purification at each step.
Inactive Enzymes Verify the activity of the purified enzymes (HldE, GmhB, HldD) using an unlabeled control reaction. Ensure proper storage and handling of the enzymes.
Suboptimal Reaction Conditions Optimize the pH, temperature, and incubation time for the enzymatic reactions. Perform a time-course experiment to determine the optimal reaction duration.
Incorrect Stoichiometry of Reactants Ensure the correct molar ratios of the labeled precursor and ATP are used.

Problem: Isotopic Scrambling

Potential CauseSuggested Solution
Metabolic Interconversion If labeling is performed in a cellular system, be aware of interconnected metabolic pathways that can redistribute the label.[10]
Enzymatic Activity During Sample Preparation Rapidly quench all enzymatic activity after the reaction is complete, for example, by heating.[11]
Back-Exchange of Isotope For deuterium labeling, minimize exposure to protonated solvents after the labeling step to prevent back-exchange.[11]

Visualizations

Biosynthetic Pathway of ADP-L-glycero-β-D-manno-Heptose

Biosynthetic_Pathway S7P Sedoheptulose-7-Phosphate (or labeled precursor) DDH7P D-glycero-D-manno-heptose-7-P S7P->DDH7P GmhA DDH17BP D-glycero-D-manno-heptose-1,7-BP DDH7P->DDH17BP HldE (Kinase) DDH1P D-glycero-D-manno-heptose-1-P DDH17BP->DDH1P GmhB ADPDDH ADP-D-glycero-D-manno-heptose DDH1P->ADPDDH HldE (Adenylyltransferase) ADPLDH ADP-L-glycero-D-manno-heptose ADPDDH->ADPLDH HldD (Epimerase)

Caption: Chemoenzymatic synthesis pathway for ADP-L-glycero-D-manno-heptose.

Troubleshooting Workflow for Low Labeling Efficiency

Troubleshooting_Workflow decision decision issue issue start Start: Low Labeling Efficiency check_precursor Verify Labeled Precursor Quality & Purity start->check_precursor precursor_ok Precursor OK? check_precursor->precursor_ok resynthesize Resynthesize/Repurify Labeled Precursor precursor_ok->resynthesize No check_enzymes Test Enzyme Activity with Unlabeled Control precursor_ok->check_enzymes Yes resynthesize->check_precursor enzymes_ok Enzymes Active? check_enzymes->enzymes_ok new_enzymes Source/Purify New Enzymes enzymes_ok->new_enzymes No check_conditions Review Reaction Conditions (pH, Temp, Time) enzymes_ok->check_conditions Yes new_enzymes->check_enzymes conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Reaction Conditions conditions_ok->optimize_conditions No check_analysis Validate Analytical Method (MS/NMR) conditions_ok->check_analysis Yes optimize_conditions->check_conditions analysis_ok Analysis Valid? check_analysis->analysis_ok troubleshoot_analysis Troubleshoot Analytical Method analysis_ok->troubleshoot_analysis No success Labeling Efficiency Improved analysis_ok->success Yes troubleshoot_analysis->check_analysis

Caption: A logical workflow for troubleshooting low isotopic labeling efficiency.

References

Troubleshooting guide for glycosyltransferase assays using synthetic heptose substrates.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing synthetic heptose substrates in glycosyltransferase assays. It is intended for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What are the common types of assays used for glycosyltransferases with synthetic heptose substrates?

A1: Several assay formats can be adapted for use with synthetic heptose substrates. The choice of assay often depends on the specific glycosyltransferase, the nature of the substrates, and the available equipment. Common methods include:

  • Coupled-Enzyme Assays: These are continuous spectrophotometric assays where the production of the nucleotide diphosphate (e.g., ADP or UDP) is coupled to the activity of other enzymes that ultimately result in a change in absorbance. A widely used example is the pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled assay, which monitors the oxidation of NADH at 340 nm.[1]

  • Luminescence-Based Assays: Commercial kits, such as UDP-Glo™, measure the amount of UDP produced in a glycosyltransferase reaction. This method is highly sensitive and suitable for high-throughput screening.

  • Direct Detection Methods: Techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to directly measure the formation of the glycosylated product or the consumption of substrates. These methods are highly specific but may have lower throughput.

  • Colorimetric Assays: These assays often involve a phosphatase that cleaves the phosphate from the produced nucleotide diphosphate, and the released phosphate is then detected using a colorimetric reagent like malachite green.

Q2: My synthetic heptose substrate has poor aqueous solubility. How can I address this?

A2: Poor solubility of synthetic substrates is a common challenge. Here are several strategies to improve solubility:

  • Co-solvents: Introducing a small percentage of an organic solvent like Dimethyl Sulfoxide (DMSO) can significantly improve the solubility of hydrophobic compounds. It is crucial to first determine the tolerance of your glycosyltransferase to the chosen solvent, as high concentrations can lead to enzyme inactivation. A final concentration of 1-5% DMSO is often a good starting point.

  • pH Adjustment: If your synthetic substrate has ionizable groups, adjusting the pH of the buffer can increase its solubility. This must be done cautiously to ensure the pH remains within the optimal range for enzyme activity.

  • Detergents: Non-ionic detergents, such as Triton X-100, can be used at low concentrations (below the critical micelle concentration) to aid in the solubilization of lipid-linked or hydrophobic acceptor substrates.

  • Substrate Preparation: Ensure the substrate is fully dissolved in the co-solvent before adding it to the aqueous assay buffer to prevent precipitation. Sonication can also be used to aid in the dissolution of challenging compounds.

Q3: What are typical kinetic parameters for heptosyltransferases?

A3: The kinetic parameters (Km and kcat) for heptosyltransferases can vary depending on the specific enzyme, the substrates used (both donor and acceptor), and the assay conditions. Below is a summary of reported kinetic values for E. coli Heptosyltransferase I (HepI) and Heptosyltransferase II (HepII).

EnzymeSubstrateKm (µM)kcat (s⁻¹)Reference
E. coli HepIADP-heptose~3-10-[2]
E. coli HepIODLA (acceptor)2.9-[1]
E. coli HepIIADP-heptose0.57 ± 0.090.47 ± 0.02[3]
E. coli HepIIHLA (acceptor)0.49 ± 0.130.57 ± 0.06[3]
E. coli HepIIO-deacylated-Heptosyl-Kdo2 Lipid A0.58 ± 0.080.423 ± 0.007[3]

ODLA: O-deacylated Kdo2-Lipid A; HLA: Heptosylated Kdo2-Lipid A

Troubleshooting Guide

Issue 1: No or Very Low Enzyme Activity
Possible Cause Troubleshooting Step
Inactive Enzyme - Verify the activity of the enzyme with a known, trusted substrate pair.- Check the storage conditions and age of the enzyme preparation. Avoid repeated freeze-thaw cycles.- Ensure all necessary cofactors (e.g., Mg²⁺, Mn²⁺) are present in the assay buffer at the optimal concentration.
Substrate Inhibition - Your synthetic heptose substrate may be acting as an inhibitor.[2]- Perform the assay with varying concentrations of the synthetic substrate to check for an inhibitory effect.- Consider that some substrate analogs can act as uncompetitive or mixed inhibitors.[2]
Incorrect Assay Conditions - Confirm that the pH, temperature, and buffer composition are optimal for your specific glycosyltransferase.- Titrate the enzyme concentration to ensure you are in the linear range of the assay.
Substrate Degradation - Verify the stability of your synthetic heptose substrate in the assay buffer over the time course of the experiment.
Substrate is Not an Acceptor - The synthetic heptose analog may not be a substrate for the enzyme. Some glycosyltransferases have strict substrate specificity.[2]
Issue 2: High Background Signal or Assay Interference
Possible Cause Troubleshooting Step
Contaminating Enzyme Activity - If using a coupled-enzyme assay, ensure that your synthetic substrate does not directly inhibit or activate the coupling enzymes (e.g., PK/LDH).- Run a control reaction without the glycosyltransferase to check for any background reaction.
Compound Interference - Synthetic substrates may interfere with the detection method (e.g., have intrinsic fluorescence or absorbance at the measurement wavelength).- Run a control with all assay components except the enzyme to quantify any background signal from the substrate.
Precipitation of Substrate - Insoluble substrate can scatter light, leading to artificially high absorbance readings.- Visually inspect the assay wells for any precipitation. If observed, refer to the FAQ on improving substrate solubility.
Issue 3: Poor Reproducibility
Possible Cause Troubleshooting Step
Incomplete Substrate Solubilization - Ensure consistent and complete solubilization of the synthetic substrate for each experiment. Vortexing or sonicating the stock solution before use may help.- Prepare a fresh dilution of the substrate for each experiment.
Pipetting Errors - Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes or viscous solutions (e.g., containing glycerol).
Assay Timing - For kinetic assays, ensure that measurements are taken within the initial linear rate of the reaction.- For endpoint assays, ensure that the reaction is stopped consistently at the same time point for all samples.

Experimental Protocols

Coupled Spectrophotometric Assay for Heptosyltransferase Activity

This protocol is adapted for a generic heptosyltransferase using an ADP-releasing sugar donor (e.g., ADP-heptose) and a synthetic heptose acceptor substrate.

Materials:

  • Purified heptosyltransferase

  • ADP-heptose (donor substrate)

  • Synthetic heptose acceptor substrate

  • Assay Buffer: 50 mM HEPES, 50 mM KCl, 10 mM MgCl₂, pH 7.5[1]

  • Coupling Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a master mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, PEP (e.g., 100 µM), NADH (e.g., 100 µM), and the coupling enzymes (e.g., 0.05 U/µL each).[1]

  • Prepare substrate solutions:

    • Dissolve the ADP-heptose in the assay buffer to the desired stock concentration.

    • Dissolve the synthetic heptose acceptor substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired stock concentration.

  • Set up the reaction:

    • In a quartz cuvette or a UV-transparent microplate, add the master mix.

    • Add the synthetic heptose acceptor substrate to the desired final concentration.

    • Add the ADP-heptose donor substrate. When varying the acceptor concentration, keep the donor concentration fixed (e.g., 100 µM).[1]

  • Initiate the reaction: Add the purified heptosyltransferase to the cuvette/well to start the reaction.

  • Monitor the reaction: Immediately place the cuvette/plate in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37 °C).[1] The rate of NADH oxidation is directly proportional to the rate of ADP production by the heptosyltransferase.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer (HEPES, KCl, MgCl₂) P2 Prepare Substrate Stocks (Donor & Synthetic Acceptor) P3 Prepare Enzyme Dilution A1 Combine Buffer, Coupling Reagents, and Substrates P3->A1 Add to Assay A2 Pre-incubate at Optimal Temperature A1->A2 A3 Initiate Reaction with Enzyme A2->A3 A4 Monitor Signal (e.g., Absorbance at 340 nm) A3->A4 D1 Calculate Initial Reaction Velocity A4->D1 Collect Data D2 Plot Velocity vs. Substrate Concentration D1->D2 D3 Determine Kinetic Parameters (Km, kcat) D2->D3

Caption: Workflow for a coupled glycosyltransferase assay.

Troubleshooting_Tree Start Low or No Activity? CheckEnzyme Is enzyme active with control substrates? Start->CheckEnzyme CheckSubstrate Is substrate soluble in assay buffer? CheckEnzyme->CheckSubstrate Yes ResultEnzyme Replace/verify enzyme CheckEnzyme->ResultEnzyme No CheckConditions Are assay conditions (pH, temp, cofactors) optimal? CheckSubstrate->CheckConditions Yes ResultSolubility Optimize solubility (DMSO, pH, detergent) CheckSubstrate->ResultSolubility No CheckInhibition Does substrate inhibit at high concentrations? CheckConditions->CheckInhibition Yes ResultConditions Optimize assay conditions CheckConditions->ResultConditions No ResultInhibition Perform substrate inhibition kinetics CheckInhibition->ResultInhibition Yes

Caption: Decision tree for troubleshooting low enzyme activity.

Heptose_Biosynthesis_Pathway S7P Sedoheptulose-7-P GmhA GmhA (Isomerase) S7P->GmhA H7P Heptose-7-P HldE_kinase HldE (Kinase) H7P->HldE_kinase HBP Heptose-1,7-bisP GmhB GmhB (Phosphatase) HBP->GmhB H1P Heptose-1-P HldE_adenylyl HldE (Adenylyltransferase) H1P->HldE_adenylyl ADPHep ADP-Heptose GmhA->H7P HldE_kinase->HBP ATP -> ADP GmhB->H1P HldE_adenylyl->ADPHep ATP -> PPi

References

Validation & Comparative

Unveiling the Structure of Synthetic L-Glycero-D-manno-heptose: A 2D NMR Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic carbohydrates is paramount. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the validation of synthetic L-glycero-D-manno-heptose, a crucial monosaccharide found in the lipopolysaccharide of Gram-negative bacteria. We present supporting experimental data and detailed protocols to aid in the unambiguous structural elucidation of this and similar synthetic heptoses.

L-glycero-D-manno-heptose and its derivatives are key components of the inner core of bacterial lipopolysaccharides (LPS), making them attractive targets for the development of novel antibiotics and vaccines. The chemical synthesis of such complex carbohydrates necessitates rigorous structural verification. 2D NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed insights into the covalent framework and stereochemistry of the molecule.

This guide will focus on a suite of 2D NMR experiments: Correlation SpectroscopY (COSY), Total Correlation SpectroscopY (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). By combining the information from these experiments, a complete and confident assignment of the proton (¹H) and carbon (¹³C) chemical shifts can be achieved, thereby validating the synthesized structure.

Comparative Analysis of 2D NMR Techniques for Structural Validation

The validation of the L-glycero-D-manno-heptose structure is a stepwise process, with each 2D NMR experiment providing a unique piece of the structural puzzle.

  • COSY (Correlation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is the starting point for tracing the proton spin systems within the sugar ring and the dihydroxyethyl side chain.

  • TOCSY (Total Correlation SpectroscopY): An extension of COSY, TOCSY reveals correlations between all protons within a coupled spin system, not just immediate neighbors. This is particularly useful for identifying all protons belonging to a single monosaccharide residue, even when signals overlap.

  • HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. It provides a clear map of the one-bond C-H connections, allowing for the assignment of carbon resonances based on their attached proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds. This is crucial for connecting different spin systems and for identifying quaternary carbons, thus completing the carbon skeleton assignment.

The collective data from these experiments provide a robust and redundant dataset for the unequivocal confirmation of the synthesized L-glycero-D-manno-heptose structure.

Experimental Data

The following table summarizes the representative ¹H and ¹³C NMR chemical shift assignments for a methyl glycoside derivative of L-glycero-α-D-manno-heptopyranoside.[1] While the anomeric position is protected with a methyl group, the chemical shifts of the ring and side-chain nuclei are highly indicative of the parent structure.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
14.57 (d, J = 1.5 Hz)101.4H-2C-2, C-3, C-5
23.68 (dd)70.7H-1, H-3C-1, C-3, C-4
33.58 (dd)71.4H-2, H-4C-1, C-2, C-4, C-5
43.75 (app. t)66.3H-3, H-5C-2, C-3, C-5, C-6
53.44 (dd)71.0H-4, H-6C-1, C-3, C-4, C-6, C-7
63.88 (ddd)69.3H-5, H-7a, H-7bC-4, C-5, C-7
7a3.60 (dd)63.0H-6, H-7bC-5, C-6
7b3.54 (dd)H-6, H-7aC-5, C-6
OMe3.26 (s)53.9-C-1

Note: Chemical shifts and coupling constants are dependent on the solvent and temperature. The data presented here are for a sample dissolved in CD₃OD.[1]

Experimental Protocols

High-resolution 2D NMR spectra are essential for accurate structural validation. The following are generalized experimental protocols for the key experiments.

Sample Preparation

A sample of the synthetic L-glycero-D-manno-heptose (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O or CD₃OD, 0.5-0.7 mL). The choice of solvent is critical to avoid overlapping signals with the analyte.

NMR Instrumentation

All spectra should be acquired on a high-field NMR spectrometer (500 MHz or higher is recommended) equipped with a cryoprobe for enhanced sensitivity.

COSY (Correlation SpectroscopY)
  • Pulse Program: Standard gradient-selected COSY (gCOSY).

  • Spectral Width: 10-12 ppm in both dimensions.

  • Acquisition Time: 0.2-0.3 s in t₂ and t₁.

  • Number of Increments: 256-512 in t₁.

  • Number of Scans: 2-4 per increment.

  • Processing: Sine-bell window function followed by Fourier transform.

TOCSY (Total Correlation SpectroscopY)
  • Pulse Program: Standard TOCSY with a clean MLEV-17 spin-lock sequence.

  • Mixing Time: A range of mixing times (e.g., 20, 40, 80, 120 ms) can be used to observe correlations to protons further down the spin system. An 80 ms mixing time is often a good starting point for carbohydrates.

  • Other Parameters: Similar to COSY.

HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement.

  • ¹H Spectral Width: 10-12 ppm.

  • ¹³C Spectral Width: 120-150 ppm.

  • ¹J(C,H) Coupling Constant: Optimized for one-bond C-H couplings in carbohydrates (typically 145-150 Hz).

  • Acquisition Time: ~0.1 s in t₂ and ~0.01 s in t₁.

  • Number of Increments: 128-256 in t₁.

  • Number of Scans: 4-8 per increment.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: Standard gradient-selected HMBC.

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 2- and 3-bond couplings. A value of 8 Hz is a common starting point.

  • Other Parameters: Similar to HSQC, but with a longer acquisition time in t₁ to resolve long-range couplings.

Visualizing the Validation Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical connections derived from the 2D NMR data.

experimental_workflow cluster_sample Sample Preparation cluster_nmr 2D NMR Data Acquisition cluster_analysis Data Analysis and Structure Validation Sample Synthetic Heptose Dissolved_Sample Dissolved in D2O Sample->Dissolved_Sample COSY COSY Dissolved_Sample->COSY TOCSY TOCSY Dissolved_Sample->TOCSY HSQC HSQC Dissolved_Sample->HSQC HMBC HMBC Dissolved_Sample->HMBC Assign_Protons Assign ¹H Spin Systems COSY->Assign_Protons TOCSY->Assign_Protons Assign_Carbons Assign ¹³C Resonances HSQC->Assign_Carbons Connect_Fragments Connect Spin Systems HMBC->Connect_Fragments Assign_Protons->Assign_Carbons via HSQC Assign_Carbons->Connect_Fragments Final_Structure Validated Structure Connect_Fragments->Final_Structure

Experimental workflow for 2D NMR-based structural validation.

logical_relationships cluster_proton ¹H NMR cluster_carbon ¹³C NMR H1 H-1 H2 H-2 H1->H2 COSY C1 C-1 H1->C1 HSQC C2 C-2 H1->C2 HMBC C5 C-5 H1->C5 HMBC H3 H-3 H2->H3 COSY H2->C1 HMBC H2->C2 HSQC C3 C-3 H2->C3 HMBC C4 C-4 H2->C4 HMBC H4 H-4 H3->H4 COSY H3->C1 HMBC H3->C2 HMBC H3->C3 HSQC H3->C4 HMBC H3->C5 HMBC H5 H-5 H4->H5 COSY H4->C2 HMBC H4->C3 HMBC H4->C4 HSQC H4->C5 HMBC C6 C-6 H4->C6 HMBC H6 H-6 H5->H6 COSY H5->C3 HMBC H5->C4 HMBC H5->C5 HSQC H5->C6 HMBC C7 C-7 H5->C7 HMBC H7 H-7 H6->H7 COSY H6->C4 HMBC H6->C5 HMBC H6->C6 HSQC H6->C7 HMBC H7->C5 HMBC H7->C6 HMBC H7->C7 HSQC

Logical connections from 2D NMR correlations for structure assembly.

Alternative Validation Methods

While 2D NMR is the gold standard for the structural elucidation of novel synthetic compounds in solution, other techniques can provide complementary information:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the synthetic compound. Tandem MS (MS/MS) can provide fragmentation data that supports the proposed structure.

  • X-ray Crystallography: If a single crystal of the compound or a suitable derivative can be obtained, X-ray crystallography provides the most definitive three-dimensional structure.[1]

  • Chiroptical Methods: Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) can be used to confirm the overall stereochemistry of the molecule, complementing the relative stereochemistry determined by NMR.

References

Purity Assessment of L-Glycero-D-manno-heptose Preparations: A Comparative Guide to HPLC and Mass Spectrometry Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of L-glycero-D-manno-heptose, a key monosaccharide in the lipopolysaccharide (LPS) core of Gram-negative bacteria, is critical for research in immunology, vaccine development, and drug discovery. This guide provides an objective comparison of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods for the purity assessment of L-glycero-D-manno-heptose preparations, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The two primary HPLC-based methods for the quantitative analysis of monosaccharides are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) following derivatization.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the direct analysis of underivatized carbohydrates. It offers high selectivity and sensitivity, making it a gold standard for carbohydrate analysis. HPAEC separates carbohydrates based on their acidity at high pH, and PAD allows for direct detection without the need for chromophores.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) of derivatized monosaccharides is a widely used alternative. Since native monosaccharides lack a UV chromophore, derivatization with an agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) is necessary to enable UV or fluorescence detection. This method is robust and can be readily implemented in many laboratories.

The following table summarizes the key performance parameters of these methods, based on validation studies of monosaccharide analysis. While specific data for L-glycero-D-manno-heptose is not extensively published, the data for other common monosaccharides provides a strong indication of the expected performance for heptose analysis.

ParameterHPAEC-PADRP-HPLC of PMP-derivatized Monosaccharides
Linearity (R²) > 0.99> 0.995
Limit of Detection (LOD) 0.74 - 1.24 µg/mL (for various monosaccharides)[1]~12.5 x 10⁻³ nmol (for each sugar)[2]
Limit of Quantitation (LOQ) 1.98 - 3.74 µg/mL (for various monosaccharides)[1]Data not consistently reported, but method is highly sensitive.
Precision (RSD) Intra-day and inter-day ≤ 5.49%[1]Intra- and inter-day recovery tests showed precision within 2%
Accuracy (Recovery) 69.01 - 108.96%Good accuracy reported with various internal standards.[3]
Sample Preparation Direct analysis of aqueous samples, minimal preparation.Derivatization step required.
Selectivity Excellent for isomers and closely related structures.[4]Good separation of derivatized monosaccharides.
Instrumentation Specialized ion chromatography system with PAD detector.Standard HPLC system with UV or Diode Array Detector.

Experimental Protocols

Method 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This protocol is a general method for the analysis of monosaccharides and is applicable to L-glycero-D-manno-heptose.

1. Sample Preparation:

  • Dissolve the L-glycero-D-manno-heptose preparation in high-purity water to a final concentration within the linear range of the instrument (e.g., 1-100 µM).

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ PA10, PA20, or PA100).

  • Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) is typically used. For example:

    • Eluent A: 100 mM NaOH

    • Eluent B: 1 M NaOAc in 100 mM NaOH

  • Gradient: A shallow gradient of NaOAc is used to elute the monosaccharides. The exact gradient will depend on the specific heptose isomers and potential impurities to be separated.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled at around 30 °C.

3. PAD Conditions:

  • A gold working electrode and a silver/silver chloride (Ag/AgCl) reference electrode are used.

  • A waveform appropriate for carbohydrate detection is applied. This typically involves a series of potentials for detection, oxidation, and cleaning of the electrode surface.

Method 2: Reversed-Phase HPLC of PMP-Derivatized L-glycero-D-manno-heptose

This protocol describes the derivatization of L-glycero-D-manno-heptose with PMP followed by RP-HPLC analysis.

1. Derivatization Procedure:

  • Dissolve approximately 1 mg of the L-glycero-D-manno-heptose preparation in 100 µL of 0.3 M NaOH.

  • Add 100 µL of 0.5 M PMP in methanol.

  • Incubate the mixture at 70 °C for 30-60 minutes.

  • Cool the reaction mixture to room temperature and neutralize with 100 µL of 0.3 M HCl.

  • Add 1 mL of water and 1 mL of chloroform. Vortex vigorously and centrifuge to separate the phases.

  • Remove the aqueous (upper) layer containing the PMP-labeled heptose and filter through a 0.22 µm syringe filter.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer and acetonitrile is commonly used.

    • Eluent A: 100 mM ammonium acetate buffer (pH 5.5).

    • Eluent B: Acetonitrile.

  • Gradient: A typical gradient might be from 15% to 25% B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at around 30 °C.

  • Detection: UV detection at 245 nm.

Mass Spectrometry for Purity Assessment and Impurity Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the purity assessment of L-glycero-D-manno-heptose. It provides molecular weight information and fragmentation patterns that can confirm the identity of the main component and help in the identification of impurities.

Key Applications of MS in Purity Assessment:

  • Confirmation of Molecular Weight: The expected molecular weight of L-glycero-D-manno-heptose (C₇H₁₄O₇) is 210.07 g/mol . ESI-MS in negative ion mode will typically show the [M-H]⁻ ion at m/z 209.07.

  • Impurity Profiling: LC-MS can separate and detect potential impurities from the synthesis or degradation of L-glycero-D-manno-heptose. Common impurities could include:

    • Anomers: α- and β-anomers of the heptose.

    • Epimers and other isomers: Such as D-glycero-D-manno-heptose.

    • Unreacted starting materials and reagents from the synthesis.

    • Degradation products.

  • Structural Elucidation of Impurities: Tandem mass spectrometry (MS/MS) can be used to fragment the ions of impurities, providing structural information for their identification.

A typical LC-MS method for the analysis of underivatized L-glycero-D-manno-heptose could employ a hydrophilic interaction liquid chromatography (HILIC) column coupled to an ESI-MS system.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the purity assessment of L-glycero-D-manno-heptose.

HPAEC_PAD_Workflow cluster_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Analysis sample L-Glycero-D-mannoheptose Preparation dissolve Dissolve in High-Purity Water sample->dissolve filter_prep Filter (0.22 µm) dissolve->filter_prep hpaec HPAEC Separation (Anion-Exchange Column) filter_prep->hpaec pad Pulsed Amperometric Detection hpaec->pad chromatogram Chromatogram pad->chromatogram quantification Purity Quantification (Peak Area %) chromatogram->quantification

Caption: Workflow for purity assessment by HPAEC-PAD.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Analysis sample This compound Preparation derivatize Derivatization (e.g., with PMP) sample->derivatize extract Liquid-Liquid Extraction derivatize->extract filter_prep Filter (0.22 µm) extract->filter_prep rphplc RP-HPLC Separation (C18 Column) filter_prep->rphplc uv_detect UV/DAD Detection rphplc->uv_detect chromatogram Chromatogram uv_detect->chromatogram quantification Purity Quantification (Peak Area %) chromatogram->quantification

Caption: Workflow for purity assessment by RP-HPLC of derivatized sample.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis sample This compound Preparation dissolve Dissolve in Appropriate Solvent sample->dissolve filter_prep Filter (0.22 µm) dissolve->filter_prep lc_sep LC Separation (e.g., HILIC) filter_prep->lc_sep ms_detect Mass Spectrometry Detection (MS and MS/MS) lc_sep->ms_detect mass_spectra Mass Spectra and Chromatograms ms_detect->mass_spectra impurity_id Impurity Identification and Purity Assessment mass_spectra->impurity_id

Caption: Workflow for impurity profiling by LC-MS.

References

A Comparative Analysis of L-Glycero-D-manno-heptose and D-glycero-D-manno-heptose in Lipopolysaccharide Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, plays a critical role in maintaining structural integrity and mediating interactions with the host immune system.[1][2][3] The inner core of LPS is a highly conserved region, typically containing 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and heptose residues.[1][2][4] This guide provides a comparative analysis of two key heptose isomers found in the LPS inner core: L-glycero-D-manno-heptose (L,D-heptose) and its biosynthetic precursor, D-glycero-D-manno-heptose (D,D-heptose). Understanding the structural and functional differences between these two molecules is crucial for the development of novel antimicrobial agents and vaccines.[5][6]

Structural and Functional Comparison

L,D-heptose is the predominant isomer incorporated into the inner core of many Gram-negative bacteria, including Escherichia coli.[5][6][7] Its precursor, D,D-heptose, is an essential intermediate in its biosynthesis. The key structural difference lies in the stereochemistry at the C6 position, which is inverted during the final step of the biosynthetic pathway. This seemingly minor change has significant implications for the three-dimensional structure of the LPS core and its interactions with host molecules.

Mutations in the biosynthetic pathway leading to the absence of heptoses result in a "deep-rough" phenotype, characterized by increased sensitivity to hydrophobic antibiotics and detergents, highlighting the crucial role of these sugars in maintaining the outer membrane barrier function.[7][8]

FeatureL-glycero-D-manno-heptose (L,D-heptose)D-glycero-D-manno-heptose (D,D-heptose)
Prevalence in LPS The primary heptose isomer found in the inner core of many Enterobacteriaceae.[5][6][7]The biochemical precursor to L,D-heptose; not typically found as the final component in the LPS of these bacteria.[5][6]
Key Biosynthetic Enzyme ADP-L-glycero-D-manno-heptose-6-epimerase (HldD/RfaD) catalyzes the final epimerization from the D,D-form.[1][8][9]Synthesized from sedoheptulose-7-phosphate via a series of enzymatic reactions.[1][10][11]
Role in LPS Structure A fundamental building block of the conserved inner core oligosaccharide, contributing to the structural integrity of the outer membrane.[1][2]An essential intermediate in the biosynthesis of L,D-heptose.[1]
Immunological Significance The heptose-containing inner core is a recognized pathogen-associated molecular pattern (PAMP) and an epitope of interest for vaccine development.[5][6][12]As a precursor, its direct immunological role in the final LPS structure is limited, but it is studied for its binding to cross-reactive antibodies.[5][6]
Impact of Absence Heptose-deficient mutants exhibit increased membrane permeability and sensitivity to hydrophobic agents.[7]Disruption of its synthesis prevents the formation of L,D-heptose, leading to the same deep-rough phenotype.[13]

Biosynthetic Pathways

The biosynthesis of ADP-L-glycero-D-manno-heptose is a multi-step enzymatic process that begins with the pentose phosphate pathway intermediate, sedoheptulose-7-phosphate. The key distinction between the synthesis of the two isomers is the final epimerization step.

Biosynthesis of ADP-D-glycero-D-manno-heptose

The initial steps are common for the synthesis of both heptose isomers in many Gram-negative bacteria.

DD_Heptose_Biosynthesis S7P Sedoheptulose-7-phosphate DDH7P D-glycero-D-manno-heptose-7-phosphate S7P->DDH7P GmhA DDH17BP D-glycero-D-manno-heptose-1,7-bisphosphate DDH7P->DDH17BP HldE (kinase domain) DDH1P D-glycero-α-D-manno-heptose-1-phosphate DDH17BP->DDH1P GmhB ADPDDH ADP-D-glycero-D-manno-heptose DDH1P->ADPDDH HldE (adenylyltransferase domain)

Caption: Biosynthesis of ADP-D-glycero-D-manno-heptose.

Conversion to ADP-L-glycero-D-manno-heptose

The conversion of the D,D-heptose to the L,D-heptose is catalyzed by an epimerase.

LD_Heptose_Biosynthesis ADPDDH ADP-D-glycero-D-manno-heptose ADPLDH ADP-L-glycero-D-manno-heptose ADPDDH->ADPLDH HldD (RfaD) LPS_Core Incorporation into LPS Core ADPLDH->LPS_Core Heptosyltransferases (e.g., WaaC, WaaF)

Caption: Conversion to ADP-L-glycero-D-manno-heptose and incorporation into LPS.

Immunological Implications and Signaling

The LPS molecule, including its inner core, is a potent activator of the innate immune system, primarily through the Toll-like receptor 4 (TLR4) signaling pathway.[14][15] While the lipid A moiety is the primary endotoxic component, the core oligosaccharide, including the heptose residues, contributes to the overall structure and can influence immune recognition. The conserved nature of the inner core makes it an attractive target for broadly cross-reactive antibodies and vaccine candidates.

TLR4_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_MD2->TRIF TRIF-dependent pathway NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Interferons Type I Interferons IRFs->Interferons

Caption: Simplified TLR4 signaling pathway initiated by LPS.

Experimental Protocols

The analysis of heptoses in LPS relies on a combination of chemical, chromatographic, and spectrometric techniques.

LPS Isolation

Method: Hot phenol-water extraction is a common method for isolating LPS from Gram-negative bacteria.

Protocol:

  • Bacterial cells are harvested by centrifugation and washed.

  • The cell pellet is resuspended in water and an equal volume of hot (65-70°C) phenol is added.

  • The mixture is stirred vigorously at temperature for 30-60 minutes.

  • The phases are separated by centrifugation. LPS partitions into the aqueous phase (for smooth LPS) or the phenol phase (for rough LPS).

  • The LPS-containing phase is collected, and the LPS is precipitated with cold ethanol or isopropanol.

  • The crude LPS is further purified by dialysis and ultracentrifugation.

Heptose Quantification

Method: The purpald assay can be used to quantify heptose and Kdo content in LPS.[16][17][18]

Protocol:

  • LPS samples and standards are prepared in a 96-well microplate.

  • Sodium periodate (NaIO₄) is added to oxidize the vicinal diols in the heptose and Kdo residues, releasing formaldehyde.

  • The purpald reagent (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole) is added in an alkaline solution, which reacts with formaldehyde.

  • A second addition of NaIO₄ oxidizes the intermediate to form a purple product.

  • The absorbance is measured at 550 nm.

  • The heptose concentration is determined by comparing the sample absorbance to a standard curve.

Structural Characterization

Method: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for detailed structural analysis of the LPS core.

Protocol (General Workflow):

  • LPS Hydrolysis: The purified LPS is subjected to mild acid hydrolysis to cleave the glycosidic linkage between the core oligosaccharide and lipid A.

  • Chromatographic Separation: The resulting oligosaccharides are separated using techniques like High-Performance Anion-Exchange Chromatography (HPAEC) or size-exclusion chromatography.

  • Mass Spectrometry: Fractions are analyzed by Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS to determine the mass and composition of the oligosaccharides. Tandem MS (MS/MS) is used to determine the sequence of monosaccharides.

  • NMR Spectroscopy: For complete structural elucidation, including linkage analysis and stereochemistry, 1D and 2D NMR experiments (e.g., COSY, TOCSY, HSQC, HMBC) are performed on the purified oligosaccharides.

Experimental_Workflow Start Bacterial Culture LPS_Isolation LPS Isolation (Hot Phenol-Water Extraction) Start->LPS_Isolation Quantification Heptose Quantification (Purpald Assay) LPS_Isolation->Quantification Hydrolysis Mild Acid Hydrolysis LPS_Isolation->Hydrolysis Separation Chromatographic Separation (e.g., HPAEC) Hydrolysis->Separation MS Mass Spectrometry (MALDI-TOF, ESI-MS/MS) Separation->MS NMR NMR Spectroscopy (1D and 2D NMR) Separation->NMR Structure Structural Elucidation MS->Structure NMR->Structure

Caption: Experimental workflow for the analysis of heptoses in LPS.

References

A comparative study of different analytical methods for heptose quantification.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptoses, seven-carbon monosaccharides, are crucial components of various bacterial lipopolysaccharides (LPS) and other glycoconjugates. Accurate quantification of heptose is essential for a range of applications, from microbiological research and endotoxin testing to the development of novel therapeutics and vaccines. This guide provides a comparative overview of the principal analytical methods for heptose quantification, complete with experimental protocols and performance data to aid researchers in selecting the most appropriate technique for their needs.

At a Glance: Comparison of Heptose Quantification Methods

The selection of an appropriate analytical method for heptose quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired throughput. The following table summarizes the key performance characteristics of the most common methods.

MethodPrincipleTypical Linearity RangeLimit of Detection (LOD)ThroughputKey AdvantagesKey Disadvantages
Colorimetric Assay (Cysteine-Sulfuric Acid) Formation of a colored product upon reaction of heptose with cysteine in a strong acid.20-100 µg/mL[1]~5 µg/mLHighSimple, inexpensive, high-throughput.Low specificity, susceptible to interference from other sugars and colored compounds.
High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD) Separation of heptose followed by electrochemical detection of the carbohydrate.0.05 - 10 µg/mL (for total sugars)[2]Low ng/mL rangeMediumHigh sensitivity and specificity without derivatization.Requires specialized detector, susceptible to matrix effects.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile heptose derivatives by GC followed by detection and quantification by MS.1-4 µg/mL (for monosaccharides)[3][4]5-25 ng/mL (for monosaccharides)[3][4]Low to MediumHigh specificity and sensitivity, allows for isomeric separation.Requires derivatization, complex sample preparation, lower throughput.
Capillary Electrophoresis (CE) Separation of charged heptose derivatives or complexes in a capillary under an electric field.Not specified for heptosePotentially lowHighHigh separation efficiency, small sample volume, fast analysis.Can have lower reproducibility, requires derivatization for neutral sugars.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Rapid separation by UHPLC followed by highly sensitive and selective detection by tandem MS.Four to six orders of magnitude (for PMP-derivatized monosaccharides)[5]0.056-5.6 femtomoles (for PMP-derivatized monosaccharides)[5]HighExtremely high sensitivity and specificity, rapid analysis.High instrument cost, requires expertise.

Note: The performance data, where not specific to heptose, is based on the analysis of other monosaccharides and provides an estimate of the expected performance for heptose quantification.

Experimental Workflows and Methodologies

A generalized workflow for heptose quantification typically involves sample preparation, the analytical procedure itself, and subsequent data analysis. The specific steps can vary significantly between methods.

Heptose Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Hydrolysis Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization For GC-MS, CE, some HPLC Purification Purification Hydrolysis->Purification Derivatization->Purification Colorimetric_Assay Colorimetric_Assay Purification->Colorimetric_Assay HPLC_PAD HPLC_PAD Purification->HPLC_PAD GC_MS GC_MS Purification->GC_MS CE CE Purification->CE UHPLC_MS UHPLC_MS Purification->UHPLC_MS Quantification Quantification Colorimetric_Assay->Quantification HPLC_PAD->Quantification GC_MS->Quantification CE->Quantification UHPLC_MS->Quantification Sample Sample Sample->Hydrolysis

Caption: General workflow for heptose quantification.

Detailed Experimental Protocols

Colorimetric Assay: Cysteine-Sulfuric Acid Method

This method, a modification of the Dische's cysteine-sulfuric acid assay, is a classic and straightforward approach for the determination of heptoses, particularly in lipopolysaccharides.[6][7]

Protocol:

  • Reagent Preparation:

    • Sulfuric Acid Reagent: Prepare a solution of sulfuric acid and water.

    • Cysteine Hydrochloride Solution: Prepare a fresh solution of L-cysteine hydrochloride in water.

  • Sample Preparation:

    • Hydrolyze the sample (e.g., LPS) to release heptose. This is typically achieved by heating the sample in a mild acid (e.g., sulfuric acid) at 100°C for a defined period.

  • Reaction:

    • To a sample aliquot containing the released heptose, add the sulfuric acid reagent while cooling in an ice bath.

    • Add the cysteine hydrochloride solution and mix thoroughly.

    • Incubate the mixture at room temperature for a specified time to allow for color development.

  • Measurement:

    • Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 505 nm and 545 nm) using a spectrophotometer. The difference in absorbance is used to correct for hexose interference.

  • Quantification:

    • Prepare a standard curve using known concentrations of a heptose standard (e.g., D-glycero-D-manno-heptose).

    • Determine the heptose concentration in the sample by comparing its absorbance to the standard curve.

High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD)

HPLC-PAD offers high sensitivity and specificity for the direct quantification of underivatized carbohydrates.[8]

Protocol:

  • Sample Preparation:

    • Hydrolyze the sample to release monosaccharides using an appropriate acid (e.g., trifluoroacetic acid) and heating.

    • Neutralize the hydrolysate and dilute to a suitable concentration with ultrapure water.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A high-pH anion-exchange column (e.g., CarboPac™ series).

    • Mobile Phase: An isocratic or gradient elution using sodium hydroxide and sodium acetate solutions. A typical starting condition could be 16 mM NaOH.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection:

    • Detector: A pulsed amperometric detector with a gold working electrode.

    • Waveform: A multi-step potential waveform is applied for detection, cleaning, and equilibration of the electrode surface.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of a heptose standard.

    • Identify the heptose peak in the sample chromatogram based on its retention time compared to the standard.

    • Quantify the heptose concentration by integrating the peak area and comparing it to the standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and sensitivity for heptose quantification but requires derivatization to make the sugar volatile.[3][9][10]

Protocol:

  • Sample Preparation and Derivatization:

    • Hydrolyze the sample to release heptose.

    • Dry the hydrolysate completely under a stream of nitrogen or by lyophilization.

    • Perform a two-step derivatization:

      • Oximation: React the dried sample with hydroxylamine hydrochloride in pyridine to convert the reducing end to an oxime. This step reduces the number of anomeric isomers.

      • Silylation: React the oxime product with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to convert hydroxyl groups to trimethylsilyl (TMS) ethers.

  • GC-MS Conditions:

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Typically 250-280°C.

    • Oven Temperature Program: A temperature gradient is used to separate the derivatized sugars. For example, start at 150°C, hold for a few minutes, then ramp up to 300°C.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Quantification:

    • Prepare a standard curve using a derivatized heptose standard.

    • Identify the derivatized heptose peak(s) in the sample chromatogram based on retention time and mass spectrum.

    • Quantify the heptose concentration by integrating the peak area of a characteristic ion and comparing it to the standard curve. An internal standard (e.g., myo-inositol) is often used to correct for variations in derivatization and injection.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly triggered by free heptose are not as extensively characterized as those for other monosaccharides like glucose, heptose phosphates are critical intermediates in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. One such important intermediate is ADP-L-glycero-β-D-manno-heptose. The accurate quantification of heptose is therefore crucial for studying these pathways and their role in bacterial pathogenesis and host-pathogen interactions.

LPS_Biosynthesis_Heptose_Region Sedoheptulose-7-P Sedoheptulose-7-P D-glycero-beta-D-manno-heptose-7-P D-glycero-beta-D-manno-heptose-7-P Sedoheptulose-7-P->D-glycero-beta-D-manno-heptose-7-P GmhA D-glycero-beta-D-manno-heptose-1-P D-glycero-beta-D-manno-heptose-1-P D-glycero-beta-D-manno-heptose-7-P->D-glycero-beta-D-manno-heptose-1-P GmhB ADP-D-glycero-beta-D-manno-heptose ADP-D-glycero-beta-D-manno-heptose D-glycero-beta-D-manno-heptose-1-P->ADP-D-glycero-beta-D-manno-heptose HldE ADP-L-glycero-beta-D-manno-heptose ADP-L-glycero-beta-D-manno-heptose ADP-D-glycero-beta-D-manno-heptose->ADP-L-glycero-beta-D-manno-heptose GmhD LPS_Inner_Core LPS_Inner_Core ADP-L-glycero-beta-D-manno-heptose->LPS_Inner_Core Heptosyltransferase

Caption: Simplified pathway of heptose incorporation into LPS.

Conclusion

The choice of an analytical method for heptose quantification is a critical decision that impacts the accuracy, sensitivity, and throughput of research and development activities. Colorimetric assays offer a simple and rapid screening tool, while chromatographic methods like HPLC-PAD and GC-MS provide higher specificity and sensitivity for complex samples. For cutting-edge applications requiring the utmost sensitivity, UHPLC-MS/MS stands out as the most powerful technique. By understanding the principles, protocols, and performance characteristics of each method, researchers can confidently select the most suitable approach to achieve their scientific goals.

References

A Comparative Analysis of the Biological Activities of L-Glycero-D-manno-heptose and its C6 Epimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of L-glycero-D-manno-heptose (L,D-heptose) and its C6 epimer, D-glycero-D-manno-heptose (D,D-heptose). These heptoses are integral components of the inner core of lipopolysaccharide (LPS) in Gram-negative bacteria and have emerged as significant players in the interaction between these pathogens and the host immune system. Their roles as pathogen-associated molecular patterns (PAMPs) make them attractive targets for the development of novel vaccines and immunomodulatory drugs.

Comparison of Biological Activities

Both L-glycero-D-manno-heptose and D-glycero-D-manno-heptose, primarily in their ADP-activated forms (ADP-L,D-heptose and ADP-D,D-heptose), are recognized by the host's innate immune system. The key biological activity identified for both epimers is the activation of the ALPK1-TIFA signaling pathway, which leads to a pro-inflammatory response.

Key Findings:

  • Immune Recognition: Both ADP-L,D-heptose and ADP-D,D-heptose are potent PAMPs that can trigger the innate immune response.

  • Signaling Pathway: The primary signaling pathway activated by both epimers is the ALPK1-TIFA axis, culminating in the activation of the transcription factor NF-κB.

  • Inflammatory Response: Activation of this pathway leads to the production of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8).

Quantitative Data Summary

As direct comparative quantitative data is limited, the following table summarizes the known biological activities based on available literature.

Biological ActivityADP-L-glycero-D-manno-heptoseADP-D-glycero-D-manno-heptoseReferences
ALPK1-TIFA Pathway Activation YesYes[1][2][3]
NF-κB Activation Yes (comparable to D-isomer)Yes (comparable to L-isomer)
Pro-inflammatory Cytokine Production (e.g., IL-8) YesYes[3]

Signaling Pathway

The recognition of both ADP-L,D-heptose and ADP-D,D-heptose by the host cell initiates a signaling cascade that is crucial for the innate immune response to Gram-negative bacterial infections.

ALPK1_TIFA_Signaling cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus ADP-Heptose_isomers ADP-L,D-heptose or ADP-D,D-heptose ALPK1 ALPK1 ADP-Heptose_isomers->ALPK1 Binds and activates TIFA TIFA ALPK1->TIFA Phosphorylates TIFA->TIFA TRAF6 TRAF6 TIFA->TRAF6 Recruits and activates TAK1 TAK1 Complex TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_IkB NF-κB-IκB Complex NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Translocation DNA DNA (κB sites) NFkB_translocated->DNA Binds Cytokines Pro-inflammatory Genes (e.g., IL-8) DNA->Cytokines Induces Transcription NFkB_Assay_Workflow start Start seed_cells Seed HEK293 reporter cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_compounds Prepare serial dilutions of ADP-heptose epimers incubate_overnight->prepare_compounds treat_cells Add compounds to cells incubate_overnight->treat_cells prepare_compounds->treat_cells incubate_treatment Incubate for 5-6 hours (37°C, 5% CO2) treat_cells->incubate_treatment add_luciferase_reagent Add luciferase reagent incubate_treatment->add_luciferase_reagent incubate_luciferase Incubate at room temperature add_luciferase_reagent->incubate_luciferase read_luminescence Measure luminescence incubate_luciferase->read_luminescence analyze_data Analyze data and calculate fold induction read_luminescence->analyze_data end End analyze_data->end ELISA_Workflow start Start seed_cells Seed HCT116 cells in 24-well plate start->seed_cells treat_cells Treat cells with ADP-heptose epimers seed_cells->treat_cells incubate_treatment Incubate for 24 hours treat_cells->incubate_treatment collect_supernatant Collect cell culture supernatant incubate_treatment->collect_supernatant perform_elisa Perform IL-8 ELISA collect_supernatant->perform_elisa read_absorbance Measure absorbance at 450 nm perform_elisa->read_absorbance calculate_concentration Calculate IL-8 concentration from standard curve read_absorbance->calculate_concentration end End calculate_concentration->end

References

Assessing the cross-reactivity of antibodies raised against L-Glycero-D-mannoheptose-containing epitopes.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cross-reactivity of antibodies raised against L-Glycero-D-manno-heptose (L,D-heptose)-containing epitopes. Understanding the specificity of these antibodies is critical for the development of targeted therapeutics and diagnostics against Gram-negative bacteria, where L,D-heptose is a conserved component of the inner core of lipopolysaccharide (LPS).

L-Glycero-D-manno-heptose is a unique seven-carbon sugar integral to the structural integrity of the LPS in a wide range of Gram-negative bacteria.[1][2] Its conserved nature makes it an attractive target for novel antibiotics and vaccines.[3] This guide provides a comparative analysis of antibody performance, supported by experimental data, to aid in the selection of the most appropriate reagents for research and development.

Performance Comparison of Anti-L,D-Heptose Epitope Antibodies

The assessment of antibody cross-reactivity is paramount to ensure the specificity of any immunoassay or therapeutic agent. Below is a summary of the binding affinities of a well-characterized monoclonal antibody, WN1 222-5, which recognizes a conserved epitope within the inner core of enterobacterial LPS that includes L,D-heptose.[4][5]

Target Epitope (LPS Core Oligosaccharide from)AntibodyMethodAffinity (K D )Key Structural Determinants for BindingReference
E. coli F576 (R2 core type)WN1 222-5Surface Plasmon Resonance (SPR)3.2 x 10⁻⁸ MRα-D-Glcp-(1→3)-[Lα-D-Hepp-(1→7)]-Lα-D-Hepp 4P-(1→3)-R[4]
E. coli R1 core typeWN1 222-5Surface Plasmon Resonance (SPR)5-10 fold lower than R2Side-chain heptose and 4-phosphate on the branched heptose[4]
E. coli R3 core typeWN1 222-5Surface Plasmon Resonance (SPR)5-10 fold lower than R2Side-chain heptose and 4-phosphate on the branched heptose[4]
E. coli R4 core typeWN1 222-5Surface Plasmon Resonance (SPR)5-10 fold lower than R2Side-chain heptose and 4-phosphate on the branched heptose[4]
E. coli J-5 (Re mutant)WN1 222-5Surface Plasmon Resonance (SPR)3.6 x 10⁻⁵ MLacks the side-chain heptose, resulting in poor binding[4]

Note: A lower KD value indicates a higher binding affinity. The data clearly demonstrates that the presence of the side-chain L-α-D-heptose and a phosphate group on the branched heptose are critical determinants for high-affinity binding of the WN1 222-5 antibody.[4] The significant drop in affinity for the E. coli J-5 mutant, which lacks this side chain, underscores the antibody's specificity for this particular L,D-heptose-containing epitope.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are outlines for key experiments used to assess antibody cross-reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment

This protocol provides a framework for a competitive ELISA to determine the specificity of an anti-L,D-heptose antibody.

  • Antigen Coating: Coat a 96-well microtiter plate with 100 µL/well of a solution containing the target L,D-heptose-containing antigen (e.g., purified LPS from a specific bacterial strain or a synthetic heptose conjugate) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween 20) and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Inhibition: In a separate plate, pre-incubate the anti-L,D-heptose antibody at a constant concentration with serial dilutions of potential cross-reactive antigens (e.g., D-glycero-D-manno-heptose, other sugars, LPS from different bacterial strains) for 1-2 hours at room temperature.

  • Incubation: Transfer 100 µL/well of the antibody-inhibitor mixtures to the antigen-coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL/well of a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL/well of the appropriate enzyme substrate (e.g., TMB for HRP).

  • Signal Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at the appropriate wavelength using a microplate reader.[6][7] A decrease in signal in the presence of an inhibitor indicates cross-reactivity.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of binding kinetics, offering detailed insights into antibody-antigen interactions.[8][9][10]

  • Sensor Chip Immobilization: Immobilize a capture antibody (e.g., anti-mouse IgG) on the sensor chip surface using standard amine coupling chemistry.

  • Ligand Capture: Inject the anti-L,D-heptose monoclonal antibody over the sensor surface to be captured by the immobilized antibody.

  • Analyte Injection: Inject serial dilutions of the analyte (e.g., purified LPS core oligosaccharides or synthetic heptose structures) in running buffer (e.g., HBS-EP+) over the sensor surface.

  • Association and Dissociation: Monitor the association (binding) and dissociation of the analyte in real-time.

  • Regeneration: Regenerate the sensor surface by injecting a low pH buffer to remove the captured antibody and analyte, preparing it for the next cycle.

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[9][11][12]

Visualizing Key Processes

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_elisa ELISA Cross-Reactivity Workflow cluster_spr SPR Kinetic Analysis Workflow elisa_start Coat Plate with L,D-Heptose Antigen elisa_block Block Non-specific Sites elisa_start->elisa_block elisa_add_mixture Add Antibody-Inhibitor Mixture to Plate elisa_block->elisa_add_mixture elisa_preincubate Pre-incubate Antibody with Potential Inhibitors elisa_preincubate->elisa_add_mixture elisa_detect Add Secondary Antibody and Substrate elisa_add_mixture->elisa_detect elisa_read Measure Absorbance elisa_detect->elisa_read spr_start Immobilize Capture Antibody on Sensor spr_capture Capture Anti-L,D-Heptose Antibody spr_start->spr_capture spr_inject Inject Heptose-containing Analyte spr_capture->spr_inject spr_measure Measure Association and Dissociation spr_inject->spr_measure spr_regenerate Regenerate Sensor Surface spr_measure->spr_regenerate spr_analyze Calculate Kinetic Constants (ka, kd, KD) spr_regenerate->spr_analyze signaling_pathway cluster_pathway ADP-Heptose Innate Immune Signaling Pathway ADP_heptose ADP-L,D-Heptose (from Gram-negative bacteria) ALPK1 ALPK1 ADP_heptose->ALPK1 binds to TIFA TIFA ALPK1->TIFA phosphorylates TRAF6 TRAF6 TIFA->TRAF6 recruits NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines

References

Validating Glycosyltransferase Specificity: A Comparative Guide to Synthetic L-Glycero-D-manno-heptose Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise transfer of L-glycero-D-manno-heptose is a critical step in the biosynthesis of lipopolysaccharides (LPS) in many Gram-negative bacteria, mediated by specific glycosyltransferases known as heptosyltransferases. Understanding the substrate specificity of these enzymes is paramount for the development of novel antibacterial agents. This guide provides a comparative analysis of the use of synthetic L-glycero-D-manno-heptose analogs to validate and probe the specificity of these vital enzymes.

Probing Enzyme Specificity with Synthetic Analogs: A Case Study

A study on the substrate specificity of the kinase domain of HldE, an enzyme involved in the biosynthesis of ADP-D-glycero-β-D-manno-heptose, provides a powerful example of how synthetic analogs can be used to define the structural requirements for substrate recognition. While HldE is a kinase and acts on the D-isomer of glycero-D-manno-heptose-7-phosphate, the principles and methodologies are directly applicable to studying heptosyltransferases that utilize the L-isomer.

In this study, a series of chemically synthesized D,D-heptose-7-phosphate analogs with modifications at various positions were tested as substrates for the kinase activity of HldE. The results demonstrated a highly restricted substrate specificity, indicating that even minor structural changes can significantly impact enzyme recognition and activity.

Comparative Analysis of HldE Kinase Activity with Synthetic Heptose-7-Phosphate Analogs
AnalogStructureRelative Activity (%)Reference
D,D-heptose-7-phosphate (Natural Substrate) D-glycero-D-manno-heptose-7-phosphate100[1]
Analog 1 D-glycero-D-altro-heptose-7-phosphate< 5[1]
Analog 2 D-glycero-D-gulo-heptose-7-phosphate< 5[1]
Analog 3 D-glycero-D-ido-heptose-7-phosphate< 5[1]
Analog 4 D-glycero-D-talo-heptose-7-phosphate< 5[1]
Analog 5 D-glycero-L-gulo-heptose-7-phosphate< 5[1]

Alternative Approaches for Validating Glycosyltransferase Specificity

While the use of a systematic panel of synthetic donor analogs provides the most detailed insights into substrate specificity, other methods are also employed:

  • Acceptor Analog Studies: Instead of modifying the heptose donor, synthetic analogs of the acceptor molecule (e.g., Lipid A or its precursors) can be used to probe the specificity of the glycosyltransferase for its acceptor substrate.[2][3]

  • Inhibition Assays: Compounds that are not transferred but bind to the active site can act as inhibitors. The inhibitory activity of a range of analogs can provide valuable information about the structural requirements for binding to the enzyme's active site.[2][3]

  • High-Throughput Screening: Modern assay platforms, such as those based on fluorescence or luminescence (e.g., UDP-Glo™), can be used to rapidly screen a library of potential substrates or inhibitors, although they may not provide the detailed kinetic information of traditional methods.

Experimental Protocols

Chemoenzymatic Synthesis of ADP-D,D-heptose and Analogs

A one-pot, three-enzyme strategy can be employed for the efficient synthesis of ADP-D-glycero-β-D-manno-heptose from chemically synthesized D,D-heptose-7-phosphate.[1]

Materials:

  • Chemically synthesized D,D-heptose-7-phosphate or its analogs

  • HldE (bifunctional D,D-heptose 7-phosphate kinase/D,D-heptose 1-phosphate adenylyltransferase)

  • GmhB (D,D-heptose 1,7-bisphosphate phosphatase)

  • ATP

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

Procedure:

  • Combine D,D-heptose-7-phosphate (or analog), ATP, HldE, and GmhB in the reaction buffer.

  • Incubate the reaction mixture at an optimal temperature (e.g., 37°C).

  • Monitor the reaction progress by techniques such as HPLC or mass spectrometry.

  • Purify the resulting ADP-D,D-heptose using anion-exchange chromatography.

Glycosyltransferase Activity Assay (Coupled-Enzyme Assay)

The activity of a heptosyltransferase can be determined by measuring the release of ADP from the donor substrate (ADP-L-glycero-D-manno-heptose or its analog). A common method is a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Heptosyltransferase

  • ADP-L-glycero-D-manno-heptose or synthetic analog

  • Acceptor substrate (e.g., a simplified Lipid A analog)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Assay buffer (e.g., HEPES with MgCl2 and KCl)

Procedure:

  • Prepare a reaction mixture containing the acceptor substrate, PEP, NADH, PK, and LDH in the assay buffer.

  • Add the heptosyltransferase to the mixture and incubate to establish a baseline.

  • Initiate the reaction by adding the ADP-heptose donor substrate (or analog).

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity from the linear portion of the curve.

  • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the donor analog while keeping the acceptor concentration constant.

Visualizing the Workflow and Rationale

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_assay Enzymatic Assay cluster_validation Specificity Validation Start Chemical Synthesis of Heptose-7-P Analogs Enzymatic One-Pot Enzymatic Synthesis of ADP-Heptose Analogs Start->Enzymatic Purification Purification Enzymatic->Purification Assay Glycosyltransferase Activity Assay Purification->Assay Kinetics Kinetic Analysis (Km, Vmax) Assay->Kinetics Comparison Compare Activity with Natural Substrate Kinetics->Comparison Specificity Determine Substrate Specificity Comparison->Specificity

Caption: Workflow for validating glycosyltransferase specificity using synthetic analogs.

Rationale_Diagram cluster_substrates Substrates GT Glycosyltransferase (Heptosyltransferase) Product_Natural Glycosylated Product (Natural) GT->Product_Natural Transfer Product_Analog Glycosylated Product (Analog - if active) GT->Product_Analog Transfer? (Test of Specificity) No_Product No Reaction GT->No_Product Natural Natural Donor (ADP-L-glycero-D-manno-heptose) Natural->GT Analog Synthetic Analog (Modified Heptose) Analog->GT Acceptor Acceptor Substrate (e.g., Lipid A precursor) Acceptor->GT

Caption: Rationale for using synthetic analogs to probe glycosyltransferase specificity.

References

Comparative genomics of L-Glycero-D-mannoheptose biosynthesis pathways across bacterial species.

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

L-glycero-D-manno-heptose (LD-heptose) is a critical seven-carbon sugar that forms the inner core of lipopolysaccharide (LPS) in the majority of Gram-negative bacteria.[1][2] This inner core is essential for the structural integrity of the outer membrane, protecting the bacterium from environmental threats and influencing its virulence.[3][4] The absence of this pathway in humans makes its constituent enzymes attractive targets for the development of novel antimicrobial agents. This guide provides a comparative overview of the known LD-heptose biosynthesis pathways, variations across bacterial species, and the experimental methodologies used for their characterization.

The Canonical ADP-L-glycero-β-D-manno-heptose Pathway in Gram-Negative Bacteria

In most Gram-negative bacteria, such as Escherichia coli, a conserved five-step enzymatic pathway synthesizes the activated sugar precursor, ADP-L-glycero-β-D-manno-heptose.[1][5][6] The pathway begins with the pentose phosphate pathway intermediate, sedoheptulose 7-phosphate.

The key enzymatic steps are:

  • Isomerization: The isomerase GmhA converts sedoheptulose 7-phosphate into D-glycero-D-manno-heptose 7-phosphate.[1][5][7]

  • Phosphorylation: The kinase domain of the bifunctional enzyme HldE phosphorylates the C1 position, yielding D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP).[5][8]

  • Dephosphorylation: The phosphatase GmhB selectively removes the phosphate group from the C7 position to produce D-glycero-β-D-manno-heptose 1-phosphate (HMP).[1][5][9]

  • Adenylylation: The adenylyltransferase domain of HldE transfers an AMP moiety from ATP to HMP, forming ADP-D-glycero-β-D-manno-heptose.[2][5]

  • Epimerization: Finally, the epimerase HldD (also known as WaaD or RfaD) converts the D,D-heptose intermediate into the final product, ADP-L-glycero-β-D-manno-heptose, which is then incorporated into the LPS core.[1][5]

Canonical_Pathway S7P Sedoheptulose 7-Phosphate GmhA GmhA S7P->GmhA DDH7P D-glycero-D-manno-heptose 7-Phosphate HldE_kinase HldE (Kinase) DDH7P->HldE_kinase HBP D-glycero-β-D-manno-heptose 1,7-Bisphosphate GmhB GmhB HBP->GmhB HMP D-glycero-β-D-manno-heptose 1-Phosphate HldE_adenylyl HldE (Adenylyltransferase) HMP->HldE_adenylyl ADP_DDH ADP-D-glycero-β-D-manno-heptose HldD HldD ADP_DDH->HldD ADP_LDH ADP-L-glycero-β-D-manno-heptose GmhA->DDH7P HldE_kinase->HBP GmhB->HMP HldE_adenylyl->ADP_DDH HldD->ADP_LDH

Canonical ADP-heptose pathway in Gram-negative bacteria.

Comparative Genomics: Pathway Variations

Genomic analyses reveal key variations in the heptose biosynthesis pathway, particularly when comparing Gram-negative and Gram-positive bacteria, and even among different Gram-negative species.

Some Gram-positive bacteria, like Aneurinibacillus thermoaerophilus, synthesize a different nucleotide-activated heptose, GDP-D-glycero-α-D-manno-heptose, which is used for the glycosylation of surface layer (S-layer) proteins.[10] While this pathway also starts with GmhA and involves a phosphatase (GmhC, a GmhB homolog), it utilizes a distinct kinase (HddA, formerly GmhB) and a guanylyltransferase (HddC, formerly GmhD) that uses GTP as a nucleotide donor.[1][10] The final epimerization step is absent.

Comparative_Pathways cluster_gram_negative Gram-Negative (e.g., E. coli) cluster_gram_positive Gram-Positive (e.g., A. thermoaerophilus) S7P_neg Sedoheptulose 7-P HBP_neg Heptose 1,7-bisP S7P_neg->HBP_neg GmhA, HldE (Kinase) HMP_neg Heptose 1-P HBP_neg->HMP_neg GmhB ADP_DD_HEP ADP-D,D-Heptose HMP_neg->ADP_DD_HEP HldE (Transferase) ADP_LD_HEP ADP-L,D-Heptose ADP_DD_HEP->ADP_LD_HEP HldD S7P_pos Sedoheptulose 7-P HBP_pos Heptose 1,7-bisP S7P_pos->HBP_pos GmhA, HddA (Kinase) HMP_pos Heptose 1-P HBP_pos->HMP_pos GmhB/GmhC GDP_DD_HEP GDP-D,D-Heptose HMP_pos->GDP_DD_HEP HddC (Transferase)

Comparison of Gram-negative and Gram-positive heptose pathways.

While the bifunctional HldE enzyme is common, some bacterial species possess two separate, monofunctional enzymes to catalyze the phosphorylation and adenylylation steps.[2][9] In bacteria such as Neisseria meningitidis, Burkholderia pseudomallei, and Ralstonia eutropha, the kinase function is performed by HldA and the adenylyltransferase function by HldC.[2][9][11]

Comparative Enzyme Data

The nomenclature for the heptose biosynthesis genes has been revised over time, leading to multiple synonyms in the literature. The table below summarizes the key enzymes, their functions, and common genetic designations.

Enzyme (Proposed Name)FunctionCommon SynonymsArchitecture in E. coliArchitecture in N. meningitidis
GmhA Isomerase-MonofunctionalMonofunctional
HldE Kinase & AdenylyltransferaseRfaEBifunctional(Replaced by HldA & HldC)
HldA Kinase-(Part of HldE)Monofunctional
HldC Adenylyltransferase-(Part of HldE)Monofunctional
GmhB PhosphataseYaeDMonofunctionalMonofunctional
HldD EpimeraseWaaD, RfaDMonofunctionalMonofunctional

Quantitative Enzyme Analysis: Kinetic studies provide insight into the efficiency and specificity of these enzymes. For example, the GmhB phosphatase from E. coli is highly specific and efficient in removing the C7 phosphate. It shows a strong preference for the β-anomer of its substrate, D-glycero-D-manno-heptose 1,7-bisphosphate.[12][13]

EnzymeOrganismSubstratekcat/Km (M-1s-1)
GmhB E. coli K-12D-glycero-D-manno-heptose 1β,7-bisphosphate7 x 106[12]
GmhB E. coli K-12D-glycero-D-manno-heptose 1α,7-bisphosphate7 x 104[12]
GmhB B. thetaiotaomicronD-glycero-D-manno-heptose 1α,7-bisphosphate(Preferred Substrate)[12]

This anomeric specificity often correlates with the preceding kinase, suggesting co-evolution of the pathway enzymes.[12]

Experimental Protocols

A definitive method to characterize the pathway is to reconstitute it in vitro using purified enzymes.[1][14] This approach confirms the function of each enzyme and allows for the structural characterization of intermediates.

Methodology:

  • Gene Cloning and Protein Expression: Genes encoding the biosynthetic enzymes (e.g., gmhA, hldE, gmhB from the species of interest) are cloned into expression vectors, often with an affinity tag (e.g., His-tag) for purification.[1] The vectors are transformed into an expression host like E. coli.

  • Protein Purification: Overexpressed proteins are purified from cell lysates using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Protein purity is assessed by SDS-PAGE.[1]

  • Enzymatic Reactions: Sequential enzymatic reactions are performed in a suitable buffer. The reaction is initiated with the starting substrate (sedoheptulose 7-phosphate) and the first enzyme (GmhA). Subsequent enzymes and co-factors (ATP, Mg2+) are added in a stepwise manner.

  • Product Analysis: Reaction products at each step are analyzed. High-Performance Anion-Exchange Chromatography (HPAEC) is commonly used to separate the phosphorylated sugar intermediates.[1]

  • Structural Confirmation: The chemical structures of the purified intermediates and the final product are definitively confirmed using techniques like high-resolution mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][14]

Experimental_Workflow cloning 1. Gene Cloning & Overexpression purification 2. Affinity Chromatography Purification cloning->purification sds_page Purity Check (SDS-PAGE) purification->sds_page reaction 3. Stepwise Enzymatic Reaction purification->reaction hpaec 4. Product Separation (HPAEC) reaction->hpaec analysis 5. Structural Analysis (NMR, Mass Spec) hpaec->analysis

Workflow for in vitro reconstitution of the heptose pathway.

To screen for inhibitors of the adenylylation step (catalyzed by HldE or HldC), a malachite green-based colorimetric assay can be employed.[2]

Methodology:

  • Principle: The adenylyltransferase reaction produces pyrophosphate (PPi) as a byproduct. An inorganic pyrophosphatase is added to the reaction to hydrolyze PPi into two phosphate (Pi) ions.[2]

  • Detection: The resulting Pi is quantified by adding a malachite green reagent, which forms a colored complex with free phosphate, measurable by spectrophotometry.

  • Application: This high-throughput compatible assay is ideal for screening chemical libraries to identify potential inhibitors of HldC or the adenylyltransferase domain of HldE, which are promising antibiotic targets.[2]

References

Tandem Mass Spectrometry: A Guide to the Structural Validation of L-Glycero-D-mannoheptose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) with other analytical techniques for the structural validation of L-glycero-D-mannoheptose and its derivatives. These heptoses are critical components of the lipopolysaccharide (LPS) inner core in many Gram-negative bacteria, making them key targets for novel antibiotic and vaccine development. Accurate structural elucidation is paramount for understanding their biological function and for the development of effective therapeutics.

Tandem Mass Spectrometry for Structural Validation

Tandem mass spectrometry has emerged as a powerful and sensitive technique for the structural characterization of complex carbohydrates, including heptose derivatives. By subjecting precursor ions to fragmentation through techniques like Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD), MS/MS provides detailed information about the monosaccharide composition, sequence, and linkage of oligosaccharides.

Performance Comparison: Tandem MS vs. Alternative Techniques

While tandem mass spectrometry is a cornerstone in modern glycoanalysis, other techniques also play a vital role in structural validation. The following table compares the performance of tandem MS with Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureTandem Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Sensitivity High (picomole to femtomole range)Low (micromole to nanomole range)High (picomole range)
Information Provided Monosaccharide composition, sequence, branching, some linkage information.Definitive linkage and anomeric configuration, 3D structure.Monosaccharide composition and linkage analysis (as derivatives).
Sample Requirement Low (micrograms)High (milligrams)Low (micrograms)
Analysis Time Rapid (minutes per sample)Slow (hours to days per sample)Moderate (tens of minutes per sample)
Derivatization Often not required for native oligosaccharides, but can be used to enhance ionization.Not required.Required (e.g., alditol acetates).
Strengths High throughput, excellent for complex mixtures, provides fragmentation data for structural inference.Provides unambiguous structural determination.Robust and quantitative for compositional analysis.
Limitations Linkage and stereoisomer differentiation can be challenging.Low sensitivity, requires pure samples, complex data analysis.Destructive, requires derivatization which can be complex.

Tandem MS Experimental Data for this compound Derivatives

The fragmentation of this compound derivatives, particularly when activated by nucleotides like ADP or GDP, follows predictable pathways. Collision-induced dissociation of the deprotonated nucleotide sugar typically results in characteristic fragment ions.

Below is a summary of key m/z values observed in the mass spectra of this compound and its biosynthetic precursors.

CompoundPrecursor Ion [M-H]⁻ (m/z)Key Fragment Ions (m/z)Fragment Assignment
D-glycero-β-D-manno-heptose-1,7-bisphosphate369--
ADP-D-glycero-β-D-manno-heptose618426[ADP - H]⁻
347[AMP - H]⁻
159[Pyrophosphate - H]⁻
97[H₂PO₄]⁻
GDP-D-glycero-α-D-manno-heptose616.08--
GDP-6-deoxy-4-keto-α-D-lyxo-heptose616.08--
GDP-3,6-dideoxy-4-keto-D-threo-heptose600.08--

Note: The fragmentation of the heptose moiety itself will produce a series of characteristic cross-ring and glycosidic bond cleavages, though specific m/z values for these fragments are highly dependent on the specific derivative and instrument conditions.

Experimental Protocols

Tandem Mass Spectrometry (LC-MS/MS) of Bacterial Lipopolysaccharide Core Oligosaccharides

This protocol provides a general framework for the analysis of oligosaccharides containing this compound released from bacterial LPS.

a. Sample Preparation (LPS Extraction and Hydrolysis):

  • Bacterial cultures are grown to the desired density and harvested by centrifugation.

  • Lipopolysaccharides are extracted using established methods, such as the hot phenol-water extraction procedure.

  • The purified LPS is subjected to mild acid hydrolysis (e.g., 1% acetic acid at 100°C for 1-2 hours) to cleave the ketosidic linkage of Kdo and release the core oligosaccharide-lipid A portion.

  • The released core oligosaccharides are separated from the lipid A moiety by centrifugation or extraction.

b. Liquid Chromatography Separation:

  • The oligosaccharide mixture is separated using a graphitized carbon column or a hydrophilic interaction liquid chromatography (HILIC) column.

  • A binary solvent system is typically employed, for example:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • A gradient from high aqueous to high organic solvent concentration is used to elute the oligosaccharides.

c. Mass Spectrometry Analysis:

  • The LC eluent is introduced into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data is acquired in negative ion mode to detect the deprotonated molecules.

  • A data-dependent acquisition (DDA) method is used, where the most abundant precursor ions in each full scan MS spectrum are selected for fragmentation by CID or HCD.

  • MS/MS spectra are acquired over a mass range that includes the expected fragment ions (e.g., m/z 50-2000).

Gas Chromatography-Mass Spectrometry (GC-MS) of Heptose as Alditol Acetates

This protocol is suitable for determining the monosaccharide composition of a sample containing this compound.

a. Hydrolysis:

  • The polysaccharide sample is hydrolyzed to its constituent monosaccharides using a strong acid (e.g., 2M trifluoroacetic acid at 121°C for 2 hours).

b. Reduction:

  • The resulting monosaccharides are reduced to their corresponding alditols using sodium borohydride (NaBH₄). This step eliminates the formation of anomers.

c. Acetylation:

  • The alditols are then acetylated using acetic anhydride in the presence of a catalyst (e.g., pyridine or 1-methylimidazole) to form alditol acetates.

d. GC-MS Analysis:

  • The alditol acetate derivatives are separated on a capillary GC column (e.g., with a polar stationary phase).

  • The separated compounds are introduced into the mass spectrometer, typically using electron ionization (EI).

  • The mass spectrometer is operated in full scan mode to obtain the mass spectra of the eluting peaks.

  • The resulting fragmentation patterns and retention times are compared to those of known standards to identify and quantify the monosaccharides.

2D-NMR Spectroscopy for Structural Elucidation of Heptose-Containing Oligosaccharides

NMR spectroscopy provides definitive structural information, including linkage positions and anomeric configurations.

a. Sample Preparation:

  • A purified oligosaccharide sample (typically 1-5 mg) is lyophilized and dissolved in deuterium oxide (D₂O).

b. NMR Data Acquisition:

  • A suite of 2D-NMR experiments is performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). Key experiments include:

    • ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within each sugar residue.

    • ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., a single sugar residue).

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the glycosidic linkage positions.

    • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which helps to determine the sequence and linkage stereochemistry.

c. Data Analysis:

  • The acquired spectra are processed and analyzed to assign all proton and carbon chemical shifts.

  • The combination of COSY, TOCSY, and HSQC data allows for the identification of each monosaccharide residue.

  • HMBC and NOESY/ROESY data are used to establish the connectivity between the sugar units and their anomeric configurations.

Visualizations

Tandem_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis LPS_Extraction LPS Extraction Hydrolysis Mild Acid Hydrolysis LPS_Extraction->Hydrolysis Purification Oligosaccharide Purification Hydrolysis->Purification LC_Separation Liquid Chromatography Separation Purification->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 Fragmentation Fragmentation (CID/HCD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ion Detection) Fragmentation->MS2 Spectral_Interpretation Spectral Interpretation MS2->Spectral_Interpretation Structure_Validation Structural Validation Spectral_Interpretation->Structure_Validation

General workflow for tandem mass spectrometry-based structural validation.

Fragmentation_Pathway cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Fragments Precursor [ADP-Heptose - H]⁻ ADP [ADP - H]⁻ Precursor->ADP Glycosidic Bond Cleavage Heptose_P [Heptose-P - H]⁻ Precursor->Heptose_P Phosphate Ester Cleavage AMP [AMP - H]⁻ ADP->AMP Phosphoanhydride Bond Cleavage PPi [Pyrophosphate - H]⁻ ADP->PPi PO3 [PO₃]⁻ AMP->PO3 H2PO4 [H₂PO₄]⁻ PPi->H2PO4

A Comparative Guide to Enzymatic and Analytical Methods for the Confirmation of L-Glycero-D-manno-heptose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-glycero-D-manno-heptose is a key constituent of the inner core of lipopolysaccharide (LPS) in many Gram-negative bacteria. Its unique structure and essential role in bacterial cell wall integrity make it a significant target for novel antimicrobial agents and vaccine development. Accurate identification and quantification of this heptose are crucial for research and development in this field. This guide provides a comparative overview of enzymatic and analytical methods for the confirmation of L-glycero-D-manno-heptose, complete with experimental protocols and performance data.

Comparison of Identification Methods

The confirmation of L-glycero-D-manno-heptose can be approached through enzymatic assays or established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and limitations in terms of specificity, sensitivity, and throughput.

While direct enzymatic degradation assays for the sole purpose of identifying L-glycero-D-manno-heptose are not standard, a hypothetical assay can be designed based on the reversible activity of biosynthetic enzymes. One such candidate is ADP-L-glycero-D-manno-heptose 6-epimerase (HldD), which catalyzes the interconversion between the L-glycero and D-glycero epimers of ADP-D-manno-heptose.[1][2][3] By monitoring the conversion of the L-glycero form to the D-glycero form, the presence of the target analyte can be confirmed.

In contrast, HPLC and NMR are well-established methods for the structural elucidation and quantification of carbohydrates. HPLC offers high sensitivity and is suitable for routine analysis, while NMR provides detailed structural information, making it the gold standard for unambiguous identification.

The following table summarizes the key performance characteristics of these methods.

ParameterEnzymatic Assay (HldD-based)HPLC-UVNMR Spectroscopy
Principle Specific enzymatic conversion of L-glycero-D-manno-heptose to its D-glycero epimer.Chromatographic separation based on polarity, followed by UV detection.Detection of nuclear spin transitions in a magnetic field to provide detailed structural information.
Specificity High, based on enzyme-substrate interaction.Moderate to high, dependent on column chemistry and mobile phase.Very high, provides unambiguous structural confirmation.
Sensitivity Dependent on the detection method for the product.LOD and LOQ are influenced by the detector and sample matrix.Generally lower sensitivity than HPLC.
Limit of Detection (LOD) Not established.Estimated in the low µg/mL range.Estimated in the mg/mL range.
Limit of Quantification (LOQ) Not established.Estimated in the mid-to-high µg/mL range.Estimated in the mg/mL range.
Analysis Time Minutes to hours.20-40 minutes per sample.Minutes to hours, depending on the complexity of the experiment.
Quantitative Capability Semi-quantitative to quantitative.Yes.Yes.
Instrumentation Spectrophotometer or HPLC.HPLC system with UV detector.NMR spectrometer.
Sample Preparation May require derivatization to the ADP-sugar.Minimal, filtration and dilution.Sample dissolution in a deuterated solvent.

Experimental Protocols

Enzymatic Degradation Assay Protocol (Hypothetical)

This protocol describes a hypothetical assay for the confirmation of L-glycero-D-manno-heptose using ADP-L-glycero-D-manno-heptose 6-epimerase (HldD). The assay is based on the conversion of ADP-L-glycero-D-manno-heptose to ADP-D-glycero-D-manno-heptose, which is then quantified.

Materials:

  • Sample containing L-glycero-D-manno-heptose

  • ADP-L-glycero-D-manno-heptose 6-epimerase (HldD)

  • ATP

  • Heptose kinase (if starting from the free heptose)

  • Adenylyltransferase (if starting from the free heptose)

  • NADP+

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2)

  • HPLC system for product quantification

Procedure:

  • Substrate Preparation: If the starting material is L-glycero-D-manno-heptose, it must first be converted to its ADP-activated form. This can be achieved by a coupled reaction with a suitable heptose kinase and adenylyltransferase in the presence of ATP.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the ADP-L-glycero-D-manno-heptose sample, HldD enzyme, and NADP+ in the reaction buffer.

    • Incubate the reaction mixture at the optimal temperature for HldD activity (e.g., 37°C).

    • Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a quenching agent (e.g., perchloric acid) or by heat inactivation.

  • Product Analysis:

    • Analyze the reaction aliquots by HPLC to separate and quantify the substrate (ADP-L-glycero-D-manno-heptose) and the product (ADP-D-glycero-D-manno-heptose).

    • Monitor the decrease in the substrate peak and the increase in the product peak over time to confirm the enzymatic conversion.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general method for the analysis of L-glycero-D-manno-heptose.

Materials:

  • HPLC system with a UV detector

  • Carbohydrate analysis column (e.g., Aminex HPX-87P)

  • Mobile phase: Degassed, deionized water

  • L-glycero-D-manno-heptose standard

  • Sample for analysis

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column Temperature: 80-85°C

    • Flow Rate: 0.5-0.6 mL/min

    • Injection Volume: 10-20 µL

    • Detection: UV at a low wavelength (e.g., 190-210 nm) or a Refractive Index (RI) detector.

  • Analysis:

    • Inject the prepared sample and standard solutions into the HPLC system.

    • Identify the L-glycero-D-manno-heptose peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of L-glycero-D-manno-heptose in the sample by creating a calibration curve with the standard solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the general steps for the identification of L-glycero-D-manno-heptose using NMR.

Materials:

  • NMR spectrometer

  • Deuterated solvent (e.g., D2O)

  • NMR tubes

  • L-glycero-D-manno-heptose standard

  • Sample for analysis

Procedure:

  • Sample Preparation: Dissolve a sufficient amount of the sample (typically 1-5 mg) in the deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) 1H and 13C NMR spectra.

    • For unambiguous structural confirmation, acquire two-dimensional (2D) NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Analysis:

    • Process the NMR data using appropriate software.

    • Compare the chemical shifts and coupling constants of the signals in the sample spectra with those of the L-glycero-D-manno-heptose standard or with published data.

    • The characteristic signals of the heptose ring protons and carbons will confirm its identity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the enzymatic reaction and a general workflow for the identification of L-glycero-D-manno-heptose.

Enzymatic_Degradation_Pathway cluster_assay Enzymatic Assay for L-glycero-D-manno-heptose L_Hep ADP-L-glycero- D-manno-heptose HldD HldD (ADP-L-glycero-D-manno-heptose 6-epimerase) L_Hep->HldD + NADP+ D_Hep ADP-D-glycero- D-manno-heptose HldD->D_Hep Detection HPLC Quantification D_Hep->Detection

Caption: Enzymatic conversion of ADP-L-glycero-D-manno-heptose to its D-glycero epimer by HldD.

Identification_Workflow start Sample containing potential L-glycero-D-manno-heptose prep Sample Preparation (e.g., extraction, derivatization) start->prep decision Choice of Analytical Method prep->decision enzymatic Enzymatic Assay decision->enzymatic High Specificity hplc HPLC Analysis decision->hplc High Sensitivity nmr NMR Spectroscopy decision->nmr Definitive Structure result_enz Confirmation by product formation enzymatic->result_enz result_hplc Identification by retention time hplc->result_hplc result_nmr Unambiguous structural confirmation nmr->result_nmr

Caption: General workflow for the identification of L-glycero-D-manno-heptose.

References

A Comparative Guide to the Immunogenicity of L-Glycero-D-manno-heptose-Containing Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-glycero-D-manno-heptose (LD-heptose) is a conserved component of the inner core of lipopolysaccharide (LPS) in many Gram-negative bacteria, making it a key target for the development of carbohydrate-based vaccines and immunotherapies. The immunogenicity of oligosaccharides containing LD-heptose can vary significantly based on their structure, size, and conjugation to a carrier protein. This guide provides a comparative overview of the immunogenicity of different LD-heptose-containing oligosaccharides, supported by experimental data, to aid in the selection and design of effective vaccine candidates.

Quantitative Immunogenicity Data

The following table summarizes the immunogenicity data from various studies on LD-heptose-containing oligosaccharides. Direct comparison between studies should be approached with caution due to variations in experimental conditions.

Oligosaccharide AntigenCarrier ProteinAdjuvantAnimal ModelKey Immunogenicity FindingsReference
Tri-D-glycero-D-manno-heptose (from H. pylori)CRM197Not specifiedMiceElicited a robust T-cell-dependent immune response with very high titers of IgG1 and IgG2b antibodies. Post-immune sera recognized and strongly bound to the surface of intact H. pylori.[1]
Pentasaccharide (related to B. pertussis LPS)Bacteriophage QβNot specifiedMiceInduced robust anti-glycan IgG responses with titers reaching several million ELISA units. The antibodies were long-lasting, boostable, and recognized multiple clinical strains of B. pertussis.
Di- and Tri-saccharides (from E. coli K-12 LPS core)Bovine Serum Albumin (BSA)Not specifiedNot specified in abstractNeoglycoconjugates were used in immunochemical studies with monoclonal and polyclonal antibodies directed against E. coli K-12 LPS.[2]

Signaling Pathway for Innate Immune Recognition of Heptose Metabolites

Recent studies have elucidated a key signaling pathway for the innate immune recognition of bacterial heptose metabolites, specifically ADP-L-glycero-β-D-manno-heptose (ADP-heptose). This pathway is initiated by the intracellular sensor alpha-kinase 1 (ALPK1).

ALPK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol Gram_Negative_Bacteria Gram-Negative Bacteria ADP_heptose ADP-heptose Gram_Negative_Bacteria->ADP_heptose releases ALPK1 ALPK1 ADP_heptose->ALPK1 activates TIFA TIFA ALPK1->TIFA phosphorylates TRAF6 TRAF6 TIFA->TRAF6 recruits and activates NF_kB NF-κB Activation TRAF6->NF_kB leads to Inflammatory_Response Pro-inflammatory Cytokine Production NF_kB->Inflammatory_Response induces

ADP-heptose recognition by ALPK1 initiates a signaling cascade leading to an inflammatory response.

Experimental Protocols

Synthesis and Conjugation of Oligosaccharides

The synthesis of LD-heptose-containing oligosaccharides is a complex process often involving multi-step chemical synthesis. For example, the synthesis of a trisaccharide from the E. coli K-12 LPS core was achieved by extending the sugar chain from the non-reducing terminus. The synthesized oligosaccharides, typically as allyl glycosides, are then coupled to a carrier protein like Bovine Serum Albumin (BSA) or CRM197 to enhance their immunogenicity.[2] This conjugation is often achieved by coupling the allyl glycosides with cysteamine, followed by activation with thiophosgene for reaction with the protein carrier.[2]

Immunization of Mice

A common protocol for evaluating the immunogenicity of glycoconjugates involves the immunization of mice. For instance, in the study of the tri-d-glycero-d-manno-heptose antigen from H. pylori, mice were immunized with the semi-synthetic glycoconjugate.[1] While the specific adjuvant was not detailed in the abstract, immunization protocols typically involve emulsifying the glycoconjugate with an adjuvant like Freund's adjuvant to boost the immune response. Mice are usually immunized subcutaneously or intraperitoneally, followed by one or more booster injections at specified intervals.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

ELISA is a standard method for quantifying antigen-specific antibodies in serum. The following is a general workflow for determining anti-oligosaccharide antibody titers.

ELISA_Workflow Start Start Coat_Plate Coat microtiter plate wells with oligosaccharide-BSA conjugate. Start->Coat_Plate Block Block non-specific binding sites with a blocking agent (e.g., BSA). Coat_Plate->Block Add_Sera Add serially diluted mouse sera to the wells. Block->Add_Sera Incubate_Wash1 Incubate and wash. Add_Sera->Incubate_Wash1 Add_Secondary_Ab Add enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP). Incubate_Wash1->Add_Secondary_Ab Incubate_Wash2 Incubate and wash. Add_Secondary_Ab->Incubate_Wash2 Add_Substrate Add a chromogenic substrate (e.g., TMB). Incubate_Wash2->Add_Substrate Develop_Color Incubate for color development. Add_Substrate->Develop_Color Stop_Reaction Stop the reaction with a stop solution. Develop_Color->Stop_Reaction Read_Absorbance Measure absorbance at a specific wavelength (e.g., 450 nm). Stop_Reaction->Read_Absorbance End End Read_Absorbance->End

A generalized workflow for determining anti-oligosaccharide antibody titers using ELISA.

Detailed ELISA Protocol:

  • Coating: Microtiter plates are coated with the oligosaccharide-protein conjugate (e.g., 1-10 µg/mL in a suitable buffer) and incubated overnight at 4°C.

  • Washing: Plates are washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.

  • Blocking: Non-specific binding sites in the wells are blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Serum samples from immunized and control animals are serially diluted in blocking buffer and added to the wells. The plates are then incubated for 1-2 hours at room temperature.

  • Washing: The plates are washed again to remove unbound primary antibodies.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that recognizes the primary antibody (e.g., horseradish peroxidase-conjugated goat anti-mouse IgG) is added to the wells and incubated for 1 hour at room temperature.

  • Washing: The plates are washed thoroughly to remove unbound secondary antibody.

  • Substrate Addition and Detection: A chromogenic substrate for the enzyme (e.g., TMB) is added to the wells. The color development is stopped after a specific time by adding a stop solution (e.g., sulfuric acid).

  • Data Analysis: The absorbance is read using a microplate reader at the appropriate wavelength. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a positive signal above the background.

Conclusion

The immunogenicity of L-glycero-D-manno-heptose-containing oligosaccharides is influenced by factors such as their specific structure, chain length, and the choice of carrier protein and adjuvant. The available data indicates that synthetic oligosaccharide conjugates can elicit robust, specific, and functionally relevant antibody responses, highlighting their potential as vaccine candidates against pathogenic Gram-negative bacteria. Further comparative studies under standardized conditions are needed to definitively rank the immunogenicity of different LD-heptose-based antigens. The understanding of the innate immune recognition of heptose metabolites via the ALPK1 pathway also opens new avenues for the rational design of vaccine adjuvants and immunomodulators.

References

L-Glycero-D-mannoheptose: A Potential Biomarker for Gram-Negative Bacterial Infections Under the Microscope

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the rapid and accurate diagnosis of bacterial infections is paramount. Researchers and clinicians are in constant pursuit of novel biomarkers that can swiftly identify the causative agent, guiding targeted antibiotic therapy and improving patient outcomes. One such candidate that has garnered significant interest is L-Glycero-D-mannoheptose (heptose), a sugar molecule integral to the outer membrane of Gram-negative bacteria. This guide provides a comparative analysis of heptose against established biomarkers, supported by available experimental data and detailed methodologies for its detection.

The Promise of a Unique Target

This compound is a core component of the lipopolysaccharide (LPS) found in the outer membrane of most Gram-negative bacteria. Its presence in human circulation is indicative of a Gram-negative bacterial infection, making it a highly specific potential biomarker. Unlike some other markers that can be elevated in various inflammatory conditions, the detection of heptose points more directly to a bacterial source.

Comparative Performance of Biomarkers

The clinical utility of a biomarker is determined by its diagnostic accuracy, typically measured by its sensitivity, specificity, and the Area Under the Receiver Operating Characteristic (ROC) curve (AUC). While clinical validation data for this compound as a standalone diagnostic biomarker is still emerging, we can compare its potential to existing biomarkers used for the diagnosis of bacterial infections and sepsis.

BiomarkerPrincipleReported AUC for Differentiating Bacterial from Non-Bacterial Inflammation or Gram-Negative from other InfectionsKey AdvantagesKey Limitations
This compound Direct detection of a Gram-negative bacterial component.Data from human clinical trials for diagnostic accuracy is not yet widely available.High theoretical specificity for Gram-negative infections.Limited clinical validation data; requires specialized detection methods.
Procalcitonin (PCT) A pro-hormone released in response to bacterial endotoxins.0.79 - 0.85 for sepsis diagnosis. Can be higher in Gram-negative than Gram-positive infections.[1][2][3]Well-established with extensive clinical data; aids in antibiotic stewardship.Can be elevated in non-bacterial conditions (e.g., trauma, surgery, some autoimmune diseases).
C-Reactive Protein (CRP) An acute-phase reactant protein produced by the liver in response to inflammation.0.73 for sepsis diagnosis.[1] Generally lower specificity than PCT for bacterial infections.[3]Widely available, inexpensive, and a sensitive marker of inflammation.Low specificity; elevated in numerous inflammatory conditions, both infectious and non-infectious.
Presepsin A soluble fragment of the CD14 receptor involved in the innate immune response to bacterial LPS.0.87 for sepsis diagnosis.[2]Rises rapidly after infection, potentially earlier than other biomarkers.Can be influenced by renal function; less specific for the type of bacteria.
Interleukin-6 (IL-6) A pro-inflammatory cytokine released during infection and inflammation.Can be elevated in Gram-negative infections, but with variable diagnostic accuracy.Early indicator of inflammation.Short half-life and non-specific to bacterial infections.

Signaling Pathway and Experimental Workflow

The detection of this compound from a patient sample involves sophisticated analytical techniques. The general workflow, from sample collection to analysis, is crucial for obtaining accurate and reproducible results.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data_analysis Data Interpretation sample_collection Blood Sample Collection serum_separation Serum/Plasma Separation sample_collection->serum_separation protein_precipitation Protein Precipitation serum_separation->protein_precipitation extraction Heptose Extraction protein_precipitation->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms data_acquisition Data Acquisition lc_ms->data_acquisition quantification Quantification data_acquisition->quantification comparison Comparison to Cut-off Values quantification->comparison diagnosis Diagnostic Interpretation comparison->diagnosis

A generalized workflow for the detection of this compound from a blood sample.

Experimental Protocols

Accurate quantification of this compound in clinical samples is critical for its validation as a biomarker. Below are detailed methodologies for its detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Protocol 1: this compound Quantification in Human Serum by LC-MS/MS

1. Sample Preparation:

  • Materials: Human serum, acetonitrile (ACN), internal standard (e.g., isotopically labeled heptose), 0.1% formic acid in water, centrifuge, vortex mixer.

  • Procedure:

    • To 100 µL of serum in a microcentrifuge tube, add 20 µL of the internal standard solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Liquid Chromatography Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining polar molecules like heptose.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient elution starting with a high percentage of mobile phase B, gradually decreasing to elute the analyte.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for sugars.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both this compound and the internal standard to ensure specificity and accurate quantification. The exact mass transitions would need to be optimized experimentally.

3. Data Analysis:

  • Generate a standard curve using known concentrations of this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of heptose in the unknown samples by interpolating from the standard curve.

Future Directions and Conclusion

The validation of this compound as a robust biomarker for Gram-negative bacterial infections holds immense promise for clinical diagnostics. Its high specificity is a significant advantage over existing inflammatory markers. However, large-scale clinical trials are necessary to establish its diagnostic accuracy, define clinical cut-off values, and compare its performance directly with established biomarkers in diverse patient populations.

Furthermore, the development of more accessible and rapid detection methods, such as a specific enzyme-linked immunosorbent assay (ELISA), would be crucial for its widespread adoption in clinical settings. An ELISA would offer a high-throughput and cost-effective alternative to mass spectrometry.

elisa_principle cluster_steps Competitive ELISA Principle cluster_visual Visual Representation step1 1. Plate coated with anti-heptose antibody step2 2. Sample (containing heptose) and enzyme-linked heptose are added step1->step2 well1 Antibody Coated Well step3 3. Competition for antibody binding step2->step3 well2 Antibody Coated Well Sample Heptose Enzyme-Linked Heptose step4 4. Substrate is added, color develops step3->step4 well3 Antibody with Bound Heptose step5 5. Signal is inversely proportional to heptose in the sample step4->step5 well4 Color Development well5 Signal Measurement

The principle of a competitive ELISA for this compound detection.

References

Cross-Validation of L-Glycero-D-mannoheptose Analysis: A Comparative Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the analysis of critical carbohydrate moieties like L-Glycero-D-mannoheptose, ensuring the accuracy and reliability of analytical data is paramount. The use of orthogonal methods—distinct analytical techniques that measure the same attribute based on different chemical or physical principles—provides a robust framework for cross-validating results and enhancing confidence in data integrity. This guide offers a comprehensive comparison of two powerful orthogonal methods for the quantitative analysis of this compound: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative performance characteristics of HPAEC-PAD and qNMR for the analysis of this compound, based on typical validation parameters for carbohydrate analysis.

ParameterHPAEC-PADqNMR Spectroscopy
Principle Chromatographic separation based on anion exchange of carbohydrates in alkaline conditions, followed by electrochemical detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei.
Purity Assessment (%) 99.5 ± 0.599.2 ± 0.3
Limit of Detection (LOD) Low picomole rangeMicromolar to millimolar range
Limit of Quantitation (LOQ) Low picomole rangeMicromolar to millimolar range
Linearity (R²) > 0.999> 0.999
Precision (RSD%) < 2%< 1%
Accuracy (Recovery %) 98 - 102%99 - 101%
Sample Throughput ModerateHigh
Primary Strengths High sensitivity and selectivity for carbohydrates, well-established for monosaccharide analysis.[1]Absolute quantification without the need for a specific reference standard of the analyte, provides structural information.[2][3]
Primary Limitations Requires specialized equipment, potential for matrix interference.Lower sensitivity compared to chromatographic methods, higher initial instrument cost.

Experimental Protocols

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Principle: HPAEC-PAD is a highly sensitive and selective method for the analysis of carbohydrates.[1] The technique separates carbohydrates based on their oxyanion formation under high pH conditions on a stationary anion-exchange phase. Detection is achieved through pulsed amperometry, where the carbohydrate is oxidized at the surface of a gold electrode.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 100 mL of deionized water to create a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution with deionized water to concentrations ranging from 0.1 to 20 mg/L.

    • For analysis, dilute the sample to fall within the calibration range.

  • Chromatographic Conditions:

    • Instrument: A high-performance liquid chromatography system equipped with a pulsed amperometric detector and a gold working electrode.

    • Column: A high-performance anion-exchange column suitable for monosaccharide separations (e.g., Dionex CarboPac™ PA20).

    • Mobile Phase: Isocratic elution with 18 mM Sodium Hydroxide.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • PAD Detection:

    • Waveform: A standard quadruple-potential waveform for carbohydrate analysis.

    • Integration: The peak area of the analyte is integrated and used for quantification against the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that allows for the determination of the purity and concentration of a substance without the need for an identical reference standard.[2][3] The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute amount of the analyte can be determined.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O).

    • Vortex the solution until fully dissolved and transfer to a 5 mm NMR tube.

  • NMR Acquisition:

    • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Nucleus: ¹H.

    • Pulse Program: A standard single-pulse experiment with a 90° pulse angle.

    • Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of all relevant protons (typically 5 times the longest T₁ value, e.g., 30 seconds).

    • Number of Scans: 16 to 64, depending on the desired signal-to-noise ratio.

    • Temperature: 298 K.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate a well-resolved, non-exchangeable proton signal from this compound and a signal from the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizations

Orthogonal_Validation cluster_methods Orthogonal Analytical Methods cluster_sample Analyte cluster_results Analytical Results cluster_validation Cross-Validation HPAEC_PAD HPAEC-PAD Result1 Quantitative Result 1 (e.g., Purity, Concentration) HPAEC_PAD->Result1 qNMR qNMR Spectroscopy Result2 Quantitative Result 2 (e.g., Purity, Concentration) qNMR->Result2 Sample This compound Sample Sample->HPAEC_PAD Analysis Sample->qNMR Analysis Comparison Comparison & Confirmation Result1->Comparison Result2->Comparison

Diagram 1: Conceptual workflow for the orthogonal validation of this compound.

HPAEC_PAD_Workflow start Start prep Sample & Standard Preparation start->prep hpaec HPAEC System prep->hpaec separation Anion-Exchange Separation hpaec->separation detection Pulsed Amperometric Detection separation->detection data Data Acquisition (Chromatogram) detection->data quant Quantification vs. Calibration Curve data->quant end End quant->end

Diagram 2: Experimental workflow for HPAEC-PAD analysis.

References

A Comparative Guide to the Synthesis of L-Glycero-D-mannoheptose: Chemical vs. Chemoenzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of L-glycero-D-mannoheptose, a crucial component of the lipopolysaccharide (LPS) inner core in Gram-negative bacteria, is of significant interest. This guide provides a detailed comparison of two prominent synthetic strategies: a purely chemical approach utilizing Wittig olefination and a chemoenzymatic method that leverages biological catalysts for key transformations. The comparison is based on overall yield, purity, and the complexity of the experimental protocols.

This guide aims to provide an objective comparison to aid researchers in selecting the most suitable synthetic route for their specific needs, considering factors such as laboratory equipment, expertise, and desired scale.

Performance Benchmark: Yield and Purity

The selection of a synthetic route is often dictated by its efficiency, primarily measured by the overall yield and the purity of the final product. The following table summarizes these key metrics for the two discussed synthetic pathways for this compound, starting from the common precursor D-mannose.

MetricChemical Synthesis (Wittig Olefination)Chemoenzymatic Synthesis
Starting Material D-mannose derivativeD-mannose
Key Reactions Swern Oxidation, Wittig Olefination, Dihydroxylation, DeprotectionEnzymatic reactions (Isomerase, Kinase, Phosphatase, Epimerase)
Estimated Overall Yield ~20-30%~25-35%
Reported Purity High purity after chromatography>98% after purification
Number of Steps ~ 8-10 steps~ 7-9 steps (including enzyme preparation)
Primary Advantages Well-established chemical transformationsHigh stereoselectivity, milder reaction conditions
Primary Disadvantages Use of toxic reagents, diastereomeric separation may be requiredRequires access to specific enzymes, potential for enzyme inhibition

Logical Workflow for Synthetic Route Selection

The choice between a chemical and a chemoenzymatic synthesis approach depends on various factors. The following diagram illustrates a logical workflow to guide this decision-making process.

Synthetic Route Selection start Start: Need to synthesize This compound expertise Assess Laboratory Expertise and Equipment start->expertise scale Define Synthesis Scale and Throughput expertise->scale purity_req Specify Purity Requirements scale->purity_req chem_route Chemical Synthesis (Wittig Olefination) purity_req->chem_route Expertise in organic synthesis chemo_route Chemoenzymatic Synthesis purity_req->chemo_route Expertise in biocatalysis chem_adv Advantages: - Well-established reactions - No need for enzyme production chem_route->chem_adv chem_disadv Disadvantages: - Harsh reagents - Stereocontrol can be challenging - Diastereomer separation chem_route->chem_disadv decision Select Optimal Synthetic Route chem_route->decision chemo_adv Advantages: - High stereoselectivity - Milder reaction conditions - Potentially fewer protecting group manipulations chemo_route->chemo_adv chemo_disadv Disadvantages: - Requires enzyme availability/production - Enzyme stability and activity can be issues - Substrate scope may be limited chemo_route->chemo_disadv chemo_route->decision

A flowchart outlining the decision-making process for selecting a synthetic route.

Experimental Protocols

Herein, we provide detailed experimental protocols for the key stages of both the chemical and chemoenzymatic syntheses.

Chemical Synthesis: Wittig Olefination Route

This route involves the extension of a D-mannose derivative at the C6 position. The key steps are the oxidation of the primary alcohol to an aldehyde, followed by a Wittig reaction to introduce a seventh carbon atom, and subsequent dihydroxylation to form the heptose.

1. Synthesis of the C6-Aldehyde from a Protected D-mannose Derivative:

  • Starting Material: A suitably protected D-mannose derivative, for instance, methyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside.

  • Procedure (Swern Oxidation):

    • To a solution of oxalyl chloride (2.0 eq) in dry dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (4.0 eq) dropwise.

    • After stirring for 30 minutes, add a solution of the protected D-mannose derivative (1.0 eq) in DCM.

    • Continue stirring for 1 hour at -78 °C.

    • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract the product with DCM.

    • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde, which is often used immediately in the next step.

2. Chain Extension via Wittig Olefination:

  • Reagent: Methyltriphenylphosphonium bromide.

  • Procedure:

    • To a suspension of methyltriphenylphosphonium bromide (1.5 eq) in dry tetrahydrofuran (THF), add a strong base such as n-butyllithium or potassium tert-butoxide at 0 °C to generate the ylide.

    • After stirring for 30 minutes, cool the mixture to -78 °C and add a solution of the crude aldehyde from the previous step in THF.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

    • The combined organic layers are washed with brine, dried, and concentrated.

    • The crude product is purified by silica gel chromatography to give the seven-carbon olefin. A reported yield for this step is approximately 83%.[1]

3. Dihydroxylation and Deprotection:

  • Procedure:

    • To a solution of the olefin (1.0 eq) in a mixture of acetone and water, add N-methylmorpholine N-oxide (NMO) (1.5 eq) and a catalytic amount of osmium tetroxide (OsO₄).

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium sulfite.

    • Extract the product with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.

    • The resulting diastereomeric mixture of diols (often in a ratio of approximately 2.4:1) is separated by column chromatography.[1]

    • The separated desired diastereomer is then subjected to deprotection (e.g., hydrogenolysis for benzyl groups) to yield this compound.

Chemoenzymatic Synthesis

This approach combines chemical synthesis to prepare a key phosphorylated intermediate, followed by a series of enzymatic transformations to yield the final product.

1. Chemical Synthesis of D-glycero-D-manno-heptose 7-phosphate:

  • Starting Material: D-mannose.

  • Procedure: This is a multi-step chemical synthesis involving protection of hydroxyl groups, chain extension, and phosphorylation. The overall yield for this chemical part is a crucial factor in the total yield of the chemoenzymatic route. A representative sequence involves:

    • Anomeric protection of D-mannose (e.g., as a benzyl glycoside, ~81% yield).[2]

    • Selective protection of the primary hydroxyl group (e.g., with a silyl ether, ~82% yield).[2]

    • Protection of the remaining free hydroxyl groups (e.g., benzylation, ~93% yield).[2]

    • Chain elongation at C6 (e.g., via oxidation and Grignard reaction).

    • Selective deprotection and phosphorylation at C7.

    • Final deprotection to yield D-glycero-D-manno-heptose 7-phosphate.

2. Enzymatic Conversion to this compound:

  • Enzymes: The biosynthesis pathway involves several key enzymes that can be overexpressed and purified from microorganisms like E. coli.

    • Isomerase (GmhA): Converts sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate.

    • Kinase/Adenylyltransferase (HldE): Catalyzes the formation of ADP-D-glycero-β-D-heptose.

    • Phosphatase (GmhB): Involved in the processing of the heptose phosphate intermediate.

    • Epimerase (HldD): Catalyzes the final and crucial epimerization at the C6 position to yield the this compound derivative.

  • General Enzymatic Reaction Protocol:

    • A buffered aqueous solution containing the chemically synthesized D-glycero-D-manno-heptose 7-phosphate, ATP, and necessary cofactors (e.g., Mg²⁺) is prepared.

    • The purified enzymes (HldE, GmhB, and HldD) are added sequentially or in a one-pot setup.

    • The reaction mixture is incubated at an optimal temperature (typically 37 °C) for several hours to overnight.

    • The reaction progress is monitored by techniques such as HPLC or TLC.

    • Upon completion, the enzymes are removed (e.g., by heat denaturation and centrifugation or by using immobilized enzymes).

    • The resulting ADP-L-glycero-D-manno-heptose can be isolated and purified using techniques like anion-exchange chromatography. A reported yield for the enzymatic conversion of the heptose phosphate to the ADP-heptose is around 42%.[2] The final product is typically obtained with high purity (>98%).[2]

References

Safety Operating Guide

Safe Disposal of L-Glycero-D-mannoheptose in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of laboratory chemicals are paramount for ensuring personnel safety and environmental protection. For researchers, scientists, and drug development professionals handling L-Glycero-D-mannoheptose, a component of the O-antigenic lipopolysaccharide, understanding its non-hazardous nature is the first step toward appropriate disposal.[1] This guide provides detailed procedures for the safe and compliant disposal of this compound.

As a naturally derived sugar, this compound is generally not classified as hazardous waste.[2] However, it is crucial to prevent the commingling of non-hazardous and hazardous materials, as this necessitates treating the entire mixture as hazardous, thereby increasing disposal costs and environmental impact.[2] Adherence to institutional and local regulations is essential for all disposal methods.

Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

PropertyValue
CAS Number4305-74-2[1]
Molecular FormulaC₇H₁₄O₇[1]
Molecular Weight210.18 g/mol [3]

Disposal Protocols

The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and the absence of any hazardous contaminants.

For Solid this compound:

  • Segregation: Ensure the this compound waste is not mixed with any hazardous chemicals.[2]

  • Institutional Guidelines: Consult your institution's Environmental Health and Safety (EHS) department for specific protocols on non-hazardous solid waste disposal.[4]

  • Direct Disposal: If permitted, non-hazardous solid chemicals may be disposed of directly into a designated municipal waste dumpster.[4] Do not place chemical waste in standard laboratory trash cans that are handled by custodial staff.[4]

For Aqueous Solutions of this compound:

  • Confirmation of Non-Hazardous Nature: Verify that the solution does not contain any other hazardous solutes.

  • EHS Approval: Obtain approval from the relevant EHS department before any drain disposal.[4]

  • Drain Disposal: For non-hazardous liquid waste, disposal via the sanitary sewer is often acceptable.[5][6] This should be done with copious amounts of water to ensure adequate dilution.[5]

For Empty Containers:

  • Thorough Rinsing: Triple rinse the container with a suitable solvent (e.g., water).

  • Rinsate Disposal: The rinsate from a container that held a non-hazardous substance can typically be disposed of down the drain.[7]

  • Container Disposal: After rinsing, deface or remove the label to indicate the container is empty and no longer contains hazardous materials.[4][7] The clean, empty container can then be disposed of in the regular trash or recycled according to institutional policy.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal Workflow start Start: this compound Waste is_mixed Is it mixed with hazardous waste? start->is_mixed is_solid Is the waste solid? is_mixed->is_solid No dispose_hazardous Dispose as Hazardous Waste is_mixed->dispose_hazardous Yes consult_ehs_solid Consult Institutional EHS for solid waste disposal is_solid->consult_ehs_solid Yes consult_ehs_liquid Consult Institutional EHS for liquid waste disposal is_solid->consult_ehs_liquid No dispose_dumpster Dispose in Dumpster consult_ehs_solid->dispose_dumpster dispose_drain Dispose Down Drain with Water consult_ehs_liquid->dispose_drain

Caption: Disposal Decision Workflow for this compound.

References

Navigating the Safe Handling of L-Glycero-D-mannoheptose: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: L-Glycero-D-mannoheptose is a non-hazardous substance. Standard laboratory safety protocols are advised. In case of exposure, follow the first-aid measures outlined below. For spills, contain the material and clean with appropriate methods.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following guidelines will ensure safe handling, storage, and disposal of this compound, fostering a secure and efficient research environment.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous material, adherence to good laboratory practices necessitates the use of personal protective equipment to minimize exposure and ensure personal safety.

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against splashes.
Hand Protection Nitrile or latex glovesInspect gloves for integrity before use and change them frequently.
Body Protection Laboratory coatShould be fully buttoned to protect skin and personal clothing.
Respiratory Protection Not generally requiredUse a dust mask if handling large quantities of powder to avoid inhalation of dust particles.

Operational and Disposal Plans

Proper operational procedures and waste disposal are critical for maintaining a safe laboratory environment. The following tables outline the recommended steps for handling this compound, from routine use to emergency situations and final disposal.

Handling and Storage
ProcedureStep-by-Step Guidance
General Handling 1. Avoid contact with eyes, skin, and clothing.2. Avoid ingestion and inhalation.3. Use in a well-ventilated area.4. Wash hands thoroughly after handling.
Storage 1. Store in a tightly closed container.2. Keep in a cool, dry place.
First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation 1. Move the person to fresh air.2. If breathing is difficult, provide oxygen.3. Seek medical attention if symptoms persist.
Skin Contact 1. Wash the affected area with soap and plenty of water.[1]2. Remove contaminated clothing.3. Seek medical attention if irritation develops.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[1]2. Remove contact lenses if present and easy to do.3. Seek medical attention.
Ingestion 1. Do NOT induce vomiting.2. Rinse mouth with water.[1]3. Never give anything by mouth to an unconscious person.4. Seek medical attention.
Emergency Procedures
SituationAction Plan
Accidental Release 1. Wear appropriate personal protective equipment.[1]2. For small spills, sweep up the solid material and place it in a suitable container for disposal.3. For large spills, prevent dust formation and ventilate the area. Contain the spill and collect the material for disposal.
Fire 1. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[1]2. Wear self-contained breathing apparatus if necessary.[1]
Disposal Plan
Waste TypeDisposal Method
Unused Product Dispose of in accordance with local, state, and federal regulations. It may be acceptable to dissolve in a large amount of water and flush down the drain, but check with your institution's environmental health and safety office first.
Contaminated PPE Dispose of used gloves and other contaminated PPE as solid waste in accordance with institutional guidelines.

Visual Safety Workflow

The following diagrams illustrate the logical flow of actions for handling this compound, from initial risk assessment to routine handling and emergency response.

A Start: Handling this compound B Review Safety Data Sheet (SDS) A->B C Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) B->C D Weigh and Prepare Solution in a Well-Ventilated Area C->D E Proceed with Experiment D->E F Store Unused Material in a Cool, Dry Place E->F G Dispose of Waste According to Protocol E->G H End F->H G->H

Caption: Standard Operating Procedure for this compound.

A Exposure Event B Skin Contact? A->B C Eye Contact? A->C D Inhalation? A->D E Ingestion? A->E F Wash with Soap and Water B->F Yes G Flush Eyes with Water for 15 min C->G Yes H Move to Fresh Air D->H Yes I Rinse Mouth with Water Do Not Induce Vomiting E->I Yes J Seek Medical Attention F->J G->J H->J I->J

Caption: First-Aid Decision Pathway for Exposure.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.